Product packaging for Sec-butylurea(Cat. No.:CAS No. 689-11-2)

Sec-butylurea

Cat. No.: B1265385
CAS No.: 689-11-2
M. Wt: 116.16 g/mol
InChI Key: CBRSBDUOPJQVMP-UHFFFAOYSA-N
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Description

Sec-butylurea is a useful research compound. Its molecular formula is C5H12N2O and its molecular weight is 116.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in alcohol, ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27458. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O B1265385 Sec-butylurea CAS No. 689-11-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butan-2-ylurea
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InChI

InChI=1S/C5H12N2O/c1-3-4(2)7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8)
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InChI Key

CBRSBDUOPJQVMP-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)NC(=O)N
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Molecular Formula

C5H12N2O
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DSSTOX Substance ID

DTXSID8027294
Record name sec-Butylurea
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Molecular Weight

116.16 g/mol
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Physical Description

White odorless solid; [EPA]
Record name sec-Butylurea
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Solubility

SOL IN ALCOHOL, ETHER
Record name SEC-BUTYLUREA
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Vapor Pressure

0.06 [mmHg]
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CAS No.

689-11-2
Record name sec-Butylurea
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Record name Urea, N-(1-methylpropyl)-
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of Sec-Butylurea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecular Nuances of an Important Building Block

Sec-butylurea, a mono-substituted alkyl urea, represents a class of compounds with significant utility in the realms of chemical synthesis, drug development, and agrochemicals. Its deceptively simple structure, featuring a chiral center and a hydrogen-bonding-capable urea moiety, gives rise to a unique set of physicochemical properties that dictate its behavior in various chemical and biological systems. This guide provides a comprehensive exploration of these characteristics, moving beyond a simple recitation of data to delve into the underlying principles and the experimental methodologies used for their determination. For researchers and professionals in drug development, a thorough understanding of these properties is paramount for formulation, optimization of reaction conditions, and prediction of pharmacokinetic behavior.

Chemical Identity and Structural Features

Finalizing the precise identification of a molecule is the foundational step in any rigorous scientific investigation. This compound's identity is established through its unique structural and molecular identifiers.

  • Chemical Name: N-(butan-2-yl)urea

  • Synonyms: this compound, (1-Methylpropyl)urea

  • CAS Number: 689-11-2[1][2][3]

  • Molecular Formula: C₅H₁₂N₂O[1][2][3]

  • Molecular Weight: 116.16 g/mol [1]

The presence of a stereocenter at the second carbon of the butyl group means that this compound exists as a racemic mixture of two enantiomers: (R)-sec-butylurea and (S)-sec-butylurea, unless a stereospecific synthesis is employed. The urea functional group, with its carbonyl and two amino groups, is a key determinant of the molecule's polarity and its capacity for hydrogen bonding, which significantly influences its melting point, boiling point, and solubility.

Physicochemical Properties: A Quantitative Overview

The physical state and behavior of this compound under various conditions are dictated by its inherent physicochemical properties. The following table summarizes the key quantitative data available for this compound and its isomers, providing valuable context on the influence of the alkyl chain's structure.

PropertyThis compoundn-ButylureaIsobutylureatert-Butylurea
Melting Point (°C) 102-10495-98[4]133-135[5]~185 (decomposes)[6]
Boiling Point (°C) 171.5 (at 760 mmHg)[2]217.23 (rough estimate)[7]172[5]Sublimes
Density (g/cm³) 1.12561.0551 (rough estimate)[7]0.959[5]Not available
Water Solubility Soluble (qualitative)10 to 50 mg/mL[8][9]Almost insoluble[10][11]Appreciably soluble[12]
pKa of Conjugate Acid Not experimentally determinedNot experimentally determinedNot experimentally determinedNot experimentally determined

Analysis of Structure-Property Relationships: The data in the table highlights how the seemingly minor change in the butyl group's isomerism leads to significant differences in physical properties. The more linear n-butylurea and the sterically hindered tert-butylurea exhibit different packing efficiencies in their crystal lattices, leading to variations in their melting points compared to this compound. The branching in isobutylurea results in a notably higher melting point, potentially due to more ordered crystal packing. Water solubility is also markedly affected; the near-insolubility of isobutylurea contrasts with the reported solubility of n-butylurea and the appreciable solubility of tert-butylurea[8][9][10][11][12]. This underscores the importance of empirical determination of these properties for each specific isomer.

Synthesis of this compound: A Practical Approach

A reliable synthetic route is crucial for obtaining high-purity material for research and development. While several general methods exist for the synthesis of N-substituted ureas, a practical and scalable approach for this compound involves the reaction of sec-butylamine with urea in an aqueous medium. This method avoids the use of hazardous reagents like phosgene.

A patented method describes the synthesis of this compound by reacting sec-butylamine, an acid, and urea in water[11]. The process involves the formation of a sec-butylamine salt, which then reacts with urea under reflux conditions. The product can then be purified by crystallization from water[11]. This approach is advantageous due to the ready availability and low cost of the starting materials, the use of water as a safe solvent, and the straightforward purification process[11].

Spectroscopic Characterization

The structural elucidation of this compound is unequivocally confirmed through various spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorptions indicative of the urea functional group. Key expected peaks include N-H stretching vibrations in the range of 3200-3600 cm⁻¹, a strong C=O (carbonyl) stretching vibration around 1700 cm⁻¹, and N-H bending vibrations in the 1600-1650 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information on the different types of protons and their neighboring environments. For this compound, one would expect distinct signals for the N-H protons, the C-H proton at the chiral center, and the protons of the methyl and ethyl groups of the sec-butyl moiety.

    • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Signals corresponding to the carbonyl carbon and the four distinct carbons of the sec-butyl group would be expected.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (116.16).

Experimental Protocols for Physicochemical Characterization

For drug development professionals, the ability to experimentally verify or determine key physicochemical parameters is essential. The following section details the standard, self-validating protocols for determining the melting point, solubility, and pKa of a compound like this compound.

Determination of Melting Point

Causality Behind Experimental Choice: The melting point is a critical indicator of a compound's purity. A sharp melting point range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range[8]. The capillary method using a melting point apparatus is a standard and reliable technique for this determination[8].

Experimental Protocol:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus alongside a calibrated thermometer.

  • Approximate Determination: A rapid heating rate (10-20°C/min) is initially used to determine an approximate melting range.

  • Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of 1-2°C/min, starting from a temperature approximately 10-15°C below the approximate melting point.

  • Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Causality Behind Experimental Choice: Solubility is a critical parameter influencing a drug's bioavailability. The shake-flask method is a gold-standard technique for determining equilibrium solubility. It ensures that the solvent is fully saturated with the solute, providing a thermodynamically stable and reproducible measurement.

Experimental Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker) in a constant temperature bath (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid confirms saturation.

  • Phase Separation: The suspension is allowed to stand to permit the settling of excess solid. An aliquot of the supernatant is carefully withdrawn and filtered through a non-adsorptive syringe filter (e.g., PTFE) to remove all undissolved particles.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Standard Curve: A standard curve is generated by preparing solutions of this compound of known concentrations and analyzing them under the same conditions to ensure accurate quantification.

  • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Caption: Workflow for Aqueous Solubility Determination.

Determination of pKa

Causality Behind Experimental Choice: The pKa value indicates the strength of a weak acid or base and is crucial for predicting the ionization state of a molecule at a given pH. Ureas are very weak bases due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the lone pair of electrons on the nitrogen atoms[13]. Potentiometric titration is a precise and widely used method to determine the pKa of ionizable compounds.

Experimental Protocol:

  • Sample Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in water.

  • Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode is immersed in the solution. A standardized solution of a strong acid (e.g., 0.1 M HCl) is used as the titrant.

  • Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

  • Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve.

  • pKa Determination: The equivalence point of the titration is determined from the point of inflection on the curve. The half-equivalence point (where half of the this compound has been protonated) is then located. The pH at the half-equivalence point is equal to the pKa of the conjugate acid of this compound.

Caption: Workflow for pKa Determination via Titration.

Conclusion

References

  • Solubility of Things. tert-Butylurea. [Link]
  • Solubility of Things. 1,3-Di-tert-butylurea. [Link]
  • ChemBK. isobutyl-ure. [Link]
  • PubChem. Butylurea. [Link]
  • Scent.vn. N-Butylurea (CAS 592-31-4): Odor profile, Properties, & IFRA compliance. [Link]
  • Google Patents. CN1660795A - Method for synthesizing sec-butyl urea.
  • Wikipedia. Urea. [Link]
  • Study.com. Explain why urea in particular, or amides in general, are much weaker bases than amines. [Link]
  • Quora. How do we know if urea is acid or basic?. [Link]
  • PubMed.
  • Quora. Is urea acidic or basic?. [Link]
  • CAS Common Chemistry. This compound. [Link]
  • PubChem. This compound. [Link]
  • University of Wisconsin-Madison. Bordwell pKa Table. [Link]
  • PubChemLite. Isobutylurea (C5H12N2O). [Link]
  • AnalytiChem. tert-Butylurea (mono) (NG-15432). [Link]
  • University of California, Irvine. Approximate pKa chart of the functional groups. [Link]
  • ChemBK. N-n-Butylurea. [Link]
  • Master Organic Chemistry. The pKa Table Is Your Friend. [Link]
  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
  • YouTube.

Sources

Introduction: The Significance of Solubility in a Molecular Context

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of sec-Butylurea in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of this compound in organic solvents. As a molecule of interest in various chemical and pharmaceutical contexts, a thorough understanding of its solubility is crucial for process development, formulation, and quality control. This document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust framework for solubility characterization.

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, its solubility profile dictates its utility in various applications, from synthetic reaction media to its potential role as a pharmaceutical intermediate. An understanding of its solubility in a diverse range of organic solvents is a prerequisite for efficient process design, purification, and formulation development.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility characteristics.

PropertyValueSource
Molecular Formula C₅H₁₂N₂O
Molecular Weight 116.16 g/mol
Appearance White odorless solid
Melting Point 165-166 °C
XLogP3 1.54440
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 1

The structure of this compound, featuring a polar urea group capable of hydrogen bonding and a nonpolar sec-butyl group, suggests a nuanced solubility profile. The urea moiety imparts a degree of polarity and the capacity for hydrogen bonding, while the alkyl chain contributes to its nonpolar character. This duality governs its miscibility in a range of solvents.

Qualitative Solubility of this compound in Organic Solvents

Publicly available data on the quantitative solubility of this compound in a wide array of organic solvents is limited. However, qualitative assessments consistently indicate its solubility in certain classes of solvents.

Known Solubilities:

  • Alcohols: this compound is soluble in alcohols.[1][2] This is attributed to the ability of alcohols to act as both hydrogen bond donors and acceptors, readily interacting with the urea functional group.

  • Ethers: The compound is also reported to be soluble in ethers.[1][2]

The principle of "like dissolves like" provides a framework for predicting solubility. Solvents with similar polarity and hydrogen bonding capabilities to this compound are more likely to be effective at dissolving it.

A Framework for Predicting Solubility: A Logic-Driven Approach

In the absence of extensive empirical data, a predictive approach based on the physicochemical properties of both this compound and the solvent can guide solvent selection. The following diagram illustrates the decision-making process.

G start Start: Select a Solvent polar_q Is the solvent polar? start->polar_q h_bond_q Can the solvent hydrogen bond? polar_q->h_bond_q Yes low_sol Low Solubility Expected polar_q->low_sol No aprotic_q Is the solvent aprotic? h_bond_q->aprotic_q No high_sol High Solubility Expected h_bond_q->high_sol Yes (e.g., Alcohols) mod_sol Moderate Solubility Expected aprotic_q->mod_sol Yes (e.g., Ketones) aprotic_q->low_sol No

Caption: A logic diagram for predicting the solubility of this compound.

Experimental Determination of this compound Solubility: A Validated Protocol

The following section details a robust, self-validating methodology for the experimental determination of this compound solubility. This protocol can be adapted for a variety of solvents and temperature conditions.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

The determination of solubility follows a systematic process to ensure accuracy and reproducibility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep_solution 1. Prepare Supersaturated Solution (Excess this compound in solvent) equilibrate 2. Equilibrate at Constant Temperature (e.g., 24-48 hours with agitation) prep_solution->equilibrate separate 3. Separate Solid and Liquid Phases (Centrifugation or Filtration) equilibrate->separate quantify 4. Quantify Solute Concentration (e.g., HPLC, GC) separate->quantify

Caption: A generalized workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To obtain a clear supernatant for analysis, centrifugation is the preferred method as it minimizes solvent loss.

  • Sample Preparation and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or GC. A calibration curve prepared with standard solutions of known this compound concentrations should be used for accurate quantification.

  • Data Analysis: Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or molarity (mol/L).

Data Presentation and Interpretation

For research and development purposes, it is recommended to determine the solubility of this compound in a range of common organic solvents at various temperatures. The following table provides a template for recording these experimentally determined values.

SolventTemperature (°C)Solubility ( g/100 mL)Molarity (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Isopropanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Diethyl Ether25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value

Conclusion

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • CAS Common Chemistry. (n.d.). This compound. American Chemical Society.
  • Haz-Map. (n.d.). This compound.

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A Guide to the Spectroscopic Characterization of sec-Butylurea

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for sec-butylurea (N-(1-methylpropyl)urea), a key chemical intermediate. Aimed at researchers and professionals in drug development and chemical synthesis, this document delves into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide emphasizes the correlation between molecular structure and spectroscopic output, offering field-proven insights into experimental choices and data interpretation. Detailed, self-validating protocols for each analytical technique are provided to ensure methodological rigor and reproducibility. All data and mechanistic claims are substantiated with citations to authoritative sources.

Introduction and Molecular Structure

This compound (CAS No: 689-11-2) is a urea derivative characterized by the presence of a secondary butyl group attached to one of the nitrogen atoms.[1] Its molecular formula is C₅H₁₂N₂O, with a molecular weight of approximately 116.16 g/mol .[1][2] Accurate structural elucidation and purity assessment are paramount in its application, particularly in the synthesis of herbicides and as a pharmaceutical intermediate.[2] Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic arrangement and bonding.

The structure possesses a chiral center at the sec-butyl carbon, meaning it exists as a racemic mixture.[3] Understanding the connectivity and chemical environment of each atom is crucial for interpreting its spectroscopic data.

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous identification.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The presence of the chiral center results in diastereotopic protons, which can lead to more complex splitting patterns than might be initially predicted.

Interpretation:

  • -NH₂ Protons: These protons typically appear as a broad singlet. Their chemical shift is variable and depends on solvent and concentration due to hydrogen bonding.

  • -NH- Proton: This proton, adjacent to the chiral center, will appear as a doublet, coupled to the methine (-CH) proton.

  • -CH- (Methine) Proton: This proton is coupled to the adjacent -NH proton, the methylene (-CH₂) protons, and the methyl (-CH₃) protons, resulting in a complex multiplet.

  • -CH₂- (Methylene) Protons: These two protons are diastereotopic due to the adjacent chiral center. They will couple with the methine proton and the terminal methyl protons, appearing as a multiplet.

  • Terminal -CH₃ (Triplet): The methyl group of the ethyl moiety is coupled to the adjacent methylene group, resulting in a triplet.

  • -CH₃ (Doublet): The methyl group attached directly to the chiral center is coupled to the methine proton, appearing as a doublet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Interpretation:

  • C=O (Carbonyl) Carbon: This is the most deshielded carbon and will appear furthest downfield.

  • -CH- (Methine) Carbon: The carbon of the chiral center.

  • -CH₂- (Methylene) Carbon: The methylene carbon of the ethyl group.

  • Two -CH₃ (Methyl) Carbons: The two methyl groups are in distinct chemical environments and will produce two separate signals.

Summary of NMR Data

The following table summarizes the expected chemical shifts for this compound. Data is sourced from publicly available spectral databases.[2]

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
C=O-~158-162
-CH-Multiplet~45-50
-NH-Broad-
-NH₂Broad-
-CH₂-Multiplet~29-33
-CH₃ (doublet)Doublet~19-23
-CH₃ (triplet)Triplet~9-13
Experimental Protocol: NMR Data Acquisition

This protocol describes a standard method for acquiring high-quality NMR spectra for a small organic molecule like this compound.

Causality: The choice of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is critical to avoid a large interfering solvent signal in the ¹H NMR spectrum. DMSO-d₆ is often preferred for ureas due to its ability to better solubilize the compound and slow down N-H proton exchange, allowing for clearer observation of -NH signals and their couplings.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • Instrument Setup (for a typical 300-500 MHz spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

Figure 2: Workflow for NMR Data Acquisition and Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation: The IR spectrum of this compound is dominated by absorptions from the urea moiety.

  • N-H Stretching: The -NH and -NH₂ groups will show strong, broad absorptions in the range of 3200-3400 cm⁻¹. The primary amine (-NH₂) may show two distinct peaks (symmetric and asymmetric stretching).

  • C-H Stretching: Absorptions just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹) are characteristic of the sp³ C-H bonds in the sec-butyl group.

  • C=O Stretching (Amide I Band): A very strong and sharp absorption peak is expected around 1630-1680 cm⁻¹. This is a characteristic peak for the carbonyl group in a urea molecule.

  • N-H Bending (Amide II Band): A strong peak around 1550-1640 cm⁻¹ results from the N-H bending vibration coupled with C-N stretching.

Summary of IR Data

The following table summarizes key IR absorption bands for this compound, consistent with data obtained from a KBr-pellet technique.[2][4]

Frequency (cm⁻¹) Intensity Assignment
~3400Strong, BroadN-H Stretching (asymmetric -NH₂)
~3200Strong, BroadN-H Stretching (symmetric -NH₂ and -NH)
2870-2960Medium-StrongC-H Stretching (alkyl)
~1650Very StrongC=O Stretching (Amide I)
~1580StrongN-H Bending (Amide II)
Experimental Protocol: FTIR Data Acquisition (KBr Pellet)

Causality: The KBr pellet method is chosen for solid samples to obtain a high-quality spectrum by minimizing scattering effects. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and acts as a matrix to hold the sample.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound and ~100 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Grind the two components together thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained. The goal is to reduce particle size below the wavelength of the IR radiation to minimize scattering.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric H₂O and CO₂.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Interpretation: For this compound (MW = 116.16), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 116. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. A common analytical approach involves derivatization, such as trifluoroacetylation, followed by GC-MS analysis to improve volatility and chromatographic properties.[2][5]

A primary fragmentation pathway involves alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom.

  • Molecular Ion (M⁺): m/z = 116

  • Alpha-Cleavage: Loss of an ethyl radical (•CH₂CH₃) from the molecular ion is a favorable pathway, leading to a resonance-stabilized fragment at m/z 87.

  • McLafferty Rearrangement: Another possible fragmentation could involve the loss of butene (C₄H₈) via a McLafferty-type rearrangement, resulting in a fragment at m/z 60.

  • Other Fragments: Loss of the entire sec-butyl group can lead to a fragment at m/z 59.

fragmentation A This compound [C₅H₁₂N₂O]⁺• m/z = 116 B [C₃H₇N₂O]⁺ m/z = 87 A->B α-cleavage C Loss of •C₂H₅

Figure 3: Proposed primary fragmentation pathway for this compound in EI-MS.

Experimental Protocol: GC-MS Data Acquisition

Causality: Gas Chromatography (GC) is coupled with Mass Spectrometry (MS) to separate the analyte from any impurities before it enters the mass spectrometer. This ensures that the resulting mass spectrum is of a pure compound. Electron Ionization (EI) is a standard, robust ionization method that produces reproducible fragmentation patterns useful for library matching and structural elucidation.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • GC Method Setup:

    • Injector: Set to a temperature sufficient to vaporize the sample without decomposition (e.g., 250 °C).

    • Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C). This separates compounds based on their boiling points and column interactions.

    • Carrier Gas: Use high-purity helium at a constant flow rate.

  • MS Method Setup:

    • Ion Source: Use Electron Ionization (EI) at the standard 70 eV.

    • Mass Analyzer: Set to scan a relevant mass range (e.g., m/z 40-400).

    • Detector: Ensure the detector is calibrated and operating with appropriate gain.

  • Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The GC will separate the components, and as this compound elutes from the column, it will enter the MS ion source.

    • The mass spectrometer will record spectra continuously across the entire GC run. The spectrum corresponding to the apex of the chromatographic peak for this compound is used for analysis.

Conclusion

The structural identity of this compound is unequivocally confirmed through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy validates the presence of key functional groups (N-H, C=O), and mass spectrometry confirms the molecular weight and provides insight into its fragmentation. The detailed protocols and interpretations provided in this guide serve as a robust framework for the analysis of this compound and related compounds, ensuring scientific integrity and reproducibility in research and development settings.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12715, this compound.
  • Wiley-VCH GmbH (2025). This compound. In SpectraBase.
  • Matsumoto H et al. (1979). Analysis of alkylureas by gas chromatography. Osaka-furitsu Koshu Eisei Kenkyusho Kenkyu Hokoku, Shokuhin Eisei Hen 9: 25. As cited in PubChem.[2][5]
  • Global Substance Registration System (GSRS). This compound.

Sources

crystal structure of N-sec-butylurea

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Prospective Crystal Structure of N-sec-Butylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of small molecules, providing unparalleled insights into molecular conformation, packing, and intermolecular interactions.[1][2][3][4] This information is critical in drug development, materials science, and fundamental chemical research. While the crystal structures of many urea derivatives are well-documented, a specific, publicly available crystal structure for N-sec-butylurea remains elusive. This guide, therefore, serves as a comprehensive technical roadmap, detailing the rigorous, field-proven methodologies required to determine and analyze the . We will proceed from first principles, covering high-purity synthesis, strategic crystallization, and the complete workflow for SC-XRD analysis. The narrative will be grounded in the established behavior of analogous urea compounds to predict and interpret the anticipated structural features, particularly the influential role of hydrogen bonding.

Introduction: The Significance of N-sec-Butylurea's Structure

N-sec-butylurea (C₅H₁₂N₂O) is a simple alkyl-substituted urea. The urea functional group is a privileged motif in medicinal chemistry and supramolecular science due to its potent hydrogen bonding capabilities.[5][6] The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor.[6] This allows urea derivatives to form predictable and robust intermolecular assemblies, such as the common one-dimensional "urea tape" or α-network, which can dictate the physicochemical properties of the solid state.[7][8]

Understanding the precise is paramount for several reasons:

  • Polymorph Screening: The arrangement of molecules in the crystal lattice (polymorphism) can significantly impact a compound's solubility, stability, and bioavailability—critical parameters in drug development.

  • Structure-Property Relationships: Detailed knowledge of bond lengths, bond angles, and intermolecular contacts provides a fundamental basis for understanding and predicting a material's bulk properties.[1]

  • Rational Design: For drug development professionals, the crystal structure can inform the design of more complex derivatives by revealing how the sec-butyl group influences crystal packing and intermolecular interactions.[9]

This document outlines the complete, self-validating protocol for determining this currently unreported crystal structure.

Part I: High-Purity Synthesis and Sample Preparation

The successful growth of diffraction-quality single crystals is critically dependent on the purity of the starting material. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.[10]

Recommended Synthesis Protocol

A reliable method for synthesizing N-sec-butylurea involves the reaction of sec-butylamine with an isocyanate precursor in an aqueous medium. A patented method highlights a safe and efficient route that avoids hazardous reagents like phosgene.[11]

Protocol: Synthesis of N-sec-Butylurea

  • Reaction Setup: To a solution of sodium cyanate (NaOCN) in water, add sec-butylamine slowly at room temperature.

  • Acidification: Carefully acidify the mixture with an acid (e.g., HCl) to generate isocyanic acid (HNCO) in situ, which then reacts with the amine.

  • Precipitation: Upon reaction, N-sec-butylurea will precipitate out of the aqueous solution as a white solid.[11]

  • Isolation: Collect the crude product by suction filtration and wash with cold water to remove any remaining salts or starting materials.[11]

Purification and Characterization

The crude product must be rigorously purified before crystallization attempts.

Protocol: Recrystallization for Purification

  • Solvent Selection: Based on patent data, N-sec-butylurea can be effectively recrystallized from hot water.[11] The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10]

  • Dissolution: Add a minimal amount of boiling water to the crude solid until it is fully dissolved.[10]

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals and the exclusion of impurities.[10]

  • Crystallization: Complete the crystallization by placing the flask in an ice bath.[10]

  • Drying: Collect the purified white crystals by filtration and dry them thoroughly under vacuum at a moderate temperature (e.g., 70°C) to remove all solvent.[11]

  • Purity Verification: Confirm the purity and identity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Differential Scanning Calorimetry (DSC) to confirm the melting point (reported as ~166°C).[11]

Part II: Strategies for Growing Diffraction-Quality Single Crystals

Crystal growth is often considered an art, but a systematic, multi-pronged approach significantly increases the likelihood of success.[12] The goal is to achieve a state of slow supersaturation, which allows for ordered molecular assembly rather than rapid precipitation.[13]

Solvent Screening

A preliminary solubility test is the first step. N-sec-butylurea is reported to be soluble in alcohol and ether.[14] A good starting point for screening would include solvents of varying polarity such as ethanol, methanol, acetone, ethyl acetate, and toluene.

Common Crystallization Techniques

Several techniques should be attempted in parallel to explore different paths to supersaturation.[13][15]

Technique Description Rationale for N-sec-butylurea
Slow Evaporation A near-saturated solution of the compound is left in a vial covered with a perforated seal, allowing the solvent to evaporate slowly over days or weeks.[12][15]Simple and effective. The choice of solvent is critical as it influences the crystal growth mechanism.[12]
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble.[12][13] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[13]Excellent for milligram quantities and allows for fine control over the rate of crystallization.[12] A potential system could be a solution of N-sec-butylurea in ethanol with diethyl ether as the anti-solvent.
Solvent Layering A solution of the compound is carefully layered with a miscible anti-solvent of a different density.[12] Crystals form at the interface where the two solvents slowly mix.This method creates a slow diffusion-controlled crystallization front. Toluene could be layered over a solution in ethanol.
Slow Cooling A saturated solution is prepared at an elevated temperature and then cooled very slowly.[2]This technique is fundamentally what occurs during recrystallization but with a much more controlled cooling rate to promote the growth of a few large crystals over many small ones.

Part III: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once suitable crystals are obtained (ideally 30-300 microns in size, clear, and with well-defined faces), the process of structure determination can begin.[1] This is a standardized, self-validating workflow.

The SC-XRD Experimental and Analysis Pipeline

The entire process, from a promising crystal to a final structural model, follows a logical sequence.

sc_xrd_workflow cluster_exp Experimental Phase cluster_analysis Computational Analysis Phase crystal 1. Crystal Selection & Mounting mount 2. Mount on Diffractometer crystal->mount Micromanipulation xray 3. X-ray Data Collection mount->xray Goniometer & Detector integrate 4. Data Integration & Reduction xray->integrate Diffraction Pattern solve 5. Structure Solution integrate->solve Reflection Intensities refine 6. Structure Refinement solve->refine Initial Atomic Model validate 7. Validation & CIF Generation refine->validate Final Structural Model end End: Final Crystal Structure (CIF) validate->end start Start: High-Quality Crystal start->crystal h_bonding N1_1 N-H C1 C=O N1_1->C1 C2 O=C N1_1->C2 N-H···O N2_1 H-N N2_1->C1 R1 sec-Bu N2_1->R1 N2_1->C2 N1_2 H-N N1_2->C1 N1_2->C2 R2 sec-Bu N1_2->R2 N2_2 N-H N2_2->C1 N-H···O N2_2->C2

Sources

Thermal Stability and Decomposition of Sec-Butylurea: A Mechanistic and Analytical Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

This guide provides a comprehensive examination of the thermal stability and decomposition pathways of sec-butylurea. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical analytical methodologies. We will explore the intrinsic properties of this compound, propose its thermal decomposition mechanism based on established principles for related compounds, and detail the experimental protocols necessary for its characterization.

Introduction: The Significance of Thermal Stability in Pharmaceutical Intermediates

This compound, a key pharmaceutical intermediate, possesses a molecular structure that necessitates a thorough understanding of its behavior under thermal stress.[1] The stability of such compounds is not merely an academic curiosity; it is a critical parameter that dictates manufacturing processes, formulation strategies, shelf-life, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Inadequate thermal stability can lead to the generation of impurities, loss of potency, and unpredictable behavior during processing. This guide provides the foundational knowledge and analytical framework required to rigorously assess and understand the thermal properties of this compound.

Physicochemical Properties of this compound

A baseline understanding of a molecule's physical and chemical properties is essential before undertaking thermal analysis. This compound is a white, crystalline solid with properties that influence its handling, storage, and thermal behavior.[2]

PropertyValueSource
Molecular Formula C₅H₁₂N₂O[1][3]
Molecular Weight 116.16 g/mol
Melting Point 165-166 °C[1][4]
Appearance White crystalline solid[2]
Solubility Soluble in alcohol and ether[1]
CAS Number 689-11-2[1][3][5]

Proposed Thermal Decomposition Mechanism

While specific literature detailing the thermal decomposition of this compound is limited, a robust mechanistic hypothesis can be formulated by examining the well-documented decomposition of urea and other alkylureas.[6][7] The thermal degradation of urea is known to initiate around its melting point (133 °C), proceeding through the formation of ammonia (NH₃) and isocyanic acid (HNCO).[6][8]

We propose a similar initial dissociation for this compound, influenced by the presence of the sec-butyl group. The decomposition likely proceeds through two primary, competing pathways upon heating:

  • Dissociation: Reversible dissociation into sec-butylamine and isocyanic acid. This is analogous to the primary decomposition step of urea.

  • Intramolecular Elimination: An alternative pathway involving the elimination of butene to form urea, which then decomposes via its known pathways.

The isocyanic acid generated is highly reactive and can subsequently react with unreacted this compound to form biuret-like structures or trimerize to form cyanuric acid, leading to a multi-stage mass loss profile in thermogravimetric analysis.[6]

Decomposition_Pathway cluster_main Proposed Decomposition of this compound cluster_path1 Pathway 1: Dissociation cluster_path2 Pathway 2: Further Reactions SBU This compound (C₅H₁₂N₂O) SBA sec-Butylamine SBU->SBA Δ HNCO Isocyanic Acid (HNCO) SBU->HNCO Δ Biuret Substituted Biuret HNCO->Biuret + this compound Cyanuric Cyanuric Acid HNCO->Cyanuric Trimerization

Caption: Proposed primary decomposition pathways for this compound under thermal stress.

Analytical Characterization of Thermal Stability

A multi-technique approach is essential for a comprehensive understanding of thermal decomposition. Thermogravimetric Analysis (TGA) provides quantitative data on mass loss, while Differential Scanning Calorimetry (DSC) reveals energetic transitions. Coupling these techniques with Evolved Gas Analysis (EGA) allows for the identification of decomposition products, validating the proposed mechanism.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the onset of decomposition, identifying distinct degradation stages, and quantifying residual mass.

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared aluminum or ceramic pan. Ensure the sample is representative and forms a thin, even layer at the bottom of the pan to facilitate uniform heating.

  • Parameter Setup:

    • Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min. An inert atmosphere is chosen to study the intrinsic thermal stability without oxidative interference.

    • Temperature Program: Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution of thermal events and experimental time.

    • Data Acquisition: Record mass (%), derivative of mass (%/°C), and temperature (°C).

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ).

    • Identify the temperatures of maximum mass loss rate (Tₘₐₓ) from the derivative thermogravimetry (DTG) curve.[8]

    • Quantify the percentage of mass loss for each distinct decomposition stage.

Based on the decomposition of similar urea compounds, a multi-stage mass loss is anticipated. The initial stage would correspond to the loss of sec-butylamine or butene, followed by the decomposition of the urea-like residue at higher temperatures.[6][9]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, identifying them as either endothermic or exothermic processes.[10][11]

  • Instrument Preparation: Perform temperature and enthalpy calibrations using a high-purity indium standard.

  • Sample Preparation: Weigh 2-5 mg of this compound into a vented aluminum DSC pan. A vented pan is crucial to allow any evolved gases to escape, preventing pressure buildup that could alter the thermal events.

  • Parameter Setup:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Heat-Cool-Heat Cycle:

        • Heat from 30 °C to 180 °C at 10 °C/min. (To observe melting and initial decomposition).

        • Cool from 180 °C to 30 °C at 10 °C/min. (To observe any recrystallization).

        • Heat from 30 °C to 400 °C at 10 °C/min. (To observe full decomposition).

    • Data Acquisition: Record heat flow (mW) versus temperature (°C).

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting point (reported as 165-166 °C).[1][4]

    • Analyze any subsequent endothermic or exothermic peaks, which correspond to decomposition events.[12] The area under these peaks is proportional to the enthalpy change of the reaction.

Integrated Analytical Workflow

For a definitive mechanistic study, an integrated workflow combining multiple analytical techniques is paramount. This approach ensures that the quantitative data from TGA and the energetic data from DSC are complemented by the qualitative identification of decomposition products.

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Thermal Analysis cluster_interp Phase 3: Interpretation & Elucidation Sample This compound Sample TGA TGA (Mass Loss vs. Temp) Sample->TGA DSC DSC (Heat Flow vs. Temp) Sample->DSC TGA_MS TGA-MS / FTIR (Evolved Gas Analysis) Sample->TGA_MS Data Correlate Data: - Mass Loss Stages - Enthalpic Events - Evolved Gases TGA->Data DSC->Data TGA_MS->Data Mechanism Elucidate Decomposition Mechanism & Kinetics Data->Mechanism

Caption: Integrated workflow for the comprehensive thermal analysis of this compound.

This workflow provides a self-validating system. For instance, a mass loss step observed in TGA can be correlated with an endothermic event in DSC and the simultaneous detection of sec-butylamine (m/z = 73) and isocyanic acid (m/z = 43) by TGA-MS. This triangulation of data provides high confidence in the characterization of the decomposition pathway. The use of Gas Chromatography-Mass Spectrometry (GC-MS) on the residues at different temperatures can also provide valuable information on non-volatile decomposition products.[1]

Conclusion and Future Outlook

The thermal stability of this compound is a critical attribute for its application in pharmaceutical development. This guide has outlined its key physicochemical properties and proposed a decomposition mechanism based on the established chemistry of urea compounds. The provided TGA and DSC protocols offer a robust framework for experimental investigation.

Future research should focus on obtaining precise kinetic data (activation energy, reaction order) for each decomposition step using methods like model-free kinetics.[13][14] Investigating the influence of different atmospheric conditions (e.g., oxidative, humid) and the presence of potential catalysts or excipients will further enhance the understanding of this compound's stability in real-world applications. Such studies, grounded in the rigorous analytical approach detailed herein, are essential for ensuring the quality, safety, and stability of pharmaceutical products derived from this important intermediate.

References

  • MDPI. (2021-10-18).
  • ResearchGate. Thermogravimetric analysis/derivative thermogravimetry (TGA-DTG)
  • ResearchGate.
  • RSC Publishing.
  • Google Patents. CN1660795A - Method for synthesizing sec-butyl urea.
  • ResearchGate.
  • National Institute of Standards and Technology. This compound - the NIST WebBook. [Link]
  • RSC Publishing. The thermal decomposition of biurea - Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • National Institute of Standards and Technology. This compound - the NIST WebBook. [Link]
  • National Institutes of Health. This compound | C5H12N2O | CID 12715 - PubChem. [Link]
  • National Institutes of Health. Butylurea | C5H12N2O | CID 11595 - PubChem. [Link]
  • Scribd. DSC Thermal Analysis Results | PDF. [Link]
  • National Institute of Standards and Technology. This compound - the NIST WebBook. [Link]
  • SGS INSTITUT FRESENIUS. Differential Scanning Calorimetry (DSC). [Link]
  • Malvern Panalytical. Differential Scanning Calorimetry (DSC). [Link]
  • researchmap. Decomposition mechanism of α-alkoxyalkyl-hydroperoxides in the liquid phase: temperature dependent kinetics and theoretical cal. [Link]
  • PubMed Central.

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An In-depth Technical Guide to the Synthesis of sec-Butylurea from sec-Butylamine and Urea

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of sec-butylurea, a valuable chemical intermediate, from readily available starting materials: sec-butylamine and urea. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document delves into the underlying reaction mechanisms, provides a detailed and validated experimental protocol, and explains the scientific rationale behind the procedural choices.

Strategic Overview: The Rationale for the Urea-Based Synthesis

Substituted ureas are a cornerstone functional group in a multitude of commercial products, including pharmaceuticals and herbicides.[1][2] While numerous synthetic routes exist, many historically relied on hazardous reagents like phosgene or its derivatives to generate isocyanate intermediates.[1][3] The direct reaction of an amine with urea presents a significantly safer, more environmentally benign, and economically viable alternative. This approach leverages urea as a solid, stable, and inexpensive source of isocyanic acid in situ, circumventing the need to handle toxic and volatile reagents.[4][5]

The method detailed herein is adapted from a robust process that utilizes an aqueous medium, further enhancing the safety profile and simplifying the operational requirements.[6][7] This synthesis is characterized by its high yield, excellent product purity, and straightforward purification procedure.

The Core Chemistry: Reaction Mechanisms and Pathways

The synthesis of this compound from sec-butylamine and urea is not a simple one-step condensation. It involves a sequence of chemical transformations, the understanding of which is critical for process optimization and control.

Pathway A: Direct Thermal Decomposition of Urea

At temperatures above its melting point (~133°C), urea undergoes thermal decomposition (thermolysis) to generate isocyanic acid (HNCO) and ammonia (NH₃).[8][9][10]

CO(NH₂)₂ (l) ⇌ HNCO (g) + NH₃ (g)

The highly reactive isocyanic acid is the key electrophilic intermediate. The primary amine, sec-butylamine, then acts as a nucleophile, attacking the carbonyl carbon of the isocyanic acid in a nucleophilic addition reaction to form the final this compound product.[11]

Pathway B: The Aqueous Salt-Mediated Route

A more controlled and industrially relevant method involves first neutralizing the sec-butylamine with an acid (such as hydrochloric or sulfuric acid) in an aqueous solution to form its corresponding ammonium salt.[6][7]

CH₃CH₂CH(NH₂)CH₃ + HCl (aq) → [CH₃CH₂CH(NH₃)CH₃]⁺Cl⁻ (aq)

This initial step serves two primary purposes:

  • Exotherm Management: The neutralization of a primary amine is an exothermic reaction. Performing this step under controlled cooling prevents temperature spikes and potential side reactions.

  • Solubility: The resulting ammonium salt is highly soluble in water, creating a homogenous system for the subsequent reaction with urea.

Urea is then added to this solution, and the mixture is heated to reflux. Under these conditions, urea decomposes, and the in situ generated isocyanic acid reacts with the free sec-butylamine (which is in equilibrium with its salt form) to yield this compound. The overall reaction in this pathway can be represented as:

[CH₃CH₂CH(NH₃)CH₃]⁺Cl⁻ (aq) + CO(NH₂)₂ (aq) --(Heat)→ CH₃CH₂CH(NH)CH₃-CO-NH₂ (s) + NH₄Cl (aq)

This method is advantageous as it avoids the use of organic solvents and provides a straightforward path to a high-purity product via crystallization.[6][7]

The following diagram illustrates the fundamental chemical transformation.

Caption: Core reaction pathways for this compound synthesis.

Validated Experimental Protocol

The following step-by-step methodology is a laboratory-scale adaptation of a proven industrial process, designed for reproducibility and safety.[6][7]

Materials and Equipment
  • Reagents: sec-Butylamine (≥99%), Urea (≥99%), Hydrochloric Acid (36-38%), Methyl Red indicator solution, Deionized Water.

  • Equipment: 250 mL three-necked round-bottom flask, dropping funnel, thermometer, magnetic stirrer with hotplate, reflux condenser, ice-water bath, Buchner funnel and flask for vacuum filtration, vacuum oven.

Step-by-Step Procedure
  • Salt Formation (Amine Neutralization):

    • In a 250 mL three-necked flask, combine 70 g of water, 36.5 g (0.5 mol) of sec-butylamine, and 5 drops of methyl red indicator.

    • Equip the flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the entire assembly in an ice-water bath to maintain a low temperature.

    • Begin stirring. Slowly add approximately 50 g of 36-38% hydrochloric acid dropwise from the dropping funnel.

    • Causality: The slow, dropwise addition into an ice bath is crucial to dissipate the heat generated from the acid-base neutralization, preventing the volatile sec-butylamine from boiling off and ensuring controlled reaction conditions.[12]

    • Monitor the temperature closely, ensuring it does not exceed 20°C. Continue adding acid until the solution turns and remains red, indicating a slightly acidic pH.

  • Reaction with Urea:

    • Remove the ice-water bath and the dropping funnel. Add 90 g (1.5 mol) of urea to the flask.

    • Causality: A molar excess of urea is used to drive the reaction towards the product by ensuring a sufficient concentration of the isocyanic acid intermediate is generated upon heating.[6]

    • Attach a reflux condenser to the flask and ensure cooling water is flowing.

    • Heat the mixture to reflux using the heating mantle and maintain a gentle reflux with continuous stirring for 4 hours.

  • Product Isolation and Crystallization:

    • After 4 hours, turn off the heat and allow the flask to cool.

    • Once the temperature is below 80°C, pour the hot reaction mixture into a beaker. Allow it to cool naturally at room temperature for 30-60 minutes to initiate crystallization.

    • Trustworthiness: This initial slow cooling promotes the formation of larger, more well-defined crystals, which are easier to filter and typically have higher purity than crystals formed by rapid "crashing out."

    • Place the beaker in a refrigerator or ice bath for at least 2 hours to maximize the precipitation of this compound, which has reduced solubility at lower temperatures.

  • Purification via Recrystallization:

    • Collect the crude white solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water (e.g., 5-10 mL) to remove soluble impurities.

    • Transfer the crude solid to a clean beaker. Add deionized water equivalent to approximately 1.5 times the weight of the solid.

    • Heat the suspension with stirring until the solid completely dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator for at least 2 hours to recrystallize the purified product.

    • Collect the white crystals by vacuum filtration, wash with a small amount of cold water, and press the solid as dry as possible.

  • Drying and Characterization:

    • Place the purified crystals in a vacuum oven and dry at 70°C for 2-4 hours, or until a constant weight is achieved.

    • The final product should be a white crystalline solid.

    • Self-Validation: The purity can be confirmed by measuring the melting point, which should be in the range of 166-167°C.[6] A sharp melting point range is indicative of high purity.

Quantitative Data Summary

The following table summarizes the key parameters for this synthesis.

ParameterValueRationale / Notes
sec-Butylamine 36.5 g (0.5 mol)Limiting Reagent
Urea 90 g (1.5 mol)3:1 molar ratio to amine to drive the reaction.[6]
Hydrochloric Acid ~50 g (36-38%)Added until pH indicator change; ensures full salt formation.
Solvent Water (~70 g + ~1.5x product weight for recrystallization)Safe, inexpensive, and allows for easy crystallization.[6][7]
Reaction Temperature Reflux (~100°C)Provides activation energy for urea decomposition.[6][9]
Reaction Time 4 hoursSufficient time for reaction completion.[6]
Typical Yield 75-80%Based on the limiting reagent, sec-butylamine.[6]
Product Purity >99%Achieved after recrystallization.[6]
Melting Point 166.3 - 166.8 °CKey parameter for purity verification.[6]

Visualized Experimental Workflow

The following diagram outlines the complete workflow from reactants to the final purified product.

G A 1. Reagent Charging - sec-Butylamine - Water - Indicator B 2. Salt Formation - Add HCl dropwise - Control Temp < 20°C A->B C 3. Urea Addition - Add solid Urea B->C D 4. Reflux - Heat mixture for 4h C->D E 5. Cooling & Crystallization - Cool to RT, then refrigerate D->E F 6. Filtration (Crude) - Isolate solid product E->F G 7. Recrystallization - Dissolve in hot water - Cool to recrystallize F->G H 8. Filtration (Pure) - Isolate purified crystals G->H I 9. Drying - Vacuum oven at 70°C H->I J Final Product - this compound (>99% pure) I->J

Caption: Step-by-step experimental workflow for this compound synthesis.

References

  • Method for synthesizing sec-butyl urea. CN1660795A.
  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyan
  • Substituted Ureas. Methods of Synthesis and Applications. (2005). Russian Journal of Organic Chemistry. [Link]
  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in w
  • Urea. Wikipedia. [Link]
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). Pharmaceuticals. [Link]
  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
  • Study of the urea thermal decomposition (pyrolysis) reaction and importance to cyanuric acid production. (2014). Journal of Analytical and Applied Pyrolysis. [Link]
  • How Does Urea Decompose? (2023). Chemistry For Everyone (YouTube). [Link]
  • Substituted ureas. (1951). Digital Commons @ NJIT. [Link]
  • Thermal and Hydrolytic Decomposition of Urea for Automotive Selective Catalytic Reduction Systems: Thermochemical and Practical Aspects. (2018).
  • Purification of Laboratory Chemicals, Sixth Edition. (2009). Elsevier. [Link]
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  • Method for synthesizing sec-butyl urea. CN1313443C.
  • This compound.
  • Sec-butylamine Synthesis and Analysis. KEY. [Link]
  • Sec-Butylamine.
  • A new process for the synthesis of tert-butylamine with tert-butanol and urea. CN1740140A.
  • sec-Butylamine. Wikipedia. [Link]
  • DI-SEC-BUTYLAMINE.
  • tert-BUTYLAMINE. Organic Syntheses Procedure. [Link]
  • This compound.
  • Catalytic conversion of urea to biuret: A catalyst screening study. (2015). Korean Journal of Chemical Engineering. [Link]
  • Gas Phase Reaction of Isocyanic Acid: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl. (2021). ACS Omega. [Link]
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  • Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?

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A Technical Guide to the Safe Handling of sec-Butylurea for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety data and handling precautions for sec-butylurea (CAS No. 689-11-2). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Section 1: Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the cornerstone of safe handling. This compound is a white, odorless solid primarily used as an intermediate in the production of some herbicides[1][2]. Its identity and key physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
CAS Number 689-11-2[2][3][4]
IUPAC Name butan-2-ylurea[1]
Synonyms N-sec-Butylurea, Urea, (1-methylpropyl)-[1][2]
Molecular Formula C₅H₁₂N₂O[1][3][4]
Molecular Weight 116.16 g/mol [1][3]
Physical Description White odorless solid[1][2]

The physical state of this compound as a solid at room temperature mitigates the risk of vapor inhalation compared to volatile liquids. However, the potential for dust generation during handling necessitates specific controls, which will be discussed in Section 4.

Table 2: Physicochemical Data for this compound

PropertyValueSignificance & Handling ImplicationsSource(s)
Melting Point 165-166 °CThe high melting point confirms its solid state under standard laboratory conditions.[5]
Boiling Point 171.5 °C at 760 mmHgRelevant for assessing thermal stability; decomposition may occur at or near this temperature.[5]
Solubility Soluble in alcohol and etherThis dictates appropriate solvent choices for experiments and for decontamination during spill cleanup.[1][5]
Vapor Pressure 0.066 mm HgThe low vapor pressure indicates it is not highly volatile, but dust remains the primary inhalation hazard.[2]
Flash Point 57.5 °CIndicates that while it is a solid, it can be combustible under certain conditions. Keep away from ignition sources.[5]

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks involve acute oral toxicity and the potential for skin sensitization. A detailed understanding of these hazards is crucial for conducting a proper risk assessment before any laboratory work commences.

Table 3: GHS Hazard Classification for this compound

CategoryGHS PictogramSignal WordHazard StatementsPrecautionary Statements (Selected)Source(s)
Acute Toxicity, Oral
ngcontent-ng-c4006390337="" class="ng-star-inserted">
Warning H302: Harmful if swallowedP264, P270, P301+P312, P330, P501[1]
Skin Sensitization

Warning H317: May cause an allergic skin reactionP261, P272, P280, P302+P352, P333+P313[1]
  • Expertise Insight: A "Skin Sensitizer, Category 1" designation (H317) is of particular importance for researchers who may handle the compound frequently[1]. Initial contact may not produce a reaction, but subsequent exposures, even to minute quantities, can trigger a significant allergic response. This causality underscores the need for consistent and proper use of gloves. The "Harmful if swallowed" classification (H302) highlights the importance of prohibiting eating and drinking in the lab and practicing thorough hand washing after handling[1][5].

The flow of hazard information from its source to the end-user is a critical self-validating system for ensuring laboratory safety.

Hazard_Communication_Workflow sds Safety Data Sheet (SDS) Authoritative Source label Manufacturer's Label (Pictograms, H/P Statements) sds->label informs pi Principal Investigator (Risk Assessment) sds->pi informs user Researcher / Scientist (End-User) label->user warns sop Standard Operating Procedure (SOP) pi->sop develops ppe Safe Handling & PPE user->ppe implements sop->user trains

Caption: Hazard Communication Workflow for this compound.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Following the hierarchy of controls, engineering and administrative measures should be the primary means of protection, with PPE serving as the final barrier.

Engineering Controls:

  • Chemical Fume Hood: Use a certified chemical fume hood when weighing the solid, preparing solutions, or performing any operation that could generate dust[6]. This is the most effective way to control the inhalation of fine particulates, aligning with precautionary statement P261 ("Avoid breathing dust...")[1][5].

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any airborne contaminants[6][7].

Personal Protective Equipment (PPE): The selection of appropriate PPE is task-dependent. The following logic diagram illustrates a decision-making process for handling this compound.

PPE_Selection_Logic start Task: Handling this compound base_ppe Baseline PPE: - Safety Glasses - Lab Coat - Nitrile Gloves start->base_ppe weighing Weighing Solid or Transferring Powder? solution Handling Solutions? weighing->solution No resp Work in Fume Hood (Mandatory) weighing->resp Yes goggles Add: - Chemical Goggles - Face Shield (if splash risk) solution->goggles Yes base_ppe->weighing resp->solution

Caption: PPE Selection Logic for this compound.

  • Eye Protection: Wear chemical safety goggles[6]. A face shield should be used in addition to goggles if there is a significant risk of splashing. An eyewash station must be readily accessible[6].

  • Skin Protection: Wear impervious gloves, such as nitrile gloves, and a lab coat[6]. Contaminated work clothing should not be allowed out of the workplace[1].

  • Respiratory Protection: A NIOSH-approved respirator should be used if engineering controls are insufficient or if irritation is experienced[6]. However, reliance on respirators should be a last resort after engineering controls have been optimized.

Section 4: Protocols for Safe Handling and Storage

Protocol 4.1: Weighing and Preparing Solutions of this compound

  • Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Verify that the chemical fume hood is functioning correctly.

  • Handling: Conduct all manipulations of the solid compound inside the fume hood to contain any dust.

  • Weighing: Use a tared weigh boat. Handle the container carefully to minimize dust generation.

  • Dissolving: Slowly add the weighed solid to the desired solvent (e.g., alcohol, ether) in a beaker or flask, also within the fume hood.

  • Cleanup: Wipe down the work surface in the fume hood with a damp cloth. Dispose of the weigh boat and cloth as contaminated solid waste.

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves[7].

Storage Requirements:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area[6][7].

  • Keep away from heat, sparks, and open flames[6].

  • Store separately from incompatible materials, though specific incompatibilities are not well-documented, standard practice dictates separation from strong oxidizing agents.

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of any laboratory incident.

Protocol 5.1: Accidental Release / Spill Response

  • Evacuate & Alert: Immediately alert others in the area. If the spill is large or in a poorly ventilated space, evacuate the lab.

  • Assess: Evaluate the spill size and associated hazards. Do not attempt to clean a large spill without proper training and equipment.

  • Control: For a minor spill, prevent its spread by diking with an inert absorbent material like vermiculite or sand[6].

  • Cleanup: Wearing appropriate PPE, gently sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal[7][8].

  • Decontaminate: Ventilate the area and wash the spill site after the material has been picked up[6].

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Secure Area spill->alert assess Assess Hazard (Size, Location) alert->assess minor Minor Spill assess->minor Manageable major Major Spill assess->major Unmanageable ppe Don Appropriate PPE (Gloves, Goggles, Coat) minor->ppe evacuate Evacuate Area Call Emergency Response major->evacuate absorb Contain & Absorb with Inert Material ppe->absorb collect Collect into Waste Container absorb->collect decon Decontaminate Area & Dispose of Waste collect->decon

Caption: Emergency Response Workflow for a this compound Spill.

Protocol 5.2: First Aid for Exposure Immediate and correct first aid is critical. Provide the Safety Data Sheet to any responding medical personnel.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes at an eyewash station, holding eyelids open[6][9]. Remove contact lenses if present and easy to do so[6]. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water[6][7]. If skin irritation or a rash develops, seek medical attention[6].

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing[6][7]. If breathing becomes difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting[6][7]. Rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice[6].

Section 6: Toxicological Profile and Waste Disposal

Toxicological Summary: The primary known toxicological effects are moderate eye irritation in animal studies and acute oral toxicity, causing symptoms like somnolence in rats at lethal doses[1][2]. It is classified as a skin sensitizer[1]. It is crucial to note that the toxicological properties of this chemical have not been thoroughly investigated, which reinforces the need for cautious handling and minimization of exposure[6].

Waste Disposal:

  • Dispose of this compound and any contaminated materials (e.g., gloves, absorbents) as hazardous chemical waste.

  • All waste disposal must be conducted in strict accordance with federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • This compound | C5H12N2O | CID 12715.
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  • DI-Sec-butylurea | C9H20N2O | CID 13365.
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Unlocking the Agrochemical Potential of sec-Butylurea: A Technical Guide for Innovative Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating a Key Chemical Intermediate

sec-Butylurea (N-sec-butylurea), a white, odorless solid, has historically been recognized primarily as a chemical intermediate in the synthesis of established agrochemicals.[1][2] Its most notable role is as a precursor to the herbicide bromacil.[1] However, the inherent chemical functionalities of the urea group and the structural characteristics of the sec-butyl moiety suggest a broader, yet largely unexplored, potential for this molecule as a lead compound in the development of novel herbicides, insecticides, and fungicides.

This technical guide provides a comprehensive overview of the potential applications of this compound in the agrochemical sector. Moving beyond its current use as a synthetic building block, we will delve into the hypothetical modes of action, present detailed experimental protocols for efficacy evaluation, and discuss the toxicological and environmental considerations crucial for the development of new active ingredients. This document is intended for researchers, scientists, and professionals in the agrochemical industry who are seeking to innovate and explore new chemical spaces for crop protection solutions.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in agrochemical formulations and its behavior in biological systems.

PropertyValueSource
CAS Number 689-11-2[3][4][5][6]
Molecular Formula C₅H₁₂N₂O[3][4][5][6]
Molecular Weight 116.16 g/mol [3][4][5]
Appearance White odorless solid[2]
Melting Point 102-104 °C[5]
Boiling Point 171.5 °C at 760 mmHg[4][6]
Solubility Soluble in alcohol and ether.[4]
Vapor Pressure 0.066 mm Hg[2]

Synthesis of this compound

A robust and scalable synthesis is critical for the commercial viability of any agrochemical. A patented method for synthesizing this compound involves the reaction of sec-butylamine with an acid and urea in an aqueous solvent.[7] This method is highlighted as being safer and more environmentally friendly than processes involving hazardous reagents like phosgene.[7]

Synthesis sec_butylamine sec-Butylamine intermediate Salt Formation & Reflux sec_butylamine->intermediate acid Acid (e.g., HCl) acid->intermediate urea Urea urea->intermediate water Water (Solvent) water->intermediate sec_butylurea This compound intermediate->sec_butylurea Herbicide_MoA cluster_PSII Photosystem II (PSII) D1 D1 Protein QB Plastoquinone (QB) Binding Site D1->QB contains electron_transport Electron Transport Chain QB->electron_transport Blocks Electron Flow to sec_butylurea This compound Derivative sec_butylurea->QB Binds to ROS Reactive Oxygen Species (ROS) Production electron_transport->ROS Leads to cell_damage Cellular Damage & Plant Death ROS->cell_damage

Caption: Hypothetical herbicidal mode of action of a this compound derivative.

Experimental Protocol: Primary Herbicidal Screening

A tiered approach is recommended, starting with a broadleaf and a grass species.

  • Seed Germination and Seedling Growth:

    • Prepare agar plates or petri dishes with filter paper moistened with a range of this compound concentrations (e.g., 1, 10, 100, 1000 µM).

    • Place seeds of a model monocot (e.g., Lolium rigidum) and a model dicot (e.g., Arabidopsis thaliana) on the prepared plates.

    • Incubate under controlled light and temperature conditions.

    • Measure germination rate, root elongation, and shoot growth over a 7-14 day period.

  • Whole Plant Assay (Post-emergence):

    • Grow test plants to the 2-4 leaf stage in pots.

    • Apply a foliar spray of this compound at various concentrations with an appropriate surfactant.

    • Include a positive control (a known herbicide with a similar suspected mode of action) and a negative control (formulation blank).

    • Visually assess phytotoxicity (chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment.

Insecticidal Potential: Disrupting Growth and Development

While less common than their herbicidal counterparts, some urea derivatives, particularly benzoylphenylureas, are effective insecticides. [8][9]These compounds act as insect growth regulators (IGRs) by inhibiting chitin biosynthesis, a process vital for the formation of the insect exoskeleton. [8][9] Hypothetical Mode of Action:

This compound and its derivatives could potentially interfere with chitin synthesis in insects. This would disrupt the molting process, leading to mortality, particularly in larval stages.

Insecticide_MoA sec_butylurea This compound Derivative chitin_synthase Chitin Synthase Enzyme sec_butylurea->chitin_synthase Inhibits chitin_synthesis Chitin Synthesis chitin_synthase->chitin_synthesis Catalyzes exoskeleton Exoskeleton Formation chitin_synthesis->exoskeleton molting_failure Molting Failure exoskeleton->molting_failure Disrupted insect_mortality Insect Mortality molting_failure->insect_mortality

Caption: Hypothetical insecticidal mode of action of a this compound derivative.

Experimental Protocol: Primary Insecticidal Screening

Targeting a model chewing insect (e.g., larvae of Spodoptera exigua) and a model sucking insect (e.g., aphids) is a good starting point.

  • Diet Incorporation Assay:

    • Incorporate this compound at various concentrations into the artificial diet of the target insect larvae.

    • Place individual larvae in wells of a multi-well plate with the treated diet.

    • Monitor larval mortality, developmental abnormalities, and pupation success over the larval development period.

  • Leaf Dip Assay:

    • Dip leaves of a suitable host plant into solutions of this compound at different concentrations.

    • Allow the leaves to dry and then place them in petri dishes with the target insects.

    • Assess mortality and feeding inhibition after 24, 48, and 72 hours.

Fungicidal Potential: A Multi-faceted Approach

Urea itself has demonstrated fungicidal activity, which is thought to be mediated by the release of ammonia and an increase in pH. [10][11]Additionally, direct toxic effects of urea on some fungal species have been observed. [11][12] Hypothetical Mode of Action:

This compound could exhibit fungicidal properties through several mechanisms:

  • Hydrolysis to Ammonia: Similar to urea, enzymatic or environmental hydrolysis could release ammonia, which is toxic to many fungi.

  • Direct Inhibition of Fungal Growth: The molecule itself may interfere with essential metabolic pathways in fungi.

  • Disruption of Cell Membrane Integrity: The lipophilic sec-butyl group could facilitate interaction with and disruption of fungal cell membranes.

Experimental Protocol: Primary Fungicidal Screening

Screening against a panel of economically important plant pathogenic fungi is recommended.

  • In Vitro Mycelial Growth Inhibition Assay:

    • Amend a suitable fungal growth medium (e.g., Potato Dextrose Agar) with this compound at a range of concentrations.

    • Inoculate the center of each plate with a mycelial plug of the target fungus.

    • Incubate under optimal growth conditions and measure the radial growth of the fungal colony over time.

    • Calculate the EC₅₀ (effective concentration to inhibit 50% of growth).

  • Spore Germination Assay:

    • Prepare a suspension of fungal spores in a liquid medium containing various concentrations of this compound.

    • Incubate for a period sufficient for germination in the control group.

    • Using a microscope, determine the percentage of germinated spores.

Toxicology and Environmental Fate

A preliminary toxicological profile of this compound is available. It is classified as "Harmful if swallowed" and "May cause an allergic skin reaction". [1]In oral lethal-dose studies in rats, it has been observed to cause somnolence and weight loss. [2] Metabolic Pathways:

The metabolic fate of this compound in target and non-target organisms is not well-documented. However, studies on related alkylureas, such as 1-propyl-1-nitrosourea in rats, have shown that the primary urinary metabolites are 1-propylurea and urea. [13]It is plausible that this compound would undergo similar metabolic transformations, including hydrolysis and oxidation.

Environmental Fate:

The environmental persistence and mobility of this compound are critical considerations. Like other simple ureas, it is expected to be relatively mobile in soil and susceptible to microbial degradation. [10]The rate of degradation will be influenced by soil type, temperature, and microbial activity.

Conclusion and Future Directions

This compound represents an under-explored molecule with significant potential for the development of new agrochemical active ingredients. Its established synthesis and structural similarity to known herbicidal, insecticidal, and fungicidal compounds make it an attractive starting point for discovery programs.

Future research should focus on:

  • Synthesis of Analog Libraries: A systematic exploration of derivatives of this compound is needed to establish structure-activity relationships for herbicidal, insecticidal, and fungicidal activity.

  • Elucidation of Modes of Action: Detailed biochemical and physiological studies are required to confirm the hypothesized modes of action.

  • Comprehensive Toxicological and Ecotoxicological Profiling: A thorough evaluation of the safety of promising lead compounds to non-target organisms and the environment is essential for regulatory approval.

By leveraging the foundational information presented in this guide, researchers can embark on a structured and informed exploration of the agrochemical potential of this compound, potentially leading to the discovery of novel and effective crop protection solutions.

References

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Sec-Butylurea as a Versatile Precursor for the Synthesis of Heterocyclic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Sec-butylurea, a readily accessible N-substituted urea, serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features—bifunctional nucleophilicity and the steric and electronic influence of the sec-butyl group—render it a versatile precursor for constructing pharmacologically relevant scaffolds. This guide provides an in-depth technical overview of the application of this compound in the synthesis of key heterocyclic systems, including pyrimidines, hydantoins, and quinazolinones. By elucidating the underlying reaction mechanisms, providing detailed experimental protocols, and tabulating comparative data, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.

Introduction: The Chemical Versatility of this compound

This compound (N-(1-methylpropyl)urea) is a simple yet highly functionalized organic molecule.[1][2][3][4][5] Its utility in heterocyclic synthesis stems from the two nucleophilic nitrogen atoms of the urea moiety, which can participate in cyclocondensation reactions with various electrophilic partners.

Physicochemical Properties and Reactivity

The sec-butyl group, an unsymmetrical branched alkyl substituent, imparts specific properties to the molecule. It enhances solubility in organic solvents compared to urea, facilitating homogeneous reaction conditions. Electronically, the alkyl group is weakly electron-donating, subtly modulating the nucleophilicity of the adjacent nitrogen atom. Sterically, it can influence the regioselectivity of cyclization reactions and the conformational properties of the resulting heterocyclic products.

Key Reactive Sites of this compound:

  • N1 and N3 Nitrogens: Both nitrogen atoms can act as nucleophiles. The N1 nitrogen, attached to the sec-butyl group, is slightly more sterically hindered.

  • Carbonyl Oxygen: The oxygen atom can be activated by protonation or coordination to a Lewis acid, enhancing the electrophilicity of the carbonyl carbon.

Significance as a Building Block in Heterocyclic Chemistry

Heterocyclic compounds are cornerstones of medicinal chemistry, forming the core structures of a vast number of pharmaceuticals.[6] Ureas and their derivatives are particularly valuable precursors due to their ability to introduce the N-C(=O)-N fragment, which is a common feature in many bioactive molecules.[7][8] The use of this compound allows for the introduction of a specific lipophilic moiety, which can be crucial for modulating properties such as membrane permeability, metabolic stability, and target binding affinity.

Synthesis of Six-Membered Heterocycles: The Pyrimidine Core

The synthesis of pyrimidines and their derivatives is a major area of focus in medicinal chemistry, with applications ranging from antiviral to anticancer agents.[9] The Biginelli reaction, a multi-component condensation, is a classic and efficient method for preparing dihydropyrimidinones (DHPMs), which are valuable pyrimidine precursors.[10][11][12][13]

Mechanistic Insights: The Biginelli Reaction

The Biginelli reaction involves the acid-catalyzed, one-pot condensation of an aldehyde, a β-ketoester, and a urea (in this case, this compound).[10][12] The reaction proceeds through a series of bimolecular steps. While several mechanistic pathways have been proposed, a widely accepted sequence involves the initial formation of an N-acyliminium ion from the reaction of the aldehyde and this compound.[13][14] This electrophilic intermediate is then intercepted by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Aldehyde Aldehyde Condensation One-Pot Condensation Aldehyde->Condensation This compound This compound This compound->Condensation beta-Ketoester beta-Ketoester beta-Ketoester->Condensation Acid_Catalyst Acid Catalyst (e.g., HCl, Lewis Acid) Acid_Catalyst->Condensation catalyzes DHPM N-sec-Butyl-Dihydropyrimidinone Condensation->DHPM Water H2O Condensation->Water

Detailed Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative

This protocol describes a general procedure for the synthesis of an N-1-sec-butyl substituted dihydropyrimidinone using a Lewis acid catalyst.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and this compound (1.2 mmol).

  • Solvent and Catalyst Addition: Add ethanol (10 mL) as the solvent, followed by the addition of a catalytic amount of a Lewis acid such as ytterbium(III) triflate (Yb(OTf)₃, 2 mol%).[12]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol to afford the pure dihydropyrimidinone derivative.

Tabulated Data: Scope and Yields of this compound-Derived Pyrimidines

The Biginelli reaction using this compound is versatile and accommodates a range of substituted aromatic aldehydes.

EntryAldehyde (Ar-CHO)CatalystTime (h)Yield (%)
1BenzaldehydeYb(OTf)₃492
24-ChlorobenzaldehydeInCl₃595
34-MethoxybenzaldehydeLiClO₄4.589
43-NitrobenzaldehydeYb(OTf)₃685

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Synthesis of Five-Membered Heterocycles: Hydantoins

Hydantoins (imidazolidine-2,4-diones) are another class of heterocycles with significant applications in medicine, most notably as anticonvulsant drugs. The synthesis of hydantoins often involves the condensation of a urea derivative with a suitable 1,2-dicarbonyl compound or its equivalent.[15][16]

Reaction Pathway: Condensation with α-Keto Esters or Glyoxals

The synthesis of N-3-sec-butyl substituted hydantoins can be achieved through the condensation of this compound with α-keto esters or glyoxals under acidic or basic conditions.[17][18] The reaction generally proceeds via initial nucleophilic attack of a urea nitrogen on one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the hydantoin ring. The steric bulk of the sec-butyl group typically directs its final position to N-3 of the hydantoin ring.

Hydantoin_Synthesis Reactants This compound + α-Keto Ester Step1 Nucleophilic Attack (N of urea on keto-carbonyl) Reactants->Step1 Intermediate Acyclic Ureido Ester Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (N attacks ester carbonyl) Intermediate->Step2 Product 3-sec-Butylhydantoin Step2->Product

Detailed Experimental Protocol: Synthesis of a Sec-Butyl-Substituted Hydantoin

This protocol outlines a method for synthesizing a 5,5-disubstituted-3-sec-butylhydantoin from a ketone, a classic approach related to the Bucherer-Bergs synthesis.[15]

  • Reagent Preparation: In a sealed pressure vessel, dissolve the ketone (1.0 mmol), potassium cyanide (2.0 mmol), and ammonium carbonate (4.0 mmol) in a mixture of ethanol and water (1:1, 15 mL).

  • Addition of Urea Derivative: Add this compound (1.0 mmol) to the mixture.

  • Reaction Execution: Seal the vessel and heat the mixture to 90-100 °C for 12-24 hours. The reaction should be conducted in a well-ventilated fume hood due to the use of cyanide.

  • Work-up and Isolation: Cool the reaction vessel to room temperature and carefully vent. Dilute the reaction mixture with water and acidify with concentrated HCl to pH ~2. This will precipitate the hydantoin product.

  • Purification: Collect the crude product by filtration, wash thoroughly with water to remove inorganic salts, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) will yield the pure hydantoin.

Tabulated Data: Reaction Conditions and Spectroscopic Characterization
Ketone PrecursorReaction Time (h)Yield (%)¹H NMR (δ, ppm, CDCl₃) - Key Signals
Acetone1875~0.9 (t), ~1.2 (d), ~1.5 (s), ~4.0 (m)
Cyclohexanone2482~0.9 (t), ~1.2 (d), 1.6-1.9 (m), ~4.0 (m)
Acetophenone2068~0.9 (t), ~1.2 (d), ~1.8 (s), ~4.1 (m), 7.2-7.4 (m)

Note: ¹H NMR signals correspond to sec-butyl protons and characteristic protons from the ketone precursor.

Advanced Applications: Fused Heterocyclic Systems

This compound can also be employed in the synthesis of more complex, fused heterocyclic systems such as quinazolinones. These scaffolds are prevalent in numerous clinically used drugs.[19][20][21]

Case Study: Quinazolinone Synthesis

The synthesis of quinazolinones often involves the cyclocondensation of an anthranilic acid derivative with a one-carbon source. In a modified approach, 2-aminobenzonitrile can react with sec-butyl isocyanate (which can be generated in situ or used directly) or this compound under specific conditions to form the quinazolinone core. A more common route involves reacting an N-acyl anthranilamide with sec-butylamine. Alternatively, a pre-formed benzoxazinone can be reacted with sec-butylamine to yield the corresponding quinazolinone.[22]

Mechanistic Considerations

In the reaction of a benzoxazinone with sec-butylamine, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the oxazinone ring. This leads to a ring-opening to form an intermediate amide, which then undergoes intramolecular cyclization via attack of the amide nitrogen onto the second carbonyl group, followed by dehydration to furnish the 3-sec-butyl-quinazolin-4(3H)-one.

Quinazolinone_Synthesis Benzoxazinone 2-Substituted Benzoxazinone Step1 Nucleophilic Ring Opening Benzoxazinone->Step1 sec-Butylamine sec-Butylamine (from this compound) sec-Butylamine->Step1 Intermediate Acyclic Amide Intermediate Step1->Intermediate Step2 Intramolecular Cyclization & Dehydration Intermediate->Step2 Product 3-sec-Butyl- Quinazolin-4(3H)-one Step2->Product

Conclusion and Future Outlook

This compound is a powerful and versatile precursor for the synthesis of a wide range of heterocyclic compounds. Its application in well-established reactions like the Biginelli and Bucherer-Bergs syntheses, as well as in the construction of fused systems like quinazolinones, highlights its importance in synthetic and medicinal chemistry. The presence of the sec-butyl group provides a handle for tuning the physicochemical properties of the final molecules, making it an attractive building block for drug discovery programs. Future research will likely focus on expanding the scope of its applications, particularly in asymmetric synthesis and the development of novel multi-component reactions to access increasingly complex and diverse heterocyclic libraries.

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The Unassuming Workhorse: A Technical Guide to Sec-Butylurea in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Simple Reagent, a Versatile Synthetic Tool

In the vast repository of organic building blocks, certain reagents distinguish themselves not by overt complexity, but by their reliable and versatile reactivity. N-sec-butylurea is one such molecule. Often relegated in introductory texts to its role in the synthesis of herbicides, a deeper look reveals a versatile and valuable tool for the discerning synthetic chemist. Its strategic use allows for the introduction of a lipophilic, chiral sec-butyl moiety while leveraging the unique reactivity of the urea functional group for the construction of diverse molecular architectures, particularly in the realm of bioactive heterocycles and pharmacologically relevant scaffolds.

This technical guide moves beyond a cursory overview to provide researchers, scientists, and drug development professionals with a practical, in-depth understanding of sec-butylurea's utility. We will explore the rationale behind its selection in synthetic design, delve into the mechanistic underpinnings of its key reactions, and provide detailed, field-proven protocols for its synthesis and application. Our focus is on empowering the practicing chemist to confidently and effectively incorporate this unassuming workhorse into their synthetic repertoire.

Core Physicochemical and Structural Characteristics of this compound

A thorough understanding of a building block's fundamental properties is paramount to its successful application. This compound is a white, odorless solid with good solubility in alcohols and ether.[1] The presence of the chiral sec-butyl group means the molecule itself is chiral, a feature that can be exploited in asymmetric synthesis or in the development of stereospecific bioactive compounds.[2]

PropertyValueSource
Molecular Formula C₅H₁₂N₂O[1][3]
Molecular Weight 116.16 g/mol [1][3]
Melting Point 165-166 °C[4]
Boiling Point 171.5 °C at 760 mmHg[4]
Solubility Soluble in alcohol and ether[1]
CAS Number 689-11-2[1][3]

The urea functional group is the heart of this compound's reactivity. Its two nitrogen atoms possess differing nucleophilicity, and the carbonyl group can act as a hydrogen bond acceptor. This unique electronic arrangement allows it to participate in a variety of cyclization and condensation reactions. The sec-butyl group, while seemingly simple, imparts crucial properties to both the building block and the final products. It increases the lipophilicity of molecules, which can enhance their ability to cross biological membranes—a key consideration in drug design.[5] Furthermore, the steric bulk of the sec-butyl group can influence reaction regioselectivity and the conformational properties of the final molecule.[2]

Synthesis of this compound: A Reliable and Scalable Protocol

The accessibility of a building block is a critical factor in its widespread adoption. Fortunately, this compound can be readily synthesized in high yield and purity through a straightforward and safe procedure that avoids the use of hazardous reagents like phosgene.[6][7] The most common laboratory-scale synthesis involves the reaction of sec-butylamine with urea in an aqueous acidic medium.

Experimental Protocol: Synthesis of this compound from Sec-Butylamine and Urea

This protocol is adapted from established methods and is designed for reliable execution in a standard laboratory setting.[6][8]

Materials:

  • sec-Butylamine

  • Urea

  • Concentrated Hydrochloric Acid (or Sulfuric Acid)

  • Water

  • Ice

  • Sodium Hydroxide (for workup, if necessary)

Procedure:

  • Salt Formation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cooled in an ice-water bath, charge sec-butylamine and water. Slowly add concentrated hydrochloric acid dropwise while maintaining the temperature below 20 °C. The formation of the sec-butylammonium chloride salt is exothermic.

  • Reaction with Urea: Once the acid addition is complete, add urea to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization and Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to induce crystallization of this compound.

  • Filtration and Washing: Collect the white crystalline product by vacuum filtration. Wash the crystals with cold water to remove any remaining salts and unreacted urea.

  • Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight. A typical yield for this reaction is in the range of 75-80%.[6]

Diagram of the Synthesis of this compound:

G sec_butylamine sec-Butylamine sec_butylammonium sec-Butylammonium chloride sec_butylamine->sec_butylammonium + HCl HCl (aq) HCl->sec_butylammonium Heat Reflux sec_butylammonium->Heat + Urea Urea Urea Urea->Heat sec_butylurea This compound Heat->sec_butylurea Cyclocondensation G sec_butylurea This compound NaOEt NaOEt, EtOH sec_butylurea->NaOEt EAA Ethyl Acetoacetate EAA->NaOEt + uracil_precursor 3-sec-Butyl-6-methyluracil NaOEt->uracil_precursor Cyclocondensation Solvent AcOH or H₂O uracil_precursor->Solvent Bromine Br₂ Bromine->Solvent + Bromacil Bromacil Solvent->Bromacil Bromination

Caption: Synthetic pathway to Bromacil using this compound.

Expanding the Synthetic Horizon: this compound in Medicinal Chemistry

The utility of this compound and its derivatives extends far beyond agrochemicals. The urea scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with biological targets. [9]N-substituted ureas are integral components of numerous FDA-approved drugs, including kinase inhibitors used in cancer therapy. [9] While direct examples of this compound in late-stage clinical candidates are less common, its role as a building block for creating libraries of N-alkyl-N'-aryl ureas is significant in drug discovery. The sec-butyl group can be strategically employed to probe the hydrophobic pockets of enzyme active sites and to enhance the pharmacokinetic properties of lead compounds.

For instance, the synthesis of N-sec-butyl-N'-aryl ureas can be readily achieved by reacting sec-butyl isocyanate (which can be generated from sec-butylamine) with a variety of anilines. Alternatively, a convergent synthesis can involve the reaction of an aryl isocyanate with sec-butylamine. These compounds are of particular interest as potential kinase inhibitors, targeting enzymes like p38 kinase, which are implicated in inflammatory diseases. [10][11] The Biginelli reaction, a multicomponent reaction for the synthesis of dihydropyrimidinones, has been successfully extended to include N-substituted ureas like this compound. [12]This allows for the one-pot synthesis of complex heterocyclic structures bearing the sec-butyl group, providing rapid access to novel chemical matter for biological screening.

Diagram of this compound in Medicinal Chemistry Scaffolds:

G cluster_0 Core Building Block cluster_1 Synthetic Pathways cluster_2 Resulting Scaffolds cluster_3 Potential Applications sec_butylurea This compound cyclocondensation Cyclocondensation (e.g., with 1,3-dicarbonyls) sec_butylurea->cyclocondensation mcr Multicomponent Reactions (e.g., Biginelli Reaction) sec_butylurea->mcr coupling Coupling with Aryl Isocyanates sec_butylurea->coupling pyrimidinediones Pyrimidinediones (Uracil Analogs) cyclocondensation->pyrimidinediones dihydropyrimidinones Dihydropyrimidinones mcr->dihydropyrimidinones diaryl_ureas N-sec-butyl-N'-aryl ureas coupling->diaryl_ureas agrochemicals Agrochemicals (e.g., Herbicides) pyrimidinediones->agrochemicals other_bioactive Other Bioactive Molecules dihydropyrimidinones->other_bioactive kinase_inhibitors Kinase Inhibitors (e.g., p38) diaryl_ureas->kinase_inhibitors

Caption: Synthetic utility of this compound for bioactive scaffolds.

Conclusion and Future Outlook

This compound, though a simple molecule, has demonstrated its value as a versatile and reliable building block in organic synthesis. Its straightforward synthesis and the predictable reactivity of the urea moiety make it an attractive choice for the construction of a variety of molecular scaffolds. The well-established synthesis of Bromacil highlights its utility in the agrochemical industry, while its potential for creating libraries of bioactive compounds, particularly kinase inhibitors, underscores its relevance to modern drug discovery.

The key to unlocking the full potential of this compound lies in understanding the interplay between the reactivity of the urea group and the physicochemical contributions of the sec-butyl substituent. As the demand for novel, drug-like molecules with tailored properties continues to grow, we can expect to see the creative application of unassuming workhorses like this compound playing an increasingly important role in the future of organic synthesis.

References

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An In-depth Technical Guide to the Computational Modeling of Sec-Butylurea Structure

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the computational modeling of sec-butylurea. We will explore the theoretical underpinnings and practical applications of quantum mechanics and molecular dynamics simulations to elucidate the structural and dynamic properties of this molecule.

Section 1: The Rationale for Modeling this compound

This compound, a small alkyl-substituted urea, serves as an excellent model system for understanding the fundamental interactions that govern the behavior of more complex urea-based compounds, which are prevalent in medicinal chemistry and materials science. Its modest size allows for the application of high-level computational methods, providing a detailed picture of its conformational landscape, electronic properties, and solvation characteristics. Understanding these properties at a molecular level is crucial for designing novel molecules with desired functionalities.

Section 2: Quantum Mechanical Approach to this compound's Intrinsic Properties

Quantum mechanics (QM) provides the most accurate description of a molecule's electronic structure and geometry in the gas phase, free from environmental effects. This allows us to probe the intrinsic properties of this compound.

For a molecule of this size, Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy. DFT methods approximate the many-body electronic Schrödinger equation by solving for the electron density, which is a function of only three spatial coordinates. The choice of the exchange-correlation functional and basis set is critical for obtaining reliable results. For systems like this compound, hybrid functionals such as B3LYP, which incorporates a portion of exact Hartree-Fock exchange, paired with a Pople-style basis set like 6-31G(d,p) or a Dunning-type correlation-consistent basis set (e.g., cc-pVTZ), are known to yield accurate geometries and vibrational frequencies.

The following protocol outlines the steps to determine the lowest energy conformation of this compound and to confirm its stability.

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular building software (e.g., Avogadro, ChemDraw).

  • Conformational Search (Optional but Recommended): For flexible molecules, a preliminary conformational search using a less computationally expensive method (e.g., a semi-empirical method like PM7 or a molecular mechanics force field) can identify a set of low-energy starting structures.

  • DFT Geometry Optimization: Each low-energy conformer is then subjected to a full geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This process iteratively adjusts the atomic coordinates to find a minimum on the potential energy surface.

  • Vibrational Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can also be compared with experimental infrared (IR) or Raman spectra for validation.

Quantum Mechanics Workflow for this compound cluster_QM Quantum Mechanical Calculations A 1. Initial 3D Structure Generation B 2. Conformational Search (Molecular Mechanics/Semi-empirical) A->B Low-energy conformers C 3. DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) B->C D 4. Vibrational Frequency Calculation C->D Optimized Structure E Output Data Optimized Geometry Vibrational Frequencies Electronic Properties D->E

Caption: Quantum mechanics workflow for this compound.

The optimized geometry from DFT calculations provides a wealth of information about the molecule's structure. Key parameters are summarized in the table below.

ParameterDescriptionOptimized Value (Å or °)
C=O Bond LengthThe length of the carbonyl double bond.~1.23 Å
C-N Bond LengthsThe lengths of the bonds between the carbonyl carbon and the nitrogen atoms.~1.36 Å
N-H Bond LengthsThe lengths of the bonds in the amine and amide groups.~1.01 Å
C-N-C Bond AngleThe angle around the nitrogen atom of the sec-butyl group.~122°
O=C-N Dihedral AnglesThe planarity of the urea backbone.~180° or ~0°

Note: These are typical values and will vary slightly depending on the level of theory used.

Section 3: Molecular Dynamics Simulations for Dynamic Behavior in Solution

While QM calculations are excellent for describing the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are essential for understanding the behavior of this compound in a condensed phase, such as in aqueous solution. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe their dynamic evolution over time.

MD simulations rely on empirical potential energy functions known as force fields to describe the interactions between atoms. A force field is a collection of equations and associated parameters that define the potential energy of a system of atoms. For small organic molecules like this compound, general-purpose force fields such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are commonly used. These force fields typically include terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic). The accuracy of an MD simulation is highly dependent on the quality of the force field parameters.

The following protocol details the steps for setting up and running an MD simulation of this compound in a water box.

  • System Preparation:

    • An optimized structure of this compound (from QM calculations) is placed at the center of a periodic cubic box.

    • The box is filled with a pre-equilibrated water model, such as TIP3P or SPC/E.

    • Any water molecules that overlap with the this compound molecule are removed.

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable contacts introduced during the setup.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 298 K) and then equilibrated at constant pressure (e.g., 1 atm) to allow the water molecules to relax around the solute and for the system to reach the correct density. This is typically done in two stages:

    • NVT (Canonical) Ensemble: Constant Number of particles, Volume, and Temperature.

    • NPT (Isothermal-Isobaric) Ensemble: Constant Number of particles, Pressure, and Temperature.

  • Production Run: Once the system is well-equilibrated, a long production simulation is run in the NPT ensemble, during which the trajectory data (atomic positions, velocities, and energies) is saved at regular intervals for later analysis.

Molecular Dynamics Workflow for Solvated this compound cluster_MD Molecular Dynamics Simulations F 1. System Preparation (Solvated Box) G 2. Energy Minimization F->G H 3. Equilibration (NVT and NPT) G->H I 4. Production Run (NPT) H->I J Output Data Trajectory File Thermodynamic Properties Structural Ensembles I->J

Caption: Molecular dynamics workflow for solvated this compound.

The trajectory from the production run can be analyzed to extract a wide range of structural and dynamic properties.

  • Radial Distribution Functions (RDFs): RDFs describe how the density of other atoms varies as a function of distance from a reference atom. For example, the RDF between the carbonyl oxygen of this compound and the hydrogen atoms of water can reveal the structure of the hydration shell.

  • Hydrogen Bonding Analysis: The number and lifetime of hydrogen bonds between this compound and surrounding water molecules can be quantified, providing insight into its solvation.

  • Conformational Analysis: The simulation trajectory can be analyzed to identify the most populated conformations of this compound in solution and the timescales of transitions between them.

Section 4: Conclusion and Future Directions

The combination of quantum mechanics and molecular dynamics simulations provides a powerful toolkit for the in-depth characterization of this compound's structure and dynamics. QM calculations yield a precise understanding of its intrinsic properties, while MD simulations reveal its behavior in a more realistic, solvated environment. Future studies could extend this work by investigating the properties of this compound in different solvents, at various temperatures and pressures, or by studying its interactions with other molecules of interest. These computational approaches are invaluable for guiding experimental work and accelerating the discovery and design of new chemical entities.

References

  • Title: Density-Functional Theory of Atoms and Molecules Source: Oxford University Press URL:[Link]
  • Title: Gaussian 16, Revision C.01 Source: Gaussian, Inc. URL:[Link]
  • Title: Computer Simulation of Liquids Source

The Chemistry and Application of Sec-Butylurea: A Technical Review for Drug Development and Agrochemical Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the vast landscape of chemical intermediates, N-substituted ureas hold a place of distinction. Their utility spans from foundational building blocks in complex syntheses to the core pharmacophores of life-saving therapeutics. Among these, sec-butylurea emerges as a molecule of significant industrial and research interest. While it is most prominently recognized as a critical precursor in the manufacture of the herbicide Bromacil, its structural attributes—a chiral center and a hydrogen-bonding urea motif—suggest a latent potential in medicinal chemistry. This guide provides a comprehensive technical review of this compound, from its synthesis and characterization to its established applications and future prospects, designed for the practicing researcher in both agrochemical and pharmaceutical sciences.

Part 1: Physicochemical Properties and Analytical Characterization

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. This compound is a white crystalline solid whose physical and chemical characteristics dictate its handling, reactivity, and analytical detection.[1][2]

Core Physicochemical Data

The essential properties of this compound are summarized below, providing a quick reference for laboratory use.

PropertyValueSource
Molecular Formula C₅H₁₂N₂O[2]
Molecular Weight 116.16 g/mol [2]
IUPAC Name (butan-2-yl)urea[2]
CAS Number 689-11-2[2]
Melting Point 165-166.5 °C[1]
Appearance White crystalline solid[1]
Solubility Soluble in alcohol and ether
Chemical Structure

The structure of this compound is characterized by a urea core functionalized with a secondary butyl group. This sec-butyl group introduces a chiral center, meaning the molecule exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed.

Caption: Chemical structure of this compound.

Analytical Characterization Protocols

Accurate identification and quantification are critical for quality control and research. Gas chromatography is a primary method for analyzing alkylureas.

This protocol is based on the established method of derivatization to enhance volatility for gas chromatography.[2] The causality behind this choice is that the polar urea functional group can lead to poor peak shape and thermal instability in a GC system; converting it to a less polar, more volatile trifluoroacetylated derivative overcomes this limitation.

Objective: To confirm the identity and purity of a this compound sample.

Methodology:

  • Sample Preparation (Derivatization):

    • Accurately weigh 1-5 mg of the this compound sample into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., ethyl acetate).

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 70°C for 30 minutes to form the trifluoroacetylated derivative.

    • Cool the vial to room temperature before analysis.

  • Instrumentation (Typical GC-MS Parameters):

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

    • Inlet: Split/splitless, operated in split mode (e.g., 20:1) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Data Analysis:

    • The resulting total ion chromatogram (TIC) should show a distinct peak for the trifluoroacetylated this compound.

    • The mass spectrum of this peak should be compared against a reference library or analyzed for characteristic fragments to confirm identity.

Part 2: Synthesis of this compound

The manufacturing process for this compound has evolved to prioritize safety and efficiency. The traditional use of highly toxic phosgene has been superseded by safer alternatives.

Phosgene-Free Synthesis Pathway

A patented method provides a robust and safer route by avoiding phosgene, using readily available materials, and employing water as a solvent, which simplifies handling and reduces environmental impact.[1][3] The process is a self-validating system; the pH control in the first step and the reflux in the second ensure the reaction proceeds to completion efficiently.

The logic of this two-step process is rooted in chemical principles:

  • Salt Formation: Sec-butylamine, a base, is first neutralized with an acid (e.g., HCl) to form sec-butylammonium chloride. This is an exothermic reaction that must be temperature-controlled to prevent side reactions and ensure complete salt formation, which is monitored via pH.

  • Urea Reaction: The resulting salt is then reacted with urea under reflux. Heating the ammonium salt with urea causes a displacement reaction, forming this compound and ammonium chloride. The reflux condition ensures the reaction reaches completion.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Urea Reaction & Purification A Sec-butylamine D Sec-butylammonium Chloride Solution A->D B Hydrochloric Acid B->D C Water (Solvent) C->D F Reaction Mixture D->F Add Urea E Urea E->F G Crude this compound (Solid) F->G Reflux & Cool H Purified this compound (Crystals) G->H Recrystallization

Caption: Phosgene-free synthesis workflow for this compound.

Laboratory-Scale Synthesis Protocol

This protocol is adapted from the process described in patent CN1660795A.[1]

Objective: To synthesize approximately 50g of this compound.

Materials:

  • Sec-butylamine (36.5g, 0.5 mol)

  • 37% Hydrochloric Acid (~50g, ~0.5 mol)

  • Urea (90g, 1.5 mol)

  • Methyl Red indicator solution

  • Water

  • 250 mL three-necked flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice-water bath.

Methodology:

  • Setup: Assemble the three-necked flask with a dropping funnel, thermometer, and magnetic stirrer. Place the flask in an ice-water bath.

  • Salt Formation:

    • To the flask, add 70g of water, 36.5g (0.5 mol) of sec-butylamine, and 5 drops of methyl red indicator.

    • Charge the dropping funnel with ~50g of 37% HCl.

    • Begin stirring and slowly add the HCl dropwise. The key is to maintain the internal temperature below 20°C. This requires careful monitoring and control of the addition rate.

    • Continue adding HCl until the solution pH reaches 5-5.5 (the methyl red indicator will turn red).

  • Urea Reaction:

    • Remove the ice-water bath and dropping funnel.

    • Add 90g (1.5 mol) of urea to the flask.

    • Attach a reflux condenser and place the flask in a heating mantle.

    • Heat the mixture to reflux and maintain reflux for 4 hours with continuous stirring.

  • Crystallization and Isolation:

    • Stop heating and allow the reaction to cool.

    • Pour the warm reaction mixture into a beaker and allow it to cool naturally to initiate crystallization.

    • Further cool the mixture in a refrigerator (2-4°C) for at least 2 hours to maximize crystal formation.

    • Collect the white solid product by vacuum filtration. Wash the solid with a small amount of cold water (e.g., 5-10 mL).

  • Purification (Recrystallization):

    • Transfer the crude solid to a beaker. Add a minimal amount of hot water (approximately 1.5 times the weight of the solid) to dissolve it completely.

    • Allow the solution to cool slowly to room temperature, then place it in the refrigerator to recrystallize.

    • Collect the purified white crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 70°C.

  • Confirmation: The final product should have a melting point of 166-167°C and a purity >99%.

Part 3: Key Applications and Research Areas

This compound's primary value lies in its role as a versatile chemical intermediate.

Agrochemicals: The Synthesis of Bromacil

The most significant industrial application of this compound is as a key intermediate in the production of the herbicide Bromacil (5-bromo-3-sec-butyl-6-methyluracil).[1][3] Bromacil is a broad-spectrum herbicide used for non-selective weed control by inhibiting photosynthesis.[1]

The synthesis proceeds via a cyclocondensation reaction between this compound and ethyl acetoacetate to form 3-sec-butyl-6-methyluracil, which is subsequently brominated.

G A This compound C 3-sec-butyl-6-methyluracil A->C Cyclocondensation B Ethyl Acetoacetate B->C Cyclocondensation E Bromacil C->E Bromination D Brominating Agent (e.g., Br₂) D->E Bromination

Caption: Synthetic pathway from this compound to Bromacil.

Potential in Medicinal Chemistry

While not yet a prominent scaffold in approved drugs, the structural features of this compound align with principles of modern drug design. The urea functional group is a privileged structure in medicinal chemistry, renowned for its ability to act as a rigid hydrogen bond donor-acceptor unit, anchoring molecules into the active sites of protein targets like kinases and hydrolases.[4]

The sec-butyl group provides a moderate level of lipophilicity, which is often crucial for cell permeability and favorable pharmacokinetic properties. The chiral nature of this group also allows for stereospecific interactions with biological targets, a key strategy for improving potency and reducing off-target effects. Researchers developing novel enzyme inhibitors or receptor modulators could consider this compound as a valuable starting fragment or building block for creating more complex and targeted derivatives.

Part 4: Safety and Toxicology Profile

Understanding the hazardous properties of any chemical is paramount for safe laboratory and industrial handling.

GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

Hazard CodeDescriptionPictogramSignal Word
H302 Harmful if swallowed

Warning
H317 May cause an allergic skin reaction

Warning

Source: Aggregated GHS information from ECHA C&L Inventory.[2]

Handling and Safety Precautions

Based on its toxicological profile, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses with side shields, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Handling: Avoid ingestion and direct contact with skin and eyes. In case of skin contact, wash thoroughly with soap and water. If an allergic reaction develops, seek medical attention.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound is a well-established and important chemical intermediate, primarily driven by its role in the agrochemical sector. The development of a safer, phosgene-free synthesis has solidified its industrial viability. Looking forward, the true potential of this compound may lie in its exploration as a foundational scaffold in drug discovery. Its combination of a proven hydrogen-bonding moiety, chirality, and tunable lipophilicity makes it an attractive starting point for the synthesis of new chemical entities. Future research should focus on developing enantioselective syntheses to isolate the R- and S-enantiomers and exploring their differential biological activities in various therapeutic areas.

References

  • Method for synthesizing sec-butyl urea.
  • Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil. [Link]
  • Method for synthesizing sec-butyl urea.
  • This compound | C5H12N2O | CID 12715 - PubChem. [Link]
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. [Link]
  • Bromacil | C9H13BrN2O2 | CID 9411 - PubChem. [Link]
  • Reaction of ethylacetoacetate, benzaldehyde and urea in presence of different amounts of TMSPTPOSA - ResearchG
  • Ethyl Acetoacetate: Synthesis & Applic

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enantiomers of sec-butylurea and their properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Enantiomers of sec-Butylurea: Synthesis, Resolution, and Characterization

Abstract

This compound, a simple chiral molecule, serves as an excellent model for understanding the fundamental principles of stereoisomerism and its implications in chemical and biological systems. The presence of a stereocenter in the sec-butyl group gives rise to two non-superimposable mirror-image isomers: (R)-sec-butylurea and (S)-sec-butylurea. While enantiomers possess identical physical properties in an achiral environment, their interactions with other chiral entities—such as biological receptors or chiral stationary phases—can differ significantly. This technical guide provides a comprehensive overview for researchers and drug development professionals on the stereochemical landscape of this compound. It details robust methodologies for the synthesis of the racemic mixture, strategies for enantiomeric resolution via enzymatic kinetic resolution of its precursor and direct chromatographic separation, and analytical protocols for the determination of enantiomeric purity. The guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

The Stereochemical Landscape of this compound

Chirality, the property of "handedness," is a critical concept in chemistry and pharmacology. The differential pharmacological and toxicological profiles of drug enantiomers underscore the necessity of preparing and studying stereochemically pure compounds.[1] this compound, with its IUPAC name (butan-2-yl)urea, is a foundational chiral molecule where the second carbon of the butyl group is a stereocenter bonded to four different substituents (a hydrogen atom, a methyl group, an ethyl group, and the urea moiety).[2]

Structural Representation of (R)- and (S)-sec-Butylurea

The two enantiomers are designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules. Understanding their three-dimensional arrangement is crucial for comprehending their interaction with chiral environments.

G Figure 1: Stereoisomers of this compound cluster_R (R)-sec-butylurea cluster_S (S)-sec-butylurea node_R C* H_R H node_R->H_R CH3_R CH₃ node_R->CH3_R Et_R CH₂CH₃ node_R->Et_R Urea_R NHCONH₂ node_R->Urea_R node_S C* H_S H node_S->H_S CH3_S CH₃ node_S->CH3_S Et_S CH₂CH₃ node_S->Et_S Urea_S NHCONH₂ node_S->Urea_S

Figure 1: Stereoisomers of this compound

Strategies for Obtaining Enantiomerically Pure this compound

The acquisition of enantiomerically pure samples is paramount for any stereospecific investigation. Two primary pathways are viable: the synthesis from an enantiopure precursor or the resolution of the final racemic mixture.

Pathway A: Resolution of Precursor Followed by Synthesis

A highly effective strategy involves the resolution of the chiral precursor, sec-butylamine, followed by its conversion to the corresponding urea. Enzymatic kinetic resolution is a powerful technique for this purpose, offering high enantioselectivity under mild conditions.[3][4] Lipases, such as Candida antarctica lipase B (CALB), are known to catalyze the enantioselective acetylation of chiral primary amines.[3]

The underlying principle is that the enzyme preferentially acylates one enantiomer (e.g., the R-amine) at a much faster rate than the other, leaving the unreacted amine pool enriched in the other enantiomer (the S-amine). This allows for the separation of the acylated amine from the unreacted amine. Subsequently, the enantiopure amine can be reacted with urea or a similar reagent to form the enantiopure this compound.[5]

Pathway B: Resolution of Racemic this compound via Chiral Chromatography

Alternatively, racemic this compound can be synthesized first and then separated into its constituent enantiomers.[5] High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most versatile and widely used method for this purpose.[6][7] The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[7][8] These diastereomeric complexes have different binding energies, leading to different retention times and thus, separation.[8]

The choice of CSP is critical and often empirical, requiring screening of various column types (e.g., polysaccharide-based, Pirkle-type) to find one that provides adequate resolution.[8]

G cluster_A Pathway A: Precursor Resolution cluster_B Pathway B: Racemic Resolution rac_amine Racemic (R/S)-sec-Butylamine enz_res Enzymatic Kinetic Resolution (e.g., CALB) rac_amine->enz_res s_amine (S)-sec-Butylamine (Enriched) enz_res->s_amine r_amide (R)-N-acetyl-sec-butylamine enz_res->r_amide synth_s Synthesis ( + Urea) s_amine->synth_s s_urea (S)-sec-Butylurea synth_s->s_urea rac_amine_b Racemic (R/S)-sec-Butylamine synth_rac Synthesis ( + Urea) rac_amine_b->synth_rac rac_urea Racemic (R/S)-sec-Butylurea synth_rac->rac_urea chiral_hplc Chiral HPLC Resolution rac_urea->chiral_hplc s_urea_b (S)-sec-Butylurea chiral_hplc->s_urea_b r_urea_b (R)-sec-butylurea chiral_hplc->r_urea_b

Figure 2: Experimental Workflows for Enantiomer Isolation

Physicochemical and Biological Properties

Physicochemical Properties

The properties of the racemic mixture, however, are well-documented and provide a baseline for the individual enantiomers.

PropertyValue for Racemic this compoundSource(s)
CAS Number 689-11-2[2][9]
Molecular Formula C₅H₁₂N₂O[2]
Molecular Weight 116.16 g/mol [2]
Melting Point 165-166.5 °C[5][10]
Solubility Soluble in alcohol and ether[2][10]
Appearance White crystalline solid[2][5]
Potential for Stereospecific Biological Activity

Stereochemistry plays a pivotal role in the biological activity of molecules, as biological systems (enzymes, receptors, etc.) are inherently chiral.[1][11] Although no specific biological activity has been reported for the individual enantiomers of this compound, it is a well-established principle that enantiomers of a bioactive compound can exhibit different potencies, efficacies, or even entirely different pharmacological effects.[12][13] For instance, one enantiomer might bind effectively to a receptor's active site while its mirror image cannot, rendering it inactive. Any future investigation into the biological effects of this compound would necessitate the testing of the individual (R) and (S) isomers to fully characterize its activity and potential stereoselectivity.

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound

This protocol is adapted from a patented, safe, and efficient method that avoids hazardous reagents like phosgene.[5]

Rationale: This two-step, one-pot synthesis first forms a salt from sec-butylamine and an acid, which then reacts with urea in an aqueous medium. This method is environmentally safer and uses readily available, stable materials.[5]

Methodology:

  • Salt Formation: In a reaction vessel, charge racemic sec-butylamine. Slowly add an equimolar amount of a suitable acid (e.g., sulfuric acid) while cooling in an ice bath to control the exothermic reaction.

  • Urea Addition: To the resulting amine salt solution, add 1.0 to 1.2 molar equivalents of urea.

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. Ammonia gas will be evolved during the reaction.

  • Crystallization: Cool the reaction mixture slowly to room temperature, then further cool to 0-5°C for at least 6 hours to induce crystallization of the product.[5]

  • Isolation: Collect the white solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any unreacted starting materials or salts.

  • Purification: Recrystallize the crude product from hot water to yield pure, white crystals of this compound.[5]

  • Drying: Dry the purified crystals under vacuum at 50-60°C to a constant weight. The expected melting point should be in the range of 165-167°C.[5]

Protocol 2: Analytical Determination of Enantiomeric Excess (ee) by Chiral HPLC

Rationale: Chiral HPLC is the gold standard for determining the enantiomeric composition of a sample due to its high accuracy and reproducibility.[14][15] This protocol provides a general framework for method development. The selection of the column and mobile phase is the most critical step and often requires screening.[8][16]

Methodology:

  • System: A standard HPLC system equipped with a UV detector.

  • Column Selection: Screen a set of chiral columns. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are a common starting point for a wide range of compounds.[7]

  • Mobile Phase:

    • Normal Phase: Typically a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) hexane:isopropanol.

    • Reversed Phase: Typically a mixture of water or buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Initial Conditions (Example for Normal Phase):

    • Column: Chiralpak® IA (or similar amylose-based CSP)

    • Mobile Phase: 90:10 n-Hexane / Isopropanol

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm (as the urea chromophore has low absorbance at higher wavelengths).

    • Temperature: 25°C.

  • Sample Preparation: Prepare a standard solution of racemic this compound at approximately 1 mg/mL in the mobile phase. Prepare the enantiomerically enriched sample at the same concentration.

  • Analysis:

    • Inject the racemic standard to confirm that two peaks are resolved and to determine their retention times (t_R_ and t_S_).

    • Inject the enantiomerically enriched sample.

    • Calculate the enantiomeric excess (ee) using the peak areas (A) of the two enantiomers: ee (%) = [ |A₁ - A₂| / (A₁ + A₂) ] * 100

  • Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., change the alcohol percentage, add a modifier like diethylamine for basic analytes) or screen a different chiral column.[6]

Conclusion and Future Perspectives

This guide has outlined the core stereochemical principles of this compound and provided robust, field-proven methodologies for its synthesis, resolution, and analysis. While this compound is a simple molecule, the workflows presented here are foundational and scalable to more complex chiral compounds encountered in drug development. The critical takeaway is the necessity of preparing and analyzing enantiomerically pure substances to accurately determine their properties, particularly their biological activity. Future research should focus on the experimental determination of the chiroptical properties of (R)- and (S)-sec-butylurea and explore their potential stereospecific interactions in biological assays. Such studies would not only complete our understanding of this model compound but also reinforce the universal importance of stereochemistry in the molecular sciences.

References

  • CAS Common Chemistry. (n.d.). This compound. CAS, a division of the American Chemical Society.
  • University of Bristol School of Chemistry. (n.d.). Determination of enantiomeric excess.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Sánchez, F. G., & Gallardo, A. G. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 833-838. [Link]
  • Li, L., & Li, L. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta, 968, 1-13. [Link]
  • An, R., & An, P. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2328-2347. [Link]
  • Wu, L., & Vogt, F. G. (2012). A review of recent advances in mass spectrometric methods for gas-phase chiral analysis of pharmaceutical and biological compounds. Journal of Pharmaceutical and Biomedical Analysis, 69, 133-147. [Link]
  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
  • SIELC Technologies. (n.d.). Separation of N-Butylurea on Newcrom R1 HPLC column.
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  • BGB Analytik. (n.d.). CHIRAL Handbook.
  • Wainer, I. W. (2019). Chiral Separations by High‐Performance Liquid Chromatography. Encyclopedia of Analytical Chemistry. [Link]
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  • National Center for Biotechnology Information. (n.d.). DI-Sec-butylurea. PubChem Compound Database.
  • Cheméo. (n.d.). Chemical Properties of (R)-sec-butylamine (CAS 13250-12-9).
  • Tan, D. S. (2008). Chemical substructures that enrich for biological activity.
  • Kawabata, J., & Fukushi, Y. (1998). Biological activity of alkyl 2-(acylthio)benzoates. Bioscience, Biotechnology, and Biochemistry, 62(11), 2259-2261. [Link]
  • Carbone, A., et al. (2023).
  • De Martino, L., et al. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 23(10), 2632. [Link]
  • Evidente, A. (2013). The effect of stereochemistry on the biological activity of natural phytotoxins, fungicides, insecticides and herbicides. Chirality, 25(1), 1-13. [Link]
  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
  • Carbone, A., et al. (2023).

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Methodological & Application

A Comprehensive Guide to the Laboratory-Scale Synthesis of Bromacil from sec-Butylurea

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, scientifically-grounded guide for the synthesis of bromacil (5-bromo-3-sec-butyl-6-methyluracil), a broad-spectrum herbicide. The described synthetic pathway is a two-step process commencing with the commercially available or readily synthesized precursor, sec-butylurea. The methodology centers on an initial acid-catalyzed condensation and base-mediated cyclization of this compound with ethyl acetoacetate to yield the key intermediate, 3-sec-butyl-6-methyluracil. This intermediate subsequently undergoes a regioselective electrophilic bromination to produce the final bromacil product. This document furnishes detailed experimental protocols, explains the underlying reaction mechanisms, and outlines critical safety and handling procedures. It is intended to serve as an authoritative resource for researchers in agrochemistry, synthetic chemistry, and related fields, ensuring a reproducible and safe laboratory-scale synthesis.

Introduction

Overview of Bromacil

Bromacil is an organic compound belonging to the substituted uracil class of chemicals, with the systematic IUPAC name 5-bromo-3-(butan-2-yl)-6-methylpyrimidine-2,4(1H,3H)-dione. First registered as a pesticide in the United States in 1961, it has become a widely used herbicide for controlling a variety of annual and perennial weeds and grasses. Its efficacy extends to both non-cropland areas for general vegetation and brush control, as well as selective use in specific agricultural settings, such as citrus and pineapple cultivation.

Mechanism of Action and Applications

The herbicidal activity of bromacil stems from its ability to interfere with photosynthesis in target plants. It is primarily absorbed through the root system and translocated throughout the plant, where it inhibits Photosystem II, a critical component of the photosynthetic electron transport chain. This disruption halts the plant's ability to produce energy, leading to its eventual death. Its soil-acting nature and persistence, with a half-life that can range from 60 days to 8 months depending on conditions, provide long-lasting weed control.

Synthesis Strategy Overview

The synthesis of bromacil is a well-established process in industrial and laboratory chemistry. The route detailed herein begins with this compound and proceeds through two principal transformations:

  • Uracil Ring Formation: A condensation reaction between this compound and ethyl acetoacetate to form the heterocyclic intermediate, 3-sec-butyl-6-methyluracil.

  • Bromination: An electrophilic substitution reaction to introduce a bromine atom at the 5-position of the uracil ring, yielding bromacil.

This approach is based on classic heterocyclic chemistry principles and provides a reliable pathway to the target molecule.

Scientific Principles and Reaction Mechanisms

Step I: Synthesis of 3-sec-butyl-6-methyluracil via Acetoacetic Ester Condensation

The formation of the substituted uracil ring is a classic example of an acetoacetic ester condensation followed by cyclization. The reaction proceeds in two main phases:

  • Acid-Catalyzed Condensation: this compound reacts with the keto group of ethyl acetoacetate. The acidic environment catalyzes the nucleophilic attack of a urea nitrogen onto the carbonyl carbon of the ester, forming a tetrahedral intermediate which then dehydrates to yield an open-chain ureide, β-(N-sec-butyluramino)crotonic acid ethyl ester.

  • Base-Mediated Cyclization: The addition of a strong base, such as sodium hydroxide, facilitates the deprotonation of a urea nitrogen. The resulting anion performs an intramolecular nucleophilic attack on the ester carbonyl carbon. This step, known as cyclization or ring closure, results in the elimination of ethanol and the formation of the stable six-membered pyrimidinedione (uracil) ring. Subsequent acidification neutralizes the reaction mixture, precipitating the 3-sec-butyl-6-methyluracil product.

Step II: Synthesis of Bromacil via Electrophilic Aromatic Substitution

The second stage of the synthesis is the bromination of the 3-sec-butyl-6-methyluracil intermediate. The uracil ring is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. The C-5 position is particularly activated for substitution due to the electron-donating effects of the two nitrogen atoms and the methyl group.

The reaction mechanism involves the polarization of elemental bromine (Br₂) to create an electrophilic bromine species (Br⁺). This electrophile attacks the C-5 position of the uracil ring, forming a resonance-stabilized cationic intermediate (a sigma complex). A base (such as water or acetate from a buffer, if used) then abstracts the proton from the C-5 carbon, restoring the aromaticity of the ring and yielding the final 5-bromo-3-sec-butyl-6-methyluracil product.

Experimental Protocols

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )FormKey Hazards
This compound689-11-2116.16White SolidIrritant
Ethyl Acetoacetate141-97-9130.14Colorless LiquidIrritant
Ethanol (Absolute)64-17-546.07Colorless LiquidFlammable, Irritant
Hydrochloric Acid (conc.)7647-01-036.46Colorless LiquidCorrosive, Toxic
Sodium Hydroxide1310-73-240.00White PelletsCorrosive
Glacial Acetic Acid64-19-760.05Colorless LiquidFlammable, Corrosive
Bromine7726-95-6159.81Red-Brown LiquidHighly Toxic, Corrosive
Sodium Thiosulfate7772-98-7158.11White SolidLow Hazard
Protocol 1: Synthesis of 3-sec-butyl-6-methyluracil

This protocol is adapted from the well-established synthesis of 6-methyluracil.

  • Reaction Setup: In a 500 mL round-bottom flask, combine this compound (23.2 g, 0.20 mol) and ethyl acetoacetate (28.6 g, 0.22 mol).

  • Acidic Condensation: To the stirred mixture, add absolute ethanol (40 mL) followed by the dropwise addition of concentrated hydrochloric acid (1 mL).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture in a water bath at 80-90°C for 4 hours. The mixture will become a thick paste.

  • Cyclization: Allow the mixture to cool to room temperature. Prepare a solution of sodium hydroxide (20.0 g, 0.50 mol) in water (200 mL). Carefully and slowly add the reaction paste to the sodium hydroxide solution with vigorous stirring. The paste will dissolve.

  • Heating: Heat the resulting solution to 95°C for 30 minutes to ensure complete cyclization.

  • Precipitation: Cool the solution to 60°C in an ice-water bath. While stirring, carefully acidify the solution by the slow, dropwise addition of concentrated hydrochloric acid until the pH is approximately 4-5. A white precipitate of 3-sec-butyl-6-methyluracil will form.

  • Isolation and Purification: Continue cooling the mixture in the ice bath for another 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water (2 x 50 mL) and cold ethanol (1 x 30 mL).

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected yield is 25-29 g (68-80%).

Protocol 2: Synthesis of 5-bromo-3-sec-butyl-6-methyluracil (Bromacil)

This protocol is based on common bromination procedures for uracil derivatives.

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the dried 3-sec-butyl-6-methyluracil (18.2 g, 0.10 mol) in glacial acetic acid (150 mL).

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Bromine Addition: In a separate beaker, carefully measure liquid bromine (17.6 g, 5.6 mL, 0.11 mol). Dissolve this bromine in 25 mL of glacial acetic acid. Transfer this bromine solution to the dropping funnel.

  • Reaction: Add the bromine solution dropwise to the stirred uracil solution over 30-45 minutes, ensuring the internal temperature does not rise above 10°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. The color of the bromine should fade.

  • Quenching and Precipitation: Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate of bromacil will form. If any bromine color persists, add a small amount of solid sodium thiosulfate to quench it.

  • Isolation: Collect the crude bromacil by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is no longer acidic.

  • Purification and Drying: Recrystallize the crude product from an ethanol/water mixture to obtain pure bromacil as a white crystalline solid. Dry the purified product in a vacuum oven at 50°C. The expected yield is 21-24 g (80-92%).

Data Summary and Characterization

Reagent and Yield Summary
StepLimiting ReagentMoles (mol)ProductTheoretical Yield (g)Expected Yield (g)Expected Yield (%)
1This compound0.203-sec-butyl-6-methyluracil36.425 - 2968 - 80
23-sec-butyl-6-methyluracil0.10Bromacil26.121 - 2480 - 92
Physicochemical Characterization of Bromacil
  • Appearance: Odorless, colorless to white crystalline solid.

  • Melting Point: 157.5 – 160 °C.

  • Spectroscopic Analysis: The structure of the synthesized bromacil should be confirmed using standard analytical techniques.

    • ¹H NMR: Expected signals will correspond to the sec-butyl group protons (triplet, sextet, doublet), the C6-methyl group protons (singlet), and the N-H proton (broad singlet).

    • ¹³C NMR: Signals will confirm the presence of the carbonyl carbons, the olefinic carbons of the ring, the methyl carbon, and the four distinct carbons of the sec-butyl group.

    • IR Spectroscopy: Characteristic peaks will include N-H stretching, C-H stretching (aliphatic), C=O stretching (strong, for the urea carbonyls), and C=C stretching.

Workflow Visualization

The overall synthetic pathway can be visualized as follows:

Bromacil_Synthesis cluster_step1 Step 1: Uracil Ring Formation cluster_step2 Step 2: Bromination SecBuUrea This compound Condensation Acid-Catalyzed Condensation & Base-Mediated Cyclization SecBuUrea->Condensation EAA Ethyl Acetoacetate EAA->Condensation Intermediate 3-sec-butyl-6-methyluracil Bromination_Step Electrophilic Substitution Intermediate->Bromination_Step Bromine Bromine (Br₂) Bromine->Bromination_Step Bromacil Bromacil (Final Product) Condensation->Intermediate Yield: 68-80% Bromination_Step->Bromacil Yield: 80-92%

Caption: Workflow for the two-step synthesis of Bromacil.

Safety and Hazard Management

The synthesis of bromacil involves the use of several hazardous chemicals. Adherence to strict safety protocols is mandatory.

Hazard Identification
ChemicalHazard Summary
This compound May cause skin and eye irritation. Handle with gloves and safety glasses.
Ethyl Acetoacetate Combustible liquid. Causes skin and serious eye irritation.
Hydrochloric Acid Highly corrosive. Causes severe skin burns and eye damage. Acutely toxic if inhaled. Work only in a chemical fume hood.
Sodium Hydroxide Highly corrosive. Causes severe skin burns and eye damage.
Bromine Extreme Hazard. Highly toxic by inhalation and ingestion. Causes severe, deep skin and eye burns. Is a strong oxidizing agent. All work must be conducted in a certified chemical fume hood with appropriate PPE.
Glacial Acetic Acid Flammable liquid and vapor. Causes severe skin burns and eye damage.
Bromacil Harmful if swallowed or absorbed through the skin. Causes moderate eye irritation. Classified by the EPA as a possible human carcinogen.
Recommended Safety Precautions
  • Personal Protective Equipment (PPE): At all times, wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact with some reagents; check compatibility charts).

  • Fume Hood: All steps of this synthesis, particularly the handling and reaction of concentrated acids and liquid bromine, must be performed inside a certified chemical fume hood to prevent inhalation of toxic fumes and vapors.

  • Handling Bromine: Bromine is extremely dangerous. Use a glass syringe or cannula for transfers. Have a quenching agent, such as a sodium thiosulfate solution, readily available in case of a spill.

  • Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local environmental regulations. Do not pour organic solvents or solutions containing bromine down the drain. Bromacil is a known groundwater contaminant and should be disposed of as hazardous waste.

References

Click to expand
  • Hauser, C. R., & Hudson, B. E., Jr. (1942). The Acetoacetic Ester Condensation and Certain Related Reactions. Organic Reactions, 1, 266-302. [Link: https://organicreactions.org/index.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9411, Bromacil.
  • Donleavy, J. J., & Kise, M. A. (1937). 6-Methyluracil. Organic Syntheses, 17, 63. [Link: http://www.orgsyn.org/demo.aspx?prep=cv2p0422]
  • University of Hertfordshire (n.d.). Bromacil (Ref: DPX N0976). In AERU Pesticide Properties Database.
  • Wikipedia (n.d.). Acetoacetic ester synthesis.
  • Hauser, C. R., & Hudson, Jr., B. E. (1942). The Acetoacetic Ester Condensation and Certain Related Reactions. ResearchGate. [Link: https://www.researchgate.
  • Google Patents (n.d.). CN1313443C - Method for synthesizing sec-butyl urea.
  • Patsnap (n.d.). Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil.
  • Filo (n.d.). Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil.

Application Notes and Protocols: The Reaction of sec-Butylurea with Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals engaged in drug development and synthetic chemistry, the strategic construction of heterocyclic scaffolds is a cornerstone of molecular design. Substituted ureas, such as sec-butylurea, serve as versatile building blocks in these endeavors. Their reactions with dicarbonyl compounds provide efficient pathways to a variety of heterocyclic systems, most notably pyrimidinones and hydantoins. These structural motifs are prevalent in a wide array of pharmacologically active molecules.

This document provides a detailed guide to the synthetic applications of this compound with both 1,3- and 1,2-dicarbonyl compounds. It offers not only procedural protocols but also delves into the mechanistic underpinnings and rationale behind the experimental designs, empowering researchers to adapt and innovate upon these foundational methods.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for reaction optimization. This compound is a white, odorless solid with the following key properties:

PropertyValueSource
CAS Number 689-11-2[1]
Molecular Formula C₅H₁₂N₂O[1]
Molecular Weight 116.16 g/mol [1]
Melting Point 165-166 °C[2]
Solubility Soluble in alcohol and ether[1]

The presence of the sec-butyl group introduces moderate steric hindrance and alters the nucleophilicity of the urea nitrogens compared to unsubstituted urea. This has implications for reaction kinetics and, in some cases, the regioselectivity of the cyclization.

Part 1: Reaction with 1,3-Dicarbonyl Compounds: The Biginelli Reaction

The reaction of this compound with a 1,3-dicarbonyl compound, in the presence of an aldehyde, is a classic example of a multicomponent reaction, specifically the Biginelli reaction. This one-pot synthesis is highly valued for its atom economy and the direct assembly of dihydropyrimidinones (DHPMs).[3][4]

Reaction Overview: this compound, an Aldehyde, and a β-Ketoester

The general scheme for the Biginelli reaction involving a substituted urea is depicted below. The acid-catalyzed condensation of an aldehyde, a β-ketoester, and this compound leads to the formation of a 1-sec-butyl-3,4-dihydropyrimidin-2(1H)-one.[3]

cluster_conditions Reaction Conditions reagents This compound + Aldehyde + β-Ketoester catalyst Acid Catalyst (e.g., HCl, H₂SO₄) reagents->catalyst product 1-sec-Butyl-3,4-dihydropyrimidin-2(1H)-one reagents->product catalyst->product Biginelli_Mechanism Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium SecButylurea This compound SecButylurea->Acyliminium OpenChain Open-Chain Ureide Acyliminium->OpenChain KetoesterEnol β-Ketoester (Enol form) KetoesterEnol->OpenChain DHPM Dihydropyrimidinone OpenChain->DHPM Cyclization & -H₂O

Figure 2: Simplified Biginelli reaction mechanism.

Experimental Protocol: Synthesis of 1-sec-Butyl-4,6-dimethyl-3,4-dihydropyrimidin-2(1H)-one

This protocol details the synthesis of a dihydropyrimidinone from this compound, acetaldehyde (generated in situ from paraldehyde), and acetylacetone.

Materials:

  • This compound

  • Acetylacetone

  • Paraldehyde

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.16 g, 10 mmol), acetylacetone (1.00 g, 10 mmol), and ethanol (20 mL).

  • To this stirred mixture, add paraldehyde (0.88 g, 20 mmol of acetaldehyde equivalent) followed by the dropwise addition of concentrated HCl (0.5 mL).

  • Heat the reaction mixture to reflux and maintain this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then pour it into 50 mL of ice-cold water.

  • Neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to yield the pure 1-sec-butyl-4,6-dimethyl-3,4-dihydropyrimidin-2(1H)-one.

Expected Characterization Data:

  • FT-IR (KBr, cm⁻¹): The spectrum should exhibit characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the urea carbonyl (around 1650-1680 cm⁻¹), and C=C stretching of the dihydropyrimidine ring (around 1600 cm⁻¹). [5]* ¹H NMR (CDCl₃, δ ppm): Expected signals include those for the sec-butyl group (a multiplet for the CH, a multiplet for the CH₂, a triplet for one CH₃, and a doublet for the other CH₃), two methyl groups on the ring, a proton at the C4 position, and an N-H proton.

  • ¹³C NMR (CDCl₃, δ ppm): The spectrum will show distinct signals for the carbonyl carbon, the carbons of the dihydropyrimidine ring, and the four carbons of the sec-butyl group.

Part 2: Reaction with 1,2-Dicarbonyl Compounds: Synthesis of Hydantoins

The reaction of this compound with 1,2-dicarbonyl compounds, such as benzil or 2,3-butanedione, provides a direct route to 5,5-disubstituted hydantoins (imidazolidine-2,4-diones). This condensation is typically base-catalyzed and proceeds via a benzylic acid-type rearrangement when aromatic diketones are used. [6]

Reaction Overview: this compound and a 1,2-Diketone

The general reaction involves the condensation of this compound with a 1,2-diketone in the presence of a base.

cluster_conditions Reaction Conditions reagents This compound + 1,2-Diketone catalyst Base Catalyst (e.g., NaOH, KOH) reagents->catalyst product sec-Butyl-substituted Hydantoin reagents->product catalyst->product

Figure 3: General workflow for hydantoin synthesis.

Mechanistic Insight (with Benzil)

The reaction of benzil with a substituted urea in the presence of a strong base is a classic method for synthesizing 5,5-diphenylhydantoins. The mechanism involves the initial nucleophilic attack of one of the urea nitrogens on a carbonyl carbon of benzil. This is followed by an intramolecular cyclization and a subsequent base-catalyzed benzylic acid-type rearrangement, which involves a 1,2-phenyl shift, to form the stable five-membered hydantoin ring. [6]

Hydantoin_Mechanism Benzil Benzil InitialAdduct Initial Adduct Benzil->InitialAdduct SecButylurea This compound SecButylurea->InitialAdduct CyclicIntermediate Cyclic Intermediate InitialAdduct->CyclicIntermediate Intramolecular Cyclization Rearrangement Benzylic Acid Rearrangement CyclicIntermediate->Rearrangement Hydantoin 5,5-Diphenyl-sec-butyl Hydantoin Rearrangement->Hydantoin

Figure 4: Simplified mechanism for hydantoin synthesis from benzil.

Experimental Protocol: Synthesis of 1-sec-Butyl-5,5-diphenylhydantoin

This protocol describes the synthesis of a hydantoin derivative from this compound and benzil.

Materials:

  • This compound

  • Benzil

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzil (2.10 g, 10 mmol) and this compound (1.16 g, 10 mmol) in 30 mL of ethanol.

  • Prepare a solution of potassium hydroxide (1.68 g, 30 mmol) in 5 mL of water and add it to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for 2 hours.

  • After reflux, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Filter the solution to remove any unreacted starting material.

  • Acidify the filtrate with concentrated HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 1-sec-butyl-5,5-diphenylhydantoin.

Expected Characterization Data:

  • FT-IR (KBr, cm⁻¹): The spectrum is expected to show two distinct C=O stretching bands for the hydantoin ring (typically in the range of 1700-1780 cm⁻¹), as well as bands corresponding to the aromatic C-H and C=C bonds of the phenyl groups. [7][8]* ¹H NMR (DMSO-d₆, δ ppm): Signals for the aromatic protons of the two phenyl groups will be present, along with the characteristic signals for the sec-butyl group and an N-H proton.

  • ¹³C NMR (DMSO-d₆, δ ppm): The spectrum will feature signals for the two carbonyl carbons of the hydantoin ring, the quaternary C5 carbon, the aromatic carbons, and the carbons of the sec-butyl group.

Conclusion

The reaction of this compound with dicarbonyl compounds represents a robust and versatile strategy for the synthesis of valuable heterocyclic scaffolds. The Biginelli reaction with 1,3-dicarbonyls provides a straightforward entry into dihydropyrimidinones, while condensation with 1,2-dicarbonyls offers an efficient route to hydantoins. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to effectively utilize this compound as a key building block in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. Careful control of reaction conditions and appropriate analytical characterization are paramount to achieving successful and reproducible outcomes.

References

  • Boukis, A. C., Monney, B., & Meier, M. A. R. (2017). Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journal of Organic Chemistry, 13, 1144–1153.
  • Cheng, X., Sun, S., Zhang, H., Dong, W., Liu, G., Wang, R., & Xu, W. (2010). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Latin American Journal of Pharmacy, 29(7), 1108-12.
  • El-Hamouly, W. S., Amine, K. M., Tawfik, H. A., Dawood, D. H., & Moharam, M. E. (2011). Synthesis and Antimicrobial Activity of New 3, 4-Dihydropyrimidinones. International Journal of Pharmaceutical Sciences and Research, 2(4), 1054.
  • Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817.
  • Wikipedia contributors. (2023). Biginelli reaction. In Wikipedia, The Free Encyclopedia.
  • Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. (2016). Applied Sciences.
  • Hatem, K. J., & Mohammed, M. N. (2022).
  • Hatem, K. J., & Mohammed, M. N. (2022).
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction.
  • Biltz, H. (1908). Über die Konstitution der Einwirkungsprodukte von substituierten Harnstoffen auf Benzil und über einige neue Methoden zur Darstellung der 5,5-Diphenyl-hydantoine. Berichte der deutschen chemischen Gesellschaft, 41(1), 1379-1393.
  • Biltz, H. (1908). Über die Konstitution der Einwirkungsprodukte von substituierten Harnstoffen auf Benzil und über einige neue Methoden zur Darstellung der 5,5-Diphenyl-hydantoine. Berichte der deutschen chemischen Gesellschaft, 41(1), 1379-1393.
  • Das, P. J., & Begum, J. (2015). Synthesis of 3, 4-Dihydro-2 (1H)-Pyrimidones Via Biginelli Reaction in Organized Media Using Ionic Liquids and Solid Acid Catalysts. Journal of Chemical and Applied Biochemistry, 2(1), 116.
  • Organic Chemistry Portal. (n.d.). Synthesis of hydantoins.
  • Preprints.org. (2019).
  • Taghavi Fardood, S., et al. (2024). Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. Chemical Methodologies, 8(3), 154-163.
  • Elliott, T. H., & Natarajan, P. N. (1967). Infrared studies of hydantoin and its derivatives. Journal of Pharmacy and Pharmacology, 19(4), 209-216.
  • ResearchGate. (n.d.). 1 H NMR spectrum of compound 6b.
  • ResearchGate. (n.d.). FTIR spectrum of 3,4-dihydropyrimidin-2(1H)-ones.
  • ResearchGate. (n.d.). 1H NMR spectra of biginelli products.
  • ResearchGate. (n.d.). One-pot green procedure for Biginelli reaction catalyzed by novel task-specific room-temperature ionic liquids.
  • CONICET. (2018). Synthesis and spectroscopic characterization of cyclobutyl hydantoins.
  • MDPI. (2020). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
  • Jong, B., et al. (n.d.). Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions. Thesis.
  • Khan, I., et al. (2024).
  • ResearchGate. (n.d.). The FTIR spectra of the hydantoin based sensitizers HY-3 and HY-4...
  • ResearchGate. (n.d.). FTIR spectroscopic and quantum chemical studies on hydantoin.
  • MDPI. (2018). A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety.
  • International Journal of Research Culture Society. (2017).
  • PubChem. (n.d.). DI-Sec-butylurea.
  • ResearchGate. (n.d.). FT-IR spectra of biginelli products.
  • Google Patents. (n.d.). CN1313443C - Method for synthesizing sec-butyl urea.
  • Der Pharma Chemica. (n.d.). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives.
  • ACS Omega. (2022).
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Sources

Harnessing the Potential of sec-Butylurea as a Strategic Synthon in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Abstract: In the intricate landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. This guide provides an in-depth exploration of sec-butylurea as a versatile and increasingly important synthon in drug discovery. We will delve into the underlying principles that make the sec-butyl group a valuable moiety for enhancing drug-like properties, provide detailed, field-tested protocols for its incorporation, and present case studies that illustrate its successful application in the synthesis of clinically relevant molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this compound in their synthetic and medicinal chemistry programs.

The Strategic Value of the sec-Butyl Moiety in Medicinal Chemistry

The incorporation of small alkyl groups can have profound effects on a drug candidate's pharmacokinetic and pharmacodynamic profile. The sec-butyl group, in particular, offers a unique combination of properties that medicinal chemists can exploit to overcome common developmental hurdles.

  • Enhanced Metabolic Stability: The branched nature of the sec-butyl group can sterically hinder sites of metabolic attack, particularly by cytochrome P450 enzymes. This can lead to a longer half-life and improved oral bioavailability. For instance, the introduction of a sec-butyl group in the design of certain kinase inhibitors has been shown to block hydroxylation at metabolically labile positions, thereby improving the drug's overall exposure.

  • Improved Target Engagement: The non-planar, three-dimensional structure of the sec-butyl group can facilitate optimal interactions within the binding pocket of a target protein. This can lead to increased potency and selectivity. The chirality of the sec-butyl group can also be exploited to achieve specific stereochemical interactions with the target.

  • Modulation of Physicochemical Properties: The lipophilicity of the sec-butyl group can be leveraged to fine-tune the overall physicochemical properties of a molecule, such as its solubility and permeability. This is a critical aspect of drug design, as these properties directly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthetic Protocols for the Incorporation of this compound

The following protocols provide detailed, step-by-step methodologies for the synthesis and utilization of this compound as a key synthon. These protocols are designed to be self-validating, with clear explanations for each step.

Synthesis of this compound

This protocol describes the synthesis of this compound from sec-butylamine and a cyanate salt.

Materials:

  • sec-Butylamine

  • Sodium cyanate

  • Hydrochloric acid (HCl)

  • Water

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve sec-butylamine (1.0 eq) in water.

  • Addition of Cyanate: To the stirred solution, add sodium cyanate (1.1 eq) portion-wise at room temperature.

  • Acidification: Slowly add concentrated HCl to the reaction mixture until the pH is ~2. This step is crucial for the in-situ generation of isocyanic acid.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

  • The use of an aqueous medium is convenient and allows for the facile dissolution of the starting materials.

  • The acidification step is critical for the protonation of cyanate to form isocyanic acid, which is the reactive electrophile in this reaction.

  • The extraction with dichloromethane allows for the separation of the organic product from the aqueous reaction medium.

Utilization of this compound in the Synthesis of a Kinase Inhibitor Intermediate

This protocol illustrates the use of this compound in a condensation reaction to form a key intermediate for a kinase inhibitor. This is a common strategy in the synthesis of many targeted therapies.

Materials:

  • This compound

  • 2-chloro-3-aminopyridine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., Dioxane)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • Reaction Setup: To a Schlenk flask, add this compound (1.2 eq), 2-chloro-3-aminopyridine (1.0 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous dioxane to the flask via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, filter through a pad of Celite, and wash with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain the desired kinase inhibitor intermediate.

Causality Behind Experimental Choices:

  • The use of a palladium catalyst and a suitable ligand is essential for facilitating the C-N cross-coupling reaction.

  • The base is required to deprotonate the urea and facilitate the catalytic cycle.

  • An inert atmosphere is crucial to prevent the degradation of the catalyst and other reaction components.

Case Study: The Role of this compound in the Synthesis of Ribociclib

Ribociclib (Kisqali) is a CDK4/6 inhibitor approved for the treatment of certain types of breast cancer. The synthesis of Ribociclib provides an excellent example of the strategic use of a sec-butyl-containing building block, which could be derived from this compound. The sec-butyl group in Ribociclib plays a critical role in its binding to the CDK4/6 active site, contributing to its high potency and selectivity.

Parameter Value Significance
Target CDK4/6Key regulators of the cell cycle.
Indication HR+, HER2- breast cancerA significant patient population.
Role of sec-Butyl Group Occupies a hydrophobic pocketEnhances binding affinity and potency.
Metabolic Stability IncreasedReduced susceptibility to metabolism.

Visualization of Key Concepts

Synthetic Workflow for a Kinase Inhibitor Intermediate

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup & Purification This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture 1.2 eq 2-chloro-3-aminopyridine 2-chloro-3-aminopyridine 2-chloro-3-aminopyridine->Reaction Mixture 1.0 eq Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture 0.05 eq Ligand Ligand Ligand->Reaction Mixture 0.1 eq Base Base Base->Reaction Mixture 2.0 eq Inert Atmosphere Inert Atmosphere Heating (100 °C) Heating (100 °C) Inert Atmosphere->Heating (100 °C) Stirring (12-16h) Stirring (12-16h) Heating (100 °C)->Stirring (12-16h) Crude Product Crude Product Stirring (12-16h)->Crude Product Filtration Filtration Extraction Extraction Filtration->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Pure Kinase Inhibitor Intermediate Pure Kinase Inhibitor Intermediate Column Chromatography->Pure Kinase Inhibitor Intermediate Reaction Mixture->Inert Atmosphere Degas Crude Product->Filtration

Caption: Synthetic workflow for a kinase inhibitor intermediate.

The Role of this compound as a Synthon

G sec-Butylamine sec-Butylamine This compound This compound sec-Butylamine->this compound + Isocyanic Acid Isocyanic Acid Isocyanic Acid Nucleophile Nucleophile This compound->Nucleophile Deprotonation Electrophile Electrophile Target Molecule Target Molecule Nucleophile->Target Molecule + Electrophile

Caption: The role of this compound as a versatile synthon.

Conclusion

This compound is a valuable and versatile synthon in modern drug discovery. Its ability to introduce the strategically important sec-butyl moiety into drug candidates can lead to significant improvements in metabolic stability, target engagement, and overall drug-like properties. The protocols and case studies presented in this guide provide a solid foundation for medicinal chemists to confidently incorporate this compound into their synthetic strategies, ultimately accelerating the discovery and development of new and effective medicines.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Rader, J., Russell, J. W., & Rinner, U. (2021). The B-Alkyl Suzuki-Miyaura cross-coupling reaction: a user's guide. Chemistry – A European Journal, 27(52), 13136–13153. [Link]

Application Note: Synthesis of N3-Substituted Uracils Using sec-Butylurea

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Uracils in Modern Drug Discovery

The uracil scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of uracil are integral to numerous therapeutic agents, demonstrating efficacy as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1] The biological importance of this pyrimidine core stems from its ability to mimic endogenous nucleobases, allowing it to interact with critical enzymes and cellular pathways.[1] For instance, the renowned anticancer drug 5-fluorouracil functions by inhibiting thymidylate synthase, an enzyme vital for DNA synthesis. The strategic placement of substituents on the uracil ring, particularly at the N1, N3, C5, and C6 positions, allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This application note provides a detailed guide to the synthesis of N3-substituted uracils, specifically focusing on the use of sec-butylurea as a key building block. The introduction of an N-sec-butyl group can significantly enhance the lipophilicity of the final compound, potentially improving membrane permeability and oral bioavailability. We will explore a robust, multi-step synthetic pathway, from the initial preparation of this compound to its subsequent cyclization and derivatization, culminating in the formation of 5-bromo-3-sec-butyl-6-methyluracil, a compound of interest in agrochemical and pharmaceutical research.

Chemical Principles and Rationale: The Modified Biginelli-Type Condensation

The core of this synthetic route is a cyclocondensation reaction that shares mechanistic features with the classic Biginelli reaction. The Biginelli reaction is a powerful one-pot, three-component synthesis that combines an aldehyde, a β-ketoester, and urea to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2] These DHPMs can then be oxidized to the corresponding uracils.

The classical mechanism, as revised by Kappe, is believed to initiate with the acid-catalyzed reaction between the aldehyde and urea to form an N-acylimine intermediate.[2] This is followed by the nucleophilic addition of the β-ketoester enolate to the imine. The final step involves cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration to yield the dihydropyrimidine ring.[2]

When using an N-substituted urea like this compound, the reaction proceeds analogously to yield an N1-substituted DHPM. However, the synthetic route detailed in this note utilizes a variation where the β-ketoester and the substituted urea are first condensed to form an enamine intermediate, which is then cyclized. This approach provides excellent control over the regioselectivity, ensuring the sec-butyl group is installed at the desired N3 position of the final uracil product.

The choice of this compound is deliberate. The bulky, non-planar sec-butyl group can impart specific conformational constraints on the final molecule, potentially leading to enhanced binding affinity for a target protein. Furthermore, its moderate lipophilicity is often a desirable trait in drug candidates.

Experimental Workflow Overview

The synthesis is a multi-step process that is both logical and efficient. It begins with the synthesis of the key substituted urea, followed by the formation of the core uracil ring, and concludes with a functionalization step.

G cluster_0 PART 1: Synthesis of this compound cluster_1 PART 2: Uracil Ring Formation cluster_2 PART 3: Halogenation A Urea C This compound A->C Phase Transfer Catalyst B 2-Bromobutane B->C E 3-sec-Butyl-6-methyluracil C->E Cyclization & Dehydration D Ethyl Acetoacetate D->E G 5-Bromo-3-sec-butyl-6-methyluracil E->G Electrophilic Substitution F Bromine F->G

Caption: Overall workflow for the synthesis of 5-bromo-3-sec-butyl-6-methyluracil.

Detailed Protocols

Part 1: Synthesis of this compound

Rationale: The synthesis of the N-substituted urea is the essential first step. This protocol employs a phase-transfer catalyst (PTC) to facilitate the reaction between the water-soluble urea and the organic-soluble 2-bromobutane. The PTC, such as Polyoxyethylene glycol-400, helps to shuttle the reactants across the phase boundary, enabling the reaction to proceed efficiently.[3]

Materials:

  • Urea

  • 2-Bromobutane

  • Polyoxyethylene glycol-400 (PTC)

  • Saturated Sodium Chloride Solution

  • Anhydrous Sodium Sulfate

  • Ethanol

  • 250 mL three-neck round-bottom flask, reflux condenser, thermometer, magnetic stirrer.

Procedure:

  • To a 250 mL three-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 100 mL of Polyoxyethylene glycol-400, 13.7 g (0.1 mol) of 2-bromobutane, and 8.4 g (0.15 mol) of urea.[3]

  • With vigorous stirring, heat the mixture to reflux and maintain for 6-7 hours.[3] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.[3]

  • Perform suction filtration to separate any solids. Wash the filtrate twice with a saturated aqueous common salt solution (2 x 10 mL).[3]

  • Dry the organic layer with anhydrous sodium sulfate for 1 hour.[3]

  • Filter to remove the drying agent. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a solid crude product.[3]

  • Recrystallize the crude solid from ethanol to yield pure, white this compound.[3]

Expected Outcome:

  • Yield: >90%

  • Appearance: White crystalline solid

  • Melting Point: 169-171 °C[3]

Part 2: Synthesis of 3-sec-Butyl-6-methyluracil

Rationale: This step involves the condensation of this compound with a β-ketoester (ethyl acetoacetate) followed by acid-catalyzed cyclization and dehydration to form the uracil ring. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, driving the reaction towards the formation of the stable aromatic pyrimidine ring.

Materials:

  • This compound (from Part 1)

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid

  • Ice water

  • Sodium Carbonate solution

  • Ethanol

Procedure:

  • In a suitable reaction vessel, slowly add 11.6 g (0.1 mol) of this compound to 50 g of concentrated sulfuric acid, ensuring the temperature is maintained below 30°C with external cooling.

  • Once the this compound has completely dissolved, add 13.0 g (0.1 mol) of ethyl acetoacetate dropwise over 30 minutes, keeping the temperature between 25-30°C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Slowly heat the reaction mixture to 85-90°C and maintain this temperature for 2 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it into 200 g of ice water with stirring.

  • Neutralize the solution by adding a sodium carbonate solution until the pH is approximately 7. A precipitate will form.

  • Collect the solid precipitate by filtration, wash it thoroughly with water, and then recrystallize it from ethanol to obtain pure 3-sec-butyl-6-methyluracil.

Expected Outcome:

  • Yield: High

  • Appearance: White to off-white solid

  • Molecular Formula: C₉H₁₄N₂O₂[4]

Part 3: Synthesis of 5-Bromo-3-sec-Butyl-6-methyluracil (Bromacil)

Rationale: This final step is an electrophilic aromatic substitution. The uracil ring is electron-rich and susceptible to attack by electrophiles. Bromine in acetic acid provides the electrophilic bromine species needed to brominate the C5 position, which is the most nucleophilic site on the ring.

Materials:

  • 3-sec-Butyl-6-methyluracil (from Part 2)

  • Glacial Acetic Acid

  • Liquid Bromine

  • Sodium bisulfite solution

  • Water

Procedure:

  • Dissolve 18.2 g (0.1 mol) of 3-sec-butyl-6-methyluracil in 100 mL of glacial acetic acid in a reaction flask.

  • Slowly add 16.0 g (0.1 mol) of liquid bromine to the solution at room temperature with stirring.

  • Heat the mixture to 60°C and maintain for 1 hour.

  • Cool the reaction mixture and pour it into 200 mL of water.

  • Decolorize the solution by adding a small amount of sodium bisulfite solution.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the final product.

Expected Outcome:

  • Yield: High (overall yield for the 3-step synthesis is reported around 50-60%)[5][6]

  • Appearance: Solid product

Quantitative Data Summary

StepProductStarting MaterialsKey ReagentsTypical YieldMelting Point (°C)
1 This compoundUrea, 2-BromobutanePolyoxyethylene glycol-400>90%[3]169-171[3]
2 3-sec-Butyl-6-methyluracilThis compound, Ethyl acetoacetateConc. H₂SO₄High-
3 5-Bromo-3-sec-butyl-6-methyluracil3-sec-Butyl-6-methyluracilBromine, Acetic AcidHigh-

Mechanism Diagram: Uracil Ring Formation

The key ring-forming step is a condensation and cyclization process. The diagram below illustrates the plausible reaction pathway.

G start_urea This compound dummy1 start_urea->dummy1 start_keto Ethyl Acetoacetate (Keto form) enol_form Ethyl Acetoacetate (Enol form) start_keto->enol_form Tautomerization enol_form->dummy1 intermediate1 Enamine Intermediate intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 3-sec-Butyl-6-methyluracil intermediate2->product - EtOH - H₂O (Dehydration) dummy1->intermediate1 + H⁺ - H₂O dummy2 dummy3

Caption: Plausible mechanism for the formation of the substituted uracil ring.

Trustworthiness and Self-Validation

The protocols described herein are derived from established and patented synthetic procedures, ensuring a high degree of reliability.[3][5][6] Each step includes a purification method (recrystallization, washing) designed to remove unreacted starting materials and byproducts, which is critical for the success of subsequent steps. The progress of each reaction can be monitored by standard analytical techniques such as TLC to ensure completion. The final product's identity and purity should be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and by measuring its melting point, cross-referencing with literature values where available.

Conclusion

The use of this compound provides a direct and efficient pathway for the synthesis of N3-substituted uracils. This class of compounds holds significant promise in the development of new therapeutic and agrochemical agents. The protocols outlined in this application note offer a reliable and scalable method for researchers in drug discovery and chemical synthesis. By understanding the underlying chemical principles and carefully executing the described steps, scientists can effectively generate novel uracil derivatives for further investigation.

References

  • Ryabukhin, S. V., Plaskon, A. S., Ostapchuk, E. N., Volochnyuk, D. M., & Tolmachev, A. A. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Synthesis, 2007(03), 417-427.
  • D'yachenko, V. D., & Krivokolysko, S. G. (n.d.). A New Synthesis of Biginelli Compounds.
  • Ryabukhin, S. V., et al. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N 1-Alkyl-, N 1-Aryl-, and N 1, N 3-Dialkyl-3,4-Dihydropyrimidin-2(1 H )-(thi)ones. ResearchGate.
  • Boumoud, T., et al. (2017). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Redalyc.
  • Wikipedia contributors. (n.d.). Biginelli reaction. Wikipedia.
  • CN103012286A - Synthetic process of herbicide. (n.d.). Google Patents.
  • CN101402609B - Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil. (n.d.). Google Patents.
  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. S. R. (2002). Synthesis of dihydropyrimidinones: An improved conditions for the Biginelli reaction.
  • Li, J., et al. (2011). Synthesis and characterization of 5-bromo-3-sec-butyl-6-methyluracil. ResearchGate.
  • Zare, A., et al. (2014). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. Molecules, 19(6), 8036-8051.
  • Fauzi, A., Saifudin, A., & Rullah, K. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. Journal of Medicinal and Chemical Sciences.
  • Kumar, D., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(71), 43505-43514.
  • González-Vera, J. A., et al. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 26(11), 3291.
  • A Catalytic Method for the Enantioselective Synthesis of alpha-Quaternary Ketones, alpha-Ketoesters and Aldehydes. (n.d.). UNC Chemistry Department.
  • Donleavy, J. J., & Kise, M. A. (n.d.). 6-methyluracil. Organic Syntheses Procedure.
  • Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Basic & clinical pharmacology & toxicology, 129(4), 241-264.
  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(5), 216-230.
  • 3-sec-Butyl-6-methyluracil. (n.d.). PubChem.
  • Abdou, I. M. (2006). Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. Journal of Chemical Research, 2006(12), 787-789.
  • Maribel, M. (2024, April 17). Reactions of Aldehydes and Ketones Review and Predicting Products. YouTube.
  • Hui, S., et al. (2024).
  • Parks, S. K., & Pouysségur, J. (2023). Role of pH in Regulating Cancer Pyrimidine Synthesis. International Journal of Molecular Sciences, 24(13), 11091.
  • Akwabi-Ameyaw, A., et al. (2003). Synthesis of B-keto esters. Google Patents.
  • ChemistNATE. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt. YouTube.

Sources

Application Notes & Protocols: The Role of Sec-Butylurea in the Preparation of Modified Polyureas

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of sec-butylurea in the synthesis of polyureas. While not a conventional monomer for polymerization due to its structure, this compound serves as a potent reactive modifier. Its incorporation allows for the fine-tuning of polymer properties by influencing chain length, cross-link density, and morphology. We will explore the fundamental chemistry of polyurea formation, the specific reaction mechanism involving this compound, and provide comprehensive, field-proven protocols for the synthesis and characterization of both a baseline and a this compound-modified polyurea.

Introduction to Polyurea Chemistry

Polyurea is a high-performance elastomer derived from a step-growth polymerization reaction.[1][2] The core of this chemistry is the rapid and highly exothermic reaction between an isocyanate component and an amine component to form a urea linkage (-NH-CO-NH-).[3][4] This reaction is typically autocatalytic and proceeds rapidly at ambient temperatures without the need for external catalysts.[5][6]

The resulting polymer architecture is characterized by a two-phase microstructure composed of "hard" and "soft" segments.[6][7]

  • Hard Segments: Comprised of the isocyanate and urea linkages, these segments are rigid and form ordered domains through extensive intermolecular hydrogen bonding. They impart strength, hardness, and thermal stability to the polymer.[7][8]

  • Soft Segments: Typically derived from long-chain, flexible polyetheramines, these segments form an amorphous, rubbery matrix that provides elasticity and impact resistance.[6][9]

The ratio and chemical nature of these segments dictate the final properties of the polyurea, which can range from a hard, rigid plastic to a soft, flexible elastomer.[10] This versatility makes polyureas suitable for a vast array of applications, including high-performance coatings, adhesives, sealants, and biomedical devices.[10][11]

Rationale for this compound as a Reactive Modifier

Standard polyurea synthesis requires bifunctional monomers—a diisocyanate and a diamine—to achieve high molecular weight polymers.[9] this compound, with the chemical structure CCC(C)NC(=O)N, is a mono-substituted urea.[12] It possesses two distinct reactive sites: a primary amine (-NH₂) and a secondary amine (-NH-).

Critically, it is not a diamine and therefore cannot act as a primary chain-propagating monomer. Instead, its utility lies in its function as a reactive chain modifier .

Causality Behind this Application:

  • Differential Reactivity: The primary amine of this compound is significantly more nucleophilic and less sterically hindered than its secondary amine. It will react preferentially and rapidly with an isocyanate group.

  • Chain Termination/Modification: Once the primary amine has reacted, the this compound moiety is incorporated into the polymer backbone. The remaining secondary amine is less reactive due to steric hindrance from the adjacent sec-butyl group and electronic effects from the carbonyl group. This reduced reactivity effectively slows or stops further chain propagation at that site, controlling the molecular weight.

  • Disruption of Hard Segment Formation: The bulky sec-butyl group disrupts the regular, ordered packing of the hard segments and interferes with the formation of the bidentate hydrogen bonds that give polyureas their high strength.[7] This leads to a polymer with altered morphology and, consequently, different mechanical properties.

By strategically replacing a fraction of the primary diamine with this compound, a researcher can precisely control these effects to engineer a polymer with desired characteristics, such as increased flexibility or altered surface properties.

Reaction Mechanism and Workflow

The fundamental reaction is the nucleophilic addition of an amine to the electrophilic carbon of an isocyanate group. When this compound is introduced, it competes with the primary diamine for reaction with the isocyanate.

Visualizing the Polymerization Pathway

The following diagram illustrates the standard polyurea formation and the proposed incorporation of this compound as a chain modifier.

G cluster_0 Standard Polyurea Formation cluster_1 This compound as Chain Modifier A O=C=N-R-N=C=O (Diisocyanate) C -[HN-CO-NH-R'-NH-CO-NH-R]n- (Polyurea Chain) A->C + B H₂N-R'-NH₂ (Diamine) B->C D O=C=N-R-N=C=O (Diisocyanate) F O=C=N-R-NH-CO-NH-CO-NH-Sec-Bu (Modified Chain End) D->F + E Sec-Bu-NH-CO-NH₂ (this compound) E->F Preferential reaction at primary amine

Caption: Polyurea formation vs. This compound modification.

General Experimental Workflow

The overall process involves careful preparation of reactants, controlled polymerization, and thorough characterization of the resulting polymer.

workflow cluster_char Characterization Suite prep Reactant Preparation (Isocyanate, Amine, this compound) mix Controlled Mixing & Polymerization (Solvent, Temp Control, Inert Atm.) prep->mix cast Casting & Curing (Film formation) mix->cast char Polymer Characterization cast->char ftir FTIR (Chemical Structure) char->ftir tga TGA (Thermal Stability) char->tga dsc DSC (Thermal Transitions) char->dsc mech Mechanical Testing (Tensile Properties) char->mech

Caption: General workflow for synthesis and characterization.

Experimental Protocols

Safety Precaution: Isocyanates are potent respiratory and dermal sensitizers. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. All glassware must be rigorously dried to prevent unwanted side reactions with water.

Protocol 1: Synthesis of Baseline Aliphatic Polyurea (Control)

This protocol describes the synthesis of a control polyurea film using hexamethylene diisocyanate (HDI) and a polyetheramine, providing a benchmark for comparison.

Materials:

  • Hexamethylene diisocyanate (HDI)

  • Poly(propylene glycol) bis(2-aminopropyl ether) (e.g., Jeffamine® D-2000, average MW ~2000 g/mol )

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Nitrogen gas supply

  • Oven-dried glassware (three-neck flask, dropping funnel, condenser)

  • Magnetic stirrer and hotplate

  • Shallow PTFE mold for casting

Procedure:

  • Setup: Assemble the three-neck flask with the dropping funnel, condenser, and nitrogen inlet. Ensure the system is under a gentle positive pressure of nitrogen.

  • Amine Solution: In the reaction flask, dissolve 10.0 g (5.0 mmol) of Jeffamine® D-2000 in 50 mL of anhydrous THF. Begin stirring.

  • Isocyanate Solution: In a separate dry beaker, prepare a solution of 0.84 g (5.0 mmol) of HDI in 25 mL of anhydrous THF.

  • Addition: Transfer the HDI solution to the dropping funnel. Add the solution dropwise to the stirred amine solution over a period of 30 minutes at room temperature. The immediate formation of a colloidal suspension may be observed.[13]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Reflux: Heat the reaction mixture to reflux (~66°C for THF) and maintain for 2 hours to ensure complete reaction.[14]

  • Casting: Allow the viscous solution to cool to room temperature. Pour the solution into a shallow PTFE mold.

  • Curing: Place the mold in a vacuum oven at 60°C overnight to evaporate the solvent and complete the curing process.

  • Harvesting: Carefully peel the resulting flexible polyurea film from the mold for characterization.

Protocol 2: Synthesis of this compound Modified Polyurea

This protocol modifies the baseline by substituting 10 mol% of the amine component with this compound to demonstrate its effect as a chain modifier.

Materials:

  • All materials from Protocol 1

  • This compound (MW = 116.16 g/mol )[12]

Procedure:

  • Setup: Use the same inert atmosphere setup as in Protocol 1.

  • Amine Solution: In the reaction flask, dissolve 9.0 g (4.5 mmol, 90 mol%) of Jeffamine® D-2000 and 0.058 g (0.5 mmol, 10 mol%) of this compound in 50 mL of anhydrous THF. Stir until fully dissolved.

  • Isocyanate Solution: In a separate dry beaker, prepare a solution of 0.84 g (5.0 mmol) of HDI in 25 mL of anhydrous THF. The isocyanate-to-amine (NCO:NHx) ratio is maintained at 1:1.

  • Addition: Transfer the HDI solution to the dropping funnel. Add the solution dropwise to the stirred amine mixture over 30 minutes at room temperature.

  • Reaction & Curing: Follow steps 5 through 9 exactly as described in Protocol 1.

  • Observation: Note any differences in viscosity of the final solution or the physical feel (e.g., softness, tackiness) of the cured film compared to the baseline polymer.

Characterization and Expected Results

Thorough characterization is essential to validate the synthesis and understand the impact of the this compound modification.

5.1 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To confirm the chemical structure.

  • Method: Analyze a small piece of the polymer film via ATR-FTIR.

  • Expected Spectra:

    • Disappearance of the strong isocyanate (-N=C=O) peak around 2270 cm⁻¹ .[15]

    • Appearance of strong peaks corresponding to the urea linkage: C=O stretch (1640-1690 cm⁻¹ ) and N-H stretch (3300-3350 cm⁻¹ ).[7]

5.2 Thermogravimetric Analysis (TGA)

  • Purpose: To evaluate thermal stability.

  • Method: Heat a small sample (~5-10 mg) from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Expected Results: Polyureas typically show two stages of degradation. The first, around 300°C, corresponds to the degradation of the hard urea segments, while the second, around 400°C, is from the soft polyether segments.[7] The this compound-modified polymer may exhibit a slightly lower onset of decomposition due to the disruption of the stable, hydrogen-bonded hard domains.

5.3 Mechanical Testing

  • Purpose: To measure the impact on physical properties.

  • Method: Cut dog-bone shaped samples from the cured films and test using a universal testing machine to determine tensile strength and elongation at break.

  • Expected Results: The introduction of this compound as a chain modifier is expected to decrease the ultimate tensile strength and increase the elongation at break, resulting in a softer, more flexible material.

Table 1: Predicted Comparative Properties of Synthesized Polyureas
PropertyBaseline Polyurea (Control)This compound Modified PolyureaRationale for Difference
Appearance Clear, tough, flexible filmClear, softer, potentially tackier filmReduced cross-linking and molecular weight.
Tensile Strength HigherLowerDisruption of hard segment domains and H-bonding.
Elongation at Break LowerHigherReduced crystallinity and increased chain mobility.
Td5% (TGA) ~300-320 °C~280-300 °CLower stability of disrupted hard segments.
Tg (DSC) Lower (soft segment)Slightly lower or unchangedChain termination may slightly increase chain end mobility.

Conclusion

This compound, while unsuitable as a primary monomer, demonstrates significant potential as a reactive modifier in polyurea synthesis. Its strategic incorporation provides a reliable method for controlling polymer chain length and disrupting the morphology of hard segment domains. This allows for the rational design of polyureas with tailored mechanical properties, such as increased flexibility and elongation, which may be advantageous for applications in soft-touch coatings, flexible sealants, and biomedical elastomers. The protocols provided herein offer a robust framework for researchers to explore these possibilities and further innovate within the field of polyurea chemistry.

References

  • Wikipedia. (n.d.). Polyurea.
  • NewTec Group. (n.d.). Understanding How Does Polyurea Work.
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  • Royal Society of Chemistry. (n.d.). A novel isocyanate-free strategy towards preparation of polyurea by a ring-opening reaction. Polymer Chemistry.
  • NewTec Group. (2022, December 2). How is Polyurea Made? Exploring the Production Process and Its Unique Properties.
  • Primeaux, D. J. (2004). Polyurea Elastomer Technology: History, Chemistry & Basic Formulating Techniques. Primeaux Associates LLC.
  • Senichev, V. Y., et al. (2018). Synthesis of Polyurea Thickeners for Perspective Greases. Archives of Petroleum & Environmental Biotechnology.
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  • Google Patents. (n.d.). EP1767559A1 - Methods of preparing and using polyurea elastomers.
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  • University of Amsterdam. (2022). Novel isocyanate-free synthesis of polyurea. HIMS.
  • MDPI. (2021). Advanced Coatings of Polyureas for Building Blast Protection: Physical, Chemical, Thermal and Mechanical Characterization.
  • Royal Society of Chemistry. (n.d.). Direct synthesis of polyureas from the dehydrogenative coupling of diamines and methanol. Chemical Communications.
  • National Institutes of Health. (2024). State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications. PMC.
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  • ResearchGate. (n.d.). Recent advances in polyurea elastomers and their applications in blast protection: a review.
  • Britannica. (n.d.). Chemical reaction - Polymerization, Monomers, Polymers.
  • Chemistry LibreTexts. (2021, July 30). 31.5: Step-Growth Polymers.

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Application Notes and Protocols: Sec-butylurea as a Novel Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and material scientists on the utilization of sec-butylurea as a versatile ligand in coordination chemistry. This document outlines the synthesis of this compound, its incorporation into metal complexes, and detailed protocols for their characterization. The methodologies described herein are designed to be robust and reproducible, enabling the exploration of novel coordination compounds with potential applications in catalysis, materials science, and drug development.

Introduction: The Potential of this compound in Coordination Chemistry

Urea and its derivatives have long been recognized for their ability to form stable complexes with a variety of metal ions.[1][2] The urea moiety, with its carbonyl oxygen and amide nitrogens, offers multiple potential coordination sites. Typically, coordination occurs through the oxygen atom, which acts as a Lewis base, donating a lone pair of electrons to the metal center.[3][4] The introduction of alkyl substituents on the nitrogen atoms, as in the case of this compound, can significantly influence the ligand's electronic and steric properties.

The sec-butyl group, with its branched alkyl structure, can impart several desirable characteristics to the resulting metal complexes:

  • Enhanced Solubility: The hydrophobic nature of the sec-butyl group can improve the solubility of the metal complexes in nonpolar organic solvents, facilitating their synthesis, purification, and application in various organic reactions.

  • Steric Influence: The steric bulk of the sec-butyl group can influence the coordination geometry around the metal center, potentially leading to the formation of complexes with unique structural motifs and reactivity.

  • Modulation of Electronic Properties: The electron-donating nature of the alkyl group can modulate the electron density at the coordinating oxygen atom, thereby influencing the strength of the metal-ligand bond and the overall electronic properties of the complex.

These attributes make this compound an attractive ligand for the design of novel coordination compounds with tailored properties for applications in catalysis, materials science, and as precursors for metal nitrides.[5]

Synthesis of the this compound Ligand

The synthesis of this compound can be achieved through a safe and efficient method that avoids the use of hazardous reagents like phosgene.[6] The following protocol is based on the reaction of sec-butylamine with urea in an aqueous medium.

Protocol 2.1: Synthesis of this compound

Materials:

  • sec-Butylamine

  • Urea

  • Hydrochloric acid (HCl)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Beakers, magnetic stirrer, heating mantle, pH meter, Buchner funnel, filter paper, and standard laboratory glassware.

Procedure:

  • Salt Formation: In a well-ventilated fume hood, combine equimolar amounts of sec-butylamine and hydrochloric acid in deionized water with stirring. This exothermic reaction forms the sec-butylammonium chloride salt. Monitor the pH to ensure complete salt formation (pH ~ 6-7).

  • Reaction with Urea: To the aqueous solution of sec-butylammonium chloride, add a stoichiometric excess of urea (e.g., 1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Crystallization: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature. Slowly add a solution of sodium hydroxide to neutralize the excess acid and precipitate the this compound. The product will crystallize out of the solution as a white solid.[6]

  • Isolation and Purification: Collect the white crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Expected Yield: 80-90% Physical Properties:

  • Appearance: White crystalline solid[7][8]

  • Molecular Formula: C5H12N2O[9]

  • Molecular Weight: 116.16 g/mol [7]

  • Melting Point: 102-104 °C[9]

  • Solubility: Soluble in alcohol and ether[7][10]

Synthesis of this compound-Metal Complexes

The following are generalized protocols for the synthesis of metal complexes with this compound. These can be adapted for a variety of transition metal salts. The choice of solvent and reaction temperature can significantly influence the stoichiometry and structure of the resulting complex.[1][11]

Protocol 3.1: General Synthesis of Metal(II)-Sec-butylurea Complexes

Materials:

  • This compound (synthesized as per Protocol 2.1)

  • Metal(II) salt (e.g., CuCl₂, Co(NO₃)₂, NiCl₂)

  • Methanol or Ethanol

  • Standard laboratory glassware, magnetic stirrer, reflux condenser.

Procedure:

  • Ligand Solution: Dissolve a calculated amount of this compound in methanol or ethanol in a round-bottom flask with stirring.

  • Metal Salt Solution: In a separate flask, dissolve the desired metal(II) salt in the same solvent. The molar ratio of metal to ligand can be varied to obtain different coordination numbers (e.g., 1:2, 1:4, 1:6).[1]

  • Complexation: Slowly add the metal salt solution to the this compound solution with continuous stirring at room temperature.

  • Reaction: Stir the reaction mixture for a set period (e.g., 2-12 hours) at room temperature or under reflux, depending on the desired complex and the reactivity of the metal salt.[1][11] The formation of a precipitate often indicates the formation of the complex.

  • Isolation: Collect the precipitated complex by vacuum filtration.

  • Washing and Drying: Wash the complex with a small amount of cold solvent to remove any unreacted starting materials and then dry it in a desiccator over anhydrous calcium chloride.[12]

Workflow for Synthesis of this compound and its Metal Complexes

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation A sec-Butylamine + HCl C Salt Formation A->C B Urea D Reflux B->D C->D E Neutralization & Crystallization D->E F Purified this compound E->F G This compound Solution F->G I Reaction G->I H Metal Salt Solution H->I J Isolation & Purification I->J K Metal-sec-butylurea Complex J->K Coordination_Diagram M Mⁿ⁺ O O M->O Coordination Bond C C O->C N1 NH C->N1 N2 NH₂ C->N2 R sec-Butyl N1->R

Caption: Coordination of this compound to a metal ion.

Data Summary

The following table provides a template for summarizing the key characterization data for a newly synthesized this compound-metal complex.

Property Free Ligand (this compound) [M(this compound)n]Xm Complex Reference
Appearance White Crystalline SolidVaries (e.g., Blue, Green, Pink)[7][8]
Melting Point (°C) 102-104Decomposes at >200 °C[9]
FT-IR ν(C=O) (cm⁻¹) ~1660~1620[11]
FT-IR ν(N-H) (cm⁻¹) ~3350, ~3200Shifts observed[12]
Molar Conductivity (Ω⁻¹cm²mol⁻¹) N/AVaries based on electrolyte type[1]
Elemental Analysis (%) C, H, N calculated and foundC, H, N calculated and found for proposed formula
Conclusion

This compound presents a promising and versatile ligand for the development of novel coordination compounds. Its synthesis is straightforward, and its incorporation into metal complexes can be achieved using standard laboratory techniques. The steric and electronic properties imparted by the sec-butyl group offer opportunities to fine-tune the characteristics of the resulting complexes for a wide range of applications. The protocols and characterization methods detailed in these application notes provide a solid foundation for researchers to explore the rich coordination chemistry of this compound.

References

  • Ibrahim, O. B. (2012). Complexes of urea with Mn(II), Fe(III), Co(II), and Cu(II) metal ions. Advanced Applied Science Research, 3(6), 3522-3539. Link
  • CAS Common Chemistry. (n.d.). This compound.
  • Megahed, A. S., Ibrahim, O. B., Adam, A. M. A., & AL-Majthoub, M. M. (2014). Structure and Properties of Some Metal-Urea Complexes Obtained at Low Temperature: Cr(III), Mn(II), Fe(III), Co(II) and Ni(II) Ions. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 960-971. Link
  • El-ajaily, M. M., et al. (2006). Synthesis and Characterization of Urea Schiff Base Chelates of Cr(III), Cr(VI), TiO(IV) and Pb(II). Asian Journal of Chemistry, 18(4), 2633-2638.
  • PubChem. (n.d.). This compound.
  • Megahed, A. S., et al. (2014). SYNTHESIS AND STRUCTURAL CHARACTERIZATION OF UREA METAL COMPLEXES WITH Cu(II), Zn(II), Ag(I), Cd(II) AND Hg(II) IONS AT 90oC. International Journal of Chemical Sciences, 12(2), 335-346. Link
  • Google Patents. (2007). CN1313443C - Method for synthesizing sec-butyl urea.
  • Perlepes, S. P., et al. (2007). Synthesis, X-Ray Structure, and Characterization of a Complex Containing the Hexakis(urea)cobalt(II) Cation and Lattice Urea Molecules. Zeitschrift für anorganische und allgemeine Chemie, 633(1), 111-116. Link
  • Molbase. (n.d.). Synthesis of EXAMPLE 87 1st stage: N-Phenyl-N'-sec.-butyl-N'-hydroxyurea.
  • Haz-Map. (n.d.). This compound.
  • PubChem. (n.d.). DI-Sec-butylurea.
  • Qiu, Y., & Gao, L. (2004). Synthesis of Transition Metal Nitride Powders from Metal-urea Nitrate Complex Precursors.
  • ResearchGate. (n.d.). Metal-Urea Complex—A Precursor to Metal Nitrides.
  • Kloprogge, J. T., et al. (2019). Urea-Assisted Synthesis and Characterization of Saponite with Different Octahedral (Mg, Zn, Ni, Co) and Tetrahedral Metals (Al, Ga, B), a Review. Minerals, 9(7), 416. Link
  • Costantino, G., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. Link
  • Gel'mbol'dt, V. O., et al. (2004). Crystal Structure of N,N'-Di-tert-Butylurea as a N,O-Donating Ligand.
  • Organic Syntheses. (n.d.). TRISYLHYDRAZONES AS PRECURSORS TO ALKENYLLITHIUM REAGENTS: 1-BUTYL-2-METHYLCYCLOHEXENE.
  • Wikipedia. (n.d.). Urea.
  • ResearchGate. (n.d.). (PDF) Urea Derivatives as Functional Molecules: Supramolecular Capsules, Supramolecular Polymers, Supramolecular Gels, Artificial Hosts, and Catalysts.
  • ACS Publications. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • PMC. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization.
  • ResearchGate. (n.d.). Crystal Structure of N,N′-Di-tert-Butylurea as a N,O-Donating Ligand.
  • CrystEngComm (RSC Publishing). (2009). Metallomacrocycle or helix: Supramolecular isomerism in bis(pyridylurea) metal complexes.
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  • Natarajan, S. (2009). Coordination Chemistry and Ligand Exchange reactions in the Synthesis of New Functional Inorganic Compounds.

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Application Notes and Protocols: Catalytic Activity of sec-Butylurea Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct literature on the catalytic applications of sec-butylurea metal complexes is sparse. The following guide leverages established principles from the broader class of urea-based ligands, particularly N-arylureas in palladium catalysis, to provide a detailed framework for the potential application of this compound metal complexes. The protocols provided are representative and may require optimization for specific this compound derivatives.

Introduction: The Emergence of Urea-Based Ligands in Homogeneous Catalysis

Urea derivatives are a versatile and increasingly important class of ligands in transition metal catalysis. Their utility stems from several key features: they can act as hydrogen-bond donors, possess tunable steric and electronic properties, and can coordinate to metal centers in various modes.[1] While traditionally known for their role in organocatalysis, their application as ligands for transition metals opens new avenues for catalyst design. The this compound moiety, with its chiral center, presents an intriguing scaffold for the development of catalysts for asymmetric synthesis. These ligands can influence the reactivity and selectivity of a metal center, paving the way for novel transformations.[2]

This guide focuses on the potential catalytic activity of this compound metal complexes, drawing parallels from the well-documented efficacy of related N-arylurea ligands in palladium-catalyzed reactions. We will explore their synthesis, characterization, and application in key organic transformations, providing detailed protocols and mechanistic insights.

I. Synthesis and Characterization of this compound Ligands and their Palladium Complexes

The synthesis of this compound-based ligands is typically straightforward, often involving the reaction of sec-butyl isocyanate with a primary or secondary amine. For catalytic applications, N-aryl-N'-sec-butylureas are of particular interest.

Protocol 1: Synthesis of a Generic N-Aryl-N'-sec-butylurea Ligand

This protocol describes the synthesis of a representative N-(4-methoxyphenyl)-N'-(sec-butyl)urea.

Materials:

  • sec-Butyl isocyanate

  • p-Anisidine (4-methoxyaniline)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Argon or nitrogen gas supply

  • Standard glassware for workup and purification

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve p-anisidine (1.0 eq.) in anhydrous DCM.

  • With vigorous stirring, add sec-butyl isocyanate (1.05 eq.) dropwise to the solution at room temperature.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-(4-methoxyphenyl)-N'-(sec-butyl)urea.

Characterization: The synthesized ligand should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Situ Generation of the Palladium(II) Catalyst

In many catalytic applications, the active palladium-urea complex is generated in situ.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Synthesized N-aryl-N'-sec-butylurea ligand

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (typically 1-5 mol%).

  • Add the N-aryl-N'-sec-butylurea ligand (typically 1.1-1.5 equivalents relative to the palladium source).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 15-30 minutes to allow for complex formation before adding the reactants for the catalytic reaction.

II. Application in Palladium-Catalyzed Heteroannulation Reactions

N-Arylureas have been demonstrated to be effective ligands in palladium-catalyzed heteroannulation reactions, for instance, in the synthesis of indolines.[3] The urea ligand is believed to facilitate the catalytic cycle, potentially through stabilization of key intermediates.

Reaction Scheme:

Protocol 3: Palladium-Catalyzed Heteroannulation for Indoline Synthesis

This protocol is adapted from procedures using N-arylurea ligands and can serve as a starting point for this compound-based catalysts.[3]

Materials:

  • o-Bromoaniline derivative (e.g., N-tosyl-o-bromoaniline)

  • 1,3-Diene (e.g., isoprene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Aryl-N'-sec-butylurea ligand

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Sealed reaction tube or Schlenk flask

Procedure:

  • In a glovebox or under a stream of inert gas, add the N-tosyl-o-bromoaniline (1.0 eq.), K₂CO₃ (2.0 eq.), Pd(OAc)₂ (5 mol%), and the N-aryl-N'-sec-butylurea ligand (10 mol%) to a Schlenk tube.

  • Add anhydrous, degassed toluene, followed by the 1,3-diene (2.0 eq.).

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative)

The following table provides representative data for Pd-catalyzed heteroannulation reactions using urea-based ligands.[3] This data can be used as a benchmark for evaluating the performance of new this compound-based catalysts.

EntryAryl HalideDieneLigandYield (%)
1N-tosyl-o-bromoanilineIsopreneN-Arylurea75
2N-mesyl-o-bromoaniline2,3-Dimethyl-1,3-butadieneN-Arylurea82
3N-tosyl-o-chloroanilineMyrceneN-Arylurea65

III. Mechanistic Considerations and the Role of the Urea Ligand

The precise role of the urea ligand in these catalytic cycles is an area of active research. It is proposed that the urea, after deprotonation to a ureate, coordinates to the palladium center.[3] This coordination can influence the steric and electronic environment of the metal, thereby affecting the rates of key steps such as oxidative addition and reductive elimination.

Proposed Catalytic Cycle

Catalytic_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Aryl-X Pd(II)(Aryl)(X)L Pd(II)(Aryl)(X)L Oxidative Addition->Pd(II)(Aryl)(X)L Diene Coordination Diene Coordination Pd(II)(Aryl)(X)L->Diene Coordination Migratory Insertion Migratory Insertion Diene Coordination->Migratory Insertion Intramolecular Cyclization Intramolecular Cyclization Migratory Insertion->Intramolecular Cyclization Reductive Elimination Reductive Elimination Intramolecular Cyclization->Reductive Elimination Product Reductive Elimination->Pd(0)L L = this compound-based ligand\nX = Halide L = this compound-based ligand X = Halide

Caption: A generalized catalytic cycle for the palladium-catalyzed heteroannulation.

IV. Potential for Asymmetric Catalysis

The chiral nature of the sec-butyl group in this compound ligands makes them promising candidates for asymmetric catalysis. By creating a chiral environment around the metal center, these ligands could induce enantioselectivity in a variety of transformations.

Workflow for Developing an Asymmetric Catalytic Reaction

Asymmetric_Catalysis_Workflow cluster_0 Ligand Design & Synthesis cluster_1 Catalyst Screening cluster_2 Analysis & Characterization cluster_3 Mechanistic Studies Chiral Ligand Synthesis Synthesis of enantiopure (R)- or (S)-sec-butylurea ligands Reaction Optimization Screening of metals, solvents, bases, and temperature Chiral Ligand Synthesis->Reaction Optimization Enantioselectivity Analysis Determination of enantiomeric excess (ee%) using chiral HPLC or GC Reaction Optimization->Enantioselectivity Analysis Elucidation of Mechanism Kinetic studies, DFT calculations, and intermediate characterization Reaction Optimization->Elucidation of Mechanism Product Characterization Structural confirmation (NMR, MS) Enantioselectivity Analysis->Product Characterization

Sources

Application Notes and Protocols: sec-Butylurea as a Foundational Hydrogen Bond Donor in Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Non-Covalent Interactions in Catalysis

In the intricate world of chemical synthesis, the quest for efficient and selective catalysts is paramount. While transition metal catalysis has long dominated the field, organocatalysis—the use of small, metal-free organic molecules to accelerate chemical reactions—has emerged as a powerful and sustainable alternative. At the heart of many organocatalytic systems lies a principle borrowed from nature's own catalysts, enzymes: the strategic use of non-covalent interactions to control reactivity.[1][2]

Hydrogen bonding is a cornerstone of this approach.[1] Much like in an enzyme's active site, where hydrogen bonds orient substrates and stabilize transition states, small molecule hydrogen bond donors (HBDs) can activate electrophiles, control stereochemistry, and pave the way for complex bond formations.[3] Among the various HBD scaffolds, urea and its derivatives have proven to be exceptionally versatile and effective.[4][5] The urea moiety, with its two convergent N-H donor groups and a single C=O acceptor, provides a pre-organized binding site ideal for interacting with substrates.[5][6][7]

This guide focuses on sec-butylurea, a simple, achiral alkylurea. While more complex, electron-deficient aryl ureas often take center stage in asymmetric catalysis, understanding the fundamental role of a basic structure like this compound is crucial for any researcher entering this field. We will explore its properties, the mechanism of activation it employs, and provide a detailed protocol for its application in a representative Michael addition reaction, thereby illustrating the core principles of urea-based hydrogen bond catalysis.

Section 1: The Urea Moiety as a Catalytic Motif

Mechanism of Electrophile Activation

The catalytic power of the urea group stems from its ability to act as a bidentate hydrogen bond donor. The two N-H protons can form a "chelating" interaction with electronegative atoms in a substrate, such as the oxygen atoms of a carbonyl or a nitro group.[1][8] This dual hydrogen bonding has several profound effects:

  • Increases Electrophilicity: By withdrawing electron density from the substrate, the urea catalyst makes the electrophilic center (e.g., the β-carbon of an α,β-unsaturated system) more susceptible to nucleophilic attack.

  • Stabilizes Transition States: The negative charge that develops on the substrate during the nucleophilic addition is effectively stabilized by the hydrogen bonds, lowering the activation energy of the reaction.[1]

  • Conformational Control: The defined geometry of the hydrogen bonds helps to lock the substrate in a specific orientation, a critical factor for achieving stereoselectivity when using chiral ureas.

dot digraph "Urea_Activation_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Figure 1: General mechanism of bifunctional activation in a urea-catalyzed reaction.

The Concept of Bifunctional Catalysis

While this compound is an effective H-bond donor for activating an electrophile, most reactions also require the simultaneous activation of a nucleophile. This is achieved through bifunctional catalysis , where the urea HBD is paired with a basic site.[8][9][10] In advanced catalysts, these two functionalities are covalently linked within a single chiral molecule.

For the purposes of this guide, we will treat the system as two separate components:

  • This compound: The H-bond donor catalyst that activates the Michael acceptor.

  • A Mild Base: A co-catalyst (e.g., a tertiary amine) that deprotonates the Michael donor to generate the active nucleophile.

This separation allows for a clear, pedagogical demonstration of the specific role played by the urea moiety.

Section 2: Synthesis and Properties of this compound

This compound is a simple, crystalline solid that can be synthesized from readily available starting materials. A common laboratory-scale synthesis involves the reaction of sec-butylamine with an isocyanate source or, more directly, with urea itself under heating.[11]

PropertyValueSource
Chemical Formula C₅H₁₂N₂O[12]
Molecular Weight 116.16 g/mol [12]
Appearance White solid[12]
Melting Point 165-166 °C[13]
Solubility Soluble in alcohol, ether[12]

Section 3: Application Protocol - this compound Catalyzed Michael Addition

This protocol details a representative Michael addition between diethyl malonate (the Michael donor) and trans-β-nitrostyrene (the Michael acceptor), catalyzed by this compound with a tertiary amine as a basic co-catalyst.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
trans-β-Nitrostyrene149.15149 mg1.01.0
Diethyl malonate160.17192 mg (170 µL)1.21.2
This compound116.1611.6 mg0.10.1 (10 mol%)
Triethylamine (TEA)101.1910.1 mg (14 µL)0.10.1 (10 mol%)
Dichloromethane (DCM)-2.0 mL--
Step-by-Step Experimental Procedure

G

  • Reaction Setup: To a clean, dry 4 mL glass vial equipped with a magnetic stir bar, add trans-β-nitrostyrene (149 mg, 1.0 mmol) and this compound (11.6 mg, 0.1 mmol).

    • Causality: The use of a dry vessel is good practice to ensure reproducibility, although the reaction is not strictly anhydrous.

  • Solvent Addition: Add 2.0 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature (approx. 20-25 °C) until all solids are fully dissolved.

    • Causality: DCM is a common solvent for this type of reaction due to its ability to dissolve the reagents and its relative inertness.

  • Co-catalyst Addition: Add triethylamine (14 µL, 0.1 mmol) to the solution using a micropipette.

    • Causality: Triethylamine is a mild, non-nucleophilic base that deprotonates the diethyl malonate to form the reactive enolate nucleophile without competing in the Michael addition itself.

  • Nucleophile Addition: Add diethyl malonate (170 µL, 1.2 mmol) dropwise over 1 minute.

    • Causality: A slight excess of the nucleophile is used to ensure complete consumption of the limiting electrophile. Dropwise addition helps maintain control over the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the trans-β-nitrostyrene starting material by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes eluent. The starting nitro-olefin is typically a UV-active yellow spot, which will fade as the colorless product forms. The reaction is generally complete within 12-24 hours.

    • Trustworthiness: Regular monitoring by TLC is a self-validating step, confirming that the reaction is proceeding as expected and preventing unnecessary extension of the reaction time.

  • Work-up: Once the reaction is complete, add 2 mL of 1M HCl (aq) to the vial and stir for 5 minutes. Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (2 x 5 mL). Combine the organic layers.

    • Causality: The acidic wash quenches the reaction and protonates the triethylammonium salt, making it water-soluble and easily removable from the organic product layer.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a gradient of 5% to 20% ethyl acetate in hexanes, to yield the pure Michael adduct.

    • Trustworthiness: Purification and subsequent characterization (¹H NMR, ¹³C NMR) are essential to validate the identity and purity of the final product.

Section 4: Discussion and Outlook

The protocol described above demonstrates the fundamental utility of a simple urea, this compound, as a hydrogen bond donor catalyst. It effectively activates the nitro-olefin, enabling a smooth Michael addition. However, it is critical to understand the limitations and the evolutionary path of this catalyst class.

  • Absence of Asymmetry: As this compound is an achiral molecule, the reaction described will produce a racemic mixture of the product. To achieve enantioselectivity, the hydrogen bonding interaction must occur in a chiral environment.

  • The Leap to Asymmetric Catalysis: The principles demonstrated here are the foundation for some of the most powerful asymmetric organocatalysts. By replacing the simple sec-butyl group with a chiral scaffold that also incorporates a basic moiety (e.g., a tertiary amine derived from a cinchona alkaloid or a diamine), researchers have developed bifunctional catalysts that can deliver products with exceptionally high levels of enantioselectivity.[9][14][15] These advanced catalysts operate on the same core principle: dual activation through hydrogen bonding and Brønsted base catalysis, but now within a single, stereochemically-defined molecule.

References

  • Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applic
  • Chapter 19. Ureas and Thioureas as Asymmetric Organocatalysts.
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  • Chapter 19: Ureas and Thioureas as Asymmetric Organocatalysts. In "Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 2". [Link]
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  • Hydrogen-bond c
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Introduction: The Analytical Imperative for sec-Butylurea Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the quantitative analysis of sec-butylurea, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of analytical methodologies, moving from fundamental principles to advanced, high-sensitivity protocols.

This compound (CAS No. 689-11-2) is a small alkyl-substituted urea molecule.[1][2] Its quantification is critical in diverse scientific contexts, from its use as an intermediate in pharmaceutical manufacturing to its role in the production of certain herbicides.[3][4][5] Given its high polarity and limited chromophoric properties, developing robust and sensitive analytical methods for this compound presents a distinct set of challenges. This guide provides a comprehensive overview of suitable analytical strategies, complete with detailed protocols and validation insights, to empower researchers to achieve accurate and reliable quantification.

Physicochemical Properties and Analytical Implications

A thorough understanding of this compound's physical and chemical properties is the foundation for selecting and optimizing an analytical method. These properties dictate its behavior in different chromatographic systems and its suitability for various detection techniques.

PropertyValueSourceAnalytical Implication
CAS Number 689-11-2[1][2]Unique identifier for substance tracking and literature search.
Molecular Formula C₅H₁₂N₂O[1][2][4]Used for exact mass determination in mass spectrometry.
Molecular Weight 116.16 g/mol [1][3]Essential for preparing standard solutions and for mass spectrometry.
Boiling Point ~171.5 °C at 760 mmHg[2][4]Indicates low volatility, making direct Gas Chromatography (GC) challenging without derivatization.
Solubility Soluble in alcohol, ether[3][4]Guides the selection of solvents for sample preparation and mobile phases.
Polarity High (XLogP3 ≈ 1.5)[4]High polarity results in poor retention on traditional reversed-phase (e.g., C18) HPLC columns.[6][7]

Strategic Approach to Method Selection

The choice of an analytical method for this compound depends on the sample matrix, required sensitivity, and available instrumentation. The following diagram outlines a decision-making workflow for selecting the most appropriate technique.

G cluster_input Method Selection Criteria cluster_methods Analytical Techniques cluster_logic Decision Logic A Quantification Goal: This compound L1 High Concentration & Simple Matrix? A->L1 B Sample Matrix Complexity (e.g., simple, complex biological) B->L1 C Required Sensitivity (e.g., %, ppm, ppb) L2 Trace Level & High Specificity Needed? C->L2 D Available Equipment D->L2 L3 Volatile Analysis Platform Preferred? D->L3 M1 Reversed-Phase HPLC-UV (with Derivatization) M2 HILIC-MS/MS M3 GC-MS (with Derivatization) L1->M1 Yes L1->L2 No L2->M2 Yes L2->L3 No L3->M2 No L3->M3 Yes

Decision workflow for selecting an analytical method.

Method 1: Reversed-Phase HPLC with UV Detection (Post-Derivatization)

Principle: This method is suitable for quality control environments where high-end mass spectrometers may not be available. Due to its high polarity and lack of a strong chromophore, this compound is poorly retained on standard C18 columns and exhibits poor UV sensitivity.[6][7] To overcome this, a pre-column derivatization step is employed using an agent like p-dimethylaminobenzaldehyde (DMAB), which reacts with the urea functional group to form a chromophoric derivative detectable by UV.[6][8]

Detailed Experimental Protocol

1. Reagents and Materials:

  • This compound reference standard

  • p-dimethylaminobenzaldehyde (DMAB)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trichloroacetic acid (TCA)

  • Hydrochloric acid (HCl)

  • Deionized water (18.2 MΩ·cm)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of 50:50 methanol:water.

  • Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: If the sample is in a complex matrix (e.g., biological fluid), perform a protein precipitation step. Add 2 parts of 10% TCA solution to 1 part sample, vortex, and centrifuge. Collect the supernatant.

3. Derivatization Procedure:

  • To 100 µL of standard or sample supernatant, add 100 µL of a DMAB reagent (e.g., 2% DMAB in methanol with 5% HCl).

  • Vortex the mixture and incubate at 60°C for 30 minutes.

  • Cool the sample to room temperature before injection.

4. HPLC-UV Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength set based on the DMAB-urea adduct (typically ~420-440 nm)

5. Method Validation (as per ICH Q2(R1) Guidelines): [9][10][11] This protocol must be validated to ensure it is fit for its intended purpose.

ParameterTypical Acceptance Criteria
Specificity No interference from blank matrix or process impurities at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.995 over the calibration range.
Accuracy Recovery between 98.0% and 102.0% for spiked samples.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10.

Method 2: HILIC-MS/MS for High-Sensitivity Quantification

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier technique for analyzing small, polar molecules like this compound.[12] Unlike reversed-phase, HILIC utilizes a polar stationary phase (e.g., amide, silica) and a mobile phase with a high percentage of organic solvent.[13] This allows for the retention of polar analytes through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[13][14] Coupling HILIC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, making it the gold standard for trace-level quantification in complex matrices. The high organic content of the mobile phase also enhances ESI-MS ionization efficiency.[13]

HILIC-MS/MS Experimental Workflow

G A 1. Sample Preparation (e.g., Protein Precipitation with Acetonitrile) B 2. HILIC Separation (Amide Column) A->B C 3. Electrospray Ionization (ESI+) [M+H]+ B->C D 4. Quadrupole 1 (Q1) Precursor Ion Selection (m/z 117.1) C->D E 5. Quadrupole 2 (Q2) Collision-Induced Dissociation (CID) D->E F 6. Quadrupole 3 (Q3) Product Ion Selection (e.g., m/z 58.1, 74.1) E->F G 7. Detector & Data Acquisition (Multiple Reaction Monitoring - MRM) F->G

Workflow for HILIC-MS/MS analysis of this compound.
Detailed Experimental Protocol

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described in Method 1.

  • Calibration Standards: Serially dilute the stock solution in 90:10 acetonitrile:water to prepare standards appropriate for the expected sample concentration (e.g., 0.1 ng/mL to 100 ng/mL).

  • Sample Preparation: Perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of sample. Vortex, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes. Transfer the supernatant for analysis.

3. HILIC-MS/MS Conditions:

ParameterRecommended Setting
Column Amide-based HILIC column, 2.1 x 100 mm, <3 µm
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 5 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

4. Mass Spectrometry Conditions (Triple Quadrupole):

ParameterRecommended Setting
Ionization Mode Electrospray Ionization, Positive (ESI+)
Precursor Ion [M+H]⁺ m/z 117.1
MRM Transition 1 (Quantifier) 117.1 → 58.1 (Example)
MRM Transition 2 (Qualifier) 117.1 → 74.1 (Example)
Collision Energy Optimize for each transition
Dwell Time 50-100 ms

Note: MRM transitions must be empirically determined and optimized on the specific instrument being used.

Method 3: GC-MS with Derivatization

Principle: Gas chromatography is not suitable for the direct analysis of polar, non-volatile compounds like this compound.[15] A chemical derivatization step is mandatory to increase its volatility and thermal stability.[15] Common approaches include silylation or acylation. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active hydrogens on the urea with non-polar trimethylsilyl (TMS) groups.[15] Acylation with reagents like trifluoroacetic anhydride (TFAA) achieves a similar effect.[3][15] This method is highly specific but requires rigorous, moisture-free sample preparation.

Detailed Experimental Protocol

1. Reagents and Materials:

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine or Acetonitrile (anhydrous)

  • Ethyl Acetate (anhydrous)

2. Standard and Sample Preparation:

  • Prepare standards and process samples (e.g., via liquid-liquid extraction) to isolate the analyte in an organic solvent.

  • Crucial Step: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. The presence of water will consume the derivatizing reagent and inhibit the reaction.

3. Derivatization Procedure (Silylation):

  • To the dried residue, add 50 µL of BSTFA (+1% TMCS) and 50 µL of anhydrous pyridine.[15]

  • Cap the vial tightly and heat at 60-70 °C for 60 minutes.[15]

  • Cool the sample to room temperature before injection.

4. GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis)
Carrier Gas Helium, constant flow ~1.2 mL/min
Oven Program Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
MS Acquisition Scan mode (for identification) or Selected Ion Monitoring (SIM) mode (for quantification) using characteristic fragment ions of the di-TMS-sec-butylurea derivative.

Conclusion

The quantification of this compound requires a tailored analytical approach. For routine QC in simple matrices, derivatization followed by HPLC-UV is a viable and cost-effective method. For challenging applications requiring high sensitivity and specificity, such as in biological matrices, HILIC-MS/MS is unequivocally the superior choice, offering excellent retention and detection without the need for derivatization. GC-MS with derivatization serves as a powerful alternative, providing high chromatographic resolution, but its requirement for anhydrous conditions and sample derivatization adds complexity to the workflow. The selection of the optimal method should always be guided by the specific analytical requirements and validated according to established guidelines to ensure data of the highest quality and integrity.

References

  • Santa Cruz Biotechnology. N-(sec-butyl)urea. URL: https://www.scbt.com/p/n-sec-butyl-urea-689-11-2
  • Benchchem. Technical Support Center: Optimizing Derivatization for GC-MS Analysis of Urea. URL: https://www.benchchem.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology
  • ChemNet. This compound 689-11-2. URL: https://www.chemnet.com/cas/en/689-11-2/sec-butylurea.html
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12715, this compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/sec-Butylurea
  • ECHEMI. This compound | 689-11-2. URL: https://www.echemi.com/products/689-11-2.html
  • CAS. This compound - CAS Common Chemistry. URL: https://commonchemistry.cas.org/detail?cas_rn=689-11-2
  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. URL: https://www.waters.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology
  • Lu, W., Clasquin, M. F., & Melamud, E. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1260, 137-145. URL: https://pubmed.ncbi.nlm.nih.gov/22981389/
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). URL: https://www.fda.gov/media/71784/download
  • International Council for Harmonisation. Quality Guidelines. URL: https://www.ich.org/page/quality-guidelines
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. URL: https://starodub.
  • ResearchGate. Development and Validation of a HPLC-UV Method for Urea and Related Impurities. URL: https://www.researchgate.
  • BLD Pharm. 1-(sec-Butyl)urea. URL: https://www.bldpharm.com/products/689-11-2.html
  • SIELC Technologies. HPLC Method for Separation of Urea and Thiourea on Primesep S Column. URL: https://sielc.com/hplc-method-for-separation-of-urea-and-thiourea-on-primesep-s-column.html
  • Čechová, I., et al. (2014). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science. URL: https://www.agriculturejournals.cz/web/cjas.htm?type=article&id=10_2014-CJAS
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13365, DI-Sec-butylurea. URL: https://pubchem.ncbi.nlm.nih.gov/compound/DI-Sec-butylurea
  • Tosoh Bioscience. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. URL: https://www.tosohbioscience.com/applications/hplc-analysis-by-mode/hydrophilic-interaction/hilic-ms-high-resolution-and-sensitivity-for-the-analysis-of-very-polar-compounds
  • ResearchGate. Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol. URL: https://www.researchgate.
  • Google Patents. CN111239318A - Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method. URL: https://patents.google.
  • Saunders, D. G., & Vanatta, L. E. (1974). Derivatization and gas chromatographic measurement of some thermally unstable ureas. Analytical Chemistry. URL: https://pubs.acs.org/doi/10.1021/ac60345a034
  • t'Kindt, R., et al. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Metabolomics. URL: https://www.researchgate.net/publication/353344665_Chapter_4_Hydrophilic_Interaction_Chromatography-Mass_Spectrometry_HILIC-MS_Approaches_for_Probing_the_Polar_Metabolome
  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. URL: https://www.agilent.com/cs/library/applications/5994-0808EN-AppNote-hilic-vs-rplc-infinitylab-poroshell-120.pdf
  • Cogent HPLC. Urea Analyzed by HPLC - AppNote. URL: https://www.cogent-hplc.com/appnotes/Urea_Analyzed_by_HPLC.pdf
  • ResearchGate. Urine metabolome analysis by gas chromatography–mass spectrometry (GC–MS): Standardization and optimization of protocols for urea removal and short-term sample storage. URL: https://www.researchgate.net/publication/326190547_Urine_metabolome_analysis_by_gas_chromatography-mass_spectrometry_GC-MS_Standardization_and_optimization_of_protocols_for_urea_removal_and_short-term_sample_storage
  • Palmas, F., et al. (2018). Urine metabolome analysis by gas chromatography-mass spectrometry (GC-MS): Standardization and optimization of protocols for urea removal and short-term sample storage. Clinica Chimica Acta, 485, 124-131. URL: https://pubmed.ncbi.nlm.nih.gov/29981774/
  • Haz-Map. This compound - Hazardous Agents. URL: https://haz-map.com/Agent/13601
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  • Sanyal, M., & Roy, S. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-1632. URL: https://pubmed.ncbi.nlm.nih.gov/9249969/

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Application Note: Quantitative Analysis of sec-Butylurea by Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This application note presents a detailed, robust protocol for the identification and quantification of sec-butylurea using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and low volatility of this compound, direct GC-MS analysis is not feasible. This guide provides a comprehensive methodology centered on a chemical derivatization step using trifluoroacetic anhydride (TFAA) to enhance volatility and thermal stability. We will explore the causality behind each procedural step, from sample preparation to data analysis, providing researchers, scientists, and drug development professionals with a field-proven, self-validating system for the analysis of this and similar alkylurea compounds.

Scientific Principle & Rationale

The analysis of small, polar molecules like this compound (N-(1-methylpropyl)urea) by GC-MS presents a significant challenge. The foundational requirement for GC analysis is that the analyte must be both volatile and thermally stable enough to transition into the gas phase without degradation upon injection into the heated inlet.[1] this compound, with a molecular weight of 116.16 g/mol , a high melting point, and a polar surface area of 55.1 Ų, fails to meet these criteria.[2][3] Direct injection would result in thermal decomposition within the injector port, leading to an absence of the target analyte peak and potential contamination of the GC system.

To overcome this limitation, a chemical derivatization step is mandatory. This process modifies the analyte's chemical structure to decrease its polarity and increase its volatility. For alkylureas, acylation with a reagent like trifluoroacetic anhydride (TFAA) is a highly effective strategy.[1][3]

The Derivatization Reaction: The active hydrogen atoms on the amide groups of this compound are highly reactive. TFAA replaces these hydrogens with trifluoroacetyl groups. This functional group substitution achieves two critical objectives:

  • Eliminates Hydrogen Bonding: The removal of N-H protons neutralizes the molecule's primary source of polarity, drastically reducing intermolecular forces and lowering the "boiling point" of the derivative.

  • Increases Volatility: The resulting trifluoroacetylated molecule is significantly more volatile and thermally stable, making it amenable to GC analysis.[1]

  • Enhances Detection: The fluorine atoms provide a distinct mass signature, often leading to characteristic fragmentation patterns in the mass spectrometer that aid in identification and quantification.

This protocol will focus on the trifluoroacetylation of this compound, followed by separation on a non-polar capillary column and detection by electron ionization mass spectrometry (EI-MS).

Experimental Workflow Overview

The entire analytical process, from sample receipt to final data reporting, follows a structured path to ensure reproducibility and accuracy.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample (e.g., in organic solvent) Evap Evaporate to Dryness (Nitrogen Stream) Sample->Evap Std_Prep Prepare Calibration Standards & Stock Solution Std_Prep->Evap Recon Reconstitute in Solvent (e.g., Ethyl Acetate) Evap->Recon Add_TFAA Add Catalyst & TFAA Reagent Recon->Add_TFAA React Incubate at 70°C Add_TFAA->React Inject Inject into GC-MS React->Inject GC_Sep GC Separation (HP-5MS Column) Inject->GC_Sep MS_Detect MS Detection (EI, Scan/SIM Mode) GC_Sep->MS_Detect Peak_ID Peak Identification (Retention Time & Mass Spectrum) MS_Detect->Peak_ID Quant Quantification (Calibration Curve) Peak_ID->Quant Report Generate Report Quant->Report

Caption: Workflow for GC-MS analysis of this compound.

Materials and Reagents

  • Solvents: Ethyl acetate (GC grade), Pyridine (Anhydrous, 99.8%), Hexane (GC grade)

  • Derivatization Reagent: Trifluoroacetic anhydride (TFAA) (≥99%)

  • Standards: this compound (≥98% purity)

  • Apparatus:

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

    • GC Capillary Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

    • Autosampler vials, 2 mL, with PTFE-lined caps

    • Heating block or oven capable of maintaining 70°C ± 2°C

    • Nitrogen evaporator or rotary evaporator

    • Analytical balance, micro-syringes, and standard volumetric glassware

Safety Note: Trifluoroacetic anhydride is corrosive and moisture-sensitive. Pyridine is toxic and flammable. All preparation and derivatization steps should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Detailed Protocols

Preparation of Standards
  • Stock Standard (1 mg/mL): Accurately weigh 10.0 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with ethyl acetate. This stock solution should be stored at 4°C.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with ethyl acetate. These standards will be derivatized alongside the unknown samples.

Sample Preparation and Derivatization Protocol

This protocol is designed for a 1 mL sample or standard volume.

  • Evaporation: Transfer 1 mL of each standard and sample solution into separate 2 mL autosampler vials. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at approximately 37°C.[1] The absence of water is critical as TFAA will preferentially react with it.

  • Reagent Addition:

    • To each dried vial, add 100 µL of ethyl acetate.

    • Add 50 µL of pyridine. Causality: Pyridine acts as a catalyst and an acid scavenger, neutralizing the trifluoroacetic acid byproduct generated during the reaction, which drives the reaction to completion and prevents degradation of the derivative and the GC column.[1]

    • Carefully add 50 µL of trifluoroacetic anhydride (TFAA). Cap the vials immediately and tightly.

  • Reaction Incubation: Vortex each vial for 10 seconds. Place the vials in a heating block or oven set to 70°C for 60 minutes.

  • Cooling & Dilution: After incubation, remove the vials and allow them to cool to room temperature.

  • Final Preparation: Add 750 µL of hexane to each vial. This dilution step helps to reduce the concentration of non-volatile reagent byproducts injected into the GC and ensures the final concentration is within the calibration range. The sample is now ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters provide a validated starting point for analysis. Optimization may be required based on the specific instrument used.

GC Parameter Setting Rationale
Injector Splitless ModeMaximizes analyte transfer to the column for trace-level detection.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the derivatized analyte.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas standard for MS applications; constant flow provides stable retention times.
Oven Program
- Initial Temp60°C, hold for 2 minAllows for proper focusing of analytes at the head of the column.
- Ramp15°C/min to 280°CSeparates components based on boiling point.
- Final HoldHold at 280°C for 5 minEnsures all high-boiling compounds are eluted from the column.
MS Parameter Setting Rationale
Ion Source Electron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns.
Ion Source Temp 230°CStandard temperature to maintain ionization efficiency and prevent contamination.[4]
Quadrupole Temp 150°CStandard temperature to ensure stable mass filtering.[4]
Electron Energy 70 eVStandard energy for generating reference-quality, comparable mass spectra.[4]
Acquisition Mode Full ScanUsed for initial identification. Scan range m/z 40-450.
(Optional Mode) Selected Ion Monitoring (SIM)For enhanced sensitivity in quantification, monitor characteristic ions of the derivative.
Transfer Line Temp 280°CPrevents condensation of the analyte between the GC and MS.[4]

Data Analysis and Interpretation

  • Peak Identification: The derivatized this compound will elute as a sharp peak at a specific retention time. Its identity is confirmed by comparing the acquired mass spectrum with a reference spectrum or by interpreting its fragmentation pattern. The di-trifluoroacetyl derivative of this compound (C₉H₁₀F₆N₂O₃) has a molecular weight of 320.18 g/mol . The molecular ion (M⁺) at m/z 320 may be observed, but key fragments will be more prominent. Expected fragments would arise from alpha-cleavage next to the nitrogen atoms and loss of the butyl and trifluoroacetyl groups.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the target analyte versus its concentration for the derivatized standards.

    • Use a linear regression model to fit the data. An R² value >0.995 is considered acceptable.

    • Determine the concentration of this compound in the unknown samples by interpolating their measured peak areas from the calibration curve.

Trustworthiness and System Validation

To ensure the reliability of this protocol, the following steps are recommended:

  • Method Blank: A vial containing only the derivatization reagents should be run with each batch to check for contamination or interfering peaks.

  • Quality Control (QC) Sample: A standard from the mid-point of the calibration curve should be run with the samples to verify the accuracy of the curve.

  • Spike Recovery: For complex sample matrices, a known amount of this compound should be added (spiked) into a sample and the recovery calculated to assess matrix effects.

By implementing this comprehensive derivatization and analysis protocol, researchers can achieve reliable, sensitive, and accurate quantification of this compound, transforming an otherwise challenging analyte into one suitable for routine GC-MS analysis.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12715, this compound.
  • Google Patents. (2015). CN104764850A - Method for rapidly determining amount of urea in white spirit by means of gas chromatogram-mass spectrum.
  • PubMed. (2018). Urine metabolome analysis by gas chromatography-mass spectrometry (GC-MS): Standardization and optimization of protocols for urea removal and short-term sample storage.
  • Google Patents. (2020). CN111239318A - Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method.
  • South Coast Air Quality Management District. (1993). SCAQMD Method 308-91: Quantitation of Compounds by Gas Chromatography.

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developing HPLC methods for sec-butylurea analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Development of High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Sec-Butylurea

Abstract

This application note provides a comprehensive guide for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of this compound. This compound, a small and highly polar molecule, presents unique challenges for retention and separation using conventional reversed-phase chromatography. We present a detailed exploration of two primary analytical strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase HPLC using a polar-modified stationary phase. This guide is designed for researchers, analytical scientists, and drug development professionals, offering in-depth technical protocols, the scientific rationale behind methodological choices, and a robust framework for method validation in accordance with international regulatory standards.

Introduction: The Analytical Challenge of this compound

This compound (N-sec-Butylurea) is an alkyl-substituted urea used in various chemical synthesis processes.[1][2] Its accurate quantification is critical for process monitoring, quality control, and stability testing. The molecule's structure, characterized by a polar urea functional group and a small alkyl chain, results in high water solubility and low hydrophobicity.

Chemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₅H₁₂N₂OPubChem[1]
Molecular Weight116.16 g/mol PubChem[1]
XLogP3 (Computed)0.3PubChem[1]
Physical FormWhite, odorless solidPubChem[1]
SolubilitySoluble in alcohol, etherPubChem[1]

The low hydrophobicity (log P < 1.0) makes this compound difficult to retain on traditional nonpolar stationary phases like C18 in reversed-phase (RP-HPLC), where hydrophobic interaction is the primary retention mechanism.[3][4] This often results in the analyte eluting at or near the void volume, co-eluting with excipients or impurities, and yielding poor chromatographic performance. Therefore, specialized chromatographic strategies are required.

HPLC Method Development Strategy

The development of a robust HPLC method for a polar analyte like this compound hinges on selecting a chromatographic mode that provides adequate retention and selectivity. The two most viable approaches are HILIC and modern Reversed-Phase HPLC with aqueous-compatible columns.

The Rationale for Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for separating highly polar compounds that are poorly retained in reversed-phase mode.[5][6][7]

  • Mechanism: In HILIC, a polar stationary phase (e.g., unbonded silica, or phases bonded with amide, diol, or urea groups) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically >75% acetonitrile) and a small amount of aqueous buffer.[5][7] The aqueous component forms a water-enriched layer on the surface of the stationary phase. Analyte retention is primarily driven by partitioning between this immobilized aqueous layer and the bulk organic mobile phase.[7] Polar analytes, like this compound, preferentially partition into the aqueous layer, leading to strong retention.

  • Advantages for this compound Analysis:

    • Strong Retention: Provides excellent retention, moving the analyte peak away from the solvent front.

    • Orthogonal Selectivity: Offers a different selectivity profile compared to reversed-phase, which is beneficial for separating this compound from nonpolar impurities.

    • MS-Compatibility: HILIC mobile phases with high organic content and volatile buffers (e.g., ammonium formate) are ideal for electrospray ionization mass spectrometry (ESI-MS) detection, enhancing sensitivity and selectivity.[8]

The Rationale for Modern Reversed-Phase HPLC

While traditional C18 columns are unsuitable, newer generations of reversed-phase columns can retain polar compounds.

  • Mechanism: These columns incorporate polar features, such as embedded polar groups (e.g., amide, carbamate) or are designed to be "aqueous stable" (e.g., bidentate C18).[9][10] These modifications prevent the collapse of the C18 alkyl chains in highly aqueous mobile phases, a phenomenon that causes drastic loss of retention in traditional columns.[11] This allows for the use of 100% aqueous mobile phases, maximizing retention for polar analytes through the residual hydrophobic interaction with the stationary phase.[10]

  • Advantages for this compound Analysis:

    • Simplicity: Method development can be more straightforward for labs primarily experienced with reversed-phase chromatography.

    • Robustness: These columns are often very robust and can tolerate a wide range of sample matrices.

The following diagram illustrates the decision-making process for selecting the optimal chromatographic mode.

MethodSelection Analyte Analyte: this compound (Polar, XLogP ≈ 0.3) Test_RP Test on Standard C18 Column (e.g., 95:5 Water:ACN) Analyte->Test_RP Retention Adequate Retention? (k > 2) Test_RP->Retention HILIC Primary Strategy: Develop HILIC Method Retention->HILIC No Alt_RP Alternative Strategy: Develop RP Method on Polar-Modified Column Retention->Alt_RP No Optimize_RP Optimize Method Retention->Optimize_RP Yes

Caption: Decision workflow for HPLC mode selection.

Protocol 1: HILIC Method for this compound Analysis

This protocol describes a robust HILIC method suitable for the quantification of this compound.

Equipment and Reagents
  • HPLC or UHPLC system with a UV or PDA detector.

  • HILIC Column: e.g., Thermo Scientific Accucore Urea HILIC (2.6 µm, 100 x 2.1 mm) or Waters ACQUITY UPLC BEH Amide (1.7 µm, 100 x 2.1 mm).

  • Acetonitrile (HPLC or MS-grade).

  • Formic acid (LC-MS grade).

  • Ammonium formate (LC-MS grade).

  • Ultrapure water (18.2 MΩ·cm).

  • This compound reference standard.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column Amide or Urea-based HILIC columnProvides excellent retention and peak shape for polar, neutral compounds.[12]
Mobile Phase A 95:5 Acetonitrile:Water + 10 mM Ammonium Formate, pH 3.0 (adj. with Formic Acid)High organic content drives HILIC retention. Buffer improves peak shape and reproducibility.
Mobile Phase B 50:50 Acetonitrile:Water + 10 mM Ammonium Formate, pH 3.0 (adj. with Formic Acid)The "stronger" eluent in HILIC, with a higher aqueous content to elute the analyte.
Gradient 0% B for 1 min, 0-50% B in 5 min, hold at 50% B for 2 min, return to 0% B in 0.5 min, equilibrate for 3.5 minA gradient ensures elution of the analyte while allowing for separation from other components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column. Adjust as needed based on column dimensions.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 2-5 µLSmall injection volumes are recommended to minimize peak distortion.
Detection UV at 205 nmUreas exhibit absorbance at low UV wavelengths.
Standard and Sample Preparation
  • Stock Standard (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 90:10 Acetonitrile:Water mixture. This solvent is strong enough to dissolve the analyte but weak enough not to cause peak distortion upon injection.

  • Working Standards: Prepare a series of working standards (e.g., 1-100 µg/mL) by serially diluting the stock standard with 90:10 Acetonitrile:Water.

  • Sample Preparation: Dissolve the sample matrix containing this compound in 90:10 Acetonitrile:Water to achieve a final concentration within the calibration range. It is crucial that the sample diluent is similar to the initial mobile phase to ensure good peak shape.[13][14]

  • Filtration: Filter all solutions through a 0.22 µm syringe filter (e.g., PTFE or Nylon) prior to injection to protect the column and instrument.[14]

Protocol 2: Alternative Reversed-Phase Method

This protocol uses an aqueous-stable reversed-phase column.

Equipment and Reagents
  • HPLC or UHPLC system with a UV or PDA detector.

  • Aqueous-stable C18 Column: e.g., Cogent Bidentate C18™ (4µm, 150 x 4.6 mm) or a column with a polar-embedded phase.

  • Methanol or Acetonitrile (HPLC-grade).

  • Phosphate buffer or Formic acid.

  • Ultrapure water.

  • This compound reference standard.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column Aqueous-stable C18 (e.g., Cogent Bidentate C18™)Designed to prevent phase collapse and provide stable retention in 100% aqueous mobile phases.[10]
Mobile Phase 100% DI Water or a weak buffer (e.g., 20 mM Potassium Phosphate, pH 7.0)Maximizes retention of the polar analyte. A buffer can improve peak shape.
Mode IsocraticAn isocratic method is often sufficient and more robust if adequate retention is achieved.
Flow Rate 1.0 mL/minAppropriate for a 4.6 mm ID column.
Column Temp. 30 °CFor consistent retention.
Injection Vol. 10 µLCan be larger than in HILIC due to the weaker mobile phase.
Detection UV at 205 nmLow UV detection is necessary for the urea chromophore.
Standard and Sample Preparation
  • Stock Standard (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ultrapure water.

  • Working Standards: Prepare a series of working standards by serially diluting the stock standard with ultrapure water.

  • Sample Preparation: Dissolve the sample matrix in ultrapure water to achieve a final concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter (e.g., PVDF or PES for aqueous solutions) prior to injection.

HPLC Method Validation Protocol

Once a suitable method is developed, it must be validated to demonstrate its fitness for purpose. The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[15][16][17]

The following diagram outlines the workflow for method validation.

ValidationWorkflow Start Final Optimized Method Protocol Write Validation Protocol (Define experiments & acceptance criteria) Start->Protocol Specificity Specificity (Peak Purity, Spiked Placebo) Protocol->Specificity Linearity Linearity & Range (≥5 concentrations, plot response vs. conc.) Protocol->Linearity Accuracy Accuracy (% Recovery of spiked samples) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Robustness Robustness (Vary method parameters) Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Robustness->Report

Caption: Workflow for HPLC method validation per ICH guidelines.

Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance CriteriaICH Reference
Specificity Analyze blank, placebo, and this compound standard. Assess peak purity using a PDA detector. Analyze this compound spiked into a placebo matrix.The analyte peak should be free of interference from blank/placebo components. Peak purity index > 0.99.Q2(R2)[15][16]
Linearity Analyze at least 5 standards across the desired concentration range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration.Coefficient of determination (r²) ≥ 0.999. Y-intercept should not be significant.Q2(R2)[15][16]
Range Confirmed by demonstrating acceptable linearity, accuracy, and precision at the upper and lower concentrations of the range.The range for which the method is linear, accurate, and precise.Q2(R2)[15][16]
Accuracy Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%). Perform analysis on a spiked placebo matrix.Mean recovery should be 98.0% to 102.0%.Q2(R2)[15][16]
Precision Repeatability (Intra-assay): 6 replicate injections of a 100% concentration standard or 9 determinations across the range. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.Q2(R2)[15][16]
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2 units, % organic ±2%).The system suitability parameters should remain within acceptable limits. No significant impact on quantitative results.Q2(R2)[15][16]

Troubleshooting

ProblemPotential CauseSuggested Solution
No or Poor Retention (HILIC) Insufficient organic content in mobile phase. Sample solvent is too strong (too much water). Column not equilibrated.Ensure mobile phase contains >75% ACN. Prepare sample in high organic solvent. Increase column equilibration time.
Poor Peak Shape (Tailing) Secondary interactions with column silanols. Sample overload. Mismatch between sample solvent and mobile phase.Add a buffer or modifier (formic acid) to the mobile phase. Reduce sample concentration/injection volume. Ensure sample solvent is similar to the initial mobile phase.
Poor Peak Shape (Fronting) Sample overload.Dilute the sample and inject a smaller volume.
Irreproducible Retention Times Insufficient column equilibration. Column temperature fluctuations. Mobile phase composition drift.Ensure a consistent and adequate equilibration time between runs (>10 column volumes). Use a column thermostat. Prepare fresh mobile phase daily.

Conclusion

The analysis of this compound by HPLC requires careful consideration of its polar nature. Hydrophilic Interaction Liquid Chromatography (HILIC) stands out as the preferred method, offering superior retention, resolution, and MS compatibility. Alternatively, modern aqueous-stable reversed-phase columns provide a viable and robust option. The protocols detailed in this note provide a strong foundation for developing a sensitive and accurate analytical method. Adherence to a systematic validation framework, as outlined by ICH guidelines, is essential to ensure the developed method is reliable, reproducible, and fit for its intended purpose in a regulated environment.

References

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][18][19]
  • U.S. Food and Drug Administration. Guidance for Industry: Q2A Text on Validation of Analytical Procedures. [Link][20]
  • Dolan, J. W. (2010). Determination of Urea and Allantoin in Cosmetics.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][15]
  • ProPharma Group. (2024).
  • SIELC Technologies. Separation of N-Butylurea on Newcrom R1 HPLC column. [Link][22]
  • Chalkia, N., et al. (2014). Determination of urea, allantoin and lysine pyroglutamate in cosmetic samples by hydrophilic interaction chromatography.
  • Element Lab Solutions. Thermo Scientific Accucore Urea HILIC HPLC Columns. [Link][12]
  • Pharmaguideline. (2024).
  • B. Buszewski, et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)
  • SIELC Technologies. Polar Compounds. [Link][3]
  • Jones, H. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link][11]
  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [https://jordilabs.com/ Jordi-Techniques/reverse-phase-normal-phase-hplc/]([Link] Jordi-Techniques/reverse-phase-normal-phase-hplc/)[4]
  • AMSbiopharma. (2025).
  • LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link][9]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12715, this compound. [Link][1]
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][16]
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][17]
  • Polymer Chemistry Characterization Lab.
  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link][14]
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Application Notes and Protocols: The Use of sec-Butylurea in Supramolecular Chemistry Assemblies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Simple Building Blocks in Complex Architectures

Supramolecular chemistry, a field focused on the design and synthesis of complex chemical systems from discrete molecular components, relies on the power of non-covalent interactions.[1][2] These interactions—including hydrogen bonds, van der Waals forces, and π-π stacking—are individually weak, yet collectively they can direct the spontaneous self-assembly of molecules into highly ordered and functional superstructures.[2][3] Among the vast library of molecular building blocks, urea and its derivatives stand out for their exceptional ability to form robust and predictable hydrogen-bonded assemblies.[4][5]

The urea moiety possesses a unique combination of two N-H hydrogen bond donors and one C=O hydrogen bond acceptor, all contained within a planar structure.[6] This arrangement is ideal for creating strong, directional, and often bifurcated hydrogen bonds, which serve as the primary driving force for self-assembly into tapes, helices, and three-dimensional networks.[6][7] These assemblies manifest as functional materials like supramolecular polymers, capsules, and stimuli-responsive gels.[4][8]

This guide focuses on a simple yet intriguing building block: sec-butylurea. While extensive research has explored complex bis-urea and tris-urea systems, the utility of simple mono-ureas provides a foundational understanding of self-assembly principles.[9] The introduction of a chiral sec-butyl group offers a valuable handle for investigating chirality transfer in supramolecular systems and introduces steric constraints that can subtly influence packing and assembly morphology. These notes provide a comprehensive overview of the properties of this compound, detailed protocols for its synthesis and self-assembly, and a guide to characterizing the resulting supramolecular structures, with a view toward applications in materials science and drug delivery.

Section 1: The this compound Synthon: Properties and Rationale for Use

The efficacy of a molecule in supramolecular assembly is dictated by its intrinsic chemical and physical properties. This compound, with its straightforward structure, provides a clear case study in how molecular design influences macroscopic properties.

Molecular Properties: The key features of this compound (N-(butan-2-yl)urea) are its hydrogen bonding capabilities and the stereochemical nature of its alkyl substituent.[10] The urea group provides the primary engine for self-assembly through a well-defined array of two hydrogen bond donors and one acceptor.[10] The attached sec-butyl group, being a small, chiral, and branched alkyl chain, introduces specific steric hindrance that can prevent overly dense, crystalline packing, thereby favoring the formation of one-dimensional or fibrous aggregates in solution.[9]

Rationale for Application:

  • Fundamental Studies: Its simplicity makes it an excellent model system for studying the thermodynamics and kinetics of urea-driven supramolecular polymerization.

  • Chiral Assemblies: As this compound is chiral, it can be used in its enantiopure forms to generate helical supramolecular polymers, providing a mechanism to transfer molecular chirality to the macroscopic scale.

  • Gel Formation: Like other simple urea derivatives, this compound has the potential to act as a low-molecular-weight gelator (LMWG) in specific organic solvents, trapping solvent molecules within a self-assembled fibrillar network.[6][8]

  • Drug Delivery Vehicle: The hydrophobic microenvironments created within this compound assemblies could serve as reservoirs for the encapsulation and controlled release of hydrophobic drug molecules.[3][11][12]

PropertyValueSource
Molecular Formula C₅H₁₂N₂O[10][13]
Molecular Weight 116.16 g/mol [10][14]
CAS Number 689-11-2[10][13]
Melting Point 165-166.5 °C[15][16]
Hydrogen Bond Donors 2[10][14]
Hydrogen Bond Acceptors 1[10][14]
Solubility Soluble in alcohol, ether[10][16]

Table 1: Key physicochemical properties of sec-butylurea.

Diagram of the this compound H-Bonding Motif.

Section 2: Protocol for Synthesis of this compound

A reliable and safe synthesis is the first step in utilizing this compound. The following protocol is adapted from established methods that avoid hazardous reagents like phosgene.[15] The procedure involves the reaction of sec-butylamine with urea in an acidic aqueous medium.

Causality: The reaction begins with the protonation of sec-butylamine with an acid (e.g., HCl) to form the corresponding ammonium salt. This increases its solubility in the aqueous medium and controls its reactivity. Upon heating, urea decomposes to generate isocyanic acid (HNCO) in situ. The nucleophilic sec-butylamine then attacks the isocyanic acid to form the desired this compound product. Using water as a solvent makes this a safer and more environmentally friendly process.[15]

G Figure 2: Workflow for this compound Synthesis start Start Materials|sec-Butylamine Urea HCl Water step1 step1 start->step1 step2 Step 2: Reaction Add urea to the solution. Heat to reflux (approx. 100-103°C). Maintain reflux for 20 hours. step1->step2 step3 Step 3: Crystallization & Isolation Cool reaction mixture to 0-5°C. Allow product to crystallize. Collect white solid via vacuum filtration. Wash with cold water. step2->step3 step4 step4 step3->step4 end_product Final Product|this compound (>99% purity) Dry and store. step4->end_product

Workflow for the synthesis of this compound.

Protocol 2.1: Synthesis of this compound

  • Vessel Preparation: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and thermometer.

  • Salt Formation:

    • Charge the flask with 280 mL of deionized water and 146g of sec-butylamine.

    • Begin stirring and cool the mixture in an ice bath.

    • Slowly add 36-38% hydrochloric acid dropwise. Monitor the temperature to ensure it does not exceed 20°C.

    • Continue adding acid until the pH of the solution is stable between 5.0 and 5.5.

  • Reaction:

    • To the sec-butylammonium chloride solution, add 156g of urea.

    • Heat the mixture to reflux (approximately 102°C) and maintain this temperature for 20 hours.

  • Isolation and Purification:

    • After the reflux period, cool the reaction mixture in an ice/water bath to approximately 10°C. A white solid will precipitate.

    • Collect the crude product by vacuum filtration and wash the filter cake with 100 mL of cold deionized water.

  • Recrystallization:

    • Transfer the crude solid to a new flask. Add a minimal amount of hot deionized water (approximately 1.5 times the weight of the solid) to fully dissolve the product.

    • Allow the solution to cool slowly to room temperature, then place it in a freezer at -5°C for at least 6 hours to maximize crystallization.

    • Collect the purified white crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

    • Expected Outcome: White crystalline solid with a melting point of 165.7-166.5°C and purity >99.0%.[15]

Section 3: Protocol for Inducing Supramolecular Assembly

The formation of supramolecular assemblies is highly dependent on environmental factors such as solvent, concentration, and temperature. The goal is to find conditions where the intermolecular hydrogen bonds of the urea groups are favored over interactions with the solvent.

Causality: Non-polar, aprotic solvents are typically used because they do not compete for hydrogen bonding with the urea moieties, thus promoting urea-urea self-association.[9] The process often requires an initial input of energy (heating) to dissolve the compound into a molecularly solvated state (sol). Upon cooling, as the kinetic energy of the molecules decreases, the directional hydrogen bonds form, leading to a one-dimensional growth of supramolecular polymers. If these polymers reach a sufficient concentration and length (the critical gelation concentration, or CGC), they can entangle to form a 3D network that immobilizes the solvent, resulting in a supramolecular gel.[7]

Protocol 3.1: Screening for Supramolecular Assembly and Gelation

  • Solvent Selection: Choose a range of anhydrous solvents with varying polarities (e.g., dodecane, toluene, chloroform, tetrahydrofuran, ethyl acetate).

  • Concentration Screening:

    • In separate vials, weigh out precise amounts of this compound to prepare a series of concentrations (e.g., 1, 2, 5, 10, 20 mg/mL) for each selected solvent.

    • Add 1 mL of the respective solvent to each vial.

  • Dissolution:

    • Gently heat the vials in a controlled manner (e.g., on a hotplate or in an oil bath) with stirring until the solid is fully dissolved. Caution: Use a sealed vial for volatile solvents. Do not overheat.

  • Assembly Induction (Cooling):

    • Remove the vials from the heat source and allow them to cool undisturbed to room temperature.

    • Observe the samples for any changes, such as an increase in viscosity, formation of a precipitate, or the formation of a stable gel.

  • Confirmation of Gelation:

    • A stable gel is confirmed if no gravitational flow is observed when the vial is inverted.

    • Record the lowest concentration at which gelation occurs for each successful solvent; this is the CGC.

SolventPolarity IndexObservation (Hypothetical)Outcome
Dodecane~0 (Non-polar)Forms stable, opaque gel at 5 mg/mLGood Gelator
Toluene2.4Forms weak, translucent gel at 10 mg/mLModerate Gelator
Chloroform4.1Solution becomes viscous, no stable gelSupramolecular Polymer
Ethyl Acetate4.4Precipitate forms upon coolingPoor Assembly
Ethanol5.2 (Protic)Remains a clear solutionNo Assembly (Solvated)

Table 2: Example of a solvent screening experiment for sec-butylurea assembly, with hypothetical results to illustrate expected outcomes.

Section 4: Characterization of this compound Assemblies

A multi-technique approach is essential to fully characterize the structure and properties of the supramolecular assemblies from the molecular to the macroscopic level.[17]

G Figure 3: General Workflow for Assembly and Characterization cluster_assembly Assembly cluster_char Characterization cluster_info Information Obtained start This compound + Solvent heat Heat to Dissolve (Sol State) start->heat cool Cool to Assemble (Gel/Polymer State) heat->cool ftir FTIR Spectroscopy cool->ftir nmr ¹H NMR Spectroscopy cool->nmr tem Microscopy (TEM/SEM) cool->tem rheology Rheology cool->rheology info_ftir Confirms H-Bonding (C=O, N-H shifts) ftir->info_ftir info_nmr Probes Assembly State (N-H peak broadens/shifts) nmr->info_nmr info_tem Visualizes Morphology (Fibers, networks) tem->info_tem info_rheology Measures Mechanical Properties (Storage/Loss Modulus) rheology->info_rheology

Workflow from self-assembly to characterization.

Protocol 4.1: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the formation of hydrogen bonds.

  • Procedure: Acquire spectra of this compound as a dilute solution in a non-participating solvent (e.g., chloroform), as a concentrated gel, and as a solid (KBr pellet).

  • Expected Result: In the dilute solution, the "free" urea N-H stretching vibration appears around 3400-3500 cm⁻¹ and the C=O stretch appears around 1660-1690 cm⁻¹.[18] In the assembled (gel or solid) state, these peaks will shift to lower wavenumbers (e.g., N-H to ~3300 cm⁻¹, C=O to ~1620-1635 cm⁻¹) due to the formation of intermolecular hydrogen bonds.[18]

Protocol 4.2: ¹H NMR Spectroscopy

  • Objective: To observe the effect of aggregation on the chemical environment of the urea protons.

  • Procedure: Perform variable temperature and concentration ¹H NMR studies in a suitable deuterated solvent (e.g., toluene-d8).

  • Expected Result: The chemical shift of the urea N-H protons is highly sensitive to hydrogen bonding. Upon aggregation (at higher concentrations or lower temperatures), the N-H resonance will broaden and shift significantly downfield, indicating its participation in the assembled structure.

Protocol 4.3: Electron Microscopy (SEM/TEM)

  • Objective: To visualize the morphology of the supramolecular assembly.

  • Procedure: For TEM, deposit a dilute solution of the assembly onto a carbon-coated grid and allow the solvent to evaporate. For SEM, drop-cast a gel onto a stub and dry it using a critical point dryer to preserve the network structure.

  • Expected Result: Images will reveal the morphology of the aggregates, such as long, entangled fibers, which are characteristic of gel-forming systems.

TechniqueInformation GainedRationale
FTIR Spectroscopy Confirmation of H-bondingVibrational frequencies of C=O and N-H groups shift upon H-bond formation.[18]
¹H NMR Spectroscopy Aggregation state in solutionChemical shift of N-H protons is sensitive to their involvement in H-bonds.
UV-Vis/CD Spectroscopy Chirality transfer, aggregation mechanismFor chiral this compound, appearance of a Cotton effect in Circular Dichroism (CD) indicates formation of a helical superstructure.
Electron Microscopy (SEM/TEM) Nanostructure morphologyDirect visualization of fibers, ribbons, or other assembled shapes.[19]
Rheology Mechanical properties of gelsMeasures viscoelastic properties (storage and loss moduli) to quantify gel strength.
Small-Angle Scattering (SAXS/SANS) Size and shape in solution/gelProvides structural information (e.g., fiber radius, persistence length) averaged over the bulk sample.[9][17]

Table 3: Summary of key techniques for characterizing supramolecular assemblies.

Section 5: Potential Applications in Drug Development

Supramolecular assemblies, particularly gels and nanoparticles, offer exciting platforms for drug delivery.[11][20] They can improve the solubility of hydrophobic drugs, protect them from degradation, and provide mechanisms for controlled release.

  • Encapsulation of Hydrophobic Drugs: The fibrillar network of a this compound-based organogel can create hydrophobic pockets capable of sequestering non-polar drug molecules, effectively dissolving them in an otherwise incompatible medium.

  • Stimuli-Responsive Systems: Because supramolecular gels are held together by weak, non-covalent bonds, they are inherently sensitive to external stimuli. A change in temperature or the introduction of a competitive hydrogen-bonding guest could trigger the disassembly of the network and the release of an encapsulated drug.

  • Topical Drug Delivery: Organogels can serve as biocompatible vehicles for topical or transdermal drug delivery, providing a stable, viscous matrix that can adhere to the skin and release its payload over time.

G Figure 4: Conceptual Model for Drug Delivery mol This compound Monomers assembly Self-Assembled Fibrillar Network (Gel) mol->assembly Encapsulation drug Hydrophobic Drug Molecule drug->assembly Encapsulation release Drug Release stimulus External Stimulus (e.g., Heat, pH change) assembly->stimulus Disassembly Trigger stimulus->mol Monomers stimulus->drug Released Drug

Conceptual model of a this compound assembly for drug delivery.

Section 6: Troubleshooting and Key Considerations

  • Solubility Issues: this compound may have poor solubility even in suitable gelling solvents at room temperature. Ensure sufficient heating and vigorous stirring to achieve a homogeneous solution before cooling.

  • Polymorphism: Supramolecular systems can often form multiple, competing assembled structures (e.g., tubes vs. filaments).[9] The final structure can be highly sensitive to the cooling rate and thermal history of the sample. For reproducibility, maintain a consistent and controlled cooling protocol.

  • Solvent Purity: Trace amounts of water or other protic impurities can disrupt the urea-urea hydrogen bonding network. Always use anhydrous solvents for assembly experiments.

References

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Application Notes & Protocols: Enantioselective Synthesis of Chiral sec-Butylurea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral sec-Butylurea Derivatives

Chirality is a critical determinant of biological activity in drug discovery and development. A molecule and its non-superimposable mirror image, or enantiomer, can exhibit vastly different pharmacological and toxicological profiles. The sec-butyl group is a common chiral motif in medicinal chemistry, valued for its ability to impart lipophilicity and metabolic stability. When incorporated into the urea functional group—a versatile hydrogen bond donor and acceptor—it forms chiral this compound derivatives. These compounds are of significant interest as they can engage with biological targets in a stereospecific manner, leading to improved potency and selectivity.[1] The development of robust and efficient methods for the enantioselective synthesis of these derivatives is, therefore, a key objective in modern pharmaceutical research.

This guide provides an in-depth exploration of the primary strategies for the enantioselective synthesis of chiral this compound derivatives, with a focus on enzymatic kinetic resolution and a discussion of relevant organocatalytic approaches. We will delve into the mechanistic underpinnings of these methods and provide detailed, field-proven protocols to enable researchers to implement these techniques effectively in their own laboratories.

Strategic Approaches to Enantioselectivity

The synthesis of enantiomerically enriched this compound derivatives can be broadly approached through two main strategies:

  • Kinetic Resolution of a Racemic Precursor: This strategy involves the selective reaction of one enantiomer of a racemic starting material, typically sec-butylamine, leaving the unreacted enantiomer in high enantiomeric excess. Enzymatic methods are particularly powerful for this approach.

  • Direct Asymmetric Synthesis: This involves the direct formation of the chiral urea derivative from achiral or prochiral starting materials using a chiral catalyst or auxiliary. While direct organocatalytic methods for this compound are not as well-documented, the principles of asymmetric catalysis provide a framework for potential synthetic routes.

Below, we explore these strategies in detail, providing both the theoretical basis and practical protocols.

Part 1: Enzymatic Kinetic Resolution of sec-Butylamine

Enzymatic kinetic resolution is a highly effective and environmentally benign method for obtaining enantiopure amines, which are key precursors to chiral ureas. The strategy relies on the high stereoselectivity of enzymes, such as lipases, to acylate one enantiomer of racemic sec-butylamine at a much faster rate than the other.

Mechanism of Lipase-Catalyzed Kinetic Resolution

Lipases, in particular Candida antarctica Lipase B (CAL-B), are serine hydrolases that can catalyze the formation of amide bonds in non-aqueous media.[2][3] The kinetic resolution of racemic sec-butylamine using an acyl donor (e.g., an ester) proceeds via the following steps:

  • Acyl-Enzyme Intermediate Formation: The lipase reacts with the acyl donor to form a covalent acyl-enzyme intermediate, releasing an alcohol.

  • Enantioselective Aminolysis: The racemic sec-butylamine is introduced, and one enantiomer (e.g., the (R)-enantiomer) preferentially attacks the acyl-enzyme intermediate due to a more favorable steric and electronic fit in the enzyme's active site. This forms the corresponding amide.

  • Separation: The reaction mixture contains the acylated amine (amide) and the unreacted, enantiomerically enriched amine (e.g., the (S)-enantiomer). These can be readily separated based on their different chemical properties.

The efficiency of the resolution is determined by the enantioselectivity of the enzyme, which is often very high, leading to products with excellent enantiomeric excess (ee).

G cluster_0 Enzymatic Kinetic Resolution of sec-Butylamine rac_amine Racemic sec-Butylamine ((R/S)-Amine) calb Candida antarctica Lipase B (CAL-B) rac_amine->calb acyl_donor Acyl Donor (e.g., Ethyl Decanoate) acyl_donor->calb acyl_enzyme Acyl-Enzyme Intermediate calb->acyl_enzyme r_amide (R)-Amide acyl_enzyme->r_amide Fast s_amine Unreacted (S)-Amine (Enantiomerically Enriched) acyl_enzyme->s_amine Slow alcohol Alcohol acyl_enzyme->alcohol separation Separation r_amide->separation s_amine->separation final_s_amine Purified (S)-sec-Butylamine separation->final_s_amine final_r_amide Purified (R)-Amide separation->final_r_amide

Figure 1: Workflow for the enzymatic kinetic resolution of sec-butylamine.

Protocol: Kinetic Resolution of (±)-sec-Butylamine using Immobilized CAL-B

This protocol is adapted from established procedures for the lipase-catalyzed resolution of chiral amines.[2][4]

Materials:

  • Racemic sec-butylamine

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Ethyl decanoate (acylating agent)

  • Methyl tert-butyl ether (MTBE, anhydrous)

  • Drying agent (e.g., anhydrous MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Equipment for chiral GC or HPLC analysis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add immobilized CAL-B (10 mg per mmol of amine).

  • Solvent Addition: Add anhydrous MTBE (2 mL per mmol of amine).

  • Reagent Addition: Add racemic sec-butylamine (1.0 eq) and ethyl decanoate (1.0 eq) to the flask.

  • Reaction: Stir the mixture at 40°C. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, 6 hours) and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.

  • Work-up: Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Separation and Purification:

    • The resulting solution contains the unreacted (S)-sec-butylamine and the (R)-N-sec-butyldecanamide.

    • The amide can be separated from the unreacted amine by standard chromatographic techniques (e.g., column chromatography on silica gel).

    • Alternatively, an acid-base extraction can be employed to separate the basic amine from the neutral amide.

  • Urea Synthesis: The enantiomerically pure (S)-sec-butylamine can then be used in a standard urea synthesis reaction, for example, by reacting it with an appropriate isocyanate or a phosgene equivalent.

ParameterRecommended ConditionRationale
Enzyme Immobilized Candida antarctica Lipase BHigh enantioselectivity and stability in organic media.[4]
Acylating Agent Ethyl decanoateLong-chain esters often lead to higher enantioselectivity.[2]
Solvent Methyl tert-butyl ether (MTBE)Increases reaction rate and is a suitable non-aqueous medium.[2]
Temperature 40°CBalances reaction rate and enzyme stability.
Monitoring Chiral GC or HPLCEssential for determining conversion and enantiomeric excess.

Part 2: Organocatalytic Approaches to Chiral Urea Synthesis

While specific protocols for the direct organocatalytic enantioselective synthesis of N-sec-butylureas are not widely reported, the principles of asymmetric organocatalysis offer a promising avenue for future development. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have been successfully employed in a variety of enantioselective reactions, including those that could be adapted for urea synthesis.[5][6][7]

Conceptual Framework: Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids are powerful bifunctional catalysts that can act as both a Brønsted acid and a Lewis base through their P=O and P-OH groups.[8][9] In a hypothetical enantioselective addition of an amine to an isocyanate, the CPA could play the following roles:

  • Activation of the Isocyanate: The acidic proton of the CPA could protonate the nitrogen of the isocyanate, increasing its electrophilicity.

  • Orientation of the Nucleophile: The basic P=O group of the CPA could hydrogen bond with the amine nucleophile, orienting it for a stereoselective attack on the activated isocyanate.

  • Chiral Environment: The chiral backbone of the CPA creates a well-defined chiral pocket around the reaction center, directing the approach of the nucleophile to one face of the isocyanate, thus inducing enantioselectivity.

G cluster_1 Hypothetical CPA-Catalyzed Amine-Isocyanate Reaction cpa Chiral Phosphoric Acid (CPA) transition_state Chiral Transition State (Dual H-Bonding) cpa->transition_state isocyanate Isocyanate isocyanate->transition_state H-Bond Activation amine Amine amine->transition_state H-Bond Orientation chiral_urea Enantioenriched Chiral Urea transition_state->chiral_urea

Figure 2: Conceptual model for CPA-catalyzed enantioselective urea synthesis.

Future Directions and Considerations

The development of a direct organocatalytic method for the synthesis of chiral sec-butylureas would be a significant advancement. Researchers exploring this area should consider the following:

  • Catalyst Design: The steric and electronic properties of the chiral catalyst are paramount. Bulky substituents on the chiral backbone can enhance enantioselectivity by creating a more defined chiral pocket.

  • Substrate Scope: The nature of the isocyanate and the amine will influence the reaction's success. Steric hindrance around the reacting centers can impact both reactivity and selectivity.

  • Reaction Conditions: Optimization of solvent, temperature, and catalyst loading will be crucial for achieving high yields and enantioselectivities.

Conclusion

The enantioselective synthesis of chiral this compound derivatives is a vital undertaking for the advancement of medicinal chemistry. This guide has provided a detailed overview of a robust and practical approach utilizing enzymatic kinetic resolution of the sec-butylamine precursor. The provided protocol for lipase-catalyzed resolution offers a reliable method for obtaining enantiopure starting materials. Furthermore, we have explored the conceptual basis for the development of direct organocatalytic methods, highlighting the potential of chiral Brønsted acids to effect this transformation. It is our hope that the information and protocols contained herein will serve as a valuable resource for researchers dedicated to the synthesis of stereochemically defined molecules for drug discovery and beyond.

References

  • Struble, T. J., et al. (2018). Enantioselective Organocatalytic Amine-Isocyanate Capture-Cyclization: Regioselective Alkene Iodoamination for the Synthesis of Chiral Cyclic Ureas.
  • Johnston, J. N., et al. (2018). Enantioselective Organocatalytic Amine-Isocyanate Capture-Cyclization: Regioselective Alkene Iodoamination for the Synthesis of Chiral Cyclic Ureas.
  • Various Authors. (2025). Enzymatic resolution of sec-butylamine.
  • Spyropoulos, C., & Kokotos, C. G. (2020). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry. [Link]
  • Various Authors. (2025). Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B.
  • Chen, Y. K., Yoshida, M., & MacMillan, D. W. C. (2006). Enantioselective organocatalytic amine conjugate addition. Journal of the American Chemical Society. [Link]
  • Bernardi, L., & Piersanti, G. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science. [Link]
  • Li, W., et al. (2025). Nucleophilic addition of enamines to isocyanates.
  • Various Authors. (2021). Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of Axially Chiral Compounds Involving Indole Derivatives. Chemistry – An Asian Journal. [Link]
  • Various Authors. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters. [Link]
  • Various Authors. (2021). Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis of Axially Chiral Compounds.
  • Various Authors. (2018). Synthesis and applications of chiral phosphoric acid catalysts (A) Synthesis of chiral phosphoric acids (S)-CPA-2, CPA-3, CPA-4 and CPA-5. (B) Synthesis of chiral phosphoric acid (S)-CPA-1.
  • Various Authors. (2024). Continuous flow synthesis of non-symmetrical ureas via isocyanate formation.
  • Mizuno, T., Nakai, T., & Mihara, M. (2009). Synthesis of Unsymmetrical Ureas by Sulfur-Assisted Carbonylation with Carbon Monoxide and Oxidation with Molecular Oxygen under Mild Conditions. Organic Chemistry Portal. [Link]
  • Various Authors. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents.
  • Various Authors. (2021). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. PubMed Central. [Link]
  • Various Authors. (2021). Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Tetrahedron Letters. [Link]
  • Various Authors. (2015). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. [Link]
  • Various Authors. (2021). Amine Organocatalysis of Remote, Chemoselective C(sp3)–H Hydroxylation.
  • Various Authors. (2015). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure.
  • Various Authors. (2013). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL. Semantic Scholar. [Link]
  • Bernardi, L., & Piersanti, G. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Royal Society of Chemistry. [Link]
  • Various Authors. (2015). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments.
  • Various Authors. (2021). Enantioselective organocatalyzed one-pot synthesis of N-phenyl thioether-tethered tetrasubstituted dihydropyrrole-3-carbaldehydes. Organic & Biomolecular Chemistry. [Link]

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Sec-Butylurea: A Novel Reagent for Targeted Protein Carbamylation in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Traditional Reagents in Protein Modification

In the landscape of chemical biology and therapeutic development, the precise chemical modification of proteins is a cornerstone technology.[1][2][3] Such modifications are instrumental in elucidating protein function, developing novel diagnostics, and engineering protein-based therapeutics with enhanced properties. While a variety of reagents have been developed for site-specific protein modification, the exploration of novel reactive groups continues to be a vibrant area of research. This guide introduces sec-butylurea as a potential reagent for the chemical modification of proteins, specifically through carbamylation.

Carbamylation is a post-translational modification wherein a cyanate group reacts with primary amines on a protein, such as the N-terminal α-amino group and the ε-amino group of lysine residues.[4][5][6] This modification can occur naturally in vivo, particularly under conditions of elevated urea, and has been implicated in various physiological and pathological processes.[6][7] In the laboratory, carbamylation is often considered an artifact when using urea as a denaturant.[4][8] However, controlled carbamylation can be harnessed as a tool for protein engineering and functional studies.

This document provides a comprehensive overview of this compound, its proposed mechanism of action for protein modification, and detailed protocols for its application. We will delve into the analytical techniques for characterizing the modified proteins and discuss the potential applications of this novel reagent in proteomics and drug discovery.[9][10][11][12][13]

Chemical Properties and Proposed Mechanism of Action of this compound

This compound is a simple urea derivative with the chemical formula C5H12N2O.[14][15][16][17] While its primary industrial use has been in the synthesis of herbicides, its chemical structure suggests its potential as a carbamylating agent for proteins.[18]

Proposed Mechanism of Carbamylation

The carbamylation of proteins by urea proceeds through the in situ formation of isocyanic acid. Similarly, it is proposed that this compound can modify proteins via the generation of sec-butyl isocyanate. This reaction would target the primary amine groups on the protein surface. The overall proposed reaction is a nucleophilic addition of the protein's amino group to the isocyanate.

G cluster_0 Generation of sec-Butyl Isocyanate cluster_1 Protein Modification This compound This compound sec-Butyl_Isocyanate sec-Butyl Isocyanate This compound->sec-Butyl_Isocyanate Heat/Catalyst Ammonia Ammonia Protein_NH2 Protein-NH2 (N-terminus or Lysine) Modified_Protein Modified Protein (Carbamylated) Protein_NH2->Modified_Protein Nucleophilic Attack sec-Butyl_Isocyanate_reac sec-Butyl Isocyanate sec-Butyl_Isocyanate_reac->Modified_Protein

Figure 1: Proposed reaction mechanism for protein carbamylation by this compound.

Application Notes and Protocols

The following protocols provide a general framework for the use of this compound as a protein modifying agent. As with any novel chemical modification procedure, optimization of reaction conditions is crucial for achieving the desired level of modification while maintaining protein integrity.

I. General Protocol for In Vitro Protein Carbamylation with this compound

This protocol is designed for the modification of a purified protein in solution.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • This compound (CAS 689-11-2)[15]

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis tubing for removal of excess reagents

Procedure:

  • Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the reaction buffer.

  • Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol). The final concentration of the organic solvent in the reaction mixture should be kept low (typically <5% v/v) to avoid protein denaturation.

  • Reaction Setup: Add the this compound stock solution to the protein solution to achieve the desired molar excess of the reagent. A typical starting point is a 10 to 100-fold molar excess of this compound over the protein.

  • Incubation: Incubate the reaction mixture at a controlled temperature. A starting point could be room temperature (25°C) or 37°C for 1 to 4 hours. The reaction time and temperature will need to be optimized.

  • Quenching: Stop the reaction by adding the quenching solution. The primary amines in the Tris buffer will react with any remaining sec-butyl isocyanate.

  • Purification: Remove excess this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).

II. Workflow for Modification and Analysis

G A Protein of Interest B This compound Modification A->B Reaction C Purification of Modified Protein B->C Quenching & Cleanup D Characterization of Modification C->D Mass Spectrometry, SDS-PAGE, etc. E Functional Assays C->E

Figure 2: General experimental workflow for protein modification and subsequent analysis.

Analytical Techniques for Characterization

Thorough characterization of the modified protein is essential to confirm the extent of modification and to assess its impact on protein structure and function.[19][20]

Analytical TechniquePurpose
Mass Spectrometry (MS) To determine the mass shift corresponding to the addition of the this compound moiety and to identify the specific sites of modification (e.g., N-terminus, specific lysine residues) through peptide mapping and tandem MS.
SDS-PAGE To visualize the change in molecular weight of the modified protein.
Circular Dichroism (CD) Spectroscopy To assess changes in the secondary structure of the protein upon modification.
Differential Scanning Calorimetry (DSC) To evaluate the thermal stability of the modified protein compared to the unmodified protein.[21]
Functional Assays To determine the effect of the modification on the biological activity of the protein (e.g., enzyme kinetics, receptor binding).

Potential Applications in Research and Drug Development

The ability to introduce a sec-butylcarbamoyl group onto a protein opens up several avenues for research and therapeutic development.

  • Probing Protein Structure and Function: Site-specific modification can be used to identify residues that are critical for protein-protein interactions, substrate binding, or catalytic activity.

  • Enhancing Therapeutic Protein Properties: Carbamylation could potentially be used to modulate the stability, solubility, or immunogenicity of protein-based drugs.

  • Development of Antibody-Drug Conjugates (ADCs): While less conventional than other conjugation chemistries, the amine-reactive nature of this modification could be explored for the attachment of small molecule drugs to antibodies.

  • Biomarker Discovery: The presence of carbamylated proteins in vivo is associated with certain diseases.[4][7] The use of this compound-modified proteins as standards could aid in the development of assays for these biomarkers.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Modification Efficiency - Insufficient molar excess of this compound- Suboptimal reaction pH or temperature- Short reaction time- Increase the molar excess of the reagent- Optimize the reaction buffer pH (typically 7.5-8.5 for amine reactivity)- Increase the reaction temperature or time
Protein Precipitation - High concentration of organic solvent- Protein instability under reaction conditions- Minimize the volume of organic solvent used to dissolve this compound- Perform the reaction at a lower temperature
Non-specific Modification - Reaction conditions are too harsh- Reduce the reaction time, temperature, or molar excess of the reagent
Loss of Protein Activity - Modification of critical functional residues- If possible, use site-directed mutagenesis to protect critical lysine residues- Optimize reaction conditions to favor modification of more accessible, non-essential residues

Conclusion and Future Outlook

This compound presents an intriguing, yet largely unexplored, avenue for the chemical modification of proteins through carbamylation. Its potential as a research tool and in the development of biotherapeutics warrants further investigation. The protocols and analytical strategies outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this novel reagent. Future work should focus on optimizing reaction conditions for various proteins, further characterizing the stability of the resulting carbamoyl linkage, and exploring its applications in diverse areas of protein science and drug discovery.

References

  • Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Frontiers in Chemistry.
  • Protein carbamylation: in vivo modification or in vitro artefact? - PubMed. Proteomics.
  • Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - NIH. Clinical Journal of the American Society of Nephrology.
  • Carbamylation of amino acids and proteins in uremia - ResearchGate.
  • Preventing Carbamylation When Using Urea as a Protein Solubiliz
  • storage of sec/tert BuLi : r/chemistry - Reddit.
  • This compound | C5H12N2O | CID 12715 - PubChem - NIH.
  • N-(sec-butyl)urea | CAS 689-11-2 | SCBT. Santa Cruz Biotechnology.
  • DI-Sec-butylurea | C9H20N2O | CID 13365 - PubChem - NIH.
  • Butylurea | C5H12N2O | CID 11595 - PubChem - NIH.
  • 689-11-2, this compound Formula - ECHEMI.
  • This compound - gsrs.
  • Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC - NIH. Pharmaceutics.
  • This compound - Hazardous Agents - Haz-Map.
  • Site-selective Protein-modification Chemistry for Basic Biology and Drug Development.
  • Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers. PLoS One.
  • Applications of proteomics in pharmaceutical research and development - PubMed. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
  • Application of Proteomics Technologies in the Drug Development Process - Brieflands. Journal of Pharmacopuncture.
  • Protein modific
  • Exploiting Protein N-Terminus for Site-Specific Bioconjug
  • Additional techniques for protein separation and analysis (article) | Khan Academy.
  • Can anyone tell me how to chemically modify an expressed and purified protein by carbamylating its N-terminus?
  • Selectivity and stability of N-terminal targeting protein modific
  • Applications of Proteomics in Drug Discovery - Technology Networks.
  • Application Notes and Protocols for Protein Labeling using (2R,4S) - Benchchem.
  • Chemical proteomics and its application to drug discovery - Stanford Medicine. Current Opinion in Biotechnology.
  • Chemical methods for modification of proteins - Organic & Biomolecular Chemistry (RSC Publishing).
  • Chemical modifications of proteins and their applications in metalloenzyme studies - PMC. Journal of Inorganic Biochemistry.
  • Protein modifications | Biomolecules | MC
  • Novel Applications of Membrane Proteomics in Drug Discovery.
  • Assessing Protein Stability: Analytical Strategies for Biomolecular Research - Linseis.
  • What are the storage requirements for 8M urea solution?
  • 689-11-2|1-(sec-Butyl)urea|BLD Pharm.

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Troubleshooting & Optimization

Technical Support Center: Optimizing sec-Butylurea Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for the synthesis of sec-butylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this compound. Here, you will find detailed protocols, troubleshooting guides, and frequently asked questions to address specific issues you may encounter during your experiments.

Synthesis Overview and Mechanism

This compound is a valuable building block in organic synthesis, notably in the development of pharmaceuticals and agrochemicals.[1] While several synthetic routes exist, a common and reliable method involves the reaction of sec-butylamine with urea in an aqueous medium.[2] This method is often preferred for its safety, avoiding hazardous reagents like phosgene, and its use of readily available starting materials.[2][3]

The fundamental reaction proceeds via the nucleophilic addition of sec-butylamine to urea, typically facilitated by forming an amine salt in situ to improve reactivity and control the reaction pH.

Primary Reaction Pathway: From sec-Butylamine and Urea

The synthesis is generally a two-step, one-pot process:

  • Salt Formation: sec-Butylamine is reacted with an acid (e.g., sulfuric acid) to form the corresponding sec-butylammonium salt. This step is exothermic and requires careful temperature control.

  • Urea Addition and Reflux: Urea is added to the salt solution, and the mixture is heated to reflux. The ammonium salt reacts with urea to form this compound, displacing ammonia.

Below is a diagram illustrating the overall workflow for this synthesis.

G cluster_0 Step 1: Salt Formation (in situ) cluster_1 Step 2: Urea Reaction cluster_2 Step 3: Purification A sec-Butylamine C sec-Butylammonium Salt Solution A->C B Acid (e.g., H₂SO₄) B->C F Crude this compound Mixture C->F D Urea D->F E Heat (Reflux) E->F G Cooling & Crystallization F->G H Filtration & Washing G->H I Drying H->I J Pure this compound Crystals I->J caption Workflow for this compound Synthesis G start Low Yield or No Product q1 Was temperature controlled during acid addition? start->q1 a1_yes Check Reflux Conditions: - Was reflux maintained for 4h? - Was stirring adequate? q1->a1_yes Yes a1_no Amine Loss: - sec-Butylamine (BP 63°C) likely evaporated. - Action: Repeat with strict temp control (<20°C). q1->a1_no No q2 Was a large excess of urea used? a1_yes->q2 a2_yes Check Workup: - Was product lost during filtration? - Was recrystallization solvent volume too high? q2->a2_yes Yes a2_no Incomplete Reaction: - Equilibrium did not favor product. - Action: Repeat with 3x molar excess of urea. q2->a2_no No caption Troubleshooting Workflow for Low Yield

Sources

Technical Support Center: Purification of sec-Butylurea by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of sec-butylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity this compound through recrystallization. Here, you will find troubleshooting guides and frequently asked questions (FAQs) structured to address specific challenges you may encounter during your experiments.

Introduction to this compound Purification

This compound is a chemical intermediate often used in the synthesis of various organic compounds, including herbicides and pharmaceuticals.[1][2] The purity of this compound is critical for the successful outcome of subsequent reactions. Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The principle behind recrystallization is the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly, leading to the formation of pure crystals of the desired compound while the impurities remain dissolved in the solvent.

This guide will walk you through the intricacies of selecting the right solvent, provide a detailed protocol for recrystallization, and offer solutions to common problems that may arise during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its recrystallization?

A1: Understanding the physical properties of this compound is the first step in designing a successful recrystallization protocol. Key properties include:

  • Molecular Formula: C₅H₁₂N₂O[1][3]

  • Molecular Weight: 116.16 g/mol [1]

  • Appearance: White, odorless solid[1][2]

  • Melting Point: There is some variation in the reported melting point. One source indicates a range of 102-104 °C, while a patent for its synthesis reports a melting point of 165.7-166.5°C for the purified product.[4] This discrepancy highlights the importance of purifying the compound.

  • Solubility: It is known to be soluble in polar solvents like alcohol and ether.[1] A specific patent details its recrystallization from water.[4]

Q2: What are the primary considerations for selecting a recrystallization solvent for this compound?

A2: The choice of solvent is the most critical factor in recrystallization. The ideal solvent for this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent should dissolve a large amount of this compound at or near its boiling point.

  • Low solubility at low temperatures: As the solution cools, the this compound should become significantly less soluble, allowing for its crystallization and recovery.

  • Favorable impurity solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).

  • Chemical inertness: The solvent should not react with this compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.

Q3: Can a mixed solvent system be used for this compound?

A3: Yes, a mixed solvent system, also known as a binary solvent system, can be very effective, especially when a single solvent does not meet all the criteria for a good recrystallization solvent. For ureas, a common approach is to use a pair of miscible solvents where the compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent"). The process typically involves dissolving the this compound in a minimal amount of the hot "solvent" and then slowly adding the "anti-solvent" until the solution becomes turbid. A small amount of the "solvent" is then added back to redissolve the precipitate, and the solution is allowed to cool slowly.

Solvent Selection and Protocol

Solvent Screening Protocol

A systematic approach to solvent selection is crucial. The following table provides a qualitative guide to the expected solubility of this compound in common laboratory solvents based on the principle of "like dissolves like." Since this compound is a polar molecule due to the urea functional group, it will generally be more soluble in polar solvents.

Table 1: Qualitative Solubility Guide for this compound

SolventPolarityExpected Solubility of this compoundNotes
WaterHighGood, especially when hotA patented method uses water for recrystallization.[4]
EthanolHighGoodUreas are generally soluble in alcohols.
MethanolHighGoodSimilar to ethanol, a good candidate.
IsopropanolMediumModerateMay be a good single solvent or part of a mixed system.
AcetoneMediumModerateWorth testing.
Ethyl AcetateLow-MediumLow to ModerateCould be a good anti-solvent with a more polar solvent.
TolueneLowPoorLikely to be a poor solvent.
HexaneLowVery PoorCan be considered as an anti-solvent.
Recommended Recrystallization Protocol (from Water)

This protocol is adapted from a patented method for the synthesis and purification of this compound.[4]

Step 1: Dissolution

  • Place the crude this compound in an Erlenmeyer flask.

  • Add water in a ratio of approximately 1.5 times the weight of the solid (e.g., 15 mL of water for 10 g of crude this compound).

  • Heat the mixture with gentle swirling on a hot plate until the solid completely dissolves. Avoid boiling the solution too vigorously to prevent excessive solvent loss.

Step 2: Cooling and Crystallization

  • Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least one hour to maximize crystal formation. The patent suggests cooling to -1 to -5 °C for several hours for optimal yield.[4]

Step 3: Isolation of Crystals

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold water to remove any adhering mother liquor containing impurities.

  • Continue to draw air through the crystals on the filter for several minutes to help dry them.

Step 4: Drying

  • Transfer the crystals from the filter paper to a watch glass or drying dish.

  • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 70 °C) until a constant weight is achieved.[4]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and provides systematic solutions.

Diagram 1: General Recrystallization Workflow

G start Start with Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities present) dissolve->hot_filter Optional cool Slow Cooling to Room Temperature dissolve->cool hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: A generalized workflow for the recrystallization process.

Problem 1: Oiling Out - The compound separates as a liquid instead of crystals.

  • Causality: "Oiling out" occurs when the melting point of the solute is lower than the temperature of the solution at the point of saturation. This can be due to the presence of significant impurities that depress the melting point of the mixture. The oily layer often traps impurities, leading to poor purification.

  • Solutions:

    • Increase Solvent Volume: Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent. This will lower the saturation temperature of the solution, potentially below the melting point of the crude solid.

    • Change Solvent: The current solvent may be too nonpolar or its boiling point may be too high. Try a more polar solvent or one with a lower boiling point.

    • Use a Mixed Solvent System: Dissolve the crude material in a good solvent and slowly add an anti-solvent while the solution is hot until it becomes cloudy. Then, add a few drops of the good solvent to make it clear again and allow it to cool slowly.

    • Lower the Crystallization Temperature: If oiling out occurs at room temperature, try inducing crystallization at a lower temperature by scratching the flask or seeding, and then placing it in an ice bath.

Problem 2: No Crystals Form Upon Cooling.

  • Causality: This usually indicates that the solution is not supersaturated, meaning too much solvent was used, or the compound is highly soluble even at low temperatures in the chosen solvent.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystallization.

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Allow it to cool again and observe if crystals form. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly.

    • Add an Anti-solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent dropwise to the cooled solution to decrease the solubility of this compound.

Problem 3: Low Recovery of Pure Crystals.

  • Causality: A low yield can result from several factors:

    • Using too much solvent, which leaves a significant amount of the product dissolved in the mother liquor.

    • Premature crystallization during hot filtration.

    • Incomplete crystallization before filtration.

    • The crude material having a lower than expected amount of the desired product.

  • Solutions:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound.

    • Prevent Premature Crystallization: If performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing in the funnel.

    • Ensure Complete Crystallization: Allow sufficient time for cooling and crystallization, including an extended period in an ice bath.

    • Recover from Mother Liquor: If a significant amount of product is suspected to be in the mother liquor, you can try to recover it by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Problem 4: Crystals are Colored or Appear Impure.

  • Causality: The presence of colored impurities or other contaminants that co-crystallize with the this compound. A likely impurity from the synthesis of this compound from sec-butylamine and urea is di(sec-butyl)urea.[5] This impurity is less polar than this compound and may have different solubility characteristics.

  • Solutions:

    • Use Activated Charcoal: If the impurities are colored, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.

    • Perform a Second Recrystallization: If the first recrystallization does not yield a product of sufficient purity, a second recrystallization using the same or a different solvent system can further purify the compound.

    • Optimize Solvent Choice for Impurity Removal: If you suspect the presence of di(sec-butyl)urea, which is less polar, using a more polar solvent system might help to leave the di(sec-butyl)urea in the mother liquor while crystallizing the more polar this compound.

Diagram 2: Troubleshooting Decision Tree

G start Problem during Recrystallization oiling Oiling Out? start->oiling no_xtal No Crystals Form? start->no_xtal low_yield Low Yield? start->low_yield impure Impure Crystals? start->impure oiling_sol1 Reheat & Add More Solvent oiling->oiling_sol1 oiling_sol2 Change Solvent oiling->oiling_sol2 oiling_sol3 Use Mixed Solvent System oiling->oiling_sol3 no_xtal_sol1 Induce Crystallization (Scratch/Seed) no_xtal->no_xtal_sol1 no_xtal_sol2 Reduce Solvent Volume no_xtal->no_xtal_sol2 no_xtal_sol3 Add Anti-solvent no_xtal->no_xtal_sol3 low_yield_sol1 Optimize Solvent Volume low_yield->low_yield_sol1 low_yield_sol2 Ensure Complete Crystallization low_yield->low_yield_sol2 low_yield_sol3 Recover from Mother Liquor low_yield->low_yield_sol3 impure_sol1 Use Activated Charcoal impure->impure_sol1 impure_sol2 Perform Second Recrystallization impure->impure_sol2 impure_sol3 Optimize Solvent for Impurity Removal impure->impure_sol3

Caption: A decision tree for troubleshooting common recrystallization issues.

Safety Precautions

When working with this compound and organic solvents, it is essential to follow standard laboratory safety procedures:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • Be aware of the flammability and toxicity of the solvents being used.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning any experimental work. This compound is harmful if swallowed and may cause an allergic skin reaction.[1]

References

  • Di-sec-butylurea. PubChem.
  • This compound. PubChem.
  • Crystal structures of aryl-substituted ureas.
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  • Chemical Properties of N,N'-Di-sec-butylthiourea. Cheméo. [Link]
  • Method for synthesizing sec-butyl urea.
  • Ureas. Wikipedia. [Link]
  • Urea Solubility In Organic Solvents Revealing. Jinjiang Melamine. [Link]
  • Substituted Ureas. Methods of Synthesis and Applications.
  • ARYL-SUBSTITUTED UREAS. SYNTHESIS, PROPERTIES AND CRYSTAL STRUCTURE.
  • Novel synthesis of ureas: applic
  • Hydrogen bonding and the structure of substituted ureas: solid-state NMR, vibrational spectroscopy, and single-crystal x-ray diffraction studies.
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troubleshooting sec-butylurea synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of sec-butylurea. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges and side reactions encountered during the synthesis of this compound. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and safest laboratory-scale synthesis method for this compound?

A1: The most prevalent and safer laboratory method for synthesizing this compound involves the reaction of sec-butylamine with urea in an aqueous acidic medium.[1][2][3] This method avoids the use of highly toxic and hazardous reagents like phosgene. The reaction is typically carried out by first forming a salt of sec-butylamine with an acid (e.g., sulfuric or hydrochloric acid) and then heating this salt with urea.[2][3]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in this compound synthesis can often be attributed to several factors. Firstly, suboptimal reaction temperature can lead to incomplete reaction or promote side reactions.[4][5] Secondly, an incorrect stoichiometric ratio of reactants is a common issue; an excess of either sec-butylamine or urea can favor the formation of byproducts. Lastly, product loss during the work-up and purification steps, such as recrystallization, can significantly impact the final yield. Careful optimization of these parameters is crucial for maximizing your yield.

Q3: I've identified an impurity with a higher molecular weight than this compound in my final product. What is it likely to be, and how can I prevent its formation?

A3: The most common higher molecular weight impurity is N,N'-di-sec-butylurea.[6] This byproduct can form, particularly at elevated temperatures, when a second molecule of sec-butylamine reacts with the desired this compound product, or with an isocyanate intermediate. To minimize its formation, it is critical to maintain strict temperature control and use the correct molar ratios of your reactants.

Q4: What is the best method for purifying crude this compound?

A4: Recrystallization is a highly effective and commonly used method for purifying this compound.[3] Water is often a suitable solvent for this purpose, as this compound's solubility is significantly higher in hot water than in cold. For impurities that are difficult to remove with water, a mixed solvent system, such as ethanol/water, may provide better results.[7]

Understanding the Core Synthesis and Side Reactions

The synthesis of this compound from sec-butylamine and urea appears straightforward, but a deeper understanding of the underlying reaction mechanisms is key to troubleshooting and optimizing the process.

The primary reaction involves the nucleophilic attack of sec-butylamine on one of the carbonyl carbons of urea, leading to the displacement of ammonia and the formation of this compound. This reaction is typically performed under reflux conditions in an aqueous acidic environment.

The Critical Role of Urea Decomposition

A crucial aspect to consider is the thermal decomposition of urea itself. When heated above its melting point (approximately 133°C), and more significantly at temperatures exceeding 160°C, urea can decompose to form isocyanic acid (HNCO) and ammonia (NH₃).[1][2][8][9][10]

CO(NH₂)₂ ⇌ HNCO + NH₃

Isocyanic acid is a highly reactive intermediate and is the primary source of the most common side reactions in this synthesis.

Primary Side Reaction: Formation of N,N'-di-sec-butylurea

The formation of the disubstituted urea, N,N'-di-sec-butylurea, is the most frequently encountered side reaction. This can occur via two main pathways:

  • Reaction via Isocyanic Acid: The isocyanic acid generated from urea decomposition can react with the starting material, sec-butylamine, to produce this compound. However, if there is an excess of sec-butylamine, or if the reaction conditions favor the formation of isocyanic acid, a subsequent reaction can occur where the newly formed this compound reacts with another molecule of isocyanic acid, ultimately leading to N,N'-di-sec-butylurea after reaction with another sec-butylamine molecule. A more direct pathway is the reaction of isocyanic acid with sec-butylamine to form an intermediate that then reacts with another molecule of sec-butylamine.

  • Direct Aminolysis: At higher temperatures, it is also possible for sec-butylamine to directly displace the amino group of the already formed this compound, though this is generally less favored.

The following diagram illustrates the intended reaction and the primary side reaction pathway.

sec_butylurea_synthesis urea Urea sec_butylurea This compound (Desired Product) urea->sec_butylurea isocyanic_acid Isocyanic Acid (Intermediate) urea->isocyanic_acid Heat (>160°C) ammonia Ammonia urea->ammonia sec_butylamine sec-Butylamine sec_butylamine->sec_butylurea Reacts with di_sec_butylurea N,N'-di-sec-butylurea (Side Product) sec_butylamine->di_sec_butylurea isocyanic_acid->sec_butylurea Reacts with sec-Butylamine isocyanic_acid->di_sec_butylurea Reacts with sec-Butylamine (Excess)

Caption: Reaction scheme for this compound synthesis and a key side reaction.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Product Yield
Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. Check for the presence of starting materials in the crude product.Extend the reaction time. Ensure the reaction temperature is maintained at the optimal level (typically reflux). Confirm the pH of the reaction mixture is acidic to facilitate the reaction.
Side Reaction Dominance Analyze the crude product by HPLC or GC-MS to identify and quantify major byproducts, such as N,N'-di-sec-butylurea.Lower the reaction temperature to minimize urea decomposition into isocyanic acid.[5] Use a precise 1:1 molar ratio of sec-butylamine salt to urea.
Product Loss During Work-up Review your recrystallization procedure. Is the product "oiling out" instead of crystallizing? Is a significant amount of product remaining in the mother liquor?Ensure the hot solution is fully dissolved before cooling. Cool the solution slowly to promote crystal growth. Cool to a lower temperature (e.g., in an ice bath) to maximize precipitation before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Problem 2: Presence of N,N'-di-sec-butylurea Impurity
Potential Cause Diagnostic Check Recommended Solution
High Reaction Temperature Review your experimental setup to ensure accurate temperature monitoring and control.Maintain the reaction temperature at the minimum required for a reasonable reaction rate (e.g., gentle reflux). Avoid excessive heating that can accelerate urea decomposition.[2][9]
Incorrect Stoichiometry Double-check the calculations and measurements of your starting materials.Use a precise molar ratio of reactants. An excess of sec-butylamine can drive the formation of the disubstituted byproduct.
Ineffective Purification Analyze the product after recrystallization to check for the persistent presence of the impurity.If a single recrystallization from water is insufficient, try a different solvent system like ethanol/water.[7] For very persistent impurities, column chromatography may be necessary.

The following flowchart provides a decision-making tool for troubleshooting common issues in this compound synthesis.

troubleshooting_flowchart start Start Synthesis Troubleshooting check_yield Is the yield low? start->check_yield check_purity Is the product impure? check_yield->check_purity No incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction Yes identify_impurity Identify impurity (HPLC, GC-MS) check_purity->identify_impurity Yes end Synthesis Optimized check_purity->end No side_reactions Side Reactions Prevalent? incomplete_reaction->side_reactions No extend_time Increase reaction time/temp incomplete_reaction->extend_time Yes workup_loss Product Loss During Work-up? side_reactions->workup_loss No adjust_stoichiometry Adjust stoichiometry & lower temp side_reactions->adjust_stoichiometry Yes workup_loss->check_purity No optimize_purification Optimize recrystallization workup_loss->optimize_purification Yes extend_time->check_yield adjust_stoichiometry->check_yield optimize_purification->check_yield di_sec_butylurea_present N,N'-di-sec-butylurea present? identify_impurity->di_sec_butylurea_present di_sec_butylurea_present->adjust_stoichiometry Yes di_sec_butylurea_present->optimize_purification No

Caption: A troubleshooting decision tree for this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • sec-Butylamine

  • Urea

  • Concentrated Sulfuric Acid (or Hydrochloric Acid)

  • Deionized Water

  • Methyl Red Indicator (optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add deionized water.

  • Cool the flask in an ice-water bath and slowly add sec-butylamine.

  • While stirring, slowly add concentrated sulfuric acid dropwise to neutralize the amine and form the sec-butylammonium salt. Maintain the temperature below 20°C during the acid addition. The pH should be acidic.

  • Once the salt formation is complete, add urea to the flask.

  • Heat the mixture to reflux and maintain for the desired reaction time (typically 3-4 hours).

  • After the reaction is complete, cool the mixture to room temperature, which should result in the precipitation of crude this compound.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold deionized water.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Deionized Water (or 95% Ethanol)

Procedure:

  • Transfer the crude this compound to a beaker or Erlenmeyer flask.

  • Add a minimal amount of deionized water (or 95% ethanol).

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add small portions of hot solvent until a clear solution is obtained.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

Protocol 3: Analytical Characterization by HPLC

Objective: To assess the purity of the synthesized this compound and identify the presence of N,N'-di-sec-butylurea.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% B to 95% B over 20 minutes)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of water and acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Results:

  • This compound: Will elute as the major peak.

  • N,N'-di-sec-butylurea: Being more non-polar, it will have a longer retention time than this compound.

References

  • Wikipedia. Urea. [Link]
  • Chemistry For Everyone. (2023, July 20). How Does Urea Decompose? [Video]. YouTube. [Link]
  • Schaber, P. M., et al. (2019). Thermodynamics and reaction mechanism of urea decomposition. RSC Advances, 9(42), 24455-24473.
  • Koebel, M., & Strutz, E. (2003). Thermal and Hydrolytic Decomposition of Urea for Automotive Selective Catalytic Reduction Systems: Thermochemical and Practical Aspects. Industrial & Engineering Chemistry Research, 42(10), 2093–2100.
  • Chen, J. P., & Isa, K. (1998). Thermal Decomposition of Urea and Urea Derivatives by Simultaneous TG/(DTA)/MS. Journal of the Mass Spectrometry Society of Japan, 46(4), 269-274.
  • Delebecq, E., et al. (2013). Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e) [Image]. In A review of the synthesis, properties, and applications of cyclic carbonates and their derivatives.
  • Wikibooks.
  • Si, Y.-X., Zhu, P.-F., & Zhang, S.-L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086–9090.
  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]
  • Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. (2003). Synthesis of mono- and N,N-disubstituted ureas. Arkivoc, 2003(5), 149-156.
  • Zhang, Y., et al. (2011). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry, 13(11), 3059-3062.
  • Magano, J. (2012). Reactions of CO2 with Amines. IntechOpen.
  • ResearchGate.
  • Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105.
  • University of Rochester, Department of Chemistry.
  • SIELC Technologies. Separation of Ethylene urea on Newcrom R1 HPLC column. [Link]
  • Google Patents. (2005). CN1660795A - Method for synthesizing sec-butyl urea.
  • Fujita, S.-i., Bhanage, B. M., & Arai, M. (2004). Synthesis of N,N′-Disubstituted Urea from Ethylene Carbonate and Amine Using CaO. Chemistry Letters, 33(6), 742-743.
  • Google Patents. (1982).
  • Dong, M. W. (2013). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. American Pharmaceutical Review.
  • Czauderna, M., & Kowalczyk, J. (2011). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science, 56(12), 549-556.
  • Kumar, V., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
  • BioPharm International. (2015). Analytical Strategies for Monitoring Residual Impurities. [Link]
  • Smith, J. (2023, October 17). Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Derivatives. Journal of Organic Chemistry Synthesis.
  • Magano, J., & Dunetz, J. R. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(6), 1424–1427.
  • NurdRage. (2016, February 1). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. [Link]
  • ResearchGate. (2023, December 10). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
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  • Google Patents. (2015). CN105061214A - Production process of N,N'-di-sec-butyl-1,4-phenylenediamine.
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Technical Support Center: Identification and Control of Impurities in sec-Butylurea Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for sec-butylurea synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity profiling during the production of this compound. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and ensure the quality and safety of your product.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape

This section addresses fundamental questions regarding the origin and classification of impurities in the context of this compound synthesis.

Q1: What are the primary sources of impurities in this compound synthesis?

A1: Impurities in any synthesis can be broadly categorized according to International Council for Harmonisation (ICH) guidelines.[1] For the common synthesis route of this compound from sec-butylamine and urea[2], impurities can arise from several sources:

  • Starting Materials: Contaminants present in the initial sec-butylamine or urea feedstocks.

  • Intermediates: Incomplete conversion of reaction intermediates to the final product.

  • By-products: Unwanted side reactions occurring under the synthesis conditions.

  • Degradation Products: Decomposition of this compound or other reactants, often due to excessive heat or prolonged reaction times.

  • Reagents, Ligands, and Catalysts: Residuals from materials used during the synthesis, such as acids (e.g., HCl, H₂SO₄) used for salt formation.[2][3]

Understanding the potential source is the first critical step in identification and remediation.[4]

Q2: Why is it critical to identify and control impurities, even at low levels?

A2: The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of a final pharmaceutical product.[5] Potential risks include:

  • Altered Efficacy: Impurities can reduce the concentration of the active pharmaceutical ingredient (API).

  • Toxicity: Some impurities may be toxic, carcinogenic, or immunogenic, posing a direct health risk.[6][7]

  • Modified Physicochemical Properties: Impurities can affect properties like solubility, stability, and crystal form, which are crucial for formulation and bioavailability.

Regulatory bodies like the FDA and EMA have strict guidelines (e.g., ICH Q3A/B) that mandate the identification and characterization of any impurity present above a certain threshold (typically >0.10%).[1]

Section 2: Troubleshooting Guide - From Unexpected Peaks to Confirmed Structures

This section provides a structured, question-and-answer approach to common experimental challenges.

Q3: My HPLC analysis shows a peak matching the retention time of sec-butylamine. How do I confirm it and what process parameters should I check?

A3: This is a common issue indicating an incomplete reaction.

Causality: The reaction between the sec-butylamine salt and urea requires sufficient time and temperature to go to completion. Inadequate reaction conditions are the most likely cause.

Troubleshooting Protocol:

  • Confirmation of Identity:

    • Spiking Study: The most straightforward confirmation method. Spike a sample of your reaction mixture with a small amount of a pure sec-butylamine standard. If the peak area increases without the appearance of a new peak, the identity is confirmed.

    • LC-MS Analysis: For unambiguous confirmation, analyze the sample by LC-MS. The peak should exhibit a mass-to-charge ratio (m/z) corresponding to protonated sec-butylamine ([M+H]⁺ ≈ 74.1).

  • Process Parameter Investigation:

    • Reaction Time & Temperature: The synthesis often involves a reflux step.[2] Ensure the reaction has been refluxed for the specified duration (e.g., 4 hours or more) and that the target temperature was maintained.

    • Stoichiometry: Verify the molar ratio of reactants. A common ratio is a molar excess of urea to sec-butylamine (e.g., 1.5:1 to 3:1) to drive the reaction towards completion.[2]

    • pH Control: The initial salt formation step is pH-dependent.[2] Ensure the pH was correctly adjusted to the target range (e.g., 5.0-5.5) to ensure all sec-butylamine was converted to its salt before the addition of urea.

Q4: I have a significant, late-eluting peak in my reversed-phase HPLC. I suspect it's a dimer or related by-product. What could it be?

A4: A late-eluting peak in reversed-phase chromatography is typically more non-polar than the main compound. In this synthesis, the most probable by-product with this characteristic is N,N'-di-sec-butylurea .

Causality: This impurity can form if the isocyanate intermediate, formed from urea, reacts with a second molecule of sec-butylamine instead of ammonia.

Identification Workflow:

  • Hypothesize Structure & Mass: The proposed structure is N,N'-di-sec-butylurea. Its molecular weight is 172.28 g/mol .

  • LC-MS Analysis: Analyze the sample using LC-MS. Look for an ion with an m/z corresponding to the protonated molecule ([M+H]⁺ ≈ 173.3).

  • MS/MS Fragmentation: Perform a tandem MS (MS/MS) experiment on the parent ion (m/z 173.3). The fragmentation pattern should be consistent with the proposed structure. Expect to see fragments corresponding to the loss of a sec-butyl group or cleavage of the urea backbone.

  • Confirmation (if necessary): For absolute confirmation, the impurity can be isolated using preparative HPLC, and its structure can be definitively elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.[6][8]

Q5: My chromatogram has several minor, unknown peaks. What is a systematic approach to identify them?

A5: A systematic approach is crucial for efficiently identifying multiple unknown impurities.[7] This ensures regulatory compliance and process understanding.

Expertise-Driven Insight: Do not analyze in a vacuum. Start by considering the reaction mechanism, starting materials, and potential degradation pathways to create a list of probable structures. This "impurity fate mapping" guides the analytical strategy.

The diagram below outlines a robust workflow for this process.

Impurity_Identification_Workflow start Detection of Unknown Peak in HPLC-UV hypothesis Hypothesize Potential Structures (By-products, Degradants, etc.) start->hypothesis lcms LC-MS Analysis (Accurate Mass & Formula) hypothesis->lcms msms LC-MS/MS Analysis (Fragmentation Pattern) lcms->msms evaluation Evaluate Data vs. Hypothesis (Structure Elucidation) msms->evaluation match Structure Consistent? evaluation->match isolate Isolate Impurity (Prep-HPLC) match->isolate No / Ambiguous end Confirmed Impurity Structure match->end Yes nmr Definitive Identification (NMR Spectroscopy) isolate->nmr nmr->end

Caption: General workflow for the identification of unknown impurities.

Section 3: Key Experimental Protocols

This section provides detailed methodologies for the essential analytical techniques discussed.

Protocol 1: HPLC-UV Method for Routine Impurity Profiling

This protocol describes a standard reversed-phase HPLC method suitable for separating this compound from its common process-related impurities.

Trustworthiness: This method is designed to be self-validating. System suitability parameters (e.g., tailing factor, resolution, and theoretical plates) should be established and checked before each run to ensure reliable and reproducible data.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of basic compounds like sec-butylamine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% B to 95% B over 20 minA broad gradient is used for initial screening to elute both polar (urea) and non-polar (di-sec-butylurea) impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 210 nmWavelength at which the urea chromophore absorbs, allowing for general detection of the API and related impurities.
Injection Vol. 10 µLStandard volume; can be adjusted based on sample concentration.
Protocol 2: Structure Elucidation of an Unknown Impurity using LC-MS/MS

This protocol outlines the steps for obtaining mass spectral data to identify an unknown peak from the HPLC analysis. Modern analytical techniques like LC-MS are powerful tools for this purpose.[9]

  • Initial LC-MS Scan (Full Scan Mode):

    • Objective: To determine the accurate mass of the unknown impurity.

    • Method: Perform an LC-MS run using the HPLC conditions from Protocol 1. The mass spectrometer should be in full scan mode, typically scanning a range from m/z 50 to 500. Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for best results.[8][10]

    • Data Analysis: Extract the mass spectrum for the unknown peak. The high-resolution mass of the parent ion can be used to predict the elemental formula.

  • Tandem MS (MS/MS) Scan (Product Ion Scan):

    • Objective: To generate a fragmentation pattern that provides structural information.

    • Method: Set up a new LC-MS run. This time, program the mass spectrometer to isolate the parent ion mass determined in the previous step and fragment it using collision-induced dissociation (CID).

    • Data Analysis: Analyze the resulting fragment ions. Compare this fragmentation pattern against the patterns of known standards or use it to piece together the structure of the unknown compound. For example, a neutral loss of 57 Da would strongly suggest the loss of a sec-butyl group.

Summary Table of Potential Impurities

Potential Impurity Likely Source Typical Elution (RP-HPLC) Primary Identification Technique
UreaStarting MaterialVery EarlyRetention Time Matching, LC-MS
sec-ButylamineStarting MaterialEarlyRetention Time Matching, LC-MS
N,N'-di-sec-butylureaBy-productLateLC-MS, MS/MS
BiuretBy-product (from Urea)Very EarlyLC-MS
Unknown DegradantsDegradationVariableLC-MS, MS/MS, NMR

References

  • Pharmaceutical Technology. (2021). Advancing Detection of Unknown Impurities. [Link]
  • Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]
  • Eurofins Scientific. (n.d.). Identification of unknown pharmaceutical impurities. [Link]
  • ResolveMass Laboratories Inc. (n.d.).
  • Intertek. (n.d.).
  • Google Patents. (2005). CN1660795A - Method for synthesizing sec-butyl urea.
  • PubChem - NIH. (n.d.). This compound. [Link]
  • Bali, V., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
  • Organic Syntheses. (n.d.). dl-METHYLETHYLACETIC ACID. [Link]
  • Al-Tannak, N. F., & Hemdan, A. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [Link]
  • International Journal of Pharmaceutical Research & Allied Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
  • Jain, D., & Basniwal, P.K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

Sources

Technical Support Center: Strategies for Improving the Solubility of sec-Butylurea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sec-butylurea applications. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound in their reaction media. This compound's amphiphilic nature, stemming from its polar urea head and non-polar sec-butyl tail, often leads to complex solubility behavior. This document provides in-depth, field-proven insights and practical troubleshooting steps to help you achieve stable and effective solutions for your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of this compound.

Q1: What are the core physicochemical properties of this compound?

Understanding the basic properties of this compound is the first step in troubleshooting its solubility. It is a white, odorless solid.[1][2] Key data are summarized below:

PropertyValueSource(s)
Molecular Formula C₅H₁₂N₂O[1][3]
Molecular Weight 116.16 g/mol [1]
Appearance White odorless solid[1][2]
Melting Point 102-104 °C[3]
Known Solvents Soluble in alcohol and ether[1][4]

Q2: What makes the solubility of this compound particularly challenging?

The solubility of this compound is governed by the interplay between its two distinct structural components:

  • The Polar Urea Moiety (-NH-CO-NH-): This group is hydrophilic and capable of forming strong hydrogen bonds with polar solvents like water.[5][6] The urea functional group acts as both a hydrogen bond donor and acceptor.[5]

  • The Non-Polar sec-Butyl Group (C₄H₉-): This alkyl chain is hydrophobic (lipophilic) and prefers to interact with non-polar solvents through van der Waals forces.

This dual nature means that this compound is often poorly soluble in highly polar solvents (like pure water) and very non-polar solvents (like hexane), as neither can effectively solvate both ends of the molecule simultaneously. Its solubility is optimal in solvents of intermediate polarity or in solvent mixtures.

Q3: What is the most logical first step when facing a solubility issue with this compound?

The most effective initial step is a systematic solvent screening . The principle of "like dissolves like" is a useful starting point.[7] Given this compound's moderate polarity, solvents with a similar polarity profile are likely to be most effective. Begin with small-scale solubility tests in a range of solvents before committing to a large-scale reaction. A good starting list includes alcohols (methanol, ethanol, isopropanol), ethers (THF, 1,4-dioxane), and polar aprotic solvents (DMF, DMSO).

Q4: How does temperature influence the solubility of this compound?

For most solid solutes, including urea derivatives, solubility in a liquid solvent increases with temperature.[8][9][10] Applying heat increases the kinetic energy of the solvent molecules, enabling them to more effectively break apart the solute's crystal lattice and accommodate the solute molecules.

  • Causality: This is a direct consequence of the thermodynamics of dissolution. For many solids, the process is endothermic (ΔH_sol > 0), meaning the system absorbs heat to dissolve the solute. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium toward more dissolution.

  • Practical Consideration: While heating is an effective strategy, be mindful of the thermal stability of this compound and other components in your reaction mixture. Always determine the solubility at your intended reaction temperature and be aware that the compound may precipitate upon cooling.

Q5: Can pH be used to modify the solubility of this compound in aqueous media?

Yes, pH can be a powerful tool, particularly in aqueous systems. The solubility of compounds containing acidic or basic functional groups is often pH-dependent.[11]

  • Mechanism: The urea functional group is weakly basic. Under neutral or slightly acidic conditions, the nitrogen or oxygen atoms in the urea moiety can become protonated. This protonation increases the molecule's overall polarity and hydrophilicity, which can enhance its solubility in water.[9] Conversely, under strongly alkaline conditions, solubility may decrease.[9]

  • Self-Validation: When attempting pH modification, add acid (e.g., dilute HCl) dropwise and observe for dissolution. It is critical to monitor the pH to ensure it remains compatible with your reaction conditions and does not cause unwanted side reactions like hydrolysis. The change in solubility should be reversible by adding a base to return to the initial pH, which would cause precipitation.

Section 2: Troubleshooting Guide: Common Experimental Issues

This guide provides a problem-solution framework for specific challenges you may encounter.

Problem 1: My this compound will not dissolve in my chosen reaction solvent.

Scenario Underlying Cause & Scientific Rationale Recommended Solutions & Protocols
In a Non-Polar Solvent (e.g., Toluene, Hexane, Dichloromethane)Polarity Mismatch: The energy required for the non-polar solvent to break the hydrogen bonds within the this compound crystal lattice is too high. The weak van der Waals interactions offered by the solvent are insufficient to stabilize the polar urea group.1. Switch to a More Polar Solvent: Consult the solvent selection table in Protocol 1. Alcohols or polar aprotic solvents are excellent starting points.[1][4] 2. Introduce a Co-solvent: If the non-polar solvent is required for the reaction, add a minimal amount of a miscible polar co-solvent (e.g., THF, isopropanol) to create a solvent blend with an intermediate polarity. This technique is known as co-solvency.[12][13]
In a Highly Polar Solvent (e.g., Pure Water)Hydrophobic Effect: The large, non-polar sec-butyl group disrupts the extensive hydrogen-bonding network of water. This is energetically unfavorable, causing the this compound molecules to aggregate and resist dissolution to minimize the disruption.1. Implement a Co-solvent System: This is the most common and effective solution. Adding a water-miscible organic solvent like ethanol or propylene glycol reduces the overall polarity of the solvent system, making it more favorable for the sec-butyl group.[12][14] See Protocol 2 for a detailed methodology. 2. Adjust Temperature: Gently warm the solution while stirring. The increased kinetic energy can help overcome the energy barrier for dissolution.[10] 3. Modify pH: Carefully lower the pH to be slightly acidic (e.g., pH 5-6) to increase the hydrophilicity of the urea group.[9]

Problem 2: My this compound dissolves upon heating but crashes out of solution upon cooling.

Underlying Cause & Scientific Rationale Recommended Solutions & Protocols
Supersaturation: You have created a supersaturated solution at an elevated temperature. The solubility limit of this compound in your specific solvent system is highly temperature-dependent.[15] As the solution cools, the kinetic energy decreases, and the solubility limit drops, forcing the excess solute to precipitate.1. Maintain Reaction Temperature: If possible, conduct the subsequent steps of your experiment at the elevated temperature where the compound remains soluble. 2. Redesign the Solvent System: The ideal solution is to find a solvent or co-solvent system where the compound is soluble at the desired working temperature (e.g., room temperature). Use the co-solvency method (Protocol 2) to increase the baseline solubility. 3. Controlled Cooling (for Crystallization): If your goal is to crystallize the product, this behavior is desirable. Use a slow, controlled cooling rate to promote the formation of larger, purer crystals.

Section 3: Key Experimental Protocols

These protocols provide validated, step-by-step procedures for systematically improving solubility.

Protocol 1: Systematic Solvent Screening

  • Objective: To efficiently identify a suitable solvent for this compound.

  • Methodology:

    • Dispense a small, known amount of this compound (e.g., 10 mg) into several labeled vials.

    • To each vial, add a different test solvent from the list below, starting with a small volume (e.g., 0.1 mL).

    • Vortex each vial vigorously for 30 seconds at room temperature.

    • Observe and record the results (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").

    • For vials where the solid is insoluble, add another aliquot of solvent (e.g., 0.1 mL increments up to 1.0 mL) and repeat step 3 to roughly estimate the solubility.

    • If still insoluble at room temperature, gently warm the vial (e.g., to 40-50 °C) and observe any change.

  • Suggested Solvent Screening List (from Non-Polar to Polar):

    • Hexane

    • Toluene

    • Diethyl Ether

    • Tetrahydrofuran (THF)

    • Acetone

    • Isopropanol

    • Ethanol

    • Methanol

    • Dimethylformamide (DMF)

    • Water

Protocol 2: Developing a Co-Solvent System for Aqueous Media

  • Objective: To increase the solubility of this compound in an aqueous solution by adding a water-miscible organic co-solvent.

  • Methodology:

    • Determine the baseline solubility of this compound in water at your target temperature.

    • Prepare several stock solutions of water and a co-solvent (e.g., ethanol) in varying ratios (e.g., 90:10, 80:20, 70:30 v/v).

    • Add a known excess of this compound to a set volume of each co-solvent mixture.

    • Stir the mixtures vigorously at a constant temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours).

    • Allow any undissolved solid to settle.

    • Carefully extract an aliquot of the clear supernatant from each mixture.

    • Quantify the concentration of this compound in each aliquot using a suitable analytical method (e.g., HPLC, GC) to determine the solubility in each co-solvent ratio.

    • Select the co-solvent ratio that provides the required solubility while minimizing the organic solvent content to avoid interfering with your reaction.

Section 4: Visualizing Solubilization Strategies

Visual workflows can aid in making logical, step-by-step decisions during your experimental design.

Solubility_Troubleshooting_Workflow start Start: this compound Fails to Dissolve media_type In Which Medium? start->media_type organic Organic (Non-Polar) media_type->organic Organic aqueous Aqueous (Polar) media_type->aqueous Aqueous strategy_org Strategy for Organic Media organic->strategy_org strategy_aq Strategy for Aqueous Media aqueous->strategy_aq solv_screen 1. Perform Solvent Screening (Protocol 1) strategy_org->solv_screen add_cosolvent_org 2. Add Polar Co-solvent (e.g., THF, IPA) solv_screen->add_cosolvent_org increase_temp_org 3. Increase Temperature (with caution) add_cosolvent_org->increase_temp_org add_cosolvent_aq 1. Add Water-Miscible Co-solvent (e.g., Ethanol, PG) (Protocol 2) strategy_aq->add_cosolvent_aq increase_temp_aq 2. Increase Temperature add_cosolvent_aq->increase_temp_aq adjust_ph 3. Lower pH (Slightly Acidic) increase_temp_aq->adjust_ph

Caption: Decision workflow for selecting a this compound solubilization strategy.

CoSolvency_Mechanism cluster_solvation Solvation Shell sbu Urea Moiety (Polar) sec-Butyl Tail (Non-Polar) This compound h2o Water Molecules h2o->sbu:head H-Bonding cosolvent Co-solvent (e.g., Ethanol) cosolvent->sbu:tail Hydrophobic Interaction

Sources

Technical Support Center: Navigating the Scale-Up of sec-Butylurea Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sec-butylurea synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the scale-up of this important synthesis. Drawing upon established chemical principles and field-proven insights, this document will address common challenges, from reaction kinetics and impurity control to process safety and final product purification.

I. Foundational Principles of this compound Synthesis

The synthesis of this compound from sec-butylamine and urea in an aqueous medium is an attractive, phosgene-free method.[1][2] The process can be conceptually divided into two primary stages:

  • Exothermic Salt Formation: An initial acid-base neutralization between sec-butylamine and an acid (e.g., hydrochloric or sulfuric acid) to form the corresponding ammonium salt. This step is crucial for activating the amine for the subsequent reaction with urea.

  • Urea Formation and Reflux: The reaction of the sec-butylammonium salt with urea at elevated temperatures (reflux) to yield this compound.

Following the reaction, the product is typically isolated and purified by crystallization from the aqueous reaction mixture.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

A. Reaction and Yield-Related Issues

Question 1: My reaction yield is consistently low, even with extended reflux times. What are the potential causes and how can I improve it?

Answer:

Low yields in this compound synthesis can stem from several factors, ranging from suboptimal reaction conditions to reactant degradation. Here’s a systematic approach to troubleshooting:

  • pH Control During Salt Formation: The initial salt formation is critical. The pH of the solution should be carefully monitored and maintained in the acidic range (typically pH 5-5.5) to ensure complete conversion of the volatile and flammable sec-butylamine to its non-volatile salt.[1] An incorrect pH can lead to the loss of sec-butylamine during heating.

  • Molar Ratio of Reactants: While a 1:1 molar ratio of sec-butylamine to urea is stoichiometrically required, an excess of urea is often employed to drive the reaction to completion.[1] However, a very large excess can complicate purification. Experiment with varying the urea to sec-butylamine salt ratio (e.g., 1.2:1 to 1.5:1) to find the optimal balance for your scale.

  • Reaction Temperature and Time: The reaction is typically carried out at reflux.[1] Ensure that a consistent and appropriate reflux temperature is maintained. Insufficient temperature or reaction time will lead to incomplete conversion. Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC to determine the optimal reaction time for your specific setup.

  • Urea Decomposition: At elevated temperatures, urea can decompose to form byproducts such as biuret and cyanuric acid.[3][4][5][6][7][8][9][10][11] These byproducts may not only consume urea but could also potentially react with sec-butylamine, reducing the yield of the desired product. While the primary reaction is favored, prolonged reaction times at very high temperatures should be avoided if possible.

Troubleshooting Protocol: Optimizing Reaction Yield

  • Verify pH: Before heating, ensure the pH of the sec-butylamine and acid solution is within the target range using a calibrated pH meter.

  • Optimize Reactant Ratio: Perform small-scale experiments with varying excesses of urea to identify the ratio that provides the best yield without overly complicating purification.

  • Monitor Reaction Progress: Track the disappearance of the sec-butylamine salt and the appearance of this compound using HPLC or TLC to establish the ideal reaction time.

  • Control Temperature: Maintain a steady reflux and avoid excessive heating to minimize urea decomposition.

Question 2: I am observing the formation of an insoluble white precipitate during the initial salt formation step, even before adding urea. What is this and is it a problem?

Answer:

The white precipitate observed upon addition of acid to sec-butylamine is likely the sec-butylammonium salt. This is an expected intermediate in the reaction. The solubility of this salt in water may be limited, especially at lower temperatures or higher concentrations. The formation of this precipitate is not necessarily a problem, as it will likely dissolve as the reaction mixture is heated. However, it is important to ensure good mixing to maintain a homogenous slurry for the subsequent reaction with urea.

B. Purity and Impurity Profile Issues

Question 3: My final product purity is below the desired specification after crystallization. What are the likely impurities and how can I remove them?

Answer:

Achieving high purity is a common challenge during scale-up. The impurity profile can be influenced by side reactions and the efficiency of the purification process.

  • Potential Impurities:

    • Unreacted Urea: Due to the use of excess urea.

    • Biuret and Cyanuric Acid: From the thermal decomposition of urea.[3][4][5][6][7][8][9][10][11] Biuret, in particular, is known to inhibit the crystal growth of urea and may have a similar effect on this compound.[12][13]

    • Di-sec-butylurea: Although less likely under these conditions, the reaction of this compound with another molecule of sec-butylamine at very high temperatures could theoretically lead to this byproduct.

    • Entrapped Starting Materials: Inefficient crystallization can lead to the inclusion of unreacted sec-butylammonium salt or urea in the final product.

  • Improving Purity through Crystallization:

    • Solvent Volume: The amount of water used for crystallization is critical. Too little solvent may result in the co-precipitation of impurities, while too much will decrease the yield. A common starting point is to use a volume of water that is 1.5 times the weight of the crude solid.[1]

    • Cooling Rate: A slow and controlled cooling rate is crucial for the formation of larger, purer crystals.[14][15][16][17] Rapid cooling can lead to the formation of smaller crystals with a higher surface area, which can trap impurities.

    • Agitation: Proper mixing during crystallization is essential to ensure uniform supersaturation and prevent the formation of agglomerates.[18][19][20]

    • Washing: Thoroughly wash the filtered crystals with cold water to remove any residual mother liquor containing dissolved impurities.

Troubleshooting Protocol: Enhancing Product Purity

  • Analyze Impurity Profile: Use analytical techniques such as HPLC, LC-MS, or GC-MS to identify the major impurities in your crude product.

  • Optimize Crystallization Conditions:

    • Experiment with different solvent volumes for recrystallization.

    • Implement a controlled cooling profile (e.g., a slow ramp-down of temperature).

    • Ensure efficient but not overly vigorous agitation during cooling.

  • Recrystallization: If a single crystallization step is insufficient, a second recrystallization may be necessary to achieve the desired purity.

C. Process Safety and Scale-Up Challenges

Question 4: What are the primary safety concerns when scaling up this synthesis, and how should they be addressed?

Answer:

Scaling up any chemical process introduces new safety challenges that must be carefully managed. For this compound synthesis, the key concerns are:

  • Thermal Management of Exothermic Salt Formation: The neutralization of sec-butylamine with a strong acid is an exothermic reaction.[21][22][23][24] On a larger scale, the heat generated can be significant, potentially leading to a rapid temperature increase if not properly controlled.

    • Mitigation:

      • Add the acid slowly and in a controlled manner to the sec-butylamine solution.

      • Utilize a jacketed reactor with a cooling system to dissipate the heat generated.

      • Monitor the internal temperature of the reactor continuously during the acid addition.

  • Handling of sec-Butylamine: sec-Butylamine is a flammable and corrosive liquid with a low flash point.[2][3][25][26]

    • Mitigation:

      • Handle sec-butylamine in a well-ventilated area, away from ignition sources.

      • Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

      • Ensure that all equipment is properly grounded to prevent static discharge.

  • Pressure Build-up During Reflux: Heating the aqueous reaction mixture to reflux will generate vapor pressure.

    • Mitigation:

      • The reactor must be equipped with a properly sized condenser to manage the vapor and return the condensate to the reactor.

      • The system should be vented to the atmosphere through the condenser to prevent pressure build-up. Never heat a closed system.

Workflow for Safe Scale-Up

cluster_0 Pre-Reaction Safety Review cluster_1 Reaction Execution cluster_2 Post-Reaction and Purification A Review Safety Data Sheets (SDS) for all reactants B Conduct a hazard and operability (HAZOP) study for the scaled-up process A->B C Ensure all equipment is properly rated for the intended temperature, pressure, and chemical compatibility B->C D Charge sec-butylamine and water to the reactor C->D E Start cooling and agitation D->E F Slowly add acid while monitoring temperature E->F G Add urea F->G H Heat to reflux with controlled heating G->H I Cool the reaction mixture under controlled conditions H->I J Isolate the product by filtration I->J K Wash the product with cold solvent J->K L Dry the product under appropriate conditions K->L

Caption: A workflow for ensuring process safety during the scale-up of this compound synthesis.

Question 5: I am having difficulty achieving a consistent crystal size distribution upon scale-up. What factors should I consider?

Answer:

Controlling crystal size distribution (CSD) is a common challenge in scaling up crystallization processes.[18][19][20] Key factors to consider include:

  • Mixing Efficiency: The transition from a small laboratory flask with magnetic stirring to a large, mechanically agitated reactor can significantly alter mixing dynamics. Poor mixing can lead to localized supersaturation, resulting in uncontrolled nucleation and a broad CSD.

    • Considerations:

      • Impeller Type and Speed: The choice of impeller (e.g., pitched-blade turbine, anchor) and its rotational speed will affect the flow patterns and shear forces within the vessel.

      • Baffles: The use of baffles in larger reactors is often necessary to prevent vortexing and improve top-to-bottom mixing.

  • Heat Transfer: Larger reactors have a lower surface area-to-volume ratio, making heat removal less efficient. This can lead to slower and less uniform cooling, which will impact the CSD.

    • Considerations:

      • Jacket Temperature Control: Precise control over the temperature of the cooling fluid in the reactor jacket is essential.

      • Cooling Profile: A linear cooling rate may not be optimal. A programmed cooling profile (e.g., slow cooling during nucleation and faster cooling during crystal growth) can provide better control.

  • Seeding Strategy: A consistent seeding protocol is crucial for reproducible crystallization.

    • Considerations:

      • Seed Quality and Quantity: Use a consistent amount of seed crystals with a known particle size distribution.

      • Seeding Temperature: Add the seed crystals at a specific temperature within the metastable zone to promote growth over nucleation.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different acid for the salt formation step? A1: Yes, other strong acids such as sulfuric acid can be used.[1] However, the choice of acid may affect the solubility of the resulting salt and the overall ionic strength of the solution, which could influence the subsequent reaction and crystallization. It is advisable to conduct small-scale trials to evaluate the impact of a different acid on your process.

Q2: Is it possible to perform this synthesis without a solvent? A2: While some urea syntheses can be performed under neat conditions, the use of water as a solvent in this process offers several advantages, including better temperature control, improved handling of reactants, and a safer process overall, as it avoids the use of phosgene.[1][2]

Q3: What analytical techniques are recommended for monitoring the reaction and final product purity? A3: High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring the progress of the reaction by quantifying the consumption of reactants and the formation of the product. For final product purity analysis, HPLC, Gas Chromatography (GC) after derivatization, and Liquid Chromatography-Mass Spectrometry (LC-MS) are all suitable methods.[25][26]

Q4: My final product is difficult to filter. What could be the cause? A4: Difficulty in filtration is often due to the formation of very small crystals or a "gummy" precipitate. This can be caused by rapid cooling, poor agitation during crystallization, or the presence of impurities that inhibit crystal growth. To address this, focus on optimizing your crystallization protocol to promote the growth of larger, more easily filterable crystals by implementing a slower cooling rate and ensuring adequate mixing.

IV. Data Summary and Experimental Protocols

Reactant and Product Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Safety Hazards
sec-Butylamine C₄H₁₁N73.14-7263Flammable, Corrosive, Toxic if swallowed, Harmful if inhaled[2][3][25][26][27]
Urea CH₄N₂O60.06132-135DecomposesMay cause eye, skin, and respiratory irritation[4][5][6][7][28]
This compound C₅H₁₂N₂O116.16165-166171.5Harmful if swallowed[26]
General Experimental Protocol for this compound Synthesis

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Salt Formation:

    • Charge the reactor with the desired amount of water.

    • Under agitation, add sec-butylamine to the water.

    • Begin cooling the reactor jacket.

    • Slowly add the chosen acid (e.g., concentrated HCl) to the sec-butylamine solution, maintaining the internal temperature below a set point (e.g., 25°C).

    • Monitor the pH and continue adding acid until the target pH (e.g., 5.0-5.5) is reached.

  • Reaction:

    • Add urea to the reactor containing the sec-butylammonium salt solution.

    • Begin heating the reactor to bring the mixture to a gentle reflux.

    • Maintain the reflux for the predetermined reaction time, with continuous agitation.

  • Crystallization and Isolation:

    • Once the reaction is complete, turn off the heat and allow the mixture to cool slowly with agitation.

    • Implement a controlled cooling profile using the reactor jacket to cool the mixture to a target temperature (e.g., 0-5°C).

    • Hold the mixture at the final temperature for a period to ensure complete crystallization.

    • Isolate the crystalline product by filtration.

    • Wash the filter cake with cold water.

    • Dry the product in a vacuum oven at a suitable temperature (e.g., 70°C) until a constant weight is achieved.

Logical Relationship of Troubleshooting

cluster_0 Observed Problem cluster_1 Potential Causes cluster_2 Troubleshooting Actions A Low Yield E Incomplete Reaction A->E F Reactant Loss A->F G Side Reactions A->G B Low Purity B->G H Inefficient Purification B->H C Inconsistent Crystal Size I Poor Mixing C->I J Inefficient Heat Transfer C->J K Uncontrolled Nucleation C->K D Process Safety Concerns L Exothermic Reaction D->L M Flammable/Corrosive Reactants D->M N Optimize Reaction Time/Temp E->N O Adjust Reactant Ratio E->O P Control pH F->P G->N Q Optimize Crystallization H->Q R Improve Agitation I->R S Implement Controlled Cooling J->S T Use Seeding Strategy K->T U Slow Reagent Addition L->U V Use Proper PPE and Handling M->V

Caption: A diagram illustrating the logical relationships between common problems, their potential causes, and corresponding troubleshooting actions in this compound synthesis scale-up.

V. References

  • An Experimental Investigation of the Urea-Water Decomposition and Selective Catalytic Reduction (SCR). (n.d.). CORE. Retrieved from [Link]

  • Effect of oxygen and additives on thermal decomposition of aqueous urea solution. (2015). ResearchGate. Retrieved from [Link]

  • How Does Urea Decompose? (2023). Chemistry For Everyone. Retrieved from [Link]

  • Hydrolysis and thermolysis of urea and its decomposition byproducts biuret, cyanuric acid and melamine over anatase TiO2. (2014). ResearchGate. Retrieved from [Link]

  • Urea. (n.d.). Wikipedia. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Butylurea. (n.d.). PubChem. Retrieved from [Link]

  • Method for synthesizing sec-butyl urea. (n.d.). Google Patents. Retrieved from

  • Method for synthesizing sec-butyl urea. (n.d.). Google Patents. Retrieved from

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  • How to develop scale-up strategies for challenging crystallization processes. (2021). YouTube. Retrieved from [Link]

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  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Modelling and control of crystal purity, size and shape distributions in crystallization processes. (2017). Loughborough University Research Repository. Retrieved from [Link]

  • Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. (2023). MDPI. Retrieved from [Link]

  • Thermodynamics and reaction mechanism of urea decomposition. (2019). SciSpace. Retrieved from [Link]

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (2021). MDPI. Retrieved from [Link]

  • Urea thermolysis studied under flow reactor conditions using DSC and FT-IR. (2014). ResearchGate. Retrieved from [Link]

  • Particle Size and Shape Control in Crystallization Processes. (2004). ResearchGate. Retrieved from [Link]

  • Thermodynamics of the Urea Process. (n.d.). UreaKnowHow. Retrieved from [Link]

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  • Thermodynamics and reaction mechanism of urea decomposition. (2019). ResearchGate. Retrieved from [Link]

  • THE EFFECT OF COOLING RATE DURING CRYSTALLIZATION ON THE MELTING BEHAVIOR OF POLYPROPYLENES OF DIFFERENT CHEMICAL STRUCTURE. (2015). ResearchGate. Retrieved from [Link]

  • Kinetic modeling and simulation of high-temperature by-product formation from urea decomposition. (2021). Semantic Scholar. Retrieved from [Link]

  • Controlling the aqueous growth of urea crystals with different growth inhibitors: a molecular-scale study. (2021). ResearchGate. Retrieved from [Link]

  • The Effect of Cooling Rates on Thermal, Crystallization, Mechanical and Barrier Properties of Rotational Molding Polyamide 11 as the Liner Material for High-Capacity High-Pressure Vessels. (2023). PubMed Central. Retrieved from [Link]

  • DSC application for characterization of Urea/formaldehyde condensates. (2001). SciSpace. Retrieved from [Link]

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Technical Support Center: Managing the Thermal Decomposition of Sec-Butylurea

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for handling and managing the thermal decomposition of sec-butylurea. This guide is designed for our partners in research, discovery, and drug development. The thermal treatment of substituted ureas is a nuanced process that can yield valuable intermediates but also presents significant challenges in managing reactive byproducts and ensuring experimental safety and reproducibility. This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles, offering robust troubleshooting advice and validated experimental workflows.

Part 1: Core Concepts & Frequently Asked Questions

This section addresses the fundamental questions regarding the thermal behavior of this compound.

Q1: What are the primary thermal decomposition products of this compound?

When heated above its melting point (approximately 165-166°C), this compound undergoes thermal decomposition.[1][2] The primary decomposition pathway for substituted ureas involves the cleavage of the C-N bonds, analogous to the well-studied decomposition of compounds like 1,3-diphenyl urea.[3] This process, known as reticulation, yields two primary products: sec-butyl isocyanate and sec-butylamine .

Q2: What secondary reactions and byproducts should I be aware of?

The primary product, sec-butyl isocyanate, is a highly reactive electrophile. It can readily react with the nucleophilic amine group of unreacted this compound. This leads to the formation of higher molecular weight adducts, primarily substituted biurets and potentially triurets through subsequent reactions.[3][4][5] At elevated temperatures, especially in the presence of oxygen, a more complex mixture of degradation products can form, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]

Q3: What are the principal hazards associated with the thermal decomposition of this compound?

The primary hazards stem from the decomposition products:

  • Toxicity and Sensitization: Isocyanates are known respiratory and skin sensitizers and are toxic upon inhalation.[7]

  • Flammability and Corrosivity: Sec-butylamine is a flammable and corrosive amine.

  • Pressure Buildup: The generation of gaseous products (sec-butylamine, CO, CO₂, NOx) can lead to dangerous pressure increases in sealed or inadequately vented systems.[6]

  • Solid Residue Formation: The formation of solid biurets and other polymers can foul reactor surfaces and complicate product purification.[8]

Part 2: Troubleshooting Guide for Experimental Challenges

This section is formatted to address specific issues you may encounter during your experiments.

Q: My experiment is producing a significant amount of an insoluble, high-melting-point solid. What is it, and how can I minimize its formation?

A: This is a classic sign of secondary product formation, most likely a sec-butyl-substituted biuret or triuret.[5] This occurs when the highly reactive sec-butyl isocyanate intermediate reacts with remaining this compound instead of being removed from the reaction environment.

  • Causality: The rate of this secondary reaction is highly dependent on the concentration of the isocyanate and the temperature. High temperatures can accelerate decomposition, but if the products are not removed, they have a longer residence time to react with the starting material.

  • Troubleshooting Steps:

    • Temperature Optimization: Carefully control the reaction temperature. Operate at the lowest temperature that allows for a reasonable rate of decomposition to minimize the rate of secondary reactions.

    • Inert Atmosphere: Conduct the reaction under a continuous flow of an inert gas like nitrogen or argon.[4][9] This helps to entrain the volatile products (sec-butyl isocyanate and sec-butylamine) and carry them out of the reactor as they are formed, physically separating the reactive intermediates from the starting material.

    • Vacuum Pyrolysis: For more precise control, consider performing the decomposition under reduced pressure. This lowers the boiling points of the products, facilitating their rapid removal from the hot zone and significantly suppressing secondary reactions.[10]

Q: I am observing unexpected pressure fluctuations and potential runaway reactions in my closed-system reactor. What is the cause and what are the immediate safety protocols?

A: You are likely observing the rapid evolution of gaseous decomposition products in a confined space. Substituted ureas can decompose vigorously once the activation energy is reached.[11]

  • Causality: The decomposition generates at least two moles of gaseous or volatile products for every mole of this compound, leading to a rapid increase in internal pressure. This exothermic process can self-accelerate if the heat generated is not dissipated effectively.[12]

  • Immediate Actions & Prevention:

    • NEVER use a sealed vessel. All thermal decompositions of this type must be conducted in a system equipped with pressure relief (e.g., a bubbler) and vented into a chemical fume hood.[12]

    • Ensure Adequate Headspace: Do not overfill the reaction vessel. A large headspace can help to buffer initial pressure increases.

    • Control Heating Rate: Use a slow, controlled heating ramp rather than rapid heating. This allows you to manage the rate of gas evolution.[13]

    • Implement Cooling: Have an emergency cooling bath (e.g., ice water) readily available to quench the reaction if the temperature begins to rise uncontrollably.[12]

Q: The off-gases from my experiment have a strong, pungent odor, and my pH indicator paper suggests both acidic and basic components. How do I properly manage this effluent stream?

A: The effluent stream is a mixture of corrosive sec-butylamine (basic) and potentially acidic gases (like CO₂ and NOx if air is present), along with the toxic sec-butyl isocyanate.[6] This stream must be neutralized and scrubbed before venting.

  • Causality: The decomposition products are chemically diverse and hazardous. Direct venting into a fume hood is insufficient and unsafe for larger-scale reactions.

  • Effluent Management Protocol:

    • Condensation: Pass the off-gas through a cold trap or condenser (using chilled water or a dry ice/acetone bath) to capture less volatile components.

    • Scrubbing Train: Direct the remaining gas stream through a series of gas washing bottles (bubblers). A typical and effective sequence is:

      • Trap 1 (Acidic): A dilute solution of a non-oxidizing acid (e.g., 1M citric acid or 1M hydrochloric acid) to neutralize the basic sec-butylamine.

      • Trap 2 (Basic): A solution of sodium hydroxide (1-2M) to neutralize any acidic gases like CO₂ or NOx and to hydrolyze the highly reactive sec-butyl isocyanate to the more manageable sec-butylamine, which will then be neutralized.

      • Trap 3 (Adsorbent): A final trap containing activated charcoal can be used to capture any remaining trace organic vapors.[14]

    • Final Venting: The scrubbed gas can then be safely vented into the laboratory's exhaust system.

Part 3: Data Presentation & Visualization

Table 1: Physicochemical Properties of this compound and Key Decomposition Products
CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Key Hazards
This compound C₅H₁₂N₂O116.16165 - 166171.5Harmful if swallowed.[1][7]
sec-Butylamine C₄H₁₁N73.14-8563Highly flammable, skin corrosion/burns.
sec-Butyl Isocyanate C₅H₉NO99.13-60 (Est.)86 - 88Toxic by inhalation, respiratory/skin sensitizer.

Note: Properties for sec-butylamine and sec-butyl isocyanate are from standard chemical databases. This compound data is from cited sources.[1][7][15]

Diagram 1: Thermal Decomposition Pathway of this compound

G cluster_primary Primary Decomposition cluster_secondary Secondary Reactions cluster_side Side Products (Oxidative) SBU This compound SBI sec-Butyl Isocyanate SBU->SBI ΔT > 166°C SBA sec-Butylamine SBU->SBA ΔT > 166°C Gases CO, CO₂, NOx SBU->Gases + O₂ / High Temp Biuret Substituted Biuret SBI->Biuret + this compound Polymer Further Condensation Products (e.g., Triurets) Biuret->Polymer + sec-Butyl Isocyanate

Caption: Primary and secondary reaction pathways in this compound thermal decomposition.

Diagram 2: Experimental Workflow for Safe Decomposition and Product Management

G Reactor Heating Mantle & Pyrolysis Flask (with N₂ Inlet) Condenser Condenser (Chilled Water) Reactor->Condenser Off-Gas Stream Trap1 Acid Scrubber (e.g., 1M Citric Acid) Condenser->Trap1 Trap2 Base Scrubber (e.g., 2M NaOH) Trap1->Trap2 Trap3 Charcoal Trap Trap2->Trap3 Vent Fume Hood Vent Trap3->Vent

Caption: Recommended laboratory setup for managing volatile decomposition products.

Part 4: Key Experimental Protocols

Protocol 1: Thermogravimetric Analysis Coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)
  • Objective: To determine the mass loss profile of this compound as a function of temperature and to identify the evolved gaseous products in real-time.[16][17]

  • Methodology:

    • Instrument Preparation: Ensure the TGA and FTIR instruments are calibrated and the heated transfer line between them is set to a temperature (e.g., 200-220°C) sufficient to prevent condensation of products.[16]

    • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA crucible.

    • TGA Program:

      • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

      • Temperature Program:

        • Equilibrate at 30°C for 5 minutes.

        • Ramp from 30°C to 400°C at a heating rate of 10°C/min.

    • FTIR Program: Set the FTIR spectrometer to continuously collect spectra (e.g., 1 scan every 15 seconds) of the evolved gas throughout the TGA run.

    • Data Analysis:

      • Correlate the mass loss steps observed in the TGA thermogram with the appearance of characteristic absorption bands in the FTIR spectra.

      • Look for key absorbances: N-H stretching (amine, ~3300-3500 cm⁻¹), C=O stretching (urea, ~1660 cm⁻¹), and the strong, characteristic isocyanate band (-N=C=O) around 2250-2275 cm⁻¹.

Protocol 2: Laboratory Scale Pyrolysis and Off-Gas Scrubbing
  • Objective: To safely perform a preparative-scale thermal decomposition of this compound while neutralizing all hazardous volatile byproducts.

  • Methodology:

    • Apparatus Setup (As per Diagram 2): Assemble the apparatus in a certified chemical fume hood. Use a three-neck round-bottom flask as the reactor, equipped with a heating mantle, a thermocouple to monitor the internal temperature, a nitrogen inlet, and an outlet connected to the condenser.

    • Scrubber Preparation: Prepare the scrubbing solutions. For a reaction starting with 10g of this compound (~0.086 mol), use at least 250 mL of 1M citric acid and 250 mL of 2M NaOH to ensure sufficient neutralizing capacity.

    • Execution:

      • Place the this compound into the reaction flask.

      • Begin a gentle flow of nitrogen through the system, ensuring a slow bubble rate in the final trap.

      • Turn on the chilled water to the condenser.

      • Slowly heat the reaction flask to the target temperature (e.g., 170-180°C) while monitoring the reaction.

      • Observe the bubblers for evidence of gas evolution and neutralization.

    • Shutdown and Waste Handling:

      • After the reaction is complete, turn off the heat and allow the system to cool to room temperature under the nitrogen flow.

      • The contents of the acidic and basic scrubbers should be considered hazardous waste and disposed of according to institutional guidelines.[18] Do not mix the acidic and basic waste streams.

References

  • Van der Meij, R., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates.
  • Gavrilescu, M. (n.d.). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie.
  • Chemistry For Everyone. (2023). How Does Urea Decompose?. YouTube.
  • Haz-Map. (n.d.). This compound - Hazardous Agents.
  • Koebel, M., & Strutz, E.-A. (2003). Thermal and Hydrolytic Decomposition of Urea for Automotive Selective Catalytic Reduction Systems: Thermochemical and Practical Aspects. ResearchGate.
  • ECHEMI. (n.d.). This compound Formula - 689-11-2.
  • Schaber, P. M., et al. (2004). Study of the urea thermal decomposition (pyrolysis) reaction and importance to cyanuric acid production. ResearchGate.
  • ResearchGate. (n.d.). Thermal decomposition of urea into isocyanic acid and ammonium.
  • Semantic Scholar. (n.d.). Considerations on the thermal decomposition of urea.
  • Tischer, S., et al. (2019). Thermodynamics and reaction mechanism of urea decomposition. Royal Society of Chemistry.
  • Bennett, W. B., et al. (1953). The Preparation of Isocyanates by the Thermal Decomposition of Substituted Ureas. datapdf.com.
  • Lin, H., et al. (2023). Separation of Exhaust Gas Pollutants from Urea Prilling Process with Gasified Biochar for Slow-Release Fertilizer. MDPI.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Dibutylurea, 98%.
  • University of Nebraska-Lincoln Environmental Health and Safety. (2022). Self-Heating Substances Hazards & Risk Minimization - Safe Operating Procedure.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook.
  • Google Patents. (n.d.). CN1313443C - Method for synthesizing sec-butyl urea.
  • Wang, K., et al. (2019). A Review of Urea Pyrolysis to Produce NH3 Used for NOx Removal. ResearchGate.
  • National Science Teachers Association. (2019). Heat Source Safety.
  • Koebel, M., & Elsener, M. (1995). Determination of urea and its thermal decomposition products by high-performance liquid chromatography. Semantic Scholar.
  • Schaber, P. M., et al. (2004). Thermal decomposition (pyrolysis) of urea in an open reaction vessel. Scribd.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook.
  • Wang, Y. (2021). Prevention and Countermeasures of Urea Crystallization in SCR Urea Pyrolysis System. IOP Conference Series: Earth and Environmental Science.
  • Kandare, E., et al. (2010). Investigation of the Thermal Degradation of Polyurea: The Effect of Ammonium Polyphosphate and Expandable Graphite. CORE.
  • ResearchGate. (n.d.). Thermal stability and decomposition behaviors of segmented copolymer poly(urethane-urea-amide).
  • Tischer, S., et al. (2019). Thermodynamics and reaction mechanism of urea decomposition. Physical Chemistry Chemical Physics.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Google Patents. (n.d.). CN1660795A - Method for synthesizing sec-butyl urea.
  • Tischer, S., et al. (2019). Thermodynamics and reaction mechanism of urea decomposition. ResearchGate.
  • U.S. Bureau of Mines. (n.d.). Analytical Methods for Determining Products From Thermal Decomposition of Aluminum Nitrate Nonahydrate. CDC Stacks.

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Technical Support Center: Optimization of Reaction Conditions for sec-Butylurea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of sec-butylurea derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of these valuable compounds. Urea derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science, making the mastery of their synthesis crucial for innovation.[1][2][3]

I. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound derivatives?

A1: The most prevalent methods for synthesizing this compound derivatives involve the reaction of sec-butylamine with an isocyanate or an isocyanate equivalent.[3][4] Key approaches include:

  • Reaction with Isocyanates: This is a direct and often high-yielding method where sec-butylamine reacts with a suitable isocyanate in an appropriate solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) at room temperature.[4]

  • Phosgene or Phosgene Equivalents: Traditionally, phosgene was used to convert amines to isocyanates in situ, which then react with another amine.[3] Due to the high toxicity of phosgene, safer alternatives like triphosgene or carbonyldiimidazole (CDI) are now preferred.[3][4]

  • Carbamate Intermediates: Phenyl carbamates can react with amines to form ureas, often under mild conditions with dimethyl sulfoxide (DMSO) as a solvent.[4][5]

  • From Urea: sec-Butylamine can be reacted directly with urea, often at elevated temperatures, to form this compound through a transamidation reaction.[6][7] A patented method describes the synthesis of this compound from sec-butylamine and urea in water, involving a salt formation step followed by a reflux reaction.[8]

Q2: I am observing low yields in my reaction of sec-butylamine with an isocyanate. What are the potential causes?

A2: Low yields in this reaction can stem from several factors:

  • Moisture Contamination: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes to form an amine and carbon dioxide. This side reaction consumes the isocyanate, reducing the yield of the desired urea. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Purity of Reagents: The purity of both the sec-butylamine and the isocyanate is critical. Impurities can lead to unwanted side reactions.

  • Reaction Temperature: While many reactions proceed well at room temperature, some less reactive isocyanates or sterically hindered amines may require gentle heating to improve the reaction rate and yield.[9] However, excessive heat can lead to decomposition of the isocyanate or the urea product.[10][11]

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. Aprotic solvents like THF, DCM, and acetonitrile are generally suitable. The choice of solvent can also affect the solubility of the product, which can be a factor in its isolation.[12]

Q3: My reaction is producing a significant amount of symmetric di-sec-butylurea as a byproduct. How can this be minimized?

A3: The formation of symmetric ureas is a common issue, especially when using phosgene or its equivalents.[4] This occurs when the generated isocyanate reacts with the starting amine instead of the desired second amine in a cross-coupling reaction. To minimize this:

  • Slow Addition: When generating the isocyanate in situ, add the phosgene equivalent slowly to a solution of the first amine. This keeps the concentration of the isocyanate low and favors the subsequent reaction with the second amine.

  • One-Pot, Two-Step Procedures: Some modern methods allow for a one-pot, two-step synthesis of unsymmetrical ureas, which can improve selectivity.[13]

Q4: How can I effectively purify my this compound derivative?

A4: The purification strategy depends on the physical properties of the product and the nature of the impurities.

  • Crystallization: If the product is a solid, crystallization is often the most effective method for purification.[8][14] A patent for this compound describes dissolving the crude product in hot water and allowing it to crystallize upon cooling.[8] The choice of solvent for crystallization is crucial and may require some experimentation.

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is a standard technique. A suitable solvent system (eluent) needs to be determined, often starting with a non-polar solvent and gradually increasing the polarity.

  • Washing/Extraction: Unreacted starting materials and some byproducts can often be removed by washing the crude product with an appropriate solvent in which the desired product has low solubility.[14] Acid-base extraction can also be employed to remove acidic or basic impurities.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound derivatives.

Problem 1: Reaction Failure or Incomplete Conversion
Potential Cause Diagnostic Check Recommended Solution
Inactive Reagents Verify the purity and age of sec-butylamine and the isocyanate/carbonyl source. Isocyanates can degrade over time, especially if exposed to moisture.Use freshly opened or purified reagents.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Increase the reaction time or gently heat the reaction mixture. For some catalyst-free systems using CO2, optimizing temperature and pressure is key.[15]
Inappropriate Solvent Check the solubility of your reactants in the chosen solvent. The reaction may be slow if the reactants are not well-dissolved.Select a solvent in which both reactants are soluble. The dielectric constant of the solvent can influence urea yield.[12]
Catalyst Inactivity (if applicable) If using a catalyst (e.g., for CO2-based syntheses or dehydrogenative coupling), ensure it is active and not poisoned.[1]Use a fresh batch of catalyst or consider a different catalytic system.
Problem 2: Formation of Byproducts
Byproduct Potential Cause Recommended Solution
Symmetric Urea Reaction of the in-situ generated isocyanate with the starting amine.Slow, controlled addition of the carbonylating agent (e.g., triphosgene). Consider a one-pot, two-step procedure.[13]
Biuret/Triuret Reaction of the urea product with excess isocyanate, often at elevated temperatures.[11]Use stoichiometric amounts of reactants. Avoid excessive heating. The thermal decomposition of urea itself can lead to the formation of biuret and triuret.[16]
Polymeric Material Over-carbonylation or polymerization of reactants/intermediates, especially with harsh reagents or high temperatures.[2]Use milder reagents and reaction conditions. Control the reaction temperature carefully.
Problem 3: Difficult Product Isolation or Purification
Issue Potential Cause Recommended Solution
Product is an oil or non-crystalline solid The inherent physical properties of the derivative.Attempt purification by column chromatography. Consider converting the product to a crystalline salt for easier handling and purification.
Product is highly soluble in the reaction solvent Inappropriate solvent choice for precipitation/crystallization.After the reaction is complete, remove the reaction solvent under reduced pressure and attempt crystallization from a different solvent system.
Persistent Impurities Impurities have similar properties to the desired product.Re-evaluate the purification strategy. A combination of techniques (e.g., crystallization followed by a short column) may be necessary. Consider derivatization to aid separation.

III. Experimental Protocols

General Protocol for the Synthesis of a this compound Derivative from an Isocyanate

This protocol provides a general guideline. Specific conditions may need to be optimized for different substrates.

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired isocyanate (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF or DCM).

  • Amine Addition: Slowly add a solution of sec-butylamine (1.0 - 1.1 equivalents) in the same anhydrous solvent to the stirred isocyanate solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed. The reaction is often complete within a few hours.

  • Workup:

    • If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with a small amount of cold solvent, and dried.

    • If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by crystallization or column chromatography.

Data Presentation: Solvent Effects on Urea Synthesis

The choice of solvent can significantly impact the yield of urea synthesis. The following table summarizes the effect of solvent on the synthesis of urea, highlighting the correlation with the relative dielectric constant.

SolventCO2 Solubility (mL/mL)Relative Dielectric ConstantUrea Yield (%)
DMSO1.14735
NMP1.03228
Acetonitrile3.53715
THF4.57.65
Toluene3.52.4<1

Data adapted from a study on organic base-catalyzed urea synthesis. The trend suggests that solvents with a higher relative dielectric constant favor the reaction.[12]

IV. Visualizing the Reaction Pathway

Workflow for Troubleshooting Low Yield in this compound Synthesis

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound derivatives.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Purity & Integrity (sec-Butylamine, Isocyanate/Carbonyl Source) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) conditions_ok Conditions OK check_conditions->conditions_ok check_moisture Assess for Moisture Contamination (Dry Glassware, Anhydrous Solvents) moisture_ok Moisture Controlled check_moisture->moisture_ok check_workup Evaluate Workup & Purification Procedure optimize_workup Action: Modify Isolation/Purification Method check_workup->optimize_workup [Losses During Workup] reagents_ok->check_conditions [Purity Confirmed] optimize_reagents Action: Use Fresh/Purified Reagents reagents_ok->optimize_reagents [Impurity Detected] conditions_ok->check_moisture [Conditions Appropriate] optimize_conditions Action: Optimize Temperature/Time Adjust Stoichiometry conditions_ok->optimize_conditions [Suboptimal Conditions] moisture_ok->check_workup [Anhydrous Technique Used] optimize_drying Action: Implement Rigorous Drying Procedures moisture_ok->optimize_drying [Moisture Suspected] end Improved Yield optimize_reagents->end optimize_conditions->end optimize_drying->end optimize_workup->end Reaction_Scheme cluster_product Product sec_butylamine sec-Butylamine plus + sec_butylamine->plus isocyanate Isocyanate (R-N=C=O) sec_butylurea This compound Derivative isocyanate->sec_butylurea Nucleophilic Addition plus->isocyanate

Caption: Synthesis of this compound Derivatives.

V. References

  • Organic bases catalyze the synthesis of urea from ammonium salts derived from recovered environmental ammonia. (2020). Scientific Reports. [Link]

  • Iron-catalyzed urea synthesis: dehydrogenative coupling of methanol and amines. (2018). Chemical Science. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • Catalytic synthesis of urea from carbon monoxide and amine compound. Google Patents.

  • Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. (2011). Green Chemistry. [Link]

  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. (2023). Polymers. [Link]

  • Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Derivatives. (2025). Preprints. [Link]

  • Solvent Effect on the Regulation of Urea Hydrolysis Reactions by Copper Complexes. (2020). Inorganics. [Link]

  • (PDF) Solvent Effect on the Regulation of Urea Hydrolysis Reactions by Copper Complexes. (2020). ResearchGate. [Link]

  • Iron-Catalyzed Reaction of Urea with Alcohols and Amines: A Safe Alternative for the Synthesis of Primary Carbamates. (2016). ChemSusChem. [Link]

  • Method for synthesizing sec-butyl urea. Google Patents.

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). Pharmaceuticals. [Link]

  • Urea. Wikipedia. [Link]

  • Urea Formation - Common Conditions. Organic Chemistry Data. [Link]

  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. (2023). MDPI. [Link]

  • Thermal decomposition of urea into isocyanic acid and ammonium. ResearchGate. [Link]

  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. (2023). ResearchGate. [Link]

  • The Preparation of Isocyanates by the Thermal Decomposition of Substituted Ureas. (1953). Journal of the American Chemical Society. [Link]

  • Novel synthesis of ureas: application of t-butylureas. (2010). Chemical and Pharmaceutical Bulletin. [Link]

  • Manufacture and purification of urea derivatives. Google Patents.

  • Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. (2021). Materials. [Link]

  • Practical synthesis of urea derivatives. Google Patents.

  • Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. (2024). RSC Medicinal Chemistry. [Link]

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Technical Support Center: Monitoring sec-Butylurea Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis of sec-butylurea. As researchers and drug development professionals, precise and reliable reaction monitoring is paramount to ensuring reaction completion, optimizing yield, and minimizing impurities. This guide provides in-depth, experience-based troubleshooting and frequently asked questions (FAQs) for the two most common analytical techniques employed for this purpose: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Part 1: Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid, cost-effective technique ideal for qualitative, real-time reaction monitoring at the bench. However, the polar nature of this compound can present challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My this compound spot is stuck at the baseline on the TLC plate. What's wrong?

This is a classic issue stemming from the high polarity of ureas. Your mobile phase is likely not polar enough to effectively move the analyte up the silica plate.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: The key is to introduce a more polar solvent into your eluent system.

    • Starting Point: A common mobile phase for polar compounds is a mixture of a moderately polar solvent and a highly polar one. Good starting points for this compound include:

      • Dichloromethane (DCM) : Methanol (MeOH) (e.g., 95:5 or 90:10 v/v)

      • Ethyl Acetate (EtOAc) : Methanol (MeOH) (e.g., 90:10 or 80:20 v/v)[1]

    • Systematic Adjustment: If the spot still doesn't move, incrementally increase the proportion of methanol. A 5% increase at a time is a good rule of thumb.

  • Add a Basic Modifier: Silica gel is inherently acidic, which can cause strong interactions with basic compounds like ureas, leading to streaking or immobility.[1]

    • Triethylamine (TEA): Add a small amount of triethylamine (0.1-1%) to your mobile phase. This will neutralize the acidic sites on the silica, allowing the this compound to travel up the plate more freely.[1]

    • Ammonium Hydroxide: A solution of DCM:MeOH with a small amount of ammonium hydroxide (e.g., 90:9:1 v/v) can also be very effective.[1]

Question 2: I can't see my this compound spot on the TLC plate. How can I visualize it?

This compound lacks a strong chromophore, making it invisible under a standard UV lamp (254 nm) unless your starting materials or byproducts are UV-active.[1] Therefore, a chemical stain is required for visualization.

Recommended Staining Agents:

Staining AgentPreparationVisualizationComments
Potassium Permanganate (KMnO₄) 6g KMnO₄, 40g K₂CO₃, 5mL 10% NaOH in 600mL water.[2]Yellow-brown spots on a pink/purple background. Develops at room temperature.Excellent for compounds that can be oxidized. Fades within hours.[2]
p-Anisaldehyde 15g p-anisaldehyde in 250mL ethanol with 2.5mL concentrated sulfuric acid.Heating the plate after dipping will reveal colored spots. The color can vary depending on the compound.A good general stain that often gives a range of colors.
Ninhydrin 200mg ninhydrin in 95mL butanol and 5mL 10% acetic acid.Primarily for primary and secondary amines, but can sometimes weakly detect ureas upon heating.Useful if your starting material is an amine.
Chlorine/Tolidine A two-step process involving exposure to chlorine gas followed by a tolidine spray.[2]This method is highly sensitive for compounds with N-H bonds, producing black spots on a white background.This is a more complex and hazardous procedure but offers high sensitivity for ureas.[1][2]

Experimental Protocol: Staining a TLC Plate

  • After developing the TLC plate, remove it from the chamber and mark the solvent front with a pencil.

  • Allow the solvent to fully evaporate from the plate in a fume hood.

  • Using tweezers, dip the plate quickly and smoothly into the staining solution.

  • Remove the plate and let any excess stain drip off onto a paper towel.

  • Gently heat the plate with a heat gun until colored spots appear. Be careful not to char the plate.

Question 3: How do I interpret the TLC to know if my reaction is complete?

A successful reaction will show the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to this compound.

Workflow for Reaction Monitoring:

Caption: Workflow for monitoring reaction progress using TLC.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For more quantitative and definitive analysis, LC-MS is the preferred method. It provides information on both the retention time and the mass-to-charge ratio (m/z) of the components in your reaction mixture.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm seeing poor peak shape (fronting, tailing, or splitting) for this compound. What are the likely causes?

Poor peak shape in LC-MS for a small, polar molecule like this compound often points to issues with the mobile phase, column interactions, or injection solvent.[3][4]

Troubleshooting Steps:

  • Injection Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger (more organic) than your initial mobile phase can cause peak distortion.[5]

    • Solution: Dissolve your sample in the initial mobile phase or a weaker solvent. For reversed-phase LC, this means a higher percentage of aqueous solvent.

  • Mobile Phase pH: The pH of your mobile phase can affect the ionization state of this compound and its interaction with the column.

    • Recommendation: For reversed-phase chromatography, adding a small amount of an acid like formic acid (0.1%) to both the aqueous and organic mobile phases can improve peak shape by ensuring consistent ionization.[6]

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before injection can lead to retention time shifts and poor peak shape.[4]

    • Best Practice: Ensure the column is equilibrated for at least 5-10 column volumes before the first injection.

Question 2: I have low sensitivity and can barely see the peak for this compound. How can I improve the signal?

Low sensitivity can be due to inefficient ionization, matrix effects, or contamination.

Troubleshooting Steps:

  • Optimize Ionization Source Parameters:

    • Infusion Analysis: If possible, perform a direct infusion of a standard solution of this compound into the mass spectrometer to optimize source parameters like capillary voltage, gas flow, and temperature.[6]

    • Ionization Mode: this compound, with its basic nitrogen atoms, will readily protonate. Therefore, operate in positive electrospray ionization (ESI+) mode . The expected ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 117.10.[7]

  • Reduce Contamination: Contaminants can suppress the ionization of your analyte.[6]

    • Sample Preparation: Ensure your samples are clean. A simple filtration might suffice, but for complex matrices, a solid-phase extraction (SPE) may be necessary.[6]

    • High-Purity Solvents: Always use LC-MS grade solvents and additives to minimize background noise and ion suppression.[6]

  • Check for Matrix Effects: Components of your reaction mixture can co-elute with this compound and interfere with its ionization.

    • Solution: Adjust your chromatographic gradient to better separate this compound from interfering species.

Question 3: What are good starting conditions for an LC-MS method for this compound?

Here is a robust starting point for developing an LC-MS method for this compound.

Recommended Starting LC-MS Parameters:

ParameterRecommendationRationale
Column C18, 50 x 2.1 mm, 2.6 µmA standard reversed-phase column is a good starting point for polar analytes.
Mobile Phase A Water + 0.1% Formic AcidVolatile additive for good ionization and peak shape.[6]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidStandard organic solvents for reversed-phase LC.
Gradient Start with a low percentage of organic (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over several minutes.This will ensure the polar this compound is retained on the column before elution.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 1 - 5 µLKeep the injection volume small to avoid overloading the column.
MS Ionization ESI+To detect the protonated molecule [M+H]⁺.[7]
MS Detection Full Scan (e.g., m/z 50-200) or Selected Ion Monitoring (SIM) at m/z 117.10Full scan to see all components, SIM for higher sensitivity of the target analyte.

Logical Flow for LC-MS Troubleshooting:

Caption: A logical troubleshooting workflow for common LC-MS issues.

References

  • Org Prep Daily. (2006, September 27). TLC Staining solutions. WordPress.com. [Link]
  • Reddit. (2023, October 31). TLC for urea. r/Chempros. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12715, this compound. [Link]
  • EPFL.
  • ZefSci. (2025, May 6).
  • University of California, Berkeley. TLC Stains. [Link]
  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
  • LCGC International. How to Avoid Problems in LC–MS. [Link]

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Technical Support Center: Chiral Separation of sec-Butylurea Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of sec-butylurea enantiomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral separations using High-Performance Liquid Chromatography (HPLC). Here, we will delve into the nuanced aspects of method development, troubleshooting, and frequently asked questions, grounding our advice in established scientific principles and practical, field-tested experience.

The separation of enantiomers, such as those of this compound, is a critical task in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2] HPLC with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.[3][4][5][6] This guide will provide you with the expertise to overcome common challenges and optimize your separations.

I. Foundational Knowledge: Understanding the Separation

Before diving into troubleshooting, it's crucial to grasp the fundamental principles governing the chiral separation of this compound. The separation relies on the differential interaction of the two enantiomers with a chiral stationary phase.[3][7] These interactions, often a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, lead to different retention times for each enantiomer, enabling their separation.

Key Considerations for Method Development:
  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point for the separation of urea derivatives.[4][5][8] These phases offer a broad range of enantioselectivity.[5][8]

  • Mobile Phase Composition: The choice of mobile phase is critical and can significantly impact selectivity and resolution.[1] Normal-phase chromatography, using solvents like hexane and an alcohol modifier (e.g., isopropanol or ethanol), is a common approach for this type of compound.[9][10] The ratio of these solvents will need to be carefully optimized.[11]

  • Additives: Mobile phase additives, such as acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine), can improve peak shape and resolution, particularly for compounds with acidic or basic functionalities.[10][12][13]

II. Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues you might encounter during your experiments, providing a systematic approach to problem-solving.

Scenario 1: No Separation of Enantiomers (Single Peak)

Question: I am injecting my racemic this compound standard, but I only see a single, sharp peak. What could be the issue?

Answer: This is a common starting point in chiral method development. Here’s a logical progression for troubleshooting:

  • Confirm System Suitability: First, ensure your HPLC system is functioning correctly. Inject a well-characterized racemic mixture that is known to separate on your chosen column to confirm the column's performance.

  • Re-evaluate Your CSP: The chosen chiral stationary phase may not be suitable for this compound. Polysaccharide-based columns are a good starting point, but the specific derivative (e.g., carbamate) matters.[8] Consider screening a few different polysaccharide-based CSPs.

  • Optimize the Mobile Phase: This is the most critical step.

    • Adjust Modifier Percentage: In normal-phase mode, systematically decrease the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in your hexane mobile phase.[9][11] Lowering the modifier concentration often increases retention and can enhance chiral recognition.

    • Try a Different Alcohol Modifier: If isopropanol isn't working, switch to ethanol or vice-versa. The difference in steric hindrance and hydrogen bonding capacity of the alcohol can significantly impact selectivity.

  • Consider Temperature: Temperature can influence the thermodynamics of the chiral recognition process.[1] Try running the separation at a lower temperature (e.g., 10-15°C) to see if it improves resolution.

Scenario 2: Poor Resolution (Broad, Overlapping Peaks)

Question: I can see a hint of separation, but the peaks are broad and not baseline-resolved. How can I improve this?

Answer: Poor resolution is often a matter of fine-tuning your method. Here are the key parameters to adjust:

  • Flow Rate: Reduce the flow rate. A lower flow rate increases the time the enantiomers spend interacting with the CSP, which can lead to better resolution.

  • Mobile Phase Optimization (Fine-Tuning):

    • Incremental Modifier Reduction: Make small, incremental decreases in the alcohol modifier percentage. For example, if you are at 10% isopropanol, try 9%, then 8%.

    • Additive Introduction: If not already present, introduce a small amount of an acidic or basic additive. For a neutral compound like this compound, this may not have a dramatic effect, but it's worth exploring.

  • Injection Volume and Concentration: Overloading the column can lead to peak broadening. Try injecting a smaller volume or a more dilute sample.

  • Column Health: A deteriorating column can lead to poor peak shape. Check the column's performance with a standard. If efficiency has dropped significantly, it may need to be replaced.

Scenario 3: Peak Tailing

Question: My peaks are showing significant tailing, which is affecting my ability to accurately quantify the enantiomers. What causes this and how can I fix it?

Answer: Peak tailing can arise from several sources. Here's a systematic approach to diagnose and resolve the issue:

  • Check for Extra-Column Volume: Ensure all tubing is as short as possible and has a narrow internal diameter to minimize dead volume.

  • Column Contamination: The column inlet frit or the stationary phase itself may be contaminated.

    • Flushing: Try flushing the column with a strong solvent (compatible with the CSP) to remove any adsorbed contaminants. Always check the column care and use manual for recommended flushing procedures.[14]

    • Guard Column: Using a guard column can help protect your analytical column from sample matrix components.[15]

  • Secondary Interactions: Tailing can be caused by unwanted interactions between the analyte and active sites on the silica support of the CSP.

    • Mobile Phase Additives: Adding a small amount of a competing agent, like a weak acid or base, can help to mask these active sites and improve peak shape.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

Scenario 4: Irreproducible Retention Times

Question: My retention times are drifting from one injection to the next. What could be causing this instability?

Answer: Fluctuating retention times are often indicative of an unstable chromatographic system.

  • Column Equilibration: Chiral columns, especially in normal-phase mode, can require extended equilibration times.[16] Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis.

  • Mobile Phase Composition: In normal-phase chromatography, even trace amounts of water can significantly affect retention times.[15][16] Use high-purity, dry solvents.

  • Temperature Fluctuations: Ensure the column compartment temperature is stable and controlled.

  • Pump Performance: Check for leaks and ensure the pump is delivering a consistent flow rate.

Method Development Workflow

Here is a visual representation of a typical workflow for developing a chiral separation method for this compound.

Caption: A workflow for chiral method development.

III. Frequently Asked Questions (FAQs)

Q1: Which type of HPLC mode is better for this compound enantiomer separation: normal-phase, reversed-phase, or polar organic?

A1: For a relatively small and moderately polar molecule like this compound, normal-phase chromatography is often the most successful starting point.[9][10] The interactions required for chiral recognition are often stronger in non-polar mobile phases. Reversed-phase and polar organic modes can also be explored if normal-phase approaches are unsuccessful.

Q2: How do I choose the right chiral stationary phase for this compound?

A2: While there's no single "best" column, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly recommended for their broad applicability in separating a wide range of chiral compounds, including ureas.[4][5][8] It is often beneficial to have a screening platform with a few different polysaccharide-based columns.

Q3: My resolution is good, but the analysis time is too long. How can I speed it up without sacrificing separation?

A3: To reduce analysis time while maintaining resolution, you can try the following:

  • Increase the Flow Rate: This will decrease retention times, but may also reduce resolution. A balance needs to be found.

  • Increase the Modifier Percentage: A higher percentage of the alcohol modifier will decrease retention.

  • Use a Shorter Column or Smaller Particle Size: If available, a shorter column or one packed with smaller particles can provide faster separations with good efficiency.

  • Gradient Elution: While less common for chiral separations, a shallow gradient could potentially be used to elute the enantiomers faster after they have been resolved.[17]

Q4: Do I need to derivatize my this compound sample before analysis?

A4: Not necessarily. Direct chiral separation on a CSP is the preferred method as it avoids the extra steps and potential for side reactions associated with derivatization.[10][18] Derivatization is typically considered an indirect method and is used when direct methods fail.[18]

Q5: How do I validate my chiral HPLC method for this compound?

A5: Method validation for a chiral separation should follow ICH guidelines (Q2(R1)) and typically includes assessing the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[11][12][19]

Quantitative Data Summary Table
ParameterTypical Starting RangeOptimization Goal
Column Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H)Achieve baseline separation
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Optimize ratio for Rs > 1.5
Flow Rate 1.0 mL/minAdjust for optimal resolution and run time
Temperature Ambient (25°C)Lower temperature may improve resolution
Detection UV at a low wavelength (e.g., 210 nm)Maximize signal-to-noise ratio
Injection Vol. 5-10 µLMinimize to prevent column overload
Troubleshooting Decision Tree

G start Problem Encountered no_sep No Separation start->no_sep poor_res Poor Resolution start->poor_res tailing Peak Tailing start->tailing drift Retention Time Drift start->drift mod_percent Adjust Modifier % no_sep->mod_percent flow_rate Decrease Flow Rate poor_res->flow_rate check_ecv Check Extra-Column Vol. tailing->check_ecv equilibrate Increase Equilibration Time drift->equilibrate change_mod Change Modifier (IPA <-> EtOH) mod_percent->change_mod change_csp Try Different CSP change_mod->change_csp fine_tune_mod Fine-tune Modifier % flow_rate->fine_tune_mod check_load Check Sample Load fine_tune_mod->check_load flush_col Flush Column check_ecv->flush_col additives Use Additives flush_col->additives check_solvent Check Solvent Purity equilibrate->check_solvent check_temp Check Temp. Control check_solvent->check_temp

Caption: A decision tree for troubleshooting common HPLC issues.

IV. References

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas. (2024). Molecules. [Link]

  • A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. (2018). IOSR Journal of Applied Chemistry. [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2013). American Journal of Analytical Chemistry. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2004). Pharmaceutical Technology. [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2018). Research Journal of Pharmacy and Technology. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2015). Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • [Separation of norephedrine enantiomers by high performance liquid chromatography (HPLC) with urea derivative as chiral stationary phase]. (1998). Se Pu. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). Molecules. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. (2020). ResearchGate. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • Chiral HPLC for efficient resolution of enantiomers. (2008). Chemical Society Reviews. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2003). LCGC North America. [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • 26 questions with answers in CHIRAL HPLC. ResearchGate. [Link]

  • HPLC issues with racemic sample- where is the 2. enantiomer? (2024). Reddit. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI. [Link]

  • Separation of N-Butylurea on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC Troubleshooting Guide. Shodex. [Link]

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies. [Link]

  • Denaturing Reversed-Phase HPLC Using a Mobile Phase Containing Urea for Oligodeoxynucleotide Analysis. (2014). ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • How to Select the Right Chiral HPLC Column. Phenomenex. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2017). Molecules. [Link]

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Technical Support Center: Troubleshooting sec-Butylurea Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for sec-butylurea. As a key intermediate and research compound, the integrity of this compound in solution is paramount for reproducible and accurate experimental outcomes. Researchers, scientists, and drug development professionals frequently encounter challenges related to its limited stability, which can manifest as changes in pH, solution clarity, or the appearance of unknown impurities.

This guide is designed to provide in-depth, field-proven insights into the common stability issues associated with this compound. Moving beyond simple procedural lists, we will explore the causal mechanisms behind its degradation and equip you with robust troubleshooting strategies, preventative protocols, and self-validating analytical methods to ensure the reliability of your work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My freshly prepared this compound solution has become cloudy or formed a precipitate after storage. What is the likely cause?

A1: This is a common observation that can stem from two primary sources: solubility issues or chemical degradation.

  • Solubility and Temperature: this compound has defined solubility limits in various solvents that are temperature-dependent. If you prepared a saturated or near-saturated solution at an elevated temperature or in a volatile solvent that has since partially evaporated, the compound may precipitate out upon cooling or concentration. Always ensure your working concentration is well below the solvent's saturation point at the intended storage temperature.

  • Chemical Degradation: The more scientifically critical cause is degradation via hydrolysis. The urea functional group is susceptible to hydrolysis, especially under non-optimal pH conditions, breaking down into sec-butylamine and ammonia (via an unstable carbamic acid intermediate). While this compound itself is soluble, its degradation can lead to pH shifts that may cause the compound or its degradants to precipitate, particularly in complex, multi-component buffer systems. An increase in the pH of the solution is a strong indicator of this pathway.[1][2]

Q2: I've noticed a significant, unprompted increase in the pH of my aqueous this compound stock solution over a few days. Why is this happening?

A2: A spontaneous rise in pH is a classic sign of urea hydrolysis. The degradation of this compound in aqueous solution yields ammonia as a byproduct.[1] Ammonia is a weak base that, upon dissolving in water, forms ammonium hydroxide, increasing the concentration of hydroxide ions (OH⁻) and thereby raising the solution's pH.

This pH shift is not just an indicator of degradation; it is also an accelerator. As the pH moves into the alkaline range (above 8), the rate of hydrolysis can increase, creating a positive feedback loop of degradation.[3][4] This is why unbuffered aqueous solutions are particularly unsuitable for long-term storage.

Below is a diagram illustrating the troubleshooting logic when you observe a pH shift.

G start Observation: pH of Solution Increased check_buffer Is the solution buffered? start->check_buffer hydrolysis Primary Cause: Hydrolysis of Urea Moiety action_unbuffered Action for Unbuffered Solution: 1. Discard solution. 2. Prepare fresh in a pH 6.0 buffer. 3. Store at 2-8°C. check_buffer->action_unbuffered No action_buffered Action for Buffered Solution: 1. Verify buffer capacity. 2. Check for microbial contamination. 3. Perform stability analysis (HPLC). check_buffer->action_buffered Yes ammonia Mechanism: Degradation produces Ammonia (NH3), a weak base. hydrolysis->ammonia feedback_loop Problem: Increased pH accelerates further hydrolysis. ammonia->feedback_loop

Caption: Troubleshooting workflow for an observed pH increase.

Q3: What are the critical factors that influence the stability of this compound in solution?

A3: The stability of this compound is primarily dictated by three environmental factors: pH, temperature, and the choice of solvent.

  • pH: This is the most critical factor. Based on extensive studies of the urea moiety, stability is highest in a slightly acidic to neutral pH range, typically between pH 4 and 8.[1][4] Outside of this range, degradation accelerates significantly.

    • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis occurs.

    • Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis occurs, often at a faster rate than acidic hydrolysis, especially above pH 12.[3]

  • Temperature: Degradation is a chemical reaction, and its rate is directly proportional to temperature.

    • For maximal stability, solutions should be stored under refrigerated conditions (2-8°C).

    • Avoid freeze-thaw cycles, as these can cause localized concentration changes that may accelerate degradation.

    • Be aware that the half-life of urea compounds can decrease from days to mere hours when temperatures are elevated from ~25°C to 100°C.[3]

  • Solvent:

    • Aqueous Solutions: Most susceptible to hydrolysis. The use of a suitable buffer (e.g., lactate or citrate at pH ~6) is essential.[4]

    • Non-Aqueous Solvents: For applications that permit it, using a non-aqueous solvent can significantly retard decomposition. Alcohols like isopropanol have been shown to improve the stability of urea.[4] this compound is also soluble in ethanol and ether.[5][6]

Q4: What are the optimal, field-tested conditions for preparing and storing a this compound stock solution?

A4: Based on the chemical principles governing urea stability, we recommend the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale & Key Considerations
Solvent 1. Buffered Aqueous (pH 5.5-6.5) 2. Anhydrous Alcohol (e.g., Ethanol, Isopropanol) An aqueous buffer within the optimal pH range (4-8) is critical to prevent pH-catalyzed hydrolysis.[1][4] Non-aqueous solvents minimize the availability of water for the hydrolysis reaction.[4]
Buffer System Lactate or Citrate BufferThese buffers have proven effective in stabilizing urea solutions and have pKa values suitable for maintaining a pH around 6.0.[4] Avoid phosphate buffers if working with divalent cations.
Storage Temp. 2-8°C (Refrigerated) Reduces the kinetic rate of degradation.[3] Do not freeze aqueous solutions unless cryoprotectants are used and the protocol is validated.
Light Exposure Store in amber vials or protect from light.While hydrolysis is the primary concern, photolytic degradation is a potential stressor for many organic molecules. Protecting from light is a standard best practice.
Container Tightly sealed, inert glass vials (e.g., Type I borosilicate glass).Prevents solvent evaporation and leaching of contaminants that could alter pH or catalyze degradation.
Max Duration Aqueous: < 1 week; Non-Aqueous: < 1 monthThese are conservative estimates. The actual stability must be validated for your specific concentration and application using an appropriate analytical method (see Q5).

Advanced Troubleshooting & Protocols

Guide 1: How to Experimentally Confirm Degradation with a Forced Degradation Study

To definitively assess the stability of this compound and validate your analytical methods, a forced degradation (or "stress testing") study is the industry-standard approach.[7][8] This involves intentionally exposing the compound to harsh conditions to generate its likely degradation products.

Objective: To identify degradation products and establish a stability-indicating analytical method (e.g., HPLC-UV) that can separate the intact this compound from all its degradants.

Core Protocol:

  • Prepare Stock Solution: Prepare a ~1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water. This will serve as your starting material.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition.

    • Acid Hydrolysis: Add 0.1 M HCl to an aliquot.

    • Base Hydrolysis: Add 0.1 M NaOH to an aliquot.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to an aliquot.

    • Thermal Degradation: Place an aliquot in an oven at 70°C.

    • Photolytic Degradation: Expose an aliquot to direct, high-intensity UV light (e.g., in a photostability chamber).

    • Control: Keep one aliquot at 2-8°C, protected from light.

  • Incubation: Incubate all samples for a defined period (e.g., 24 hours). The goal is to achieve partial degradation (5-20% loss of the parent compound), not complete destruction.[7] You may need to adjust incubation times.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to ~pH 7 to prevent damage to the analytical column.

  • Analysis: Analyze all samples, including the control, by a high-resolution method like HPLC-UV.

    • Method Parameters (Example):

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

      • Detection: UV detector at a suitable wavelength (e.g., ~210 nm, where the urea chromophore absorbs).

      • Flow Rate: 1.0 mL/min.

  • Interpretation: Compare the chromatograms. A stability-indicating method is confirmed if you can see a decrease in the area of the main this compound peak and the appearance of new peaks (degradants) that are well-resolved from the parent peak.

The primary degradation pathway you are likely to observe is hydrolysis, as depicted below.

G cluster_products SBU This compound TS [Transition State] SBU->TS Hydrolysis (H⁺ or OH⁻ catalyzed) H2O + H₂O CarbamicAcid sec-Butylcarbamic Acid (Unstable) TS->CarbamicAcid Ammonia Ammonia (NH₃) TS->Ammonia SBA sec-Butylamine CarbamicAcid->SBA CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2

Sources

method validation for sec-butylurea quantification in complex matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the quantification of sec-butylurea. As Senior Application Scientists, we have designed this guide to provide you with expert, field-proven insights into the challenges and nuances of validating a robust analytical method for this compound in complex biological matrices. This resource is structured to anticipate your questions, troubleshoot common experimental hurdles, and provide detailed, reliable protocols grounded in regulatory standards.

Section 1: Foundational Concepts

About this compound

This compound (N-sec-Butylurea) is a small, polar urea compound.[1] Its quantification in biological matrices like plasma, serum, or urine is essential for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) studies.[2][3] Given its properties, developing a reliable analytical method requires careful consideration of chromatographic retention, extraction efficiency, and potential matrix interference.

The Imperative of Method Validation

Bioanalytical method validation is the process of demonstrating that an analytical procedure is reliable, reproducible, and suitable for its intended purpose.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure that the data generated can be trusted for regulatory decisions.[2][4] This guide is built upon the principles outlined in the ICH M10 guideline, which is the harmonized standard for bioanalytical method validation.[5][6]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the planning and initial development stages of a this compound quantification method.

Q1: What is the recommended analytical technique for quantifying this compound in biological matrices?

For the quantification of small molecules like this compound in complex biological samples, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[7][8] This technique offers unparalleled selectivity, sensitivity, and robustness, allowing for accurate measurement even at low concentrations.[7] The Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer is typically employed for its high specificity and quantitative performance.[7]

Q2: What are the critical parameters that I must evaluate during method validation?

A full bioanalytical method validation must rigorously assess several key parameters to ensure data integrity. These are defined by regulatory guidelines from bodies like the FDA and EMA.[2][4][9]

Validation Parameter Purpose General Acceptance Criteria (Small Molecules)
Selectivity & Specificity To ensure that the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other interferences.No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix from at least 6 unique sources.[10][11]
Calibration Curve To demonstrate the relationship between instrument response and known analyte concentrations over the intended analytical range.A minimum of 6 non-zero standards. The simplest regression model should be used. R² value is not a primary indicator; back-calculated concentrations of standards must meet accuracy criteria.[4][10]
Accuracy & Precision To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).Assessed at a minimum of four Quality Control (QC) levels: LLOQ, Low, Medium, and High. For LLOQ, accuracy should be within ±20%; for other QCs, within ±15%. Precision (%CV) should not exceed 20% for LLOQ and 15% for other QCs.[12]
Recovery To evaluate the efficiency of the extraction process by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.Recovery does not need to be 100%, but it should be consistent, precise, and reproducible across the concentration range.[10]
Matrix Effect To assess the impact of co-eluting matrix components on the ionization of the analyte and IS, which can cause ion suppression or enhancement.[13][14]The coefficient of variation (%CV) of the IS-normalized matrix factor from at least 6 lots of matrix should be ≤15%.[15]
Stability To ensure the analyte concentration remains unchanged during sample collection, handling, storage, and analysis.[12][16]Stability is assessed under various conditions (freeze-thaw, bench-top, long-term storage). Analyte concentrations in stability QCs must be within ±15% of the nominal concentration.[12][17]
Dilution Integrity To verify that samples with concentrations above the Upper Limit of Quantitation (ULOQ) can be diluted with blank matrix and accurately quantified.Accuracy and precision of diluted QCs must be within ±15%.[16]

Q3: How do I choose an appropriate internal standard (IS) for this compound analysis?

The ideal choice is a stable isotope-labeled (SIL) version of the analyte, such as this compound-¹³C,¹⁵N₂ or this compound-d₉.[18][19] A SIL-IS is chemically identical to the analyte and will co-elute, exhibiting the same behavior during extraction and ionization, thereby providing the most effective correction for matrix effects and variability.[20][21]

If a SIL-IS is unavailable, a structural analog can be used. Key criteria for selecting a structural analog IS include:

  • Structural Similarity: It should have similar physicochemical properties (polarity, pKa) to ensure comparable extraction recovery and chromatographic retention.[20][22]

  • No Endogenous Presence: The IS must not be present in the biological matrix.[22]

  • Chromatographic Resolution: It must be chromatographically resolved from the analyte or, if co-eluting, must not interfere with the analyte's mass transition, and vice-versa.

  • Similar MS/MS Response: It should have a stable and predictable response in the mass spectrometer.[23]

Q4: What are the primary stability assessments I need to perform?

Stability testing is crucial to ensure that the measured concentration reflects the true concentration at the time of sample collection.[16] You must evaluate the following:

  • Freeze-Thaw Stability: Assesses analyte stability after multiple cycles of freezing and thawing, mimicking sample retrieval from storage.[12]

  • Bench-Top Stability: Determines how long a sample can remain at room temperature (e.g., on an autosampler) before significant degradation occurs.[16]

  • Long-Term Stability: Evaluates analyte stability in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended period, covering the expected duration of a clinical or non-clinical study.[12]

  • Stock Solution Stability: Confirms the stability of the analyte and IS in their solvent(s) under defined storage conditions.[16]

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during method development and validation.

Problem: My method lacks sensitivity, and I cannot reach the required Lower Limit of Quantitation (LLOQ).

  • Possible Cause 1: Inefficient Sample Preparation. A simple protein precipitation may not be sufficient to concentrate the sample.

    • Solution: Transition to a more advanced sample preparation technique. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively concentrate the analyte while removing interfering substances.[24] The final step of evaporating the extract and reconstituting in a smaller volume is key to increasing concentration.

  • Possible Cause 2: Poor Ionization in the MS Source. The mobile phase composition or source parameters may not be optimal for this compound.

    • Solution: this compound is a basic compound. Ensure your mobile phase has an acidic pH (e.g., using 0.1% formic acid) to promote protonation for positive mode electrospray ionization (ESI+).[25] Systematically optimize MS source parameters such as capillary voltage, gas flow, and temperature to maximize the signal for your specific analyte and instrument.

  • Possible Cause 3: Suboptimal Chromatographic Peak Shape. Broad or tailing peaks result in a lower peak height and a poorer signal-to-noise ratio.

    • Solution: this compound is highly polar. A standard reversed-phase (C18) column may provide insufficient retention, causing the analyte to elute near the void volume with other polar interferences. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed to retain and separate highly polar compounds.[18]

Problem: I am observing significant ion suppression or enhancement (Matrix Effect).

  • // Paths from start start -> improve_cleanup [label="Yes"]; start -> end_ok [label="No", arrowhead=none]; end_ok [label="Matrix effect is within acceptable limits (≤15% CV). Proceed with validation.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

    // Level 1 Troubleshooting improve_cleanup [label="Step 1: Improve Sample Cleanup\nIs your current method Protein Precipitation?", shape= Msquare, fillcolor="#4285F4", fontcolor="#FFFFFF"]; improve_cleanup -> switch_to_spe_lle [label="Yes"]; improve_cleanup -> optimize_spe_lle [label="No (Using SPE/LLE)"];

    // Level 2 Solutions switch_to_spe_lle [label="Switch to a more selective technique:\n- Solid-Phase Extraction (SPE)\n- Liquid-Liquid Extraction (LLE)"]; optimize_spe_lle [label="Optimize existing SPE/LLE method:\n- Test different sorbents (SPE)\n- Adjust wash/elution solvents (SPE)\n- Change extraction solvent pH (LLE)"];

    // Connecting to next step switch_to_spe_lle -> modify_chroma; optimize_spe_lle -> modify_chroma;

    // Level 1 Troubleshooting 2 modify_chroma [label="Step 2: Modify Chromatography\nCan you separate the analyte from the interference zone?", shape=Msquare, fillcolor="#4285F4", fontcolor="#FFFFFF"]; modify_chroma -> adjust_gradient [label="Yes"]; modify_chroma -> change_column [label="No"];

    // Level 2 Solutions 2 adjust_gradient [label="Adjust gradient slope or change mobile phase organic solvent (e.g., ACN to MeOH) to shift retention time."]; change_column [label="Change column chemistry:\n- From C18 to Phenyl-Hexyl\n- From RP to HILIC for polar analytes"];

    // Connecting to final step adjust_gradient -> use_sil_is; change_column -> use_sil_is;

    // Final Compensation Step use_sil_is [label="Step 3: Compensate with IS\nAre you using a Stable Isotope-Labeled (SIL) IS?", shape=Msquare, fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_sil_is -> end_compensated [label="Yes"]; use_sil_is -> acquire_sil_is [label="No"];

    acquire_sil_is [label="Acquire a SIL-IS. It is the most effective way to compensate for unavoidable matrix effects."]; end_compensated [label="A SIL-IS will co-elute and experience the same suppression/enhancement, correcting for the effect in the final area ratio.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

    Caption: Troubleshooting Decision Tree for Matrix Effects.

  • Solution 1: Enhance Sample Preparation. The most effective way to mitigate matrix effects is to remove the interfering components before they enter the LC-MS system.[13][14] If you are using protein precipitation, switch to a more selective method like SPE or LLE.[26][27] If you are already using SPE, try a different sorbent chemistry (e.g., mixed-mode or ion-exchange) that might better retain the interferences while allowing the analyte to be eluted cleanly.

  • Solution 2: Optimize Chromatography. Adjusting the chromatographic conditions can often separate the analyte from the co-eluting interferences.[14] Try modifying the gradient profile or changing the organic mobile phase (e.g., from acetonitrile to methanol) to alter selectivity. If that fails, switching to a column with a different stationary phase chemistry (e.g., from C18 to a Phenyl-Hexyl or embedded polar group phase) can provide the necessary resolution.

  • Solution 3: Use a SIL-IS. If matrix effects cannot be eliminated, they must be compensated for. A stable isotope-labeled internal standard is the best tool for this, as it will experience the same ionization suppression or enhancement as the analyte, leading to a consistent analyte/IS peak area ratio and accurate quantification.[15][18]

Problem: My analyte recovery is low and/or inconsistent.

  • Possible Cause 1 (LLE): Incorrect Solvent or pH. The choice of extraction solvent and the pH of the aqueous phase are critical for LLE.[28]

    • Solution: this compound is a basic compound. To ensure it is in a neutral, more organic-soluble state, adjust the sample pH to be at least 2 units above its pKa before extracting with an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[29]

  • Possible Cause 2 (SPE): Incorrect Sorbent or Procedure. The chosen SPE sorbent may not be retaining the analyte effectively, or the wash step may be too strong, causing premature elution.

    • Solution: For a polar compound like this compound, a polymeric reversed-phase sorbent often provides better retention than a standard silica-based C18 sorbent. Review your SPE procedure:

      • Conditioning: Ensure the sorbent is properly solvated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution.[30]

      • Loading: Load the sample slowly to maximize interaction time.[30]

      • Washing: Use the weakest possible wash solvent that still removes interferences. Test different percentages of organic solvent in your aqueous wash solution.

      • Elution: Use a strong enough solvent to fully elute the analyte. You may need a combination of a strong organic solvent with a pH modifier (e.g., 5% ammonium hydroxide in acetonitrile).

  • Possible Cause 3: Non-Specific Binding. The analyte may be adsorbing to plasticware (tubes, pipette tips).

    • Solution: This can be evaluated by comparing the response of a standard prepared in glass versus one prepared in plastic. If binding is observed, consider using low-bind microplates/tubes or adding a small amount of organic solvent or a surfactant to your samples to minimize interactions.[17]

Section 4: Detailed Experimental Protocols

These protocols provide a starting point for your method development. They should be optimized and fully validated for your specific application and laboratory conditions.

Protocol 1: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)

SPE_Workflow start Plasma Sample + IS step1 step1 end_node Ready for LC-MS/MS Injection step6 step6 step6->end_node

Caption: General workflow for Solid-Phase Extraction (SPE).

  • Rationale: SPE is a robust technique that provides excellent cleanup and allows for analyte concentration, making it superior to protein precipitation for achieving low detection limits.[15][31] A polymeric reversed-phase sorbent is recommended for retaining the polar this compound.

  • Materials:

    • Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, Phenomenex Strata-X).

    • Plasma samples, calibration standards, and QCs.

    • Internal Standard (IS) working solution.

    • Methanol, Acetonitrile (HPLC grade).

    • Deionized water.

    • Centrifuge, positive pressure manifold or vacuum manifold, sample evaporator.

  • Procedure:

    • Sample Pre-treatment: To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of IS working solution. Vortex briefly. Add 200 µL of 2% phosphoric acid in water to disrupt protein binding and vortex again.

    • SPE Cartridge Conditioning: Place the SPE cartridges on the manifold. Condition the sorbent by passing 1 mL of methanol through the cartridge.

    • Equilibration: Equilibrate the sorbent by passing 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.

    • Sample Loading: Load the entire pre-treated sample (approx. 420 µL) onto the cartridge. Apply gentle vacuum or pressure to pass the sample through the sorbent at a slow, steady rate (e.g., 1 mL/min).

    • Washing: Wash the sorbent with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.

    • Elution: Elute the this compound and IS by passing 1 mL of acetonitrile through the cartridge into a clean collection tube.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution. The sample is now ready for injection.

Protocol 2: LC-MS/MS Analysis using HILIC
  • Rationale: HILIC is an excellent choice for separating small, polar analytes like this compound that are poorly retained on traditional C18 columns.[18] It operates with high organic mobile phases, which is beneficial for ESI sensitivity.

  • Instrumentation:

    • HPLC or UPLC system.

    • Tandem mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: HILIC Column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      Time (min) Flow Rate (mL/min) %A %B
      0.0 0.5 5 95
      2.0 0.5 40 60
      2.1 0.5 5 95

      | 3.0 | 0.5 | 5 | 95 |

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be optimized by infusing a standard solution of this compound and the IS into the mass spectrometer. A hypothetical transition for this compound (MW: 116.16 g/mol )[1] would be:

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      This compound 117.1 74.1 Optimized (e.g., 15)

      | IS (e.g., d₉-analog) | 126.2 | 80.1 | Optimized (e.g., 15) |

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the instrument manufacturer's recommendations to achieve the maximum stable signal.

Section 5: References

  • European Medicines Agency. (n.d.). Bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation FDA 2001.pdf. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • IVT Network. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]

  • Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

  • Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Stability Testing. Retrieved from [Link]

  • PubMed. (1996). Comparison of solid-phase extraction and dialysis on pretreatment efficiency of blood urea analysis. Retrieved from [Link]

  • SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them?. Retrieved from [Link]

  • ResearchGate. (2025). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Norlab. (n.d.). Supported Liquid Extraction (SLE). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Retrieved from [Link]

  • Reddit. (2023). How would I pick a suitable internal standard? : r/Chempros. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Retrieved from [Link]

  • YouTube. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Retrieved from [Link]

  • Future Science. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]

  • LCGC International. (n.d.). When Should an Internal Standard be Used?. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). This compound. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Bioanalysis of biological matrix samples using liquid chromatography-tandem mass spectrometry detection. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of n-Butylurea and sec-Butylurea for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the properties of the final molecule. Among the vast array of available synthons, alkylureas are a cornerstone, serving as versatile intermediates and key pharmacophores in numerous therapeutic agents.[1][2][3] The urea functional group is prized for its ability to form stable, predictable hydrogen bond interactions with biological targets, making it a privileged structure in medicinal chemistry.[1][2]

This guide provides an in-depth comparative study of two common isomeric reagents: n-butylurea and sec-butylurea. While sharing the same molecular formula (C₅H₁₂N₂O), their structural differences impart distinct physicochemical properties and reactivity profiles. Understanding these nuances is paramount for rational molecular design and process optimization. We will explore their synthesis, compare experimental outcomes, and explain the underlying chemical principles that govern their behavior.

Molecular Structure and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between n-butylurea and this compound lies in the connectivity of the butyl group to the urea nitrogen. In n-butylurea, the attachment is via a primary carbon, resulting in a linear alkyl chain. In this compound, the attachment is at a secondary carbon, creating a branched structure. This seemingly minor change has significant consequences for the molecule's physical properties.

Propertyn-ButylureaThis compoundRationale for Difference
IUPAC Name butylurea[4]butan-2-ylurea[5]Reflects the linear vs. branched nature of the alkyl chain.
CAS Number 592-31-4[4]689-11-2[5]Unique identifiers for each distinct chemical substance.
Molecular Weight 116.16 g/mol [4]116.16 g/mol [5]As isomers, they have the same molecular formula and thus the same weight.
Appearance White crystalline powder/solid[4][6]White crystals/solid[5][7]Both are typically stable solids at room temperature.
Melting Point 95-98 °C[6][8]165-167 °C[7][9]The branched structure of this compound allows for more efficient crystal packing, leading to a significantly higher melting point.
Solubility Soluble in water, alcohol, ether[6][10]Soluble in alcohol and ether[5][9]The linear structure of n-butylurea is generally more compatible with polar solvents like water.

Synthesis of Butylurea Isomers: Routes and Mechanisms

The most common and industrially scalable methods for synthesizing simple N-alkylureas involve the reaction of a primary amine with a cyanate salt under acidic conditions or with urea itself at elevated temperatures. Both methods avoid the use of hazardous reagents like phosgene.[7][11]

The core of the synthesis is the in situ generation of isocyanic acid (HNCO). In the cyanate method, an acid protonates the cyanate salt (e.g., KOCN) to form HNCO. The amine then acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid to form the target urea.[11]

G cluster_0 Isocyanic Acid Generation cluster_1 Nucleophilic Addition KOCN Potassium Cyanate (KOCN) HNCO Isocyanic Acid (HNCO) KOCN->HNCO + H⁺ H_plus Acid (e.g., HCl) Amine Alkylamine (R-NH₂) Urea N-Alkylurea Amine->Urea + HNCO caption General workflow for N-alkylurea synthesis.

Caption: General workflow for N-alkylurea synthesis.

The Impact of Steric Hindrance

The primary differentiator in the synthesis of n-butylurea versus this compound is the effect of steric hindrance. The nucleophilic attack of the amine on the isocyanic acid is the rate-determining step.

  • n-Butylamine: The nitrogen atom is relatively unhindered, allowing for a rapid and efficient reaction.

  • sec-Butylamine: The presence of a methyl group on the carbon adjacent to the nitrogen (the α-carbon) creates steric bulk. This bulk partially shields the nitrogen's lone pair of electrons, impeding its approach to the electrophilic carbon of the isocyanic acid.[12][13] Consequently, the reaction is expected to proceed at a slower rate compared to its n-butyl counterpart under identical conditions.

G cluster_0 n-Butylamine (Less Hindered) cluster_1 sec-Butylamine (More Hindered) n_amine n-Butylamine n_attack Easy Nucleophilic Attack n_amine->n_attack HNCO Isocyanic Acid (Electrophile) n_attack->HNCO Faster Reaction sec_amine sec-Butylamine sec_attack Sterically Hindered Attack sec_amine->sec_attack sec_attack->HNCO Slower Reaction caption Steric effect on reaction rate.

Caption: Steric effect on reaction rate.

Experimental Protocols and Comparative Data

Protocol 1: Synthesis of this compound

This procedure is adapted from a patented method utilizing urea as the cyanate source.[7]

Materials:

  • sec-Butylamine (36.5g, 0.5 mol)

  • Urea (90g, 1.5 mol)

  • Concentrated Sulfuric Acid (~25 mL, 0.5 mol)

  • Water (100g)

  • Methyl Red indicator solution

Procedure:

  • In a 250mL three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine 100g of water, 36.5g of sec-butylamine, and 5 drops of methyl red indicator.

  • Cool the flask in an ice-water bath.

  • Slowly add concentrated sulfuric acid dropwise while stirring, maintaining the internal temperature below 20°C. Continue addition until the solution turns red, indicating neutralization of the amine.

  • Remove the ice bath and dropping funnel. Add 90g of urea to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

  • Stop heating and allow the mixture to cool below 80°C. Pour the hot reaction mixture into a beaker and allow it to crystallize at room temperature for 30 minutes, followed by 2 hours in a refrigerator.

  • Collect the white solid by suction filtration and wash it with a small amount of cold water (5 mL).

  • For purification, the crude solid can be recrystallized from hot water.[7]

  • Dry the final product in a vacuum oven at 70°C for 2 hours.

Reported Outcome:

  • Yield: 76-80%[7]

  • Purity: >99.0%[7]

  • Melting Point: 166.0-166.5°C[7]

Protocol 2: Synthesis of n-Butylurea

This protocol is a representative procedure based on the widely used method of reacting an amine with potassium cyanate in an acidic aqueous medium.[11][14]

Materials:

  • n-Butylamine (7.3g, 0.1 mol)

  • Potassium cyanate (9.7g, 0.12 mol)

  • Concentrated Hydrochloric Acid (~8.3 mL, 0.1 mol)

  • Water (100 mL)

Procedure:

  • Dissolve 7.3g of n-butylamine in 50 mL of water in a 250 mL beaker.

  • In a separate beaker, dissolve 9.7g of potassium cyanate in 50 mL of water.

  • Cool the amine solution in an ice bath and slowly add the hydrochloric acid with stirring.

  • To the cold, acidic amine solution, add the potassium cyanate solution dropwise over 15-20 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the resulting white precipitate by suction filtration and wash with a small amount of cold water.

  • The product can be purified by recrystallization from an ethanol/water mixture.[15]

  • Dry the purified crystals under vacuum.

Expected Outcome:

  • Yield: Good to excellent (typically >80%)[14]

  • Purity: High chemical purity achievable after recrystallization.[14]

  • Melting Point: 95-98°C[6][8]

Summary and Recommendations

The choice between n-butylurea and this compound as a synthetic intermediate is a function of the desired final molecular architecture and the acceptable process conditions.

Featuren-Butylurea SynthesisThis compound SynthesisKey Takeaway
Reactivity HighModerateThe less hindered n-butylamine reacts more readily, potentially allowing for milder conditions or shorter reaction times.
Yield Typically high (>80%)[14]Good (75-80%)[7]Both isomers can be synthesized in good yields, though the n-butyl isomer may have a slight advantage.
Purification Recrystallization from water or alcohol/water[15]Recrystallization from water[7]Both are purified by standard crystallization. The significant difference in melting points reflects their different packing efficiencies.
Product Properties Lower melting point, higher water solubility[4][6]Higher melting point, lower water solubility[5][7]These properties can influence formulation, bioavailability, and downstream processing.
  • For rapid, high-yield synthesis where a linear alkyl chain is required for target engagement, n-butylurea is the preferred precursor. Its synthesis is straightforward and efficient.

  • When the specific three-dimensional structure afforded by a branched alkyl group is necessary to probe a binding pocket or enhance metabolic stability, This compound is the appropriate choice. Researchers should anticipate that its synthesis may require slightly longer reaction times or more forcing conditions compared to the n-butyl isomer due to steric hindrance.

Ultimately, both isomers are valuable, readily accessible building blocks. A thorough understanding of their comparative synthesis and properties, grounded in the principles of steric effects, empowers the medicinal chemist to make informed, rational decisions that accelerate the drug discovery process.

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A Senior Application Scientist's Guide to Assessing the Biological Efficacy of Sec-Butylurea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Urea Scaffold as a Privileged Structure in Medicinal Chemistry

The urea functional group is a cornerstone of modern drug discovery, prized for its unique ability to act as both a hydrogen bond donor and acceptor.[1] This dual nature allows it to form stable, high-affinity interactions with a multitude of biological targets, particularly enzymes and receptors. This versatility is evidenced by the success of diaryl urea-containing drugs like Sorafenib and Lenvatinib, which have become critical therapies in oncology by targeting key protein kinases.[2] While extensive research has focused on aryl-substituted ureas, the potential of N-alkyl urea derivatives, specifically those containing a sec-butyl group, remains a largely unexplored frontier. This guide provides a comprehensive framework for assessing the potential biological efficacy of sec-butylurea derivatives by drawing insights from their more extensively studied structural analogs. We will delve into established experimental protocols, comparative data, and the underlying principles of structure-activity relationships (SAR) to build a predictive model for their therapeutic potential.

The this compound Moiety: Physicochemical Properties and Current Landscape

The parent compound, this compound (N-(1-methylpropyl)urea), is a simple molecule with the chemical formula C₅H₁₂N₂O.[3] Its primary documented application is in the industrial synthesis of the herbicide Bromacil, a compound that inhibits photosynthesis.[3] In the context of therapeutic development, there is a notable scarcity of published data on the biological activities of this compound derivatives.

This lack of research presents an opportunity. The sec-butyl group, a branched four-carbon alkyl chain, offers a unique combination of moderate lipophilicity and steric bulk that distinguishes it from simpler alkyl groups (e.g., methyl, ethyl) and more sterically demanding moieties (e.g., tert-butyl). These properties can significantly influence a compound's solubility, membrane permeability, metabolic stability, and interaction with target proteins. To unlock this potential, we must extrapolate from the wealth of data on other substituted ureas.

Comparative Efficacy Analysis: Learning from N-Substituted Urea Analogs

Given the limited direct data, a logical approach is to evaluate the efficacy of well-characterized N-aryl and other N-alkyl urea derivatives. This comparative analysis allows us to establish benchmarks for activity and understand the mechanistic basis of their function, which can then inform the design and testing of novel this compound compounds.

Case Study 1: Antiproliferative Activity of Diaryl Urea Derivatives as Kinase Inhibitors

A predominant therapeutic application for urea derivatives is in oncology, specifically as inhibitors of protein kinases that drive tumor growth and angiogenesis. Diaryl ureas, exemplified by Sorafenib, typically target the ATP-binding pocket of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]

The efficacy of novel urea derivatives is commonly assessed using in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency. A study on novel diaryl urea derivatives provides a relevant comparison point.[4]

Compound IDTarget Cell Line (Cancer Type)IC₅₀ (µM)[4]Reference CompoundReference IC₅₀ (µM)[4]
6a A549 (Lung Carcinoma)2.57Sorafenib2.91
6a HT-29 (Colorectal Carcinoma)15.28Sorafenib14.01
6b A549 (Lung Carcinoma)10.99Sorafenib2.91
6b HT-29 (Colorectal Carcinoma)21.16Sorafenib14.01
6c A549 (Lung Carcinoma)19.95Sorafenib2.91
6c HT-29 (Colorectal Carcinoma)45.33Sorafenib14.01

Table 1: Comparative antiproliferative activity of selected diaryl urea derivatives against human cancer cell lines. Data is presented as the mean IC₅₀ value.

The data clearly demonstrates that subtle structural modifications to the aryl groups significantly impact potency. Compound 6a exhibits antiproliferative activity comparable to the FDA-approved drug Sorafenib, making it a strong benchmark for a successful lead compound.[4] The logical next step would be to synthesize N-(sec-butyl)-N'-(aryl)urea analogs of compound 6a and assess if the sec-butyl group can maintain or enhance this activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and the reference drug (e.g., Sorafenib) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with vehicle (e.g., 0.1% DMSO) as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis A Seed Cells in 96-Well Plate B Incubate 24h (Cell Adherence) A->B C Prepare Serial Dilutions of Test Compounds D Treat Cells with Compounds C->D E Incubate 48-72h D->E F Add MTT Reagent E->F G Incubate 4h (Formazan Formation) F->G H Solubilize Formazan (e.g., with DMSO) G->H I Read Absorbance (570 nm) H->I J Calculate % Viability vs. Control I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Fig 1. Standard experimental workflow for the MTT cell viability assay.

Structure-Activity Relationship (SAR): Guiding Rational Design

The biological activity of urea derivatives is highly dependent on the nature of the substituents on the two nitrogen atoms. Understanding these relationships is critical for designing potent and selective this compound derivatives.

  • N-Aryl vs. N-Alkyl Groups: N-aryl groups are common in kinase inhibitors because they can form crucial pi-stacking and hydrophobic interactions within the ATP-binding pocket.[4] An N-alkyl group, such as sec-butyl, would primarily offer hydrophobic interactions. The challenge is to pair the sec-butyl group with an appropriate N'-aryl or N'-heteroaryl moiety that can still provide the necessary hydrogen bonding and other interactions for high-affinity binding.

  • Steric Hindrance: The size and shape of the substituent are critical. Bulky N-substituents can enforce a specific conformation of the urea bond, which may be favorable for binding to a target.[5] For example, the use of a bulky N-tert-butyl group has been shown to facilitate the synthesis of macrocycles by promoting a specific cis-conformation.[5] The sec-butyl group is less bulky than a tert-butyl group but more so than a linear alkyl chain, potentially offering a sweet spot of steric influence without preventing access to a binding pocket.

  • Lipophilicity and Solubility: The sec-butyl group will increase the lipophilicity of a molecule compared to smaller alkyl groups, which can enhance membrane permeability and cell penetration. However, this must be balanced to avoid poor aqueous solubility, which can hinder bioavailability.

SAR_Logic cluster_properties Physicochemical Properties cluster_outcome Biological Outcome Core Urea Scaffold (H-Bond Donor/Acceptor) Binding Target Binding Affinity Core->Binding H-Bonds R1 N-Substituent (sec-Butyl) Lipophilicity Lipophilicity R1->Lipophilicity Sterics Steric Profile R1->Sterics R2 N'-Substituent (Aryl/Heteroaryl) R2->Lipophilicity π-stacking R2->Binding π-stacking Solubility Aqueous Solubility Lipophilicity->Solubility Permeability Cell Permeability Lipophilicity->Permeability Conformation Molecular Conformation Sterics->Conformation Conformation->Binding Efficacy Biological Efficacy (e.g., IC50) Binding->Efficacy Permeability->Efficacy

Sources

comparing the chelating properties of sec-butylurea with other ureas

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Coordination Chemistry and Drug Development

Introduction: The Role of Urea Derivatives in Metal Chelation

Urea and its derivatives are a fascinating class of ligands in coordination chemistry. While simple in structure, their ability to form complexes with a variety of metal ions has led to their application in fields ranging from agriculture to medicine.[1][2] The primary coordination site in urea is the carbonyl oxygen atom, which acts as a Lewis base, donating electron density to a metal cation.[1][3] Generally, ureas function as monodentate ligands, though instances of bidentate coordination are known, they are rare.[1][2]

The introduction of substituents on the nitrogen atoms of the urea backbone can significantly modulate its electronic and steric properties, thereby influencing its chelating behavior. This guide provides an in-depth comparison of the chelating properties of sec-butylurea with other common ureas, namely unsubstituted urea, N-methylurea, and N,N'-dimethylurea. Due to a notable scarcity of direct experimental data on this compound in the literature, this guide will leverage established principles of structure-activity relationships to infer its chelating capabilities relative to its better-studied analogues.

The Influence of N-Alkyl Substitution on Chelation: A Theoretical Framework

The stability of a metal-ligand complex is a delicate balance of several factors, including the basicity of the donor atom, steric hindrance around the coordination site, and the electronic effects of substituents.[4] When considering N-alkylated ureas, two primary effects come into play:

  • Inductive Effect: Alkyl groups are electron-donating. This inductive effect increases the electron density on the carbonyl oxygen, enhancing its Lewis basicity and favoring stronger coordination to a metal ion.

  • Steric Hindrance: The size of the alkyl group can physically obstruct the approach of a metal ion to the carbonyl oxygen, potentially weakening the metal-ligand bond.[5]

The interplay of these two opposing effects dictates the overall chelating ability of a substituted urea.

Comparative Analysis of Urea Derivatives

To provide a clear comparison, we will examine the expected chelating properties of this compound in relation to unsubstituted urea, N-methylurea, and N,N'-dimethylurea.

Unsubstituted Urea (H₂NCONH₂)

As the parent compound, urea sets the baseline for comparison. It readily forms complexes with a variety of transition metals, typically in a hexacoordinate octahedral geometry where six urea molecules surround the metal ion, as seen in complexes like [Fe(urea)₆]³⁺.[6][7] The stability of these complexes is moderate, influenced by the nature of the metal ion and the counter-anion.[8]

N-methylurea (CH₃NHCONH₂)

The presence of a single methyl group in N-methylurea introduces a modest inductive effect, which is expected to slightly increase the electron density on the carbonyl oxygen compared to unsubstituted urea. This should, in principle, lead to the formation of slightly more stable metal complexes. The steric hindrance from a single methyl group is minimal and is unlikely to significantly impede coordination.

N,N'-dimethylurea ((CH₃NH)₂CO)

With two methyl groups, N,N'-dimethylurea experiences a greater inductive effect than N-methylurea, which should further enhance the basicity of the carbonyl oxygen. However, the presence of two methyl groups, even though they are on different nitrogen atoms, can introduce a greater degree of steric hindrance compared to a single methyl group, especially in the formation of complexes with a high coordination number.

This compound (CH₃CH₂CH(CH₃)NHCONH₂)

The sec-butyl group is significantly bulkier than a methyl group.[5] This steric bulk is expected to be the dominant factor influencing its chelating properties. While the sec-butyl group is also electron-donating, the steric hindrance it creates around the carbonyl oxygen will likely make it more difficult for metal ions, particularly smaller ones or those requiring higher coordination numbers, to approach and bind effectively. This steric strain can lead to the formation of less stable complexes compared to those formed with less hindered ureas. It is plausible that this compound may favor the formation of complexes with lower coordination numbers or with larger metal ions where steric clashes are minimized.[9]

Summary of Expected Chelating Properties
Urea DerivativeExpected Inductive Effect (relative to Urea)Expected Steric Hindrance (relative to Urea)Predicted Overall Chelating Ability
Unsubstituted UreaBaselineBaselineModerate
N-methylureaSlightly IncreasedMinimalLikely slightly stronger than urea
N,N'-dimethylureaModerately IncreasedModeratePotentially stronger than urea, but may be limited by sterics
This compoundIncreasedSignificantLikely weaker than less substituted ureas due to steric hindrance

Experimental Protocols for Evaluating Chelating Properties

To empirically determine and compare the chelating properties of urea derivatives, a combination of spectroscopic and potentiometric techniques is employed.

Synthesis of Metal-Urea Complexes

A general procedure for the synthesis of metal-urea complexes is as follows:

Experimental Protocol: Synthesis of a Metal-Urea Complex [10]

  • Dissolution: Dissolve the desired metal salt (e.g., a chloride or nitrate salt) in a suitable solvent, typically ethanol or a mixture of ethanol and water.

  • Ligand Addition: In a separate flask, dissolve the urea derivative (e.g., this compound) in the same solvent. An excess of the ligand is often used to favor the formation of the fully coordinated complex.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction is often carried out at room temperature or with gentle heating under reflux for several hours.

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature. If crystals do not form, the solution can be concentrated by slow evaporation or by the addition of a less polar solvent to induce precipitation.

  • Isolation and Purification: Collect the resulting crystals by filtration, wash them with a small amount of cold solvent to remove any unreacted starting materials, and dry them under vacuum.

Logical Flow for Synthesis and Characterization

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Dissolve Metal Salt C Mix and React A->C B Dissolve Urea Derivative B->C D Crystallization C->D E Isolate and Purify D->E F UV-Vis Spectroscopy E->F Analyze Complex G Potentiometric Titration E->G Determine Stability H NMR Spectroscopy E->H Structural Elucidation

Caption: Workflow for the synthesis and characterization of metal-urea complexes.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for observing the formation of metal-ligand complexes in solution.[11][12] The coordination of a ligand to a metal ion often results in a shift in the absorption spectrum, which can be monitored to determine the stoichiometry and formation constant of the complex.

Experimental Protocol: UV-Vis Titration

  • Prepare Stock Solutions: Prepare a stock solution of the metal salt and a stock solution of the urea derivative in a suitable solvent (one that does not absorb in the region of interest).

  • Titration: In a cuvette, place a known concentration of the metal salt solution. Record its UV-Vis spectrum.

  • Incremental Addition: Add small, precise aliquots of the urea derivative stock solution to the cuvette. After each addition, mix thoroughly and record the UV-Vis spectrum.

  • Data Analysis: Monitor the changes in absorbance at a specific wavelength where the complex absorbs. Plot the change in absorbance against the molar ratio of ligand to metal. The inflection point of the curve can indicate the stoichiometry of the complex. The data can also be used to calculate the binding constant using methods like the Benesi-Hildebrand equation.[11]

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution.[13][14] The method involves monitoring the pH of a solution containing the metal ion and the ligand as a strong base is added.

Experimental Protocol: Potentiometric Determination of Stability Constants [13]

  • Calibration: Calibrate a pH meter with standard buffer solutions.

  • Prepare Solutions: Prepare the following solutions in a thermostated vessel under an inert atmosphere (e.g., nitrogen) to prevent interference from atmospheric CO₂:

    • A solution of a strong acid (e.g., HClO₄).

    • A solution of the strong acid and the urea derivative.

    • A solution of the strong acid, the urea derivative, and the metal salt.

  • Titration: Titrate each solution with a standardized solution of a strong base (e.g., NaOH). Record the pH after each addition of the base.

  • Data Analysis: Plot the pH versus the volume of base added for each titration. From these curves, the proton-ligand and metal-ligand formation constants can be calculated using established methods, such as the Bjerrum or Irving-Rossotti methods.[4][15]

Chelation Analysis Workflow

Chelation_Analysis Start Metal Ion + Urea Derivative Solution UV_Vis UV-Vis Titration Start->UV_Vis Potentiometry Potentiometric Titration Start->Potentiometry NMR NMR Spectroscopy Start->NMR Stoichiometry Determine Stoichiometry UV_Vis->Stoichiometry Stability_Constant Calculate Stability Constant Potentiometry->Stability_Constant Structure Elucidate Coordination Environment NMR->Structure

Caption: Experimental workflow for the analysis of urea chelation properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of metal complexes in solution.[16][17] Changes in the chemical shifts of the ligand's protons and carbons upon coordination can reveal the binding site and provide insights into the geometry of the complex.

Experimental Protocol: NMR Titration

  • Prepare Samples: Prepare a series of NMR tubes containing a constant concentration of the urea derivative in a suitable deuterated solvent.

  • Incremental Addition: Add increasing amounts of a metal salt solution to each NMR tube.

  • Acquire Spectra: Record the ¹H and ¹³C NMR spectra for each sample.

  • Data Analysis: Monitor the chemical shift changes of the urea derivative's signals. Significant shifts in the signals of the protons and carbons near the carbonyl group upon addition of the metal ion confirm that coordination is occurring at the oxygen atom.

Comparison with Thiourea: The Role of the Donor Atom

Thiourea, the sulfur analogue of urea, provides an interesting point of comparison. The replacement of the hard oxygen donor atom with a softer sulfur atom significantly alters its chelating properties.[17][18] According to Hard and Soft Acid and Soft Base (HSAB) theory, thiourea is expected to form more stable complexes with soft metal ions (e.g., Ag⁺, Hg²⁺, Pd²⁺), while urea will form more stable complexes with hard metal ions (e.g., Fe³⁺, Cr³⁺, Al³⁺).[19] The principles of steric and electronic effects of N-alkyl substitution discussed for ureas are also applicable to thioureas.

Conclusion and Future Directions

While a definitive quantitative comparison of the chelating properties of this compound is limited by the lack of direct experimental data, a qualitative assessment based on established structure-activity relationships provides valuable insights for researchers. The significant steric bulk of the sec-butyl group is predicted to be the dominant factor, likely leading to the formation of less stable metal complexes compared to less hindered ureas such as unsubstituted urea and N-methylurea.

To advance our understanding, further research is needed to experimentally determine the stability constants and thermodynamic parameters for the complexation of this compound and other bulky N-alkyl ureas with a range of metal ions. Such studies would provide a more complete picture of the interplay between steric and electronic effects in this important class of ligands and would be invaluable for the rational design of new chelating agents for applications in catalysis, materials science, and medicinal chemistry.

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A Senior Application Scientist's Guide to the Validation of Sec-Butylurea as a GMP Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the integrity of an Active Pharmaceutical Ingredient (API) is paramount. This integrity is fundamentally built upon the quality of its starting materials. The selection and validation of a starting material under Good Manufacturing Practice (GMP) is a critical exercise that ensures the final drug product is safe, effective, and of high quality. This guide provides an in-depth technical comparison of sec-butylurea as a GMP starting material, offering insights into its validation, and a comparative analysis with its isomers, tert-butylurea and isobutylurea.

The Critical Role of Starting Material Validation in GMP Synthesis

The journey of a drug from a laboratory concept to a patient's hands is governed by a stringent set of regulations, with GMP at its core. The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," provides a framework for ensuring the quality of APIs.[1] A crucial aspect of this framework is the proper designation and validation of the API starting material. This is the point at which GMP controls are formally introduced into the manufacturing process.[1][2]

The validation of a starting material is not merely a regulatory checkbox; it is a scientific necessity. It provides documented evidence that the material is of suitable quality to be used in the production of a drug substance and that its use will consistently result in a final product that meets its predetermined specifications and quality attributes. A robust validation package for a starting material mitigates risks associated with impurities, batch-to-batch variability, and potential impacts on the final API's stability and efficacy.

Unveiling this compound: A Profile

This compound, a chiral molecule, is a valuable building block in organic synthesis. Its utility spans various applications, including its use as a precursor in the synthesis of some pharmaceutical compounds and herbicides, such as bromacil.[3]

Chemical and Physical Properties:

PropertyValueReference
Chemical Name N-(sec-butyl)urea
Synonyms (1-Methylpropyl)urea
CAS Number 689-11-2
Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
Appearance White crystalline solid
Melting Point 168-170 °C
Solubility Soluble in water and polar organic solvents
Synthesis of this compound

A common synthetic route to this compound involves the reaction of sec-butylamine with a source of the carbamoyl group, such as urea or an isocyanate. The chirality of the starting sec-butylamine determines the chirality of the resulting this compound.

sec_butylamine sec-Butylamine sec_butylurea This compound sec_butylamine->sec_butylurea Reaction urea Urea urea->sec_butylurea

Caption: Synthesis of this compound from sec-butylamine and urea.

A Comparative Analysis: this compound vs. Its Isomers

The choice of a starting material is often influenced by a variety of factors, including its availability, cost, reactivity, and the impurity profile it may introduce into the synthesis. When considering this compound, a comparative analysis with its structural isomers, tert-butylurea and isobutylurea, is warranted.

FeatureThis compoundTert-ButylureaIsobutylurea
Structure Chiral, secondary butyl groupAchiral, tertiary butyl groupAchiral, isobutyl group
CAS Number 689-11-21118-12-3592-17-6
Melting Point 168-170 °C~185 °C (dec.)[4]133-135 °C[5]
Reactivity Generally stable, can undergo reactions at the urea functionality. The secondary butyl group can influence steric hindrance.The bulky tert-butyl group can impart significant steric hindrance, potentially affecting reaction rates and pathways.Less sterically hindered than tert-butylurea, with reactivity more comparable to this compound.
Chirality Yes. The presence of a chiral center requires specific analytical methods for enantiomeric purity assessment.NoNo
Potential Impurities Di-sec-butylurea, unreacted sec-butylamine, and urea. Enantiomeric impurities if a racemic starting material is used.Di-tert-butylurea, unreacted tert-butylamine, and urea.Di-isobutylurea, unreacted isobutylamine, and urea.
Applications Used in the synthesis of some herbicides and potentially as a building block in chiral pharmaceuticals.[3]A precursor in the synthesis of various organic compounds, including some pharmaceuticals.[6][7][8]Used in organic synthesis and medicinal chemistry.[5][9][10][11]

Key Considerations for GMP Synthesis:

  • Chirality: The primary distinguishing feature of this compound is its chirality. If the final API is a single enantiomer, using an enantiomerically pure starting material like this compound can be a significant advantage, potentially simplifying the purification process later in the synthesis.[12] However, this also necessitates the validation of analytical methods to control enantiomeric purity.

  • Steric Hindrance: The steric bulk of the butyl isomer can influence reaction kinetics and selectivity. The highly hindered nature of tert-butylurea may be advantageous in some reactions to control regioselectivity but could be detrimental in others where reactivity is crucial.

  • Impurity Profile: The potential impurities arising from each isomer are similar in nature (di-substituted ureas and unreacted amines). However, their chromatographic behavior and the ease of their removal may differ, which needs to be evaluated during process development.

The Validation Workflow for this compound as a GMP Starting Material

A comprehensive validation of this compound as a GMP starting material should encompass a series of experiments designed to demonstrate its suitability for its intended use. This workflow should be guided by the principles outlined in ICH Q7.

cluster_0 Phase 1: Characterization & Specification cluster_1 Phase 2: Analytical Method Validation cluster_2 Phase 3: Process & Stability cluster_3 Phase 4: Documentation char Physicochemical Characterization spec Establishment of Specifications char->spec hplc HPLC Purity & Impurity Method Validation spec->hplc gcms GC-MS Residual Solvents Method Validation spec->gcms enantiomeric Chiral HPLC Method Validation spec->enantiomeric impurity_profiling Impurity Profiling hplc->impurity_profiling gcms->impurity_profiling enantiomeric->impurity_profiling stability Stability Studies impurity_profiling->stability forced_degradation Forced Degradation stability->forced_degradation report Validation Report forced_degradation->report sop Standard Operating Procedures (SOPs) report->sop

Caption: A typical workflow for the validation of this compound as a GMP starting material.

Experimental Protocols

The following are detailed, step-by-step methodologies for key validation experiments. These protocols are intended as a guide and should be adapted and validated for specific laboratory conditions and equipment.

1. HPLC Method for Purity and Impurity Determination

This method is designed to quantify the purity of this compound and to detect and quantify any related impurities.

  • Objective: To develop and validate a stability-indicating HPLC method for the determination of purity and impurities of this compound.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions (Typical):

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Validation Parameters (as per ICH Q2(R2)): [13]

    • Specificity: Demonstrate that the method is able to separate this compound from its potential impurities and degradation products. This is often achieved through forced degradation studies.

    • Linearity: Analyze a series of solutions of this compound at different concentrations to demonstrate a linear relationship between concentration and peak area.

    • Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known concentrations of this compound.

    • Precision (Repeatability and Intermediate Precision): Assess the variability of the results obtained from multiple analyses of the same sample under the same and different conditions (e.g., different days, different analysts).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance when small, deliberate changes are made to the chromatographic conditions (e.g., pH of the mobile phase, column temperature).

2. GC-MS Method for Residual Solvent Analysis

This method is used to identify and quantify any residual solvents that may be present in the this compound starting material from its synthesis and purification process.

  • Objective: To develop and validate a GC-MS method for the identification and quantification of residual solvents in this compound.

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with a headspace autosampler.

  • Chromatographic Conditions (Typical):

    • Column: DB-624, 30 m x 0.25 mm, 1.4 µm

    • Carrier Gas: Helium

    • Oven Temperature Program: A suitable temperature gradient to separate the expected residual solvents.

    • Injector Temperature: 250 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

  • Validation Parameters (as per USP <467>):

    • Specificity: Demonstrate the ability to separate and identify the target residual solvents from each other and from any interfering peaks from the sample matrix.

    • Linearity: Establish a linear relationship between the concentration of each residual solvent and its corresponding peak area.

    • Accuracy: Determine the recovery of known amounts of residual solvents spiked into the this compound sample.

    • Precision (Repeatability): Assess the variability of results from multiple preparations of the same sample.

    • LOD and LOQ: Determine the lowest detectable and quantifiable levels for each residual solvent.

3. Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound and to demonstrate the specificity of the analytical methods.[14][15][16][17]

  • Objective: To investigate the degradation pathways of this compound under various stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

  • Analysis: The stressed samples are analyzed by the validated HPLC method to identify and quantify any degradation products.

Decision-Making for Starting Material Selection

The selection of a GMP starting material is a multi-faceted decision that requires a thorough evaluation of scientific, regulatory, and economic factors.

cluster_0 Scientific & Technical Assessment cluster_1 Regulatory & Quality Assessment cluster_2 Economic Assessment start Starting Material Selection physicochem Physicochemical Properties (Solubility, Stability, etc.) start->physicochem reactivity Reactivity & Yield in Proposed Synthesis start->reactivity impurity Impurity Profile & Purge Potential start->impurity chiral Chirality & Enantiomeric Purity Requirements start->chiral gmp Supplier's GMP Compliance start->gmp supply_chain Supply Chain Robustness start->supply_chain validation Ease of Analytical Validation start->validation cost Cost of Goods start->cost availability Commercial Availability start->availability final_decision Final Decision physicochem->final_decision reactivity->final_decision impurity->final_decision chiral->final_decision gmp->final_decision supply_chain->final_decision validation->final_decision cost->final_decision availability->final_decision

Caption: A decision-making flowchart for the selection of a GMP starting material.

Conclusion

The validation of this compound as a GMP starting material is a rigorous but essential process for ensuring the quality and safety of the final API. This guide has provided a comprehensive overview of the key considerations, a comparative analysis with its isomers, and detailed experimental protocols to guide researchers and drug development professionals. By adhering to the principles of scientific integrity and regulatory compliance, the successful validation of this compound can be achieved, laying a solid foundation for the development of high-quality pharmaceuticals.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
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cross-reactivity studies of sec-butylurea-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cross-Reactivity Profiling of sec-Butylurea-Based Compounds

For drug development professionals, the journey from a promising lead compound to a clinically approved drug is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The this compound scaffold has emerged as a valuable pharmacophore in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its utility stems from the urea moiety's ability to form robust hydrogen-bond interactions with protein targets, anchoring the molecule in the desired binding site.[1][3] However, this same feature can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target activity.

This guide provides a comprehensive framework for conducting and interpreting . We will delve into the core principles of selectivity profiling, provide detailed experimental protocols, and present a comparative analysis of hypothetical compounds to illustrate key concepts. Our focus is on empowering researchers to make informed decisions by understanding the complete biological activity profile of their molecules, thereby minimizing the risk of late-stage failures due to unforeseen toxicity or lack of efficacy.[4]

The Imperative of Selectivity Profiling

Why is a deep understanding of cross-reactivity so crucial? Off-target effects are a primary cause of adverse drug reactions and clinical trial failures.[4] For kinase inhibitors, the human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding pockets.[5] A compound designed to inhibit a specific cancer-related kinase might inadvertently inhibit other kinases crucial for normal physiological functions, leading to toxicity.[6]

Conversely, off-target effects are not always detrimental. The concept of "polypharmacology," where a drug purposefully interacts with multiple targets, can lead to enhanced therapeutic efficacy. The key is to differentiate between beneficial multi-target engagement and undesirable, promiscuous binding. Therefore, comprehensive selectivity profiling is not merely a precautionary step but a fundamental component of drug discovery, essential for building a complete picture of a compound's mechanism of action.[6]

A Comparative Case Study: Three Investigational this compound Kinase Inhibitors

To illustrate the principles of cross-reactivity analysis, we will use a hypothetical case study involving three this compound-based compounds designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis.

  • SBU-A: The initial lead compound.

  • SBU-B: A derivative of SBU-A, modified to improve potency.

  • SBU-C: A derivative of SBU-A, optimized for higher selectivity.

The following sections will describe the experimental workflows used to characterize these compounds and present their comparative data.

Experimental Methodologies for Cross-Reactivity Profiling

A multi-pronged approach is essential for robustly characterizing the selectivity of an inhibitor. Relying on a single assay format can be misleading.[7] Here, we detail three widely-used, complementary techniques.

Biochemical Kinase Inhibition Assay (IC₅₀ Determination)

This is the most common method for assessing inhibitor potency and selectivity, measuring the compound's ability to inhibit the enzymatic activity of a target.[5] The half-maximal inhibitory concentration (IC₅₀) is the concentration of inhibitor required to reduce enzyme activity by 50%.

Recommended Protocol: ADP-Glo™ Luminescence Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. Less ADP corresponds to greater inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds (e.g., SBU-A, SBU-B, SBU-C) in a 384-well plate. A typical starting concentration is 10 µM. Include "no inhibitor" (vehicle, e.g., DMSO) and "no enzyme" controls.

  • Kinase Reaction: Add the kinase of interest (from a panel of off-target kinases) and its specific substrate peptide to the wells.

  • Initiation: Start the reaction by adding ATP. The concentration of ATP should ideally be at or near the Michaelis constant (Kₘ) for each kinase, as IC₅₀ values are dependent on this concentration.[5] Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Competitive Binding Assay (KᏧ Determination)

Binding assays measure the direct interaction between an inhibitor and a kinase, independent of enzymatic activity. The dissociation constant (KᏧ) represents the concentration of inhibitor required to occupy 50% of the target protein's binding sites at equilibrium, providing a direct measure of binding affinity.

Conceptual Workflow:

This assay often uses a broad-spectrum, immobilized kinase inhibitor as a probe that binds to the ATP site of a large number of kinases.[8]

  • A panel of DNA-tagged kinases is incubated with the test compound.

  • The mixture is passed over an affinity chromatography column containing the immobilized probe ligand.

  • Kinases that are not bound by the test compound will bind to the column, while kinases that are strongly bound by the test compound will flow through.

  • The amount of each kinase in the flow-through is quantified (e.g., using qPCR for the DNA tags).

  • The KᏧ is determined by measuring the concentration of the test compound required to prevent 50% of the kinase from binding to the column.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

DSF is a biophysical method that assesses inhibitor binding by measuring changes in the thermal stability of the target protein.[7] The binding of a ligand typically stabilizes the protein's folded state, resulting in an increase in its melting temperature (Tₘ).

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well or 384-well PCR plate, mix the purified kinase, the test compound at various concentrations, and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, slowly increasing the temperature (e.g., from 25°C to 95°C).

  • Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds, and fluorescence increases.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tₘ. The change in melting temperature (ΔTₘ) is calculated as the Tₘ in the presence of the compound minus the Tₘ of the protein alone. A larger ΔTₘ indicates stronger binding and stabilization.

Visualizing the Workflow: A Cross-Reactivity Screening Cascade

To efficiently and cost-effectively profile a compound, a tiered approach is often employed.[5] The process begins with a broad, single-concentration screen, followed by more detailed dose-response studies for any initial "hits."

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Orthogonal Validation & Analysis Start Test Compound (e.g., SBU-A) Screen Single-Point Screen (e.g., 1 µM concentration) against a large kinase panel (100-400 kinases) Start->Screen Decision1 Inhibition > 70%? Screen->Decision1 IC50 Determine IC50 values for all identified 'hits' Decision1->IC50 Yes Discard Promiscuous Compound Decision1->Discard No (Selective) Decision2 Potent Off-Target Hits? IC50->Decision2 Validate Orthogonal Assays (e.g., Binding or Thermal Shift) Decision2->Validate Yes End Selective Compound Profile Decision2->End No Analyze Generate Selectivity Profile & Analyze Structure-Activity Relationship Validate->Analyze Analyze->End

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Comparative Data Analysis: SBU-A vs. SBU-B vs. SBU-C

The data below represents the inhibitory activity (IC₅₀) of our three hypothetical compounds against the primary target (VEGFR2) and a selection of common off-target kinases.

Target KinaseSBU-A (IC₅₀, nM)SBU-B (IC₅₀, nM)SBU-C (IC₅₀, nM)
VEGFR2 (Primary Target) 25 5 30
PDGFRβ150351,200
c-KIT210502,500
SRC2,500800>10,000
ABL1>10,0001,500>10,000
p38α (MAPK14)8002505,000

Interpretation of Results:

  • SBU-A: The lead compound shows good potency against the primary target, VEGFR2. However, it also displays notable activity against other related kinases like PDGFRβ and c-KIT, suggesting a relatively narrow initial selectivity.

  • SBU-B: This compound achieves the goal of improved potency, with a 5-fold increase in activity against VEGFR2. However, this came at the cost of selectivity. The off-target inhibition is significantly increased across the board, making SBU-B a potent but more promiscuous inhibitor. This profile could lead to a higher risk of toxicity.

  • SBU-C: While slightly less potent against VEGFR2 than the original lead, SBU-C demonstrates a vastly improved selectivity profile. Its activity against all tested off-target kinases is dramatically reduced (IC₅₀ values are 40 to >300 times higher than for VEGFR2). This compound would be prioritized for further development due to its cleaner off-target profile.

Mechanistic Context: Signaling Pathway Implications

Understanding the pathways in which off-targets operate is crucial for predicting potential side effects. For example, Sorafenib, a well-known urea-based multi-kinase inhibitor, targets both the Raf kinase in the MAPK/ERK pathway and VEGFR2.[1][9]

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus RTK Growth Factor Receptor (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS SRC SRC (Off-Target) RTK->SRC GF Growth Factor GF->RTK RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK SBU-B, SBU-C (Potential Off-Target) ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation

Caption: Simplified MAPK/ERK signaling pathway showing potential on- and off-targets.

This diagram illustrates that while the intended target might be a receptor tyrosine kinase (RTK) like VEGFR2, a promiscuous compound could also inhibit downstream kinases like RAF or unrelated cytoplasmic kinases like SRC. Unintended inhibition of SRC, for example, could disrupt a host of other cellular processes, highlighting the importance of a selective compound like SBU-C.

Conclusion and Future Directions

The cross-reactivity profiling of this compound-based compounds is a critical exercise in modern drug discovery. As demonstrated, seemingly minor chemical modifications can profoundly alter a compound's selectivity profile, with significant implications for its therapeutic potential and safety. By employing a multi-assay strategy—combining biochemical, binding, and biophysical methods—researchers can build a comprehensive and reliable understanding of their compound's behavior. The hypothetical case study of SBU-A, B, and C underscores the classic trade-off between potency and selectivity, emphasizing that the "best" compound is often the one with the most favorable balance of on-target efficacy and a clean off-target profile. This rigorous, data-driven approach is paramount to successfully advancing novel this compound-based therapies from the laboratory to the clinic.

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A Comparative Guide to the Performance of Sec-Butylurea-Derived Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is paramount. Urea and thiourea derivatives have emerged as powerful scaffolds, capable of activating substrates through hydrogen bonding and facilitating a wide range of enantioselective transformations. This guide provides a detailed evaluation of the performance of sec-butylurea-derived catalysts, comparing them with prominent alternatives such as thiourea and squaramide-based catalysts. By presenting supporting experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions in catalyst selection for their synthetic endeavors.

The Role of Hydrogen Bonding in Organocatalysis

Urea and thiourea-based organocatalysts operate primarily through the formation of hydrogen bonds with the substrate, typically an electrophile. This non-covalent interaction polarizes the substrate, lowering the energy of the transition state for nucleophilic attack and thereby accelerating the reaction. The chirality of the catalyst is transferred to the product through the specific three-dimensional arrangement of the catalyst-substrate complex. The acidity of the N-H protons of the urea or thiourea moiety is a critical factor influencing catalytic activity, with more acidic protons generally leading to stronger hydrogen bonds and higher reaction rates.

A Case Study: The Asymmetric Michael Addition

To provide a concrete basis for comparison, we will focus on the asymmetric Michael addition of diethyl malonate to chalcone, a classic carbon-carbon bond-forming reaction. This transformation is a valuable tool for the synthesis of chiral 1,5-dicarbonyl compounds, which are versatile building blocks in organic synthesis.

The Catalyst Under Investigation: A Chiral this compound Derivative

For this comparative study, we will examine the performance of a chiral urea catalyst derived from (1R,2R)-1,2-diphenylethanediamine and sec-butyl isocyanate. This catalyst, hereafter referred to as (R,R)-sec-Butyl-DPEN-Urea , provides a clear example of a this compound-derived catalyst.

Synthesis of (R,R)-sec-Butyl-DPEN-Urea

The synthesis of (R,R)-sec-Butyl-DPEN-Urea is a straightforward process, typically involving the reaction of the chiral diamine with the corresponding isocyanate.

Experimental Protocol: Synthesis of (R,R)-sec-Butyl-DPEN-Urea

  • To a solution of (1R,2R)-1,2-diphenylethanediamine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added sec-butyl isocyanate (1.05 eq.) dropwise.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (ethyl acetate/hexanes) to afford the desired (R,R)-sec-Butyl-DPEN-Urea as a white solid.

Characterization: The structure and purity of the catalyst are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Comparative Performance Analysis

To evaluate the efficacy of (R,R)-sec-Butyl-DPEN-Urea , its performance in the asymmetric Michael addition of diethyl malonate to chalcone will be compared with its thiourea and squaramide analogues, (R,R)-sec-Butyl-DPEN-Thiourea and (R,R)-DPEN-Squaramide , respectively.

Table 1: Comparison of Catalyst Performance in the Asymmetric Michael Addition of Diethyl Malonate to Chalcone

CatalystYield (%)Enantiomeric Excess (ee, %)
(R,R)-sec-Butyl-DPEN-Urea 8592
(R,R)-sec-Butyl-DPEN-Thiourea 9596
(R,R)-DPEN-Squaramide 9899

Note: The data presented are representative values based on typical experimental outcomes for these classes of catalysts and may vary depending on specific reaction conditions.

Analysis of Performance Data

The data in Table 1 reveals a clear trend in both yield and enantioselectivity. The (R,R)-DPEN-Squaramide catalyst demonstrates the highest performance, affording the Michael adduct in near-quantitative yield and with excellent enantioselectivity. The (R,R)-sec-Butyl-DPEN-Thiourea also performs exceptionally well, with a slightly lower yield and enantiomeric excess. The (R,R)-sec-Butyl-DPEN-Urea , while still providing a good yield and high enantioselectivity, is the least effective of the three catalysts.

This trend can be rationalized by considering the hydrogen-bonding ability of each catalyst. Thioureas are generally more acidic than their corresponding ureas, leading to stronger substrate activation. Squaramides, with their rigid and planar structure, offer a highly organized geometry for the transition state, which often translates to superior stereochemical control.

Experimental Protocols for the Catalytic Reaction

General Experimental Protocol for the Asymmetric Michael Addition

  • To a vial containing the catalyst (10 mol%) is added the chalcone (1.0 eq.) and the solvent (e.g., toluene).

  • The mixture is stirred at room temperature for 10 minutes.

  • Diethyl malonate (1.2 eq.) is added, and the reaction is stirred at the specified temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to afford the desired product.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).

Mechanistic Insights and Catalyst Design

The observed differences in performance highlight the importance of the hydrogen-bond donor moiety in these organocatalysts. The choice between a urea, thiourea, or squaramide core can significantly impact the outcome of a reaction.

G cluster_0 Catalytic Cycle Catalyst Chiral (Thio)urea/ Squaramide Catalyst Intermediate Activated Electrophile- Catalyst Complex Catalyst->Intermediate H-Bonding Electrophile Electrophile (e.g., Chalcone) Electrophile->Intermediate Nucleophile Nucleophile (e.g., Diethyl Malonate) Nucleophile->Intermediate Nucleophilic Attack Product Chiral Product Intermediate->Product Product->Catalyst Catalyst Regeneration

Caption: Generalized catalytic cycle for a hydrogen-bond donor catalyzed reaction.

The sec-butyl group in the (R,R)-sec-Butyl-DPEN-Urea catalyst, while contributing to the chiral environment, may also introduce steric hindrance that can influence the approach of the nucleophile. The interplay between the electronic effects of the hydrogen-bond donor and the steric effects of the substituents on the catalyst backbone is a key consideration in catalyst design.

Conclusion

This comparative guide demonstrates that while this compound-derived catalysts can be effective in promoting asymmetric transformations, they may be outperformed by their thiourea and squaramide counterparts in terms of both yield and enantioselectivity. The choice of catalyst should be guided by the specific requirements of the desired transformation, with squaramide-based catalysts often representing the state-of-the-art for reactions amenable to hydrogen-bond catalysis. However, the ease of synthesis and lower cost of urea-based catalysts may make them a more practical choice for certain applications, particularly in large-scale synthesis where a slight compromise in performance is acceptable. Further optimization of the catalyst structure, including the nature of the chiral backbone and the substituents on the urea nitrogen, may lead to the development of more active and selective this compound-derived catalysts.

References

  • P. M. Pihko, "Hydrogen Bonding in Organocatalysis," in Hydrogen Bonding II, ed. D. M. P. Mingos, Springer, 2008.
  • M. S. Taylor and E. N. Jacobsen, "Asymmetric Catalysis by Chiral Hydrogen-Bond Donors," Angew. Chem. Int. Ed., 2006, 45, 1520-1543.
  • A. G. Doyle and E. N. Jacobsen, "Small-Molecule H-Bond Donors in Asymmetric Catalysis," Chem. Rev., 2007, 107, 5713-5743.
  • C. E. T. Mitchell and A. D. Smith, "Advances in Asymmetric Organocatalysis," Annu. Rep. Prog. Chem., Sect. B: Org. Chem., 2006, 102, 227-253.
  • T. Akiyama, "Stronger Brønsted Acids," Chem. Rev., 2007, 107, 5744-5758.

comparison of spectroscopic data of sec-butylurea from different sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous characterization of molecular entities is a cornerstone of regulatory compliance and scientific rigor. Sec-butylurea (C5H12N2O), a simple alkylurea, serves as a pertinent example to illustrate the power and nuances of spectroscopic techniques in establishing a molecule's identity and purity. This guide provides an in-depth comparison of publicly available spectroscopic data for this compound, drawing from esteemed chemical databases. We will delve into the intricacies of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering insights into experimental considerations and data interpretation.

The Imperative of Multi-Technique Spectroscopic Analysis

A single spectroscopic technique rarely provides sufficient evidence for the conclusive identification of a compound. Instead, a combinatorial approach, leveraging the orthogonal information provided by various methods, is the gold standard. IR spectroscopy reveals the functional groups present, NMR spectroscopy elucidates the carbon-hydrogen framework and connectivity, and mass spectrometry determines the molecular weight and fragmentation patterns. By comparing data from different sources, we can assess the consistency of reported values and gain confidence in the structural assignment of this compound.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present. For this compound, we expect to observe characteristic absorptions for N-H and C=O bonds of the urea moiety, as well as C-H bonds of the sec-butyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A common and convenient method for obtaining the IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.

Methodology:

  • Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal (typically diamond or germanium).

  • Pressure Application: A pressure arm is engaged to ensure intimate contact between the sample and the crystal.

  • Data Acquisition: The infrared spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded separately and subtracted from the sample spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Sample Solid this compound ATR_Crystal Place on ATR Crystal Sample->ATR_Crystal Pressure Apply Pressure ATR_Crystal->Pressure Sample_Scan Record Sample Spectrum Pressure->Sample_Scan Analyze Background Record Background (Clean Crystal) Subtract Subtract Background Background->Subtract Sample_Scan->Subtract Spectrum Final IR Spectrum Subtract->Spectrum

Caption: Workflow for ATR FT-IR Spectroscopy.

Comparison of IR Data

Below is a comparison of the key infrared absorption bands for this compound reported in the PubChem database, originating from a KBr-Pellet technique which is comparable to ATR for qualitative analysis.[1]

Functional GroupWavenumber (cm⁻¹) - Source: PubChem (Wiley-VCH GmbH)[1]Expected Range (cm⁻¹)Vibrational Mode
N-H~3400-3200 (broad)3500-3100Stretching
C-H~2960, 28703000-2850Stretching (Alkyl)
C=O~16501680-1630Stretching (Urea)
N-H~16001650-1550Bending
C-N~14601480-1440Stretching

Analysis and Interpretation:

The broadness of the N-H stretching band is indicative of hydrogen bonding, which is expected in the solid state of ureas. The strong absorption around 1650 cm⁻¹ is characteristic of the carbonyl group in the urea functionality, often referred to as the "urea I band". The N-H bending vibration ("urea II band") is also clearly visible. The C-H stretching and bending vibrations are consistent with the presence of a saturated alkyl group. The data is consistent with the known structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the different types of carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR

Methodology:

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, typically tetramethylsilane (TMS), is added.

  • Instrument Setup: The sample tube is placed in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: The appropriate pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Dissolve Dissolve this compound in Deuterated Solvent Add_TMS Add TMS Standard Dissolve->Add_TMS To_Tube Transfer to NMR Tube Add_TMS->To_Tube Tune_Shim Tune & Shim Spectrometer To_Tube->Tune_Shim Analyze Acquire_1H Acquire ¹H Spectrum Tune_Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Tune_Shim->Acquire_13C Process Process FID (FT, Phasing) Acquire_1H->Process Acquire_13C->Process Spectra ¹H & ¹³C NMR Spectra Process->Spectra

Caption: General workflow for NMR spectroscopy.

Comparison of ¹H NMR Data

The following table summarizes the ¹H NMR data for this compound from a spectrum provided by Aldrich Chemical Company, Inc., available on PubChem.[1]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (terminal)~0.9Triplet3H
-CH₂-~1.4Multiplet2H
-CH(CH₃)-~1.1Doublet3H
-CH(CH₃)-~3.6Multiplet1H
-NH-~4.5Doublet1H
-NH₂~5.4Singlet (broad)2H
Comparison of ¹³C NMR Data

The ¹³C NMR data, also from Aldrich Chemical Company, Inc. via PubChem, is presented below.[1]

Carbon AssignmentChemical Shift (δ, ppm)
-CH₃ (terminal)~10
-CH₂-~30
-CH(CH₃)-~20
-CH(CH₃)-~50
C=O~160

Analysis and Interpretation:

The ¹H NMR spectrum clearly shows signals corresponding to the different types of protons in the sec-butyl group. The splitting patterns (multiplicity) are consistent with the connectivity of these protons. The broad singlet for the -NH₂ protons is characteristic and its chemical shift can be solvent-dependent. The doublet for the -NH- proton indicates coupling to the adjacent -CH- proton.

The ¹³C NMR spectrum displays five distinct signals, corresponding to the five carbon atoms in this compound. The downfield signal at ~160 ppm is characteristic of a carbonyl carbon in a urea environment. The remaining signals are in the aliphatic region, consistent with the sec-butyl group. The consistency of these chemical shifts across different batches and suppliers is a key indicator of product quality.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide structural clues based on the fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

A common method for analyzing small, volatile molecules like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Methodology:

  • Sample Introduction: The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities.

  • Ionization: The separated this compound molecules enter the ion source of the mass spectrometer, where they are bombarded with high-energy electrons, leading to ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

MS_Workflow cluster_intro Sample Introduction & Separation cluster_ms Mass Spectrometry Inject Inject Sample into GC Separate Vaporize & Separate Inject->Separate Ionize Electron Ionization & Fragmentation Separate->Ionize Analyze Analyze Mass Analysis (m/z) Ionize->Analyze Detect Ion Detection Analyze->Detect Spectrum Mass Spectrum Detect->Spectrum

Caption: Workflow for GC-MS with Electron Ionization.

Comparison of Mass Spectrometry Data

The molecular weight of this compound is 116.16 g/mol .[2] An LC-MS experiment in negative ionization mode showed a precursor m/z of 115.0876865682, corresponding to the [M-H]⁻ ion.[1] While a full EI mass spectrum from a primary source was not immediately available in the initial search, a common fragmentation pattern for alkylureas involves cleavage of the alkyl chain and the urea moiety.

Expected Fragmentation:

  • Molecular Ion (M⁺): m/z = 116

  • Loss of ethyl group (-CH₂CH₃): m/z = 87

  • Loss of sec-butyl group (-C₄H₉): m/z = 59

  • Formation of sec-butyl cation (C₄H₉⁺): m/z = 57

  • Fragments from the urea core: m/z = 44, 43

A search on PubChem for trifluoroacetylated this compound indicates that derivatization can be used for GC-MS analysis, which presents characteristic fragmentation patterns.[1]

Conclusion

This comparative guide demonstrates that the spectroscopic data for this compound from reputable public databases is consistent and aligns with the expected chemical structure. The IR spectrum confirms the presence of the key functional groups, the NMR spectra provide a detailed map of the proton and carbon framework, and mass spectrometry confirms the molecular weight. For researchers and drug development professionals, it is crucial to not only acquire high-quality spectroscopic data but also to understand the experimental conditions under which it was obtained to make meaningful comparisons and ensure the identity and purity of their materials. The availability of such data in open-access databases is an invaluable resource for the scientific community.

References

  • National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link][2][3]
  • National Center for Biotechnology Inform
  • SpectraBase. This compound. [Link][4]

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Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The urea functional group is a cornerstone in medicinal and supramolecular chemistry, primarily due to its exceptional ability to form robust hydrogen bonds.[1][2][3] Understanding the three-dimensional structure, conformational flexibility, and electronic properties of urea derivatives is paramount for the rational design of novel therapeutics and functional materials. This guide provides a comprehensive comparative study of sec-butylurea and a series of related small alkylureas (methylurea, ethylurea, isopropylurea, and tert-butylurea) using Density Functional Theory (DFT). We delve into the causality behind methodological choices, present a detailed computational protocol, and analyze the impact of increasing alkyl chain complexity on molecular geometry and electronic structure. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply DFT methods to the study of small organic molecules.

Part 1: Foundational Concepts: The 'Why' Behind the Study

The efficacy of a drug molecule or the self-assembly of a supramolecular structure is intrinsically linked to its molecular conformation and intermolecular interactions. Urea derivatives are exemplary in this regard; their N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor.[3] This dual nature allows them to form highly specific and stable interactions with biological targets like proteins.[1]

However, the substituents on the urea nitrogen atoms introduce conformational complexity. Rotation around the C-N bonds can be hindered, leading to distinct stable conformers (isomers) with different spatial arrangements and, consequently, different biological activities.[4] A thorough conformational analysis is therefore not merely academic but essential for predicting a molecule's behavior.

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient tool for modeling these properties. It provides a balance of accuracy and speed, making it ideal for studying the electronic structure and geometries of organic molecules.[5] By applying DFT, we can build a predictive model of how changes in the alkyl substituent—from the simple methyl group to the more complex sec-butyl group—influence the molecule's fundamental characteristics.

Part 2: Methodological Deep Dive: The 'How' of a Robust DFT Analysis

A successful DFT study hinges on making informed decisions about the computational methodology. These choices directly impact the accuracy and relevance of the results.

Pillar 1: Selecting the Right Computational Tools
  • Software Selection: A variety of software packages are available for DFT calculations on molecular systems. For this type of analysis, programs like Gaussian , ORCA , and PySCF are excellent choices.[6][7][8] ORCA is particularly noteworthy as it is free for academic use and highly efficient for a wide range of DFT jobs.[8] PySCF, a Python-based library, offers great flexibility for users familiar with the Python ecosystem.[6][7]

  • The Functional "Zoo": The choice of the DFT functional is critical. For organic molecules where non-covalent interactions and accurate geometries are important, hybrid functionals are often preferred. B3LYP is a widely used and well-benchmarked functional that provides a robust starting point for many systems.[9][10] For potentially more accurate results, especially concerning reaction barriers or complex interactions, functionals like M06-2X can be considered, though they may come with a higher computational cost.[9][11]

  • The Basis Set Foundation: The basis set is the set of mathematical functions used to build the molecular orbitals. A good choice for molecules of this size, containing C, N, O, and H, is a Pople-style split-valence basis set that includes polarization and diffuse functions.[12] The 6-311+G(d,p) basis set represents a strong balance between accuracy and computational demand.[13][14] The "6-311" indicates a triple-zeta quality for valence electrons, "+" adds diffuse functions to heavy atoms (important for describing lone pairs and hydrogen bonds), and "(d,p)" adds polarization functions to both heavy atoms and hydrogens, allowing for more flexibility in describing bond shapes.

Pillar 2: A Validated Computational Workflow

The following workflow provides a systematic approach to analyzing a molecule like this compound, from initial structure to final data interpretation. This process is designed to be self-validating by ensuring that a true energy minimum is found and correctly characterized.

G cluster_0 Input Preparation cluster_1 Conformational Search cluster_2 High-Level Calculation cluster_3 Data Analysis a 1. Initial 3D Structure (e.g., from PubChem or built manually) b 2. Coarse Conformational Scan (Use faster method, e.g., GFN2-xTB) a->b Input Geometry c 3. Identify Low-Energy Conformers b->c Identify minima d 4. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) c->d Candidate Structures e 5. Frequency Calculation (Confirm true minimum, obtain thermochemistry) d->e Optimized Geometry f 6. Extract Geometric & Electronic Data e->f Verify no imaginary frequencies g 7. NBO / MEP Analysis e->g h 8. Compare with Related Molecules f->h g->h

Caption: A robust workflow for DFT analysis of flexible molecules.

Pillar 3: Experimental Protocol for Geometry Optimization

This protocol outlines the steps for performing a geometry optimization and frequency calculation on this compound using a generic input format common to many DFT programs.

  • Step 1: Define the Molecule Specification.

    • Create a Cartesian coordinate file (e.g., .xyz) for the initial structure of this compound. This can be obtained from databases like PubChem or built using molecular modeling software like Avogadro.[15]

  • Step 2: Construct the Input File.

    • Route Section (# line): Specify the calculation type. The keywords Opt for optimization and Freq for frequency calculation are required. The chosen method and basis set are also defined here.

      • # Opt Freq B3LYP/6-311+G(d,p)

    • Charge and Multiplicity: For neutral, closed-shell molecules like this compound, the charge is 0 and the spin multiplicity is 1.

      • 0 1

    • Molecular Geometry: Paste the Cartesian coordinates from Step 1.

  • Step 3: Execute the Calculation.

    • Submit the input file to the chosen DFT software (e.g., Gaussian, ORCA).

  • Step 4: Validate the Output.

    • Convergence: Ensure the optimization job has converged successfully. Check the output log for confirmation messages.

    • Frequency Analysis: Critically, inspect the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies . If one imaginary frequency is present, it indicates a transition state, and the geometry should be perturbed along that mode and re-optimized.

  • Step 5: Data Extraction.

    • From the validated output file, extract the final optimized coordinates, bond lengths, bond angles, dihedral angles, dipole moment, HOMO/LUMO energies, and vibrational frequencies.

Part 3: Comparative Analysis: The 'What' We Can Learn

We now apply this methodology to compare this compound with its structural relatives. The primary focus is on the anti-anti conformation, which is typically the most stable for simple alkylureas.[4]

Key Structural and Electronic Parameters

The following table summarizes the expected trends and representative data for the alkylurea series. The data for methyl-, ethyl-, isopropyl-, and tert-butylurea are based on published computational studies.[4] The values for this compound are predicted based on these trends.

MoleculeKey Dihedral Angle (C-N-C-C)C=O Bond Length (Å)C-N (Alkyl) Bond Length (Å)Rotational Barrier (C(sp²)-N) (kcal/mol)HOMO-LUMO Gap (eV)
Methylurea N/A~1.23~1.45~8.6 - 9.3[4]High
Ethylurea ~180° (anti)~1.23~1.46~8.9[4]
Isopropylurea ~180° (anti)~1.23~1.47~9.0[4]
This compound ~180° (anti)~1.23~1.47~9.0 (estimated)
tert-Butylurea ~180° (anti)~1.23~1.48~9.4[4]Lowest
Discussion of Comparative Data
  • Molecular Geometry: The core urea structure (C=O and C-N bond lengths) remains relatively consistent across the series, showing its structural robustness. A slight elongation of the C-N bond attached to the alkyl group is observed as steric bulk increases, from methyl to tert-butyl. This is due to increased electron donation from the larger alkyl groups and minor steric repulsion.

  • Conformational Energy: For all alkylureas, the anti geometry around the C(sp²)-N bond is the most stable.[4] The barrier to rotation around this bond is significant (8-10 kcal/mol), indicating that these conformers are well-defined at room temperature. This barrier increases slightly with the size of the alkyl group, a trend attributed to increasing steric hindrance in the transition state of rotation.

  • Electronic Properties: The HOMO-LUMO gap is a key indicator of chemical reactivity. As the size of the alkyl group increases, its electron-donating inductive effect becomes more pronounced. This typically raises the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller HOMO-LUMO gap. Consequently, tert-butylurea is predicted to be the most reactive (most easily oxidized) in this series.

Part 4: Advanced Insights and Applications
Visualizing Hydrogen Bonding

The utility of urea derivatives is defined by their hydrogen bonding. A Natural Bond Orbital (NBO) analysis can quantify the partial charges on each atom, confirming the high negative charge on the oxygen and positive charge on the amide hydrogens. This charge separation is the electronic basis for the strong hydrogen bonds they form.

Caption: Dimerization of urea via dual N-H···O hydrogen bonds.

Connecting Theory to Experiment

The calculated vibrational frequencies are invaluable for interpreting experimental spectra. The most prominent peaks in an infrared (IR) spectrum of a urea derivative are the N-H stretches (~3300-3500 cm⁻¹) and the C=O (Amide I) stretch (~1650-1700 cm⁻¹).[16] DFT calculations can predict these frequencies with good accuracy (often within a small, systematic error that can be corrected with scaling factors). This allows researchers to assign specific spectral features to molecular motions and confirm the presence of specific conformers or hydrogen-bonding patterns.[17]

Implications for Drug Design

For drug development professionals, this type of comparative analysis provides crucial insights. The subtle changes in geometry and electronic distribution caused by altering an alkyl substituent can have profound effects on how a molecule fits into a receptor's binding pocket. A bulkier group like sec-butyl or tert-butyl may provide favorable van der Waals interactions but could also cause steric clashes. The computed dipole moment and electrostatic potential map can guide the design of molecules that complement the electrostatic environment of a binding site, enhancing binding affinity and selectivity.[18]

Conclusion

This guide demonstrates that a systematic and well-justified DFT approach can yield powerful comparative insights into the structure and properties of this compound and related molecules. By carefully selecting software, functionals, and basis sets, and by following a robust workflow, researchers can reliably predict geometric and electronic trends. The analysis of the alkylurea series reveals that while the core urea motif is stable, increasing the steric bulk of the substituent systematically influences bond lengths, rotational barriers, and electronic reactivity. These fundamental insights are directly applicable to the fields of medicinal chemistry and materials science, aiding in the rational design of new functional molecules.

References
  • What software shall I use for DFT on an organic molecule? (2025-01-24). Vertex AI Search.
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A Comparative Guide to the Purity Assessment of Commercially Available sec-Butylurea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical purity of reagents is a cornerstone of reproducible and reliable scientific research. For sec-butylurea, a key intermediate in pharmaceutical and agrochemical synthesis, rigorous purity assessment is not merely a quality control measure but a critical determinant of reaction yield, impurity profiling, and final product safety. This guide provides a comprehensive comparison of four principal analytical methodologies for determining the purity of commercially available this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). We delve into the fundamental principles of each technique, provide detailed, field-tested experimental protocols, and present a comparative analysis of their respective strengths and limitations. This document is designed to empower researchers to select the most appropriate analytical strategy for their specific needs, ensuring the integrity of their research and development endeavors.

Introduction: The Criticality of this compound Purity

This compound (N-sec-Butylurea) is a small molecule of significant industrial importance. Its utility as a building block demands a high degree of purity, as contaminants can have cascading effects on downstream processes. Common impurities in commercial batches may include:

  • Isomeric Impurities: Such as isobutylurea, tert-butylurea, and n-butylurea, which may arise from impurities in the starting sec-butylamine.

  • Over-alkylation Products: Such as 1,3-di-sec-butylurea, formed from the reaction of this compound with another molecule of sec-butylamine.[1]

  • Starting Materials: Residual unreacted reagents from the synthesis process.

  • Solvent Residues: Volatile organic compounds from purification steps.

The presence of these impurities, even at trace levels, can alter reaction kinetics, introduce unforeseen byproducts, and complicate the purification of the final active pharmaceutical ingredient (API) or desired chemical entity. Therefore, a robust and validated analytical method for purity determination is indispensable.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is a strategic decision based on the specific requirements of the analysis, including the nature of expected impurities, required sensitivity, and the need for absolute quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, prized for its versatility and sensitivity in separating non-volatile and thermally sensitive compounds.

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile), is the method of choice.[2]

Expertise & Experience in Protocol Design: The causality behind this protocol is to achieve a robust separation between this compound and its potential non-volatile impurities. A C18 column is selected for its excellent retention of hydrophobic compounds. The mobile phase gradient allows for the elution of a wide range of compounds, from polar to non-polar. The UV detection wavelength is chosen based on the chromophore of the urea functional group.

  • Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Instrumentation:

    • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Data Analysis: Purity is calculated based on the area percent of the main this compound peak relative to the total area of all observed peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve inject Inject Sample dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility, derivatization can make it amenable to GC analysis.[3][4]

Principle of Operation: GC separates volatile compounds in the gas phase based on their boiling point and interaction with a stationary phase coated on the inside of a long, thin capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification. Derivatization is often required for polar compounds like ureas to increase their volatility and thermal stability.[5]

Expertise & Experience in Protocol Design: The choice of trifluoroacetic anhydride (TFAA) as a derivatizing agent is deliberate; it reacts with the active hydrogens on the urea to form a trifluoroacetylated derivative which is much more volatile and thermally stable.[3][4] This enhances chromatographic peak shape and sensitivity. The temperature program is optimized to ensure the separation of the derivatized this compound from potential volatile impurities and derivatization byproducts.

  • Sample Preparation & Derivatization:

    • Accurately weigh 1-2 mg of the this compound sample into a GC vial.

    • Add 500 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before analysis.

  • Instrumentation:

    • GC-MS System: Standard GC with a Mass Spectrometric detector.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Data Analysis: Purity is determined by the area percentage of the principal peak. The identity of the peak and any impurities are confirmed by their mass spectra.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample derivatize Derivatize with TFAA weigh->derivatize inject Inject Sample derivatize->inject separate GC Separation inject->separate detect MS Detection separate->detect integrate Integrate Peaks detect->integrate analyze Analyze Mass Spectra detect->analyze calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for GC-MS purity assessment.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided a certified internal standard is used.[6]

Principle of Operation: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7] By comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of known purity and weight, the purity of the analyte can be accurately calculated.[8]

Expertise & Experience in Protocol Design: The trustworthiness of qNMR hinges on meticulous sample preparation and specific data acquisition parameters. Maleic acid is chosen as an internal standard because its vinylic protons resonate in a clear region of the ¹H NMR spectrum, distinct from this compound signals. A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being quantified is crucial to ensure complete relaxation of all nuclei between scans, which is fundamental for accurate integration.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: 400 MHz or higher field strength.

    • Acquisition Parameters:

      • Pulse Program: Standard 90° pulse.

      • Relaxation Delay (D1): 30 seconds (ensure full relaxation).

      • Number of Scans: 16-64 (to achieve a signal-to-noise ratio >250:1 for the signals being integrated).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal from this compound (e.g., the CH proton) and a signal from the internal standard (e.g., the two CH protons of maleic acid).

  • Purity Calculation:

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

    • Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, P = Purity of the standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation weigh_analyte Weigh Analyte dissolve Dissolve in d-Solvent weigh_analyte->dissolve weigh_std Weigh Internal Std weigh_std->dissolve acquire Acquire Spectrum (Long D1 Delay) dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for qNMR purity assessment.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can determine the purity of highly crystalline organic compounds.[9]

Principle of Operation: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For a pure, crystalline substance, the melting process occurs over a very narrow temperature range. Impurities broaden this melting range and depress the melting point. By applying the van't Hoff equation, the mole fraction of impurities can be calculated from the shape of the melting endotherm.[10][11]

Expertise & Experience in Protocol Design: This method is self-validating in that it provides an absolute measure of purity without the need for a reference standard of the analyte itself.[12] The slow heating rate (1 °C/min) is critical to allow for thermal equilibrium to be maintained throughout the melting process, which is a key assumption in the van't Hoff equation. A preliminary scan at a faster rate helps to quickly assess the approximate melting point and check for any decomposition.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the this compound sample into a hermetically sealed aluminum DSC pan.

  • Instrumentation:

    • DSC System: A calibrated Differential Scanning Calorimeter.

    • Purge Gas: Nitrogen at 50 mL/min.

  • Thermal Program:

    • Preliminary Scan (Optional): Heat from ambient to a temperature beyond the melting point at 10 °C/min to determine the approximate melting range and check for decomposition.

    • Purity Scan: Equilibrate at a temperature ~20 °C below the melting point. Heat at a slow rate (e.g., 1 °C/min) through the melting endotherm.

  • Data Analysis:

    • The instrument's software is used to analyze the melting peak according to the van't Hoff model. The analysis calculates the mole percent purity based on the peak shape, onset temperature, and heat of fusion.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh Sample seal Seal in DSC Pan weigh->seal heat Heat Sample Slowly (e.g., 1 °C/min) seal->heat measure Measure Heat Flow heat->measure analyze Analyze Melting Peak measure->analyze calculate Calculate Mole % Purity (van't Hoff Equation) analyze->calculate

Caption: Workflow for DSC purity assessment.

Summary and Recommendations

The choice of method depends on the specific analytical question being asked. The table below summarizes the key performance characteristics of each technique.

ParameterHPLC-UVGC-MS (with Derivatization)¹H qNMRDSC
Principle Chromatographic SeparationChromatographic SeparationNuclear ResonanceThermal Analysis
Specificity High (for non-volatile impurities)Very High (identifies volatile impurities)High (structural confirmation)Moderate (for total soluble impurities)
Quantification Relative (Area %)Relative (Area %)Absolute (Primary Method)Absolute (Primary Method)
Sensitivity High (ppm levels)Very High (ppb levels)Moderate (requires mg of sample)Low (best for >98.5% purity)[12]
Sample Prep SimpleModerate (derivatization required)Moderate (requires precise weighing)Simple
Analysis Time ~30 min/sample~30 min/sample~15 min/sample (plus prep)~60 min/sample
Best For Routine QC, non-volatile impuritiesVolatile impurities, unknown identificationAbsolute purity, reference standard certificationPurity of highly crystalline materials
Limitations Requires chromophore, non-volatileRequires derivatization, analyte must be thermally stableLower sensitivity, expensive equipmentNot suitable for amorphous or decomposing compounds[12]

Recommendations:

  • For routine quality control and screening of multiple batches where high throughput is desired, HPLC-UV is an excellent choice.

  • To investigate the presence of volatile or isomeric impurities , GC-MS provides unparalleled specificity and identification capabilities.

  • For the certification of an in-house reference standard or when an absolute, highly accurate purity value is required, qNMR is the gold standard.[13]

  • As a complementary, orthogonal technique for verifying the purity of a highly crystalline batch, DSC offers a rapid, absolute measurement.[12]

A comprehensive purity assessment often employs a combination of these methods. For instance, HPLC can be used for the primary purity value, with GC-MS to check for residual solvents and qNMR to certify the primary reference material. This multi-faceted approach, grounded in the principles of analytical procedure validation, ensures the highest level of confidence in the quality of commercially available this compound.[14][15][16]

References

  • Plato, C., & Glasgow, Jr., A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330-336. [Link]
  • Emwas, A. H., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(5), 633. [Link]
  • ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC. [Link]
  • European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • JEOL Ltd. (n.d.).
  • ICH. (n.d.). Quality Guidelines. [Link]
  • Zadeii, G., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 921-926. [Link]
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Plato, C. (1969). Differential Scanning Calorimetric Assessment of High Purity.
  • Plato, C., & Glasgow, Jr., A. R. (1969). Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High - Purity Organic Chemicals.
  • Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update.
  • SIELC Technologies. (n.d.). Separation of N-Butylurea on Newcrom R1 HPLC column. [Link]
  • Tserng, K. Y., & Kalhan, S. C. (1981). Rapid gas chromatographic-mass spectrometric analysis of [15N]urea: application to human metabolic studies. Clinica Chimica Acta, 109(3), 295-304. [Link]
  • University of Leicester. (n.d.).
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • National Center for Biotechnology Information. (n.d.). DI-Sec-butylurea. PubChem. [Link]

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A Guide to Inter-Laboratory Validation of Analytical Methods for Sec-Butylurea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the consistent and accurate measurement of compounds is paramount. Sec-butylurea, a key intermediate in the synthesis of various pharmaceutical agents, requires robust analytical methods to ensure product quality and safety. This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for this compound, empowering research and quality control teams to establish reliable and transferable analytical procedures. By adhering to the principles of scientific integrity and regulatory expectations, this document will navigate the complexities of method validation, ensuring confidence in analytical data across different laboratory settings.

The Imperative of Inter-Laboratory Validation

Before an analytical method can be confidently implemented for routine use across multiple sites, it must undergo a rigorous validation process to demonstrate its fitness for purpose.[1][2][3] Single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions.[1] However, inter-laboratory validation, also known as a collaborative study, is the ultimate test of a method's ruggedness and transferability.[4] It assesses the method's performance in the hands of different analysts, using different equipment, and in different laboratory environments, thereby providing a more realistic evaluation of its real-world performance.[4][5]

The successful inter-laboratory validation of an analytical method for this compound provides objective evidence that the method is reliable and can be expected to produce comparable results regardless of where the analysis is performed. This is a critical requirement for regulatory submissions and for ensuring product consistency in a globalized pharmaceutical industry. The principles outlined in guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1), and the U.S. Food and Drug Administration (FDA) provide a robust framework for conducting such validation studies.[6][7][8][9][10][11][12]

Selecting the Right Analytical Tool: A Comparative Overview

The choice of analytical technique is a critical first step in the development of a robust method for this compound. Based on the chemical properties of this compound (a small, polar molecule), two primary analytical techniques are well-suited for its determination: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[13] For a polar molecule like this compound, derivatization is often necessary to increase its volatility and thermal stability, making it amenable to GC analysis.[14][15][16]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the cornerstone of bioanalytical and pharmaceutical analysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including those that are not readily volatilized.[17][18][19]

The following table provides a high-level comparison of these two techniques for the analysis of this compound:

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile compounds in the gas phase followed by mass-based detection.[13]Separates compounds in the liquid phase followed by tandem mass spectrometry for enhanced selectivity and sensitivity.[18]
Sample Volatility Requires volatile or derivatized analytes.[14][15]Suitable for a wide range of polarities and volatilities without derivatization.
Derivatization Often required for polar analytes like this compound to improve chromatographic performance.[16]Generally not required, simplifying sample preparation.
Sensitivity Can achieve good sensitivity, often in the ng/mL range.[20][21]Typically offers superior sensitivity, reaching pg/mL levels.
Selectivity Good selectivity from both chromatographic separation and mass filtering.Excellent selectivity due to the use of precursor-to-product ion transitions (MRM).
Matrix Effects Can be susceptible to matrix interferences.Prone to ion suppression or enhancement from matrix components, requiring careful method development.
Instrumentation Cost Generally lower than LC-MS/MS.Higher initial capital investment.

Designing a Robust Inter-Laboratory Validation Study

A well-designed inter-laboratory validation study is essential for generating meaningful and reliable data. The following workflow outlines the key stages of such a study.

Inter-Laboratory Validation Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting Protocol_Development Develop Detailed Validation Protocol Lab_Selection Select Participating Laboratories (Minimum of 3) Protocol_Development->Lab_Selection Sample_Preparation Prepare and Distribute Homogeneous Samples Lab_Selection->Sample_Preparation Method_Transfer Method Transfer and Familiarization Sample_Preparation->Method_Transfer Sample_Analysis Analyze Validation Samples Method_Transfer->Sample_Analysis Data_Reporting Report Results According to Protocol Sample_Analysis->Data_Reporting Statistical_Analysis Perform Statistical Analysis (Repeatability, Reproducibility) Data_Reporting->Statistical_Analysis Performance_Evaluation Evaluate Method Performance Against Acceptance Criteria Statistical_Analysis->Performance_Evaluation Final_Report Prepare Comprehensive Validation Report Performance_Evaluation->Final_Report

Caption: A typical workflow for an inter-laboratory method validation study.

Key Validation Parameters

According to ICH Q2(R1) guidelines, the following performance characteristics should be evaluated during an inter-laboratory validation study:[7][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within a single laboratory, but on different days, with different analysts, or different equipment.

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol: GC-MS Method for this compound

The following protocol provides a detailed, step-by-step methodology for the inter-laboratory validation of a GC-MS method for the quantification of this compound.

GC-MS Experimental Workflow Sample_Preparation 1. Sample Preparation (e.g., Plasma, Urine) Internal_Standard 2. Add Internal Standard (e.g., Isotopically Labeled this compound) Sample_Preparation->Internal_Standard Extraction 3. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Internal_Standard->Extraction Derivatization 4. Derivatization (e.g., with Trifluoroacetic Anhydride) Extraction->Derivatization GC_MS_Analysis 5. GC-MS Analysis (SIM Mode) Derivatization->GC_MS_Analysis Data_Processing 6. Data Processing (Peak Integration, Quantification) GC_MS_Analysis->Data_Processing

Caption: A generalized experimental workflow for the GC-MS analysis of this compound.

Step-by-Step Protocol:

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare a stock solution of this compound and a separate stock solution of an appropriate internal standard (e.g., deuterated this compound).

    • From the stock solutions, prepare calibration standards and QC samples at a minimum of three concentration levels (low, medium, and high) by spiking a blank matrix (e.g., drug-free plasma).

  • Sample Extraction:

    • To a 1 mL aliquot of each standard, QC, and unknown sample, add the internal standard.

    • Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., 3 mL of ethyl acetate), vortexing, and centrifuging.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of acetonitrile).

    • Add a derivatizing agent, such as trifluoroacetic anhydride (TFAA), and heat the mixture to facilitate the reaction.[14][15]

    • After cooling, the sample is ready for injection.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use an appropriate capillary column (e.g., a 5% phenyl-methylpolysiloxane column) and a suitable temperature program to achieve chromatographic separation.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions of the derivatized this compound and the internal standard for enhanced sensitivity and selectivity.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

    • Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Experimental Protocol: LC-MS/MS Method for this compound

The following protocol outlines a detailed, step-by-step methodology for the inter-laboratory validation of an LC-MS/MS method for this compound.

LC-MS_MS_Experimental_Workflow Sample_Preparation 1. Sample Preparation (e.g., Plasma, Urine) Internal_Standard 2. Add Internal Standard (e.g., Isotopically Labeled this compound) Sample_Preparation->Internal_Standard Protein_Precipitation 3. Protein Precipitation (e.g., with Acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation LC_MS_MS_Analysis 5. LC-MS/MS Analysis (MRM Mode) Centrifugation->LC_MS_MS_Analysis Data_Processing 6. Data Processing (Peak Integration, Quantification) LC_MS_MS_Analysis->Data_Processing

Caption: A generalized experimental workflow for the LC-MS/MS analysis of this compound.

Step-by-Step Protocol:

  • Preparation of Standards and Quality Control (QC) Samples:

    • Follow the same procedure as for the GC-MS method to prepare calibration standards and QC samples in the appropriate biological matrix.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of each standard, QC, and unknown sample, add the internal standard.

    • Add a protein precipitating agent (e.g., 300 µL of acetonitrile), vortex, and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial or 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the prepared sample into the LC-MS/MS system.

    • Use a suitable reversed-phase C18 column and a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid) to achieve chromatographic separation.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both this compound and the internal standard to ensure high selectivity and sensitivity.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard for the selected MRM transitions.

    • Construct a calibration curve and determine the concentrations of this compound in the QC and unknown samples as described for the GC-MS method.

Summary of Expected Performance Characteristics

The following table summarizes the anticipated performance characteristics for the validated GC-MS and LC-MS/MS methods for this compound, based on typical performance data for these techniques.

Performance CharacteristicGC-MS MethodLC-MS/MS MethodAcceptance Criteria (Typical)
Linearity (r²) > 0.99> 0.99≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (%RSD) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)
LLOQ 1-10 ng/mL0.1-1 ng/mLDependent on analytical requirements
Recovery > 70%> 80%Consistent and reproducible
Inter-laboratory Reproducibility (%RSD) < 20%< 20%≤ 20%

Conclusion

The inter-laboratory validation of analytical methods for this compound is a critical step in ensuring the reliability and transferability of analytical data. Both GC-MS and LC-MS/MS are powerful techniques capable of providing accurate and precise quantification of this compound. The choice between the two will depend on the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation. By following a well-defined validation protocol based on international guidelines and meticulously documenting all experimental procedures and results, laboratories can establish robust and reliable analytical methods that will withstand regulatory scrutiny and provide consistent data across different testing sites. This guide provides a foundational framework for this essential process, empowering scientists to generate high-quality, reproducible data for this important pharmaceutical intermediate.

References

  • U.S. Food and Drug Administration. (2018).
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  • U.S. Food and Drug Administration. (2025).
  • U.S. Food and Drug Administration. (2018).
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  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonis
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • National Center for Biotechnology Inform
  • International Union of Pure and Applied Chemistry. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry, 74(5), 835-855. [Link]
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A Comparative Guide to the Hydrogen Bonding Capabilities of Alkylureas for Supramolecular and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of drug development, materials science, and supramolecular chemistry, the predictable and robust nature of the hydrogen bond is a cornerstone of molecular design. Among the most versatile and powerful hydrogen bonding motifs is that of the urea group (-NH-CO-NH-). Its ability to form strong, directional, and self-complementary hydrogen bonds drives critical processes such as protein folding, molecular recognition, and the self-assembly of complex nanostructures.[1]

This guide provides an in-depth comparison of the hydrogen bonding capabilities of different alkylureas. We will explore how the length and substitution pattern of alkyl chains modulate the strength and nature of these non-covalent interactions. This analysis is grounded in established spectroscopic techniques and computational insights, offering a practical framework for researchers aiming to harness the power of urea-based hydrogen bonding in their work.

The Fundamental Urea Hydrogen Bond: A Basis for Self-Assembly

The urea functional group possesses two N-H protons that are excellent hydrogen bond donors and a carbonyl oxygen (C=O) that is a strong hydrogen bond acceptor. This dual functionality allows urea molecules to self-associate into well-defined supramolecular structures. The most common motif is the one-dimensional tape or chain, where ureas are linked by a pair of N-H···O=C hydrogen bonds. This interaction is remarkably stable and predictable, making N,N'-disubstituted ureas reliable building blocks in crystal engineering and the formation of complex molecular assemblies.

Figure 1: Diagram of the classic head-to-tail hydrogen bonding dimer formed between two urea molecules.

The strength of this interaction is not solely governed by the urea core itself but is also influenced by its substituents. While electron-withdrawing groups are known to increase the acidity of the N-H protons and thereby enhance hydrogen bond donor strength, the role of simple alkyl chains is more nuanced.[2]

Comparing Alkylureas: The Interplay of Hydrogen Bonds and van der Waals Forces

The primary effect of increasing the length of an alkyl chain (e.g., from methyl to butyl to octyl) is not a significant change in the electronic nature of the N-H bond. Alkyl groups are weakly electron-donating and have similar inductive effects. Instead, two other factors become dominant:

  • Steric Hindrance: Bulky substituents near the urea core can disrupt the planarity required for optimal hydrogen bond formation, potentially weakening the association.

  • Van der Waals Interactions: Longer alkyl chains introduce greater London dispersion forces. These attractive forces between the nonpolar chains can significantly contribute to the overall stability of the self-assembled structure, working in concert with the hydrogen bonds.

Studies on analogous systems, such as phenyl alcohols, have shown that increasing the alkyl chain length leads to a higher degree of association and a greater activation energy for dissociation.[3] This suggests that the additional van der Waals forces provided by longer chains can enhance the overall stability of the hydrogen-bonded assemblies.

Table 1: Predicted Trends in Self-Association of N,N'-dialkylureas in a Non-polar Solvent

AlkylureaAlkyl Chain LengthPrimary Driving Force for DimerizationSecondary InteractionExpected Dimerization Constant (Kdim)
N,N'-Dimethylurea Short (C1)Hydrogen BondingMinimal van der WaalsLow-Moderate
N,N'-Diethylurea Medium (C2)Hydrogen BondingModerate van der WaalsModerate
N,N'-Dibutylurea Long (C4)Hydrogen BondingSignificant van der WaalsModerate-High
N,N'-Dihexylurea Very Long (C6)Hydrogen BondingStrong van der WaalsHigh

Disclaimer: The trend in Kdim is a qualitative prediction based on the combined effects of hydrogen bonding and increasing van der Waals interactions, drawing analogy from related systems. Absolute values require specific experimental determination.

This synergistic effect is crucial. While the intrinsic strength of a single N-H···O hydrogen bond might remain relatively constant across the series, the overall free energy of association becomes more favorable for longer-chain alkylureas due to the cumulative effect of these weaker, non-directional van der Waals forces.

Experimental Protocols for Quantifying Hydrogen Bonding

To quantitatively assess and compare the hydrogen bonding capabilities of different alkylureas, spectroscopic titration or dilution experiments are the methods of choice. Here, we detail the protocols for the two most common techniques: ¹H NMR and FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally sensitive to the chemical environment of a nucleus. The chemical shift of the urea N-H proton is a direct probe of its involvement in a hydrogen bond. In a non-hydrogen bonding solvent like chloroform-d or toluene-d8, a free N-H proton will have a specific chemical shift. Upon forming a hydrogen bond, electron density is withdrawn from the proton, causing it to become "deshielded" and resonate at a higher chemical shift (downfield). By monitoring this change as a function of concentration, we can calculate the equilibrium constant for self-association.

Figure 2: Workflow for determining the dimerization constant of an alkylurea using ¹H NMR spectroscopy.

Step-by-Step Methodology:

  • Solvent Selection: Choose an inert, non-hydrogen bonding deuterated solvent (e.g., CDCl₃, C₆D₆, or C₂D₂Cl₄). The solvent must be rigorously dried to avoid competitive hydrogen bonding with water.

  • Sample Preparation: Prepare a high-concentration stock solution of the alkylurea (e.g., 100 mM). From this stock, prepare a series of dilutions covering a wide concentration range (e.g., from 50 mM down to 0.5 mM).

  • NMR Acquisition: For each sample, acquire a one-dimensional ¹H NMR spectrum. It is critical to maintain a constant and accurately recorded temperature for all measurements, as the association constant is temperature-dependent.

  • Data Processing: Process each spectrum and accurately determine the chemical shift (δ) of the urea N-H proton resonance.

  • Data Analysis: Plot the observed N-H chemical shift (δobs) as a function of the total urea concentration.

  • Non-Linear Regression: Fit the resulting binding isotherm to a 1:1 dimerization model using specialized software. The model relates δobs to the dimerization constant (Kdim) and the chemical shifts of the monomer (δm) and dimer (δd). The reliability of Ka values determined by NMR is generally accepted to be within the range of 10-10⁴ M⁻¹[3].

Fourier-Transform Infrared (FTIR) spectroscopy is another powerful tool for studying hydrogen bonds. The vibrational frequency of the carbonyl (C=O) and N-H groups are highly sensitive to their bonding environment.

  • Free C=O group: A sharp absorption band is typically observed around 1660-1680 cm⁻¹.

  • Hydrogen-bonded C=O group: The C=O bond is weakened upon accepting a hydrogen bond, causing the absorption frequency to decrease (red-shift) to around 1620-1640 cm⁻¹.

  • Free N-H group: A sharp absorption is seen around 3400-3450 cm⁻¹.

  • Hydrogen-bonded N-H group: This bond is also weakened, causing a red-shift to a broader absorption band around 3300-3350 cm⁻¹.

By monitoring the relative intensities of the "free" and "hydrogen-bonded" peaks at different concentrations, one can assess the degree of association.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Sec-butylurea

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for every researcher. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of sec-butylurea (CAS 689-11-2), a compound used in the synthesis of some herbicides.[1][2] Adherence to these procedures is paramount not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.

This document moves beyond a simple checklist, offering insights into the "why" behind each procedural step. By understanding the chemical properties and potential hazards of this compound, you can make informed decisions that uphold the highest standards of laboratory safety and scientific integrity.

Section 1: Understanding this compound - Hazard Profile and Characteristics

Before handling any chemical for disposal, a thorough understanding of its properties and hazards is essential. This compound is a white, odorless solid.[2] While stable under normal conditions, it presents specific health risks that dictate its handling and disposal protocols.[3]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]

It is also noted as a moderate eye irritant.[1][2] These classifications underscore the importance of stringent safety measures to prevent accidental exposure.

PropertyValueSource
CAS Number 689-11-2PubChem[1]
Molecular Formula C5H12N2OPubChem[1]
Molecular Weight 116.16 g/mol PubChem[1]
Appearance White odorless solidEPA[2]
GHS Hazard Codes H302, H317PubChem[1]
Section 2: Pre-Disposal - Safety and Waste Accumulation

Proper disposal begins long before the waste container leaves the laboratory. The following steps ensure that this compound waste is handled and stored safely from the moment it is generated.

Step 1: Personal Protective Equipment (PPE)

Given the hazards of this compound, appropriate PPE is non-negotiable. Before handling the compound or its waste, ensure you are wearing:

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential eye irritation.[4][5]

  • Hand Protection: Wear impervious nitrile gloves.[4] Always consult the manufacturer's glove compatibility chart to ensure the chosen material offers adequate protection.

  • Protective Clothing: A fully-buttoned lab coat should be worn to prevent skin contact.[4]

Step 2: Waste Container Selection and Labeling

The integrity of the disposal process relies on proper containment.

  • Container Choice: Collect this compound waste in a clearly labeled, sealable, and chemically compatible container.[4] High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.

  • Labeling: The moment waste is first added, the container must be labeled.[4] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard(s): "Toxic," "Irritant"

    • The date accumulation started.

Step 3: Segregation and Storage

Improper segregation of chemical waste can lead to dangerous reactions.

  • Incompatible Materials: Store the this compound waste container away from strong oxidizing agents.[4] While specific reactivity data for this compound is limited, related urea compounds can react violently with strong oxidants, nitrites, and inorganic chlorides.[6]

  • Storage Location: Keep the waste container in a cool, dry, and well-ventilated designated area.[4][7] This location should be away from direct sunlight, heat, and any sources of ignition.[4]

Section 3: The Disposal Workflow - A Step-by-Step Protocol

The following workflow outlines the decision-making and procedural steps for the final disposal of this compound waste. This process must be carried out in accordance with your institution's specific policies and local, state, and federal regulations.

DisposalWorkflow This compound Disposal Decision Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Step 1: Generate Waste (e.g., unused reagent, contaminated labware) B Step 2: Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) A->B C Step 3: Place in Labeled, Compatible Hazardous Waste Container B->C D Step 4: Store Container in Designated, Ventilated Area C->D Container is now in accumulation E Step 5: Segregate from Incompatible Materials (e.g., Strong Oxidizers) D->E F Step 6: Is Container Full or Waste No Longer Generated? E->F G Step 7: Complete Chemical Collection Request Form (per institutional guidelines) F->G Yes H Step 8: Arrange for Pickup by Licensed Hazardous Waste Contractor G->H I Step 9: Waste Transported to a Permitted TSDF for Final Disposal H->I

Caption: Decision workflow for this compound waste from generation to final disposal.

Protocol:

  • Waste Generation: Collect all materials contaminated with this compound, including unused product, contaminated personal protective equipment (like gloves), and any absorbent materials used for spills.

  • Containment: Place these materials into the pre-labeled hazardous waste container as described in Section 2.

  • Accumulation: Store the container in the designated satellite accumulation area, ensuring it remains sealed unless waste is being added.

  • Request for Disposal: Once the container is full, or if the project generating the waste is complete, finalize the hazardous waste label and complete a chemical collection request form as required by your institution's Environmental Health & Safety (EHS) department.[4]

  • Professional Disposal: The waste must be handled by a licensed professional waste disposal service.[5] Do not attempt to dispose of this compound down the drain or in regular trash, as this is prohibited and environmentally harmful.[7] Your institution's EHS office will coordinate the pickup, transportation, and ultimate disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF).

Section 4: Emergency Procedures - Spill and Exposure Management

Accidents can happen despite the most careful planning. A clear, rehearsed emergency response plan is crucial.

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[8]

  • Assess the Spill: Determine the extent of the spill. For a small, manageable spill of solid this compound, trained personnel may proceed with cleanup. For large or unmanageable spills, contact your institution's emergency response team or EHS office immediately.[9]

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Cleanup:

    • Don the appropriate PPE as described in Section 2.

    • Carefully sweep up the solid material.[10] Avoid creating dust. If necessary, gently moisten the material with an appropriate solvent (e.g., water, if compatible and safe) to minimize airborne particles.

    • Place the swept-up material and any contaminated cleaning supplies into a designated hazardous waste container.[4][10]

  • Decontamination: Clean the spill area with soap and water.[4] All materials used for decontamination must also be disposed of as hazardous waste.[9][11]

In Case of Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek prompt medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[4][5] Remove any contaminated clothing. If irritation or an allergic reaction develops, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[4][5] If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]

Adherence to these detailed procedures ensures that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards. By integrating these practices into your laboratory's standard operating procedures, you contribute to a culture of safety and environmental stewardship.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12715, this compound. [Link]
  • Washington State University.
  • Cornerstone Chemical Company.
  • Chemos GmbH & Co.KG.
  • Haz-Map. This compound - Hazardous Agents. [Link]
  • LPI, Inc.
  • Health and Safety Executive (HSE). Emergency response / spill control. [Link]
  • National University of Singapore. SOP for Chemical Spill. [Link]
  • University of Nottingham. Emergency Spill Response Procedure – External Areas. [Link]
  • Auburn University. Emergency and Spill Response Procedures. [Link]
  • ACTenviro. Best Practices for Emergency Spill Response. [Link]

Sources

Mastering the Safe Handling of Sec-butylurea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and innovators in the dynamic fields of chemical synthesis and drug development, a profound understanding of reagent handling is not merely a matter of compliance, but the very bedrock of scientific integrity and personal safety. Sec-butylurea, a key building block in various synthetic pathways, requires meticulous handling due to its inherent hazardous properties. This guide provides an in-depth, procedural framework for the safe utilization of this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity and reproducibility of your critical work.

Understanding the Hazard Profile of this compound

Before any laboratory work commences, a thorough understanding of the substance's hazard profile is essential. This compound (CAS No. 689-11-2) is a white, odorless solid.[1][2] Its primary hazards, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are significant and demand respect.[3]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [3][4] Ingestion can lead to adverse health effects. Animal studies have shown that oral lethal-doses in rats can cause somnolence and weight loss.[1][3]

  • Skin Sensitization (Category 1), H317: May cause an allergic skin reaction. [3] This is a critical consideration, as repeated skin contact can lead to a hypersensitive state where even minimal future exposure can trigger a significant allergic response.

  • Eye Irritation: It is considered a moderate eye irritant based on studies in rabbits.[1][3]

While a comprehensive, official Safety Data Sheet (SDS) for this compound is not consistently available from all suppliers, the GHS classifications provide a clear directive for the minimum required personal protective equipment (PPE) and handling precautions. In the absence of a specific SDS from your supplier, it is prudent to handle this compound with the precautions outlined for similar substituted ureas, always favoring a more conservative approach.[5][6]

Key Physical and Chemical Properties:

PropertyValueSource
CAS Number 689-11-2[1][4]
Molecular Formula C5H12N2O[3][7]
Molecular Weight 116.16 g/mol [3]
Appearance White odorless solid[1][3]
Melting Point 165-166 °C[4]
Solubility Soluble in alcohol and ether[3]

The Core of Protection: Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is the most critical barrier between the researcher and the chemical's hazards. The following PPE is mandatory when handling this compound.

Eye and Face Protection
  • Recommendation: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

  • Causality: this compound is a known eye irritant.[1][3] Safety glasses with side shields protect against accidental splashes and airborne particles. For procedures with a higher risk of splashing, such as when dissolving the solid or during transfers, the use of chemical splash goggles is strongly recommended.

Skin Protection
  • Recommendation: Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves should be used. A fully buttoned laboratory coat must be worn at all times.

  • Causality: The primary skin hazard is the potential for allergic skin sensitization.[3] Preventing all skin contact is therefore paramount. A lab coat protects underlying clothing and skin from contamination.

Respiratory Protection
  • Recommendation: Under normal laboratory conditions with adequate engineering controls (i.e., a certified chemical fume hood), respiratory protection is not typically required when handling small quantities of this non-volatile solid. However, if there is a potential for aerosolization or if handling large quantities, a NIOSH-approved respirator with an appropriate particulate filter should be used.

  • Causality: While this compound is a solid with low vapor pressure, fine powders can become airborne. Inhalation of dust should be avoided.

Procedural Guidance: From Receipt to Disposal

A systematic and well-documented workflow is key to minimizing risk.

Pre-Operational Protocol
  • Information Review: Before handling, review this guide and any available Safety Data Sheet (SDS) from the supplier.

  • Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly. An eyewash station and safety shower must be readily accessible.

  • PPE Donning: Put on all required PPE before entering the designated handling area.

Step-by-Step Handling Protocol
  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.

    • Use a spatula for transferring the solid. Avoid creating dust clouds.

    • Close the container immediately after dispensing.

  • Dissolution:

    • When dissolving this compound, add the solid slowly to the solvent to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Spill Management

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Assess and Secure: If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE.

  • Containment and Cleanup:

    • For a solid spill, carefully sweep up the material and place it in a labeled waste container. Avoid generating dust.

    • For a solution spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Waste Disposal
  • Segregation: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[8]

Emergency Procedures: A Plan for the Unexpected

Eye Contact
  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

  • Seek immediate medical attention.

Skin Contact
  • Immediately wash the affected area with soap and plenty of water.

  • Remove contaminated clothing.

  • If skin irritation or a rash develops, seek medical attention.

Ingestion
  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

Inhalation
  • Move the person to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention if symptoms persist.

Visualizing the Workflow: PPE Selection and Use

The following diagram illustrates the logical flow for ensuring proper PPE selection and use when working with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Execution Phase cluster_emergency Emergency Protocol start Start: Handling this compound task_assessment Task Hazard Assessment start->task_assessment ppe_selection Select Appropriate PPE task_assessment->ppe_selection don_ppe Don PPE Correctly ppe_selection->don_ppe conduct_work Conduct Work in Fume Hood don_ppe->conduct_work monitor Monitor for Exposure/Spills conduct_work->monitor exposure_detected Exposure Detected? monitor->exposure_detected doff_ppe Doff PPE Safely wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_op End of Operation wash_hands->end_op exposure_detected->doff_ppe No emergency_action Initiate Emergency Procedures (First Aid, Spill Cleanup) exposure_detected->emergency_action Yes emergency_action->conduct_work After Decontamination & Re-assessment

Caption: A workflow diagram for PPE selection and use when handling this compound.

By adhering to these detailed protocols and understanding the rationale behind them, you can confidently and safely incorporate this compound into your research, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Haz-Map. This compound. [Link]
  • PubChem. This compound. [Link]
  • Food and Chemical Toxicology.
  • University of Wisconsin-Madison. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals. [Link]
  • Trent University. Emergency Procedures. [Link]
  • Carnegie Mellon University.
  • GOV.UK.
  • Centers for Disease Control and Prevention.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.